Ethyl 6-bromonicotinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOOSJSHTQNLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563974 | |
| Record name | Ethyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132334-98-6 | |
| Record name | Ethyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 6-bromonicotinate
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 6-bromonicotinate is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a bromine-substituted pyridine ring and an ethyl ester moiety, offers two distinct and versatile handles for chemical modification. This guide provides a comprehensive technical overview of the core chemical properties, reactivity, and synthetic utility of this compound. We will delve into its physicochemical characteristics, established synthetic routes, and its behavior in key chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The causality behind experimental choices and detailed protocols are provided to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent for the synthesis of complex molecular architectures and novel pharmaceutical agents.
Introduction and Core Physicochemical Properties
This compound, also known as 6-Bromo-3-pyridinecarboxylic Acid Ethyl Ester, is a nicotinic acid analog that has found significant application as an intermediate in the synthesis of a wide array of functionalized pyridine derivatives.[1] The strategic placement of a bromine atom at the 6-position and an ethyl ester at the 3-position of the pyridine ring makes it a highly valuable substrate for constructing complex molecules, particularly in the development of potential therapeutic agents.[1][2]
The pyridine nucleus is a common scaffold in many pharmaceuticals, and the ability to selectively functionalize it via the reactive sites on this compound is a cornerstone of its utility. The bromine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, while the ester group can be readily transformed into other functional groups such as amides, alcohols, or carboxylic acids.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below. This data is essential for designing experimental setups, purification strategies, and for understanding the molecule's general behavior.
| Property | Value | Source(s) |
| CAS Number | 132334-98-6 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | White to off-white solid/crystal powder | [3] |
| Melting Point | Data not consistently available; related methyl ester melts at 119-121 °C | [4] |
| Boiling Point | Data not consistently available; related methyl ester boils at 107-110 °C (4 Torr) | [4] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [5] |
| Topological Polar Surface Area (TPSA) | 39.2 Ų | [][7] |
Spectral Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, typically in the δ 7.5-9.0 ppm region. The ethyl group will present as a quartet (CH₂) and a triplet (CH₃) in the upfield region (δ 1.0-4.5 ppm).
-
¹³C NMR: The carbon NMR will display eight distinct signals, including three for the sp² carbons of the pyridine ring attached to hydrogen, two quaternary sp² carbons (one attached to bromine and one to the ester), the carbonyl carbon of the ester, and the two sp³ carbons of the ethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the (M+2)⁺ peak with nearly equal intensity, which is indicative of the presence of a single bromine atom.
Synthesis of this compound
The most direct and common synthesis of this compound involves the esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. This transformation is a standard procedure in organic chemistry, typically achieved under acidic conditions.
Synthetic Workflow: Fischer Esterification
The diagram below illustrates the straightforward conversion of 6-bromonicotinic acid to the target ethyl ester.
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 26218-78-0: 6-Bromonicotinic acid methyl ester [cymitquimica.com]
- 4. Mthis compound | 26218-78-0 [chemicalbook.com]
- 5. Buy Ethyl 6-amino-2-bromonicotinate (EVT-13646769) [evitachem.com]
- 7. Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to Ethyl 6-bromonicotinate (CAS: 132334-98-6): Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: Ethyl 6-bromonicotinate is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a substituted pyridine derivative, it offers multiple reactive sites, enabling the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, a robust synthesis protocol with mechanistic insights, rigorous methods for purification and characterization, and a discussion of its strategic applications in the synthesis of advanced pharmaceutical intermediates.
Core Compound Profile: Physicochemical Properties and Safe Handling
A thorough understanding of a compound's properties is fundamental to its effective and safe utilization in a laboratory setting. This compound is typically a solid or semi-solid at room temperature.
Key Physicochemical Data
The essential properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 132334-98-6 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| IUPAC Name | ethyl 6-bromopyridine-3-carboxylate | [3] |
| Alternate Names | 6-Bromo Nicotinic Acid Ethyl Ester; 6-Bromo-3-pyridinecarboxylic Acid Ethyl Ester | [1] |
| Physical Form | Solid or Semi-solid; White to Almost-white Crystal/Powder | [4] |
| Boiling Point | 292 °C | [5] |
| Density | 1.501 g/cm³ | [5] |
| Flash Point | 131 °C | [5] |
Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure chemical stability.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][6]
-
Storage Conditions: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term stability, storage at 2-8°C is recommended.[5] This precaution minimizes potential degradation from atmospheric moisture and oxygen.
Synthesis of this compound via Fischer Esterification
The most direct and reliable method for preparing this compound is the acid-catalyzed Fischer esterification of its parent carboxylic acid, 6-bromonicotinic acid. This method is favored for its high atom economy, use of readily available reagents, and scalability.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of 6-bromonicotinic acid, significantly increasing the electrophilicity of the carbonyl carbon. Ethanol, acting as a nucleophile, then attacks this activated carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ethyl ester product and regenerate the acid catalyst.
Caption: Mechanism of Fischer Esterification.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar esterifications, such as the synthesis of the corresponding methyl ester.[7]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (10.1 g, 50 mmol).
-
Reagent Addition: Add absolute ethanol (150 mL). While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL) as the catalyst. Causality Note: The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
Reaction Execution: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
-
Quenching and Workup: After cooling to room temperature, slowly pour the reaction mixture into 300 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Caption: Synthesis and Purification Workflow.
Purification by Column Chromatography
For applications in drug development, achieving high purity (>97%) is essential, as impurities can lead to unforeseen side effects or interfere with subsequent synthetic steps.[] Column chromatography is the standard method for purifying this compound from starting materials and byproducts.
-
Column Preparation: A silica gel slurry is prepared using an appropriate solvent system (e.g., 10% ethyl acetate in hexanes). The slurry is carefully packed into a glass column to create the stationary phase.
-
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry, impregnated silica is carefully added to the top of the prepared column. Expertise Note: This dry-loading technique prevents band broadening and results in superior separation compared to liquid loading.
-
Elution: The column is eluted with a gradient or isocratic solvent system, starting with a non-polar mixture (e.g., 5% ethyl acetate in hexanes) and gradually increasing polarity. Fractions are collected in test tubes.
-
Fraction Analysis: The composition of each fraction is analyzed by TLC. Fractions containing the pure product (identified by a single spot at the correct Rf value) are combined.
-
Final Isolation: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound as a white or off-white solid.
Analytical Characterization: Structure and Purity Verification
Rigorous analytical characterization is a self-validating step that confirms the identity, structure, and purity of the synthesized compound.
| Technique | Expected Results |
| ¹H NMR | Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.05 (d, J=2.4 Hz, 1H, Ar-H), 8.28 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 7.65 (d, J=8.4 Hz, 1H, Ar-H), 4.40 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.41 (t, J=7.1 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR | Predicted ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 164.5 (C=O), 152.0 (Ar-C), 145.0 (Ar-C), 139.5 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 62.0 (-OCH₂), 14.3 (-CH₃). |
| FT-IR | ν (cm⁻¹): ~3000 (Aromatic C-H), ~1725 (Ester C=O stretch), ~1290 (Ester C-O stretch), ~1100 (C-Br stretch). |
| Mass Spec (EI) | m/z: 230/232 [M]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes), 201/203 [M-C₂H₅]⁺, 185/187 [M-OC₂H₅]⁺, 156/158 [M-COOC₂H₅]⁺. |
Strategic Applications in Drug Development
This compound is not an active pharmaceutical ingredient (API) itself but is a versatile pharmaceutical intermediate.[9] Its value lies in the strategic placement of three key functional groups that can be selectively manipulated: the bromo substituent, the ester, and the pyridine nitrogen.
-
Bromo Substituent: The bromine atom at the 6-position is a prime handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, alkyl, alkynyl, or amino groups, rapidly building molecular complexity.
-
Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drugs. Alternatively, it can be reduced to a primary alcohol for further derivatization.
-
Pyridine Nitrogen: The nitrogen atom imparts basicity and can be involved in hydrogen bonding, a critical interaction for drug-receptor binding. It also influences the electronic properties of the entire ring system.
Caption: Key Downstream Reactions of this compound.
As a nicotinic acid analog, derivatives of this scaffold have been explored for various therapeutic properties, including potential hypolipidemic (lipid-lowering) effects.[1][7] Its primary role, however, remains as a foundational element for constructing more elaborate molecules in the early phases of drug discovery.
Conclusion
This compound (CAS 132334-98-6) is a high-value building block whose utility is rooted in its straightforward synthesis and versatile reactivity. A disciplined approach to its synthesis, purification, and characterization, as detailed in this guide, ensures the high-purity material required for successful drug discovery campaigns. The ability to leverage its multiple functional handles allows medicinal chemists to efficiently explore chemical space and construct novel compounds with therapeutic potential.
References
- PubChem.
- Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview. [Link]
- Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
- Google Patents.
- Fonderpharm.
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl6-bromopyridine-3-carboxylate | CAS 132334-98-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 132334-98-6 | CAS DataBase [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 9. Pharmaceutical intermediates [fonderpharm.com]
An In-depth Technical Guide to Ethyl 6-bromonicotinate: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
Ethyl 6-bromonicotinate, a halogenated pyridine derivative, is a pivotal building block in modern medicinal chemistry and drug development. With a molecular weight of 230.06 g/mol , this versatile intermediate serves as a linchpin in the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and potential hypolipidemic agents. This technical guide provides an in-depth exploration of the fundamental properties, synthesis, purification, and analytical characterization of this compound. Furthermore, it delves into its critical applications in cross-coupling reactions and the synthesis of targeted therapeutics, offering field-proven insights and detailed experimental protocols for researchers and scientists in the pharmaceutical industry.
Core Properties and Physicochemical Data
This compound, systematically named ethyl 6-bromo-3-pyridinecarboxylate, is a compound of significant interest due to its reactive bromine atom and ester functionality, which allow for a wide range of chemical transformations.
| Property | Value | Source(s) |
| Molecular Weight | 230.06 g/mol | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| CAS Number | 132334-98-6 | [1] |
| Synonyms | 6-Bromo Nicotinic Acid Ethyl Ester, 6-Bromo-3-pyridinecarboxylic Acid Ethyl Ester, Ethyl 2-Bromo-5-pyridinecarboxylate | [1] |
| Appearance | White to off-white solid or powder | [2] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | [2] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the esterification of 6-bromonicotinic acid. The choice of esterification method is critical to ensure high yield and purity, preventing the formation of unwanted byproducts.
Synthetic Pathway: Fischer Esterification of 6-Bromonicotinic Acid
The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reliable method for the synthesis of this compound.[3][4] The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.
Sources
Structure Elucidation of Ethyl 6-Bromonicotinate: A Multi-Technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-bromonicotinate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including potential hypolipidemic drugs.[1][2] Its precise molecular architecture—a trifecta of an ethyl ester, a pyridine core, and a bromine substituent—dictates its reactivity and utility in drug design. Unambiguous confirmation of its structure is therefore a non-negotiable prerequisite for its use in any synthetic or developmental workflow. This guide presents a comprehensive, field-proven strategy for the complete structure elucidation of this compound. We move beyond a simple recitation of techniques, instead detailing the scientific rationale behind a multi-pronged analytical approach that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This workflow serves as a self-validating system, where each piece of data corroborates the others to build an unshakeable structural assignment.
Foundational Analysis: Molecular Formula and Mass Verification via Mass Spectrometry
Expertise & Causality: The logical first step in any structural elucidation is to determine the molecular weight and elemental formula. Mass spectrometry provides this foundational data with high precision. For a molecule containing bromine, MS offers an immediate and powerful validation checkpoint due to the element's unique isotopic signature.
Experimental Protocol: High-Resolution Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.
-
Ionization: Utilize a standard electron ionization (EI) energy of 70 eV. This energy level is optimal for generating a reproducible fragmentation pattern and a discernible molecular ion peak.
-
Analysis: Acquire the mass spectrum over a range of m/z 40–300 to ensure capture of the molecular ion and all significant fragments.
Data Interpretation: The Bromine Isotope Pattern as a Self-Validating Marker
The molecular formula for this compound is C₈H₈BrNO₂.[2] The key to its MS analysis is the natural abundance of bromine's two stable isotopes: ⁷⁹Br (50.54%) and ⁸¹Br (49.46%).[3] This results in a characteristic doublet for any bromine-containing fragment, where the M⁺ and M+2 peaks appear in an approximate 1:1 intensity ratio, providing immediate confirmation of the presence of a single bromine atom.[4]
Table 1: Expected High-Resolution Mass Spectrometry Data for this compound
| m/z (Theoretical) | Ion Formula | Fragment Lost | Key Observation |
| 228.9738 | [C₈H₈⁷⁹BrNO₂]⁺ | Molecular Ion (M⁺) | Part of the characteristic 1:1 isotopic doublet. |
| 230.9718 | [C₈H₈⁸¹BrNO₂]⁺ | Molecular Ion (M+2) | Confirms the presence of one bromine atom. |
| 183.9632 / 185.9612 | [C₆H₃⁷⁹/⁸¹BrNO]⁺ | -OC₂H₅ (Ethoxy radical) | Isotopic doublet confirms Br is on the pyridine ring. |
| 155.9683 / 157.9663 | [C₅H₃⁷⁹/⁸¹BrN]⁺ | -COOC₂H₅ (Carboethoxy group) | Confirms the loss of the entire ester functional group. |
Workflow for Mass Spectrometry Analysis
Caption: Key functional groups and their characteristic IR regions.
Definitive Structural Mapping via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structure elucidation. It provides an atomic-level map of the hydrogen and carbon framework, revealing not only the chemical environment of each nucleus but also their connectivity. A full suite of 1D and 2D NMR experiments provides a self-validating dataset that leaves no ambiguity about the final structure.
¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.
Data Interpretation: The ¹H NMR spectrum can be logically divided into two regions: the aromatic (pyridine) protons and the aliphatic (ethyl ester) protons. The splitting patterns (multiplicity) are governed by the n+1 rule and provide direct evidence of neighboring protons. The spectrum of the analogous mthis compound shows protons at δ 9.00, 8.25, and 7.42, which serves as an excellent reference point. [1][5] Table 3: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment | Rationale |
| ~8.95 | Doublet (d) | ~2.4 | 1H | H-2 | Ortho to ring nitrogen and ester group, most deshielded aromatic proton. |
| ~8.20 | Doublet of Doublets (dd) | ~8.4, 2.4 | 1H | H-4 | Coupled to both H-2 and H-5. |
| ~7.45 | Doublet (d) | ~8.4 | 1H | H-5 | Ortho to the bromine atom. |
| ~4.40 | Quartet (q) | ~7.1 | 2H | -OCH₂CH₃ | Methylene protons adjacent to the electron-withdrawing ester oxygen. Coupled to the methyl protons. |
| ~1.40 | Triplet (t) | ~7.1 | 3H | -OCH₂CH₃ | Methyl protons coupled to the adjacent methylene protons. |
¹³C NMR Spectroscopy: The Carbon Backbone
Experimental Protocol: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.
Data Interpretation: The spectrum should display 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule. The chemical shifts are highly diagnostic of the carbon type (carbonyl, aromatic, aliphatic).
Table 4: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.5 | C=O | Ester carbonyl carbon, highly deshielded. |
| ~152.0 | C-2 | Aromatic carbon adjacent to nitrogen, deshielded. |
| ~145.0 | C-6 | Aromatic carbon directly attached to bromine. |
| ~140.0 | C-4 | Aromatic CH carbon. |
| ~128.5 | C-5 | Aromatic CH carbon. |
| ~125.0 | C-3 | Aromatic carbon bearing the ester substituent. |
| ~62.0 | -OCH₂CH₃ | Aliphatic carbon bonded to oxygen. |
| ~14.2 | -OCH₂CH₃ | Aliphatic methyl carbon. |
2D NMR: The Final Validation of Connectivity
Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR experiments (COSY, HSQC, HMBC) provide the assembly instructions. They reveal through-bond correlations that piece the individual spins into a complete molecular structure, serving as the ultimate cross-validation.
-
COSY (¹H-¹H Correlation Spectroscopy): Confirms proton-proton couplings. Expected correlations would be seen between H-4 and H-5, H-4 and H-2, and critically, between the -OCH₂- quartet and the -CH₃ triplet of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly links each proton to the carbon it is attached to. This allows for the unambiguous assignment of all protonated carbons listed in Tables 3 and 4.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.
Key Expected HMBC Correlations:
-
H-2 to C=O: Confirms the ester is at the C-3 position, adjacent to C-2.
-
H-4 to C=O: Also confirms the ester's position at C-3.
-
-OCH₂- protons to C=O: Unambiguously links the ethyl group to the ester carbonyl.
-
H-5 to C-6: Confirms the bromine atom is at the C-6 position, adjacent to C-5.
HMBC Connectivity Map
Caption: Key 2- and 3-bond HMBC correlations confirming the structure.
Conclusion: An Integrated and Self-Validating Workflow
The structure elucidation of this compound is not achieved by a single technique but by the logical synthesis of data from orthogonal analytical methods. The process is inherently self-validating: MS establishes the elemental formula and the presence of bromine, which is visually confirmed by the isotopic pattern. IR confirms the presence of the required ester and pyridine functional groups. Finally, a full suite of 1D and 2D NMR experiments provides a detailed, unambiguous map of the atomic framework and connectivity, leaving no doubt as to the regiospecific placement of the bromo and ethyl ester substituents.
Overall Elucidation Workflow
Caption: Integrated workflow for the complete structure elucidation.
This systematic approach ensures the highest level of scientific integrity and trustworthiness, providing drug development professionals with absolute confidence in the identity and quality of this critical synthetic intermediate.
References
- YouTube.
- Doc Brown's Chemistry.
- ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. [Link]
- University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]
- CET Scientific Services. Pyridine FTIR Spectroscopy. [Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Ethyl 6-bromonicotinate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The Strategic Importance of a Versatile Pyridine Intermediate
In the landscape of medicinal chemistry and pharmaceutical development, the pyridine scaffold is a cornerstone of countless therapeutic agents. Among the myriad of functionalized pyridines, Ethyl 6-bromonicotinate (CAS: 132334-98-6) emerges as a particularly valuable building block. Its structure, featuring a reactive bromine atom and an ester functional group, presents a versatile platform for diversification through cross-coupling reactions and further derivatization. This guide provides a detailed exploration of the principal synthetic routes for preparing this key intermediate from its carboxylic acid precursor, 6-bromonicotinic acid, with a focus on the underlying chemical principles, practical execution, and strategic selection of methodology.
Section 1: Foundational Synthetic Strategies: An Overview
The conversion of 6-bromonicotinic acid to its ethyl ester is a classic esterification reaction. However, the optimal method for this transformation is not a one-size-fits-all solution. The choice is dictated by factors including scale, substrate sensitivity, available reagents, and desired purity. This guide will dissect three primary, field-proven methodologies:
-
Fischer-Speier Esterification: A direct, acid-catalyzed approach representing the most straightforward and atom-economical route.
-
Acyl Chloride Intermediate Route: A high-reactivity, two-step method involving activation of the carboxylic acid with thionyl chloride.
-
Steglich Esterification: A mild, coupling agent-mediated reaction ideal for sensitive substrates where harsh conditions must be avoided.
The following diagram illustrates the strategic decision-making workflow for selecting the appropriate synthetic path.
Caption: High-level overview of synthetic routes from 6-bromonicotinic acid.
Section 2: Method A - Fischer-Speier Esterification
Principle and Mechanistic Insight
The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed nucleophilic acyl substitution between a carboxylic acid and an alcohol.[1][2] The mechanism involves the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the carbonyl carbon.[3][4] This activation facilitates the attack by the weakly nucleophilic alcohol (ethanol). The reaction is governed by equilibrium, and to achieve high yields, the equilibrium must be shifted toward the product side.[1][5] This is typically accomplished by using a large excess of the alcohol reactant or by removing the water byproduct as it forms.[3][5]
Experimental Protocol
Table 1: Reagents and Materials for Fischer Esterification
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 6-Bromonicotinic Acid | 202.01 | 10.0 g | 49.5 | Starting Material |
| Absolute Ethanol (EtOH) | 46.07 | 150 mL | - | Reagent and Solvent |
| Concentrated Sulfuric Acid | 98.08 | 2.5 mL | ~45.9 | Catalyst |
| Saturated NaHCO₃ (aq) | - | As needed | - | For neutralization |
| Ethyl Acetate (EtOAc) | - | As needed | - | Extraction Solvent |
| Anhydrous Sodium Sulfate | - | As needed | - | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (10.0 g, 49.5 mmol).
-
Reagent Addition: Add absolute ethanol (150 mL). Stir the suspension until the acid is partially dissolved.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the stirring suspension. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice (~200 g).
-
Neutralization: Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[6][7]
-
Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.
Method Evaluation
| Advantages | Disadvantages |
| Inexpensive and readily available reagents[1] | Equilibrium-limited; requires driving conditions[2] |
| Simple procedure, suitable for large scale[5] | Harsh acidic conditions may not suit sensitive substrates |
| High atom economy | Relatively long reaction times and high temperatures |
Section 3: Method B - Thionyl Chloride Mediated Esterification
Principle and Mechanistic Insight
This method circumvents the equilibrium limitations of the Fischer esterification by first converting the carboxylic acid into a highly reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[8] The reaction is often catalyzed by a drop of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the true catalytic species. The byproducts of this activation step, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed.[8] The resulting 6-bromonicotinoyl chloride is then treated with ethanol in a rapid and essentially irreversible reaction to furnish the desired ester.
Experimental Protocol
Table 2: Reagents and Materials for Thionyl Chloride Route
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 6-Bromonicotinic Acid | 202.01 | 10.0 g | 49.5 | Starting Material |
| Thionyl Chloride (SOCl₂) | 118.97 | 7.2 mL (1.5 eq) | 74.3 | Chlorinating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | 2 drops | Catalytic | Catalyst |
| Dichloromethane (DCM) | - | 100 mL | - | Solvent |
| Absolute Ethanol (EtOH) | 46.07 | 25 mL | - | Reagent |
| Saturated NaHCO₃ (aq) | - | As needed | - | For neutralization |
Step-by-Step Procedure:
-
Acyl Chloride Formation: In a fume hood, suspend 6-bromonicotinic acid (10.0 g, 49.5 mmol) in dichloromethane (100 mL) in a round-bottom flask. Add catalytic DMF (2 drops).
-
SOCl₂ Addition: Slowly add thionyl chloride (7.2 mL, 74.3 mmol) to the suspension at room temperature. Vigorous gas evolution will be observed.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, or until the solution becomes clear.[6]
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Esterification: Re-dissolve the crude acyl chloride residue in fresh dichloromethane (50 mL) and cool the flask in an ice bath.
-
Ethanol Addition: Slowly add absolute ethanol (25 mL) to the cooled solution.
-
Completion and Work-up: Allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product as described in Method A.[6]
Method Evaluation
| Advantages | Disadvantages |
| High reactivity and typically high yields | Thionyl chloride is corrosive, toxic, and moisture-sensitive[8] |
| Irreversible reaction | Generates toxic gaseous byproducts (HCl, SO₂) |
| Fast reaction times | Two-step procedure |
Section 4: Method C - Steglich Esterification
Principle and Mechanistic Insight
The Steglich esterification is a powerful method for forming esters under exceptionally mild conditions, making it ideal for substrates with sensitive functional groups.[9][10] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent to activate the carboxylic acid.[11] This activation is catalyzed by 4-dimethylaminopyridine (DMAP). The DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, intercepting the intermediate to form a highly reactive N-acylpyridinium salt, which is readily attacked by the alcohol.[10][12] The water molecule formed during the condensation is consumed by DCC, which converts to the insoluble N,N'-dicyclohexylurea (DCU) byproduct, driving the reaction forward.[9]
Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.
Experimental Protocol
Table 3: Reagents and Materials for Steglich Esterification
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 6-Bromonicotinic Acid | 202.01 | 5.0 g | 24.75 | Starting Material |
| Absolute Ethanol (EtOH) | 46.07 | 1.7 mL (1.5 eq) | 29.7 | Reagent |
| DCC | 206.33 | 5.6 g (1.1 eq) | 27.2 | Coupling Agent |
| DMAP | 122.17 | 302 mg (0.1 eq) | 2.48 | Catalyst |
| Dichloromethane (DCM) | - | 100 mL | - | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 6-bromonicotinic acid (5.0 g, 24.75 mmol), ethanol (1.7 mL, 29.7 mmol), and DMAP (302 mg, 2.48 mmol) in dry dichloromethane (100 mL), cool the flask to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (5.6 g, 27.2 mmol) in DCM (20 mL) dropwise to the cooled, stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Method Evaluation
| Advantages | Disadvantages |
| Very mild reaction conditions (room temp, neutral pH)[9] | Reagents are more expensive |
| Excellent for sterically hindered or acid/base sensitive substrates[10][11] | DCC is a potent skin sensitizer |
| High yields are common | Removal of DCU byproduct can be challenging |
Section 5: Comparative Analysis and Selection Criteria
The optimal synthetic route is contingent on the specific needs of the researcher. The table below provides a comparative summary to aid in this decision-making process.
Table 4: Summary of Synthetic Methodologies
| Parameter | Fischer Esterification | Thionyl Chloride Route | Steglich Esterification |
| Conditions | Harsh (Strong acid, heat) | Moderate (Room temp) | Mild (Room temp)[9] |
| Reagent Safety | Moderate (Conc. H₂SO₄) | High Hazard (SOCl₂) | Moderate (DCC is an allergen) |
| Cost | Low | Low-Moderate | High |
| Typical Yield | Good to Excellent | Excellent | Excellent |
| Scalability | Excellent | Good (Requires gas handling) | Moderate (Byproduct removal) |
| Best Suited For | Large-scale, robust substrates | Rapid synthesis, high yields | Sensitive, complex substrates |
Conclusion
The synthesis of this compound from 6-bromonicotinic acid can be effectively achieved through several distinct methodologies. For large-scale, cost-effective production where the substrate is robust, the classic Fischer-Speier esterification remains a viable and straightforward option. When high reactivity and yield are paramount, and appropriate safety measures are in place, the thionyl chloride route provides a rapid and reliable pathway. For research-scale synthesis, particularly when dealing with precious or functionally complex substrates, the mild and highly efficient Steglich esterification offers unparalleled control and compatibility. By understanding the causal principles and practical considerations behind each method, the modern researcher is well-equipped to select and execute the optimal synthesis for their specific drug development and discovery objectives.
References
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.).
- Javaid, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health (NIH). [Link]
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- Wikipedia. (2023).
- NROChemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]
- Christensen, J. B. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Ethyl 6-bromonicotinate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction: The Strategic Importance of a Versatile Pyridine Building Block
In the landscape of modern drug discovery and materials science, functionalized heterocyclic scaffolds are of paramount importance. Among these, the pyridine ring system is a ubiquitous motif found in numerous blockbuster pharmaceuticals and agrochemicals. Ethyl 6-bromonicotinate (CAS No. 132334-98-6) has emerged as a particularly valuable and versatile building block for researchers and process chemists.[1] Its structure, featuring an electron-deficient pyridine ring activated by an ester and possessing a strategically placed bromine atom, makes it an ideal substrate for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth exploration of the physical and chemical properties of this compound. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights required to effectively utilize this key intermediate. We will delve into its synthesis, reactivity, spectral characteristics, and safe handling protocols, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to provide robust, self-validating methodologies.
Physicochemical and Structural Properties
A thorough understanding of a reagent's physical properties is the foundation of its effective use in the laboratory, informing choices regarding purification, storage, and reaction setup. While some specific physical constants for this compound are not widely published, its properties can be reliably inferred from available data and comparison with close structural analogs like Mthis compound.[2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| CAS Number | 132334-98-6 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1][3] |
| Molecular Weight | 230.06 g/mol | [1][3] |
| Appearance | Solid, Semi-solid, or lump | |
| Melting Point | Data not available; likely a low-melting solid. The analogous methyl ester melts at 106-110 °C. | |
| Boiling Point | Data not available. | |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Dioxane, DMF); limited solubility in water. | [4] |
| Storage | Store under an inert atmosphere at room temperature. |
Synthesis of this compound
The most direct and reliable synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. While various esterification methods exist, the conversion of the carboxylic acid to an acyl chloride intermediate followed by reaction with ethanol offers a high-yielding and clean transformation, avoiding the equilibrium limitations of direct Fischer esterification. This approach is well-documented for the analogous methyl ester and is directly adaptable.[5][6]
Protocol 2.1: Synthesis via Acyl Chloride Intermediate
This two-step, one-pot procedure is a robust method for preparing this compound on a laboratory scale. The causality is clear: oxalyl chloride is a superior reagent for creating the acyl chloride as its byproducts (CO, CO₂, HCl) are gaseous and easily removed, driving the reaction to completion.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a gas outlet connected to a scrubber), add 6-bromonicotinic acid (10.1 g, 50 mmol) and dichloromethane (DCM, 100 mL).
-
Acyl Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops). Slowly add oxalyl chloride (5.5 mL, 65 mmol, 1.3 equiv) to the suspension via a dropping funnel over 15 minutes at room temperature.
-
Expertise & Experience: Vigorous gas evolution will be observed. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active species that facilitates the conversion to the acyl chloride.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.
-
Solvent Removal: Remove the DCM and excess oxalyl chloride under reduced pressure using a rotary evaporator. This step is critical to ensure the complete removal of the volatile acid chloride precursor.
-
Esterification: Re-dissolve the crude acyl chloride residue in dry DCM (50 mL). In a separate flask, prepare a solution of absolute ethanol (15 mL, ~250 mmol, 5 equiv) and triethylamine (8.4 mL, 60 mmol, 1.2 equiv) in dry DCM (50 mL).
-
Addition and Reaction: Cool the acyl chloride solution to 0 °C in an ice bath. Add the ethanol/triethylamine solution dropwise over 20 minutes. The triethylamine acts as an acid scavenger for the HCl generated during the esterification.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is anchored in its identity as a heteroaryl halide. The carbon-bromine bond at the 6-position is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This reactivity allows for the facile introduction of diverse molecular fragments, a cornerstone of modern medicinal chemistry.[4][7]
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation.[8] this compound is an ideal substrate, as the electron-withdrawing nature of the pyridine ring and the ester group facilitates the rate-limiting oxidative addition step of the catalytic cycle.[9]
This protocol describes a representative coupling to form Ethyl 6-phenylnicotinate.
Step-by-Step Methodology:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.15 g, 5.0 mmol), phenylboronic acid (732 mg, 6.0 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.18 g, 15.0 mmol, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (92 mg, 0.1 mmol, 2 mol%), and a phosphine ligand, such as XPhos (143 mg, 0.3 mmol, 6 mol%).
-
Trustworthiness: The use of a pre-catalyst and a well-defined ligand ensures reproducible results. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting both the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[10]
-
-
Solvent Addition and Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water (30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel to afford the desired product.
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of aryl amines from aryl halides.[7] This reaction is synthetically crucial as aryl amine moieties are prevalent in pharmaceuticals. This compound serves as an excellent electrophile for this transformation.
This protocol details a typical procedure for coupling a secondary cyclic amine.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.15 g, 5.0 mmol), a palladium pre-catalyst such as Pd(OAc)₂ (22 mg, 0.1 mmol, 2 mol%), and a suitable ligand like BINAP (93 mg, 0.15 mmol, 3 mol%).
-
Base and Reagents: Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.44 g, 7.5 mmol, 1.5 equiv).
-
Expertise & Experience: The choice of base is critical. A strong base is required to deprotonate the amine or the intermediate palladium-amine complex, but it must not be nucleophilic enough to compete in side reactions. Sodium tert-butoxide is also a common choice.[11]
-
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon). Repeat three times.
-
Solvent and Amine Addition: Add dry, degassed toluene (25 mL) via syringe, followed by morpholine (0.52 mL, 6.0 mmol, 1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate (50 mL), and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude material can be purified by flash column chromatography (hexane/ethyl acetate) to yield the pure product, Ethyl 6-morpholinonicotinate.
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Spectroscopic Analysis (Predicted)
While comprehensive, published spectra for this compound are scarce, its spectral characteristics can be accurately predicted based on its structure and data from analogous compounds such as Mthis compound and Ethyl nicotinate.[5][12][13]
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | ~8.9 ppm (d, 1H): Proton at C2 (ortho to ring N, meta to Br). ~8.2 ppm (dd, 1H): Proton at C4 (meta to ring N and Br). ~7.7 ppm (d, 1H): Proton at C5 (ortho to Br, meta to ring N). ~4.4 ppm (q, 2H): Methylene protons (-O-CH₂ -CH₃). ~1.4 ppm (t, 3H): Methyl protons (-O-CH₂-CH₃ ). |
| ¹³C NMR | ~164 ppm: Carbonyl carbon (C =O). ~152 ppm: C6 (ipso-C attached to Br). ~150 ppm: C2 (CH ortho to ring N). ~140 ppm: C4 (CH meta to ring N). ~128 ppm: C5 (CH ortho to Br). ~125 ppm: C3 (ipso-C attached to ester). ~62 ppm: Methylene carbon (-O-CH₂ -CH₃). ~14 ppm: Methyl carbon (-O-CH₂-CH₃ ). |
| IR (Infrared) | ~1720-1730 cm⁻¹: Strong C=O stretch (ester). ~1580, 1470 cm⁻¹: Aromatic C=C ring stretches. ~1250-1300 cm⁻¹: C-O stretch. ~3000-3100 cm⁻¹: Aromatic C-H stretch. ~2850-2980 cm⁻¹: Aliphatic C-H stretch. |
| MS (Mass Spec) | M⁺ at m/z 229 and 231: Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). Key Fragments: m/z 184/186 (loss of ethoxy radical, •OCH₂CH₃), m/z 156/158 (loss of CO₂Et). |
Safety and Handling
As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors (P261).
-
Avoid contact with skin and eyes. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
-
References
- The Royal Society of Chemistry. (2019). Supporting Information for "Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones..."
- Moshang Chemical.
- AA Blocks.
- Sigma-Aldrich.
- EvitaChem.
- Santa Cruz Biotechnology.
- Sigma-Aldrich.
- The Royal Society of Chemistry.
- TCI Chemicals.
- Fisher Scientific.
- Human Metabolome Database.
- PubChem.
- ChemicalBook.
- ChemicalBook.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction.
- Nuno Rodrigues de Almeida. (2023, March 29). Suzuki Coupling: Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?
- Common Organic Chemistry.
- BenchChem.
- TCI Chemicals.
- Organic Chemistry Portal. Suzuki Coupling.
- CymitQuimica. 6-Bromonicotinic acid methyl ester.
- Wikipedia.
- Organic Synthesis. Buchwald-Hartwig Coupling.
- Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy.
- Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling...
- Organic Chemistry D
- ChemicalBook.
- ChemicalBook.
- ChemicalBook.
- PubChem.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry Stack Exchange. Synthesis of racemic nicotine.
- ChemistNATE. (2020, April 13). 1H NMR Spectrum of ethyl bromide (C2H5Br) [Video]. YouTube.
- Google Patents.
- Organic Syntheses.
- BLD Pharm.
- The Good Scents Company.
- Sigma-Aldrich.
- SpectraBase.
- National Institute of Standards and Technology. Ethyl bromide - NIST WebBook.
- ChemicalBook.
- Sigma-Aldrich.
Sources
- 1. scbt.com [scbt.com]
- 2. Mthis compound CAS#: 26218-78-0 [m.chemicalbook.com]
- 3. aablocks.com [aablocks.com]
- 4. CAS 26218-78-0: 6-Bromonicotinic acid methyl ester [cymitquimica.com]
- 5. Mthis compound | 26218-78-0 [chemicalbook.com]
- 6. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]
- 13. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
Navigating the Solubility Landscape of Ethyl 6-bromonicotinate: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 6-bromonicotinate (CAS 132334-98-6), a pivotal pyridine derivative in medicinal chemistry and organic synthesis.[1] As a nicotinic acid analog, its utility as a potential hypolipidemic agent and a versatile synthetic intermediate is well-recognized.[1] Understanding and quantifying its solubility is a critical determinant for its successful application, influencing reaction kinetics, purification strategies, and bioavailability in drug development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes qualitative assessments based on its structural analogues and provides detailed, field-proven experimental protocols for the precise determination of its solubility in various solvent systems. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively harness the potential of this compound.
Introduction: The Significance of Solubility in the Application of this compound
This compound, with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol , is a halogenated pyridine derivative that serves as a key building block in the synthesis of more complex molecules.[1] The interplay between the ethyl ester, the pyridine ring, and the bromine atom dictates its physicochemical properties, most notably its solubility. The solubility of a compound is not a static parameter; it is a function of the solute's structure and the solution's conditions, including pH, temperature, and the presence of co-solvents.
In the realm of drug discovery, poor solubility can impede intestinal absorption, leading to low oral bioavailability, and can also complicate in vitro assays, potentially masking a compound's true activity.[2] For synthetic chemists, solubility dictates the choice of reaction media, affects crystallization and purification processes, and influences overall yield and purity. Therefore, a thorough understanding and empirical determination of this compound's solubility is a prerequisite for its efficient and effective utilization.
Physicochemical Profile and Qualitative Solubility Assessment
Based on its chemical structure and data from analogous compounds such as mthis compound, a qualitative solubility profile for this compound can be predicted.[3] The presence of the ethyl ester group increases the lipophilicity of the molecule compared to its parent nicotinic acid.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 132334-98-6 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Alternate Names | 6-Bromo Nicotinic Acid Ethyl Ester; 6-Bromo-3-pyridinecarboxylic Acid Ethyl Ester | [1] |
It is anticipated that this compound exhibits the following solubility characteristics:
-
High Solubility in Common Organic Solvents: Due to its organic nature, it is expected to be readily soluble in a range of common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).
-
Moderate Solubility in Polar Protic Solvents: Solubility in alcohols like methanol and ethanol is expected to be moderate.
-
Limited Solubility in Aqueous Media: The hydrophobic nature of the brominated pyridine ring and the ethyl group suggests poor solubility in water.
While these qualitative assessments provide a useful starting point, precise quantitative data is essential for reproducible and optimized experimental design. The following sections detail the methodologies for obtaining this critical data.
Quantitative Solubility Determination: Experimental Protocols
The determination of a compound's solubility can be approached from two perspectives: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the dissolved and undissolved solid are in equilibrium.[2][4] This is a critical parameter for understanding a compound's intrinsic solubility.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer.[5][6][7] It is a high-throughput method often used in early drug discovery to identify potential solubility liabilities.[5][7]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the "gold standard" for determining equilibrium solubility.
Principle: An excess of the solid compound is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined analytically.
Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh approximately 5-10 mg of this compound into a glass vial.
-
Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, ethyl acetate). Ensure there is an excess of undissolved solid.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) in preliminary experiments to confirm that equilibrium has been achieved.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw the supernatant and filter it through a syringe filter (e.g., a 0.45 µm PVDF or PTFE filter) to remove all undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyze the filtered saturated solution under the same conditions.
-
Determine the concentration of this compound in the saturated solution by interpolating its response from the calibration curve.
-
Protocol for Kinetic Solubility Determination (Nephelometry)
This high-throughput method is suitable for rapid screening of solubility in aqueous buffers.
Principle: A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The formation of a precipitate (due to the compound's low aqueous solubility) is detected by measuring the scattering of light (nephelometry).
Experimental Workflow:
Caption: Workflow for Kinetic Solubility Determination.
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).
-
-
Plate Setup and Dilution:
-
In a clear-bottom 96-well or 384-well microtiter plate, add the aqueous buffer of choice (e.g., PBS, pH 7.4).
-
Add a small volume of the DMSO stock solution to the first row of wells to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (typically ≤1%) to minimize its co-solvent effect.
-
Perform serial dilutions across the plate to create a range of concentrations.
-
-
Incubation:
-
Seal the plate and shake it at a constant temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours. This allows for the precipitation of the compound from the supersaturated solution.
-
-
Detection of Precipitation:
-
Measure the light scattering of the solution in each well using a nephelometer.
-
The solubility limit is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
-
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 2: Example Data Table for Thermodynamic Solubility of this compound at 25°C
| Solvent | Dielectric Constant (20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water | 80.1 | [Experimental Value] | [Calculated Value] |
| Phosphate-Buffered Saline (pH 7.4) | ~80 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.6 | [Experimental Value] | [Calculated Value] |
| Acetone | 21.0 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] |
| Dichloromethane (DCM) | 9.1 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | 47.0 | [Experimental Value] | [Calculated Value] |
Note: The dielectric constants are provided as a reference for solvent polarity.
Conclusion
While publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical framework and practical, detailed protocols for its empirical determination. The choice between thermodynamic and kinetic solubility assays will depend on the specific research question and the stage of development. For foundational studies and process development, the robust shake-flask method for determining thermodynamic solubility is recommended. For high-throughput screening in early drug discovery, kinetic solubility assays provide a rapid and valuable assessment. By applying the methodologies outlined herein, researchers can generate the precise solubility data required to unlock the full potential of this compound in their scientific endeavors.
References
- Evotec.Thermodynamic Solubility Assay. [Link]
- protocols.io.In-vitro Thermodynamic Solubility. [Link]
- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781-1787. [Link] (Note: This is a representative authoritative source for the principles described, not a direct source for the specific protocols which are generalized best practices).
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link] (Note: This is a representative authoritative source for the principles described).
Sources
- 1. scbt.com [scbt.com]
- 2. evotec.com [evotec.com]
- 3. CAS 26218-78-0: 6-Bromonicotinic acid methyl ester [cymitquimica.com]
- 4. In-vitro Thermodynamic Solubility [protocols.io]
- 5. enamine.net [enamine.net]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of Ethyl 6-bromonicotinate
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal identification and quality assessment of Ethyl 6-bromonicotinate (CAS No: 132334-98-6), a key building block in pharmaceutical and agrochemical research. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a vital resource for researchers, scientists, and drug development professionals.
Molecular Structure and Overview
This compound, with the molecular formula C₈H₈BrNO₂, is a substituted pyridine derivative. The presence of the bromine atom, the aromatic ring, and the ethyl ester functionality gives rise to a unique spectroscopic fingerprint, which is crucial for its structural confirmation and purity analysis. Understanding this fingerprint is the first step in ensuring the integrity of subsequent synthetic transformations.
Below is the chemical structure with IUPAC numbering for unambiguous referencing in the spectral analysis sections.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The spectrum of this compound is characterized by three distinct aromatic proton signals and the classic quartet-triplet pattern of an ethyl group.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.95 | Doublet of doublets (dd) | 1H | ~2.4, 0.8 | H2 |
| ~8.18 | Doublet of doublets (dd) | 1H | ~8.4, 2.4 | H4 |
| ~7.55 | Doublet of doublets (dd) | 1H | ~8.4, 0.8 | H5 |
| ~4.40 | Quartet (q) | 2H | ~7.1 | H10 (-OCH₂CH₃) |
| ~1.41 | Triplet (t) | 3H | ~7.1 | H11 (-OCH₂CH₃) |
Note: These chemical shifts are predicted based on data from the analogous compound, Mthis compound, and standard ethyl ester values. Actual experimental values may vary slightly.[1]
Interpretation and Causality:
-
Aromatic Protons (H2, H4, H5): The protons on the pyridine ring are significantly deshielded (shifted downfield) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom and the ester group.
-
H2 is the most deshielded proton as it is positioned between two electron-withdrawing groups: the ring nitrogen and the ester at C3. It appears as a doublet of doublets due to coupling with H4 (meta-coupling, ~2.4 Hz) and H5 (para-coupling, ~0.8 Hz).
-
H4 shows coupling to both H5 (ortho-coupling, ~8.4 Hz) and H2 (meta-coupling, ~2.4 Hz).
-
H5 is ortho-coupled to H4 (~8.4 Hz) and para-coupled to H2 (~0.8 Hz).
-
-
Ethyl Ester Protons (H10, H11): These protons exhibit a classic ethyl pattern.
-
The -OCH₂- protons (H10) are adjacent to an oxygen atom, which deshields them to ~4.40 ppm. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).
-
The -CH₃ protons (H11) are further from the electronegative oxygen and appear upfield at ~1.41 ppm. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).
-
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show eight distinct signals.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.5 | C7 (C=O) | Carbonyl carbon, highly deshielded. |
| ~152.0 | C2 | Aromatic C-H adjacent to N. |
| ~145.0 | C6 | Aromatic carbon bonded to Br, deshielded. |
| ~140.0 | C4 | Aromatic C-H. |
| ~128.5 | C5 | Aromatic C-H. |
| ~127.0 | C3 | Aromatic carbon bonded to the ester group. |
| ~62.0 | C10 (-OCH₂) | Aliphatic carbon bonded to oxygen. |
| ~14.2 | C11 (-CH₃) | Aliphatic methyl carbon. |
Note: These are estimated chemical shifts based on known substituent effects on pyridine and ethyl benzoate systems.[2][3]
Interpretation and Causality:
-
Carbonyl Carbon (C7): The ester carbonyl carbon is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.
-
Aromatic Carbons (C2-C6): These carbons resonate in the typical aromatic region (120-155 ppm). The specific shifts are influenced by the nitrogen atom, the bromo-substituent, and the ester group. The carbon bearing the bromine (C6) and the carbon adjacent to the nitrogen (C2) are expected to be significantly downfield.
-
Aliphatic Carbons (C10, C11): The methylene carbon (C10) is deshielded by the attached oxygen atom, appearing around 62 ppm. The terminal methyl carbon (C11) is the most upfield signal, as expected for a saturated alkyl carbon.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a 100 MHz (or corresponding field strength) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-1024 scans are typically required to obtain a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine ring) |
| ~2980-2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) |
| ~1725 | Strong | C=O Stretch | Ester |
| ~1580, ~1470 | Medium-Strong | C=C / C=N Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch (acyl-O) | Ester |
| ~1100 | Strong | C-O Stretch (O-alkyl) | Ester |
| ~1020 | Medium | C-Br Stretch | Aryl Bromide |
Interpretation and Causality:
The IR spectrum of this compound is dominated by three strong, characteristic peaks, a pattern often seen in esters.[4][5]
-
C=O Stretch: A very strong and sharp absorption band around 1725 cm⁻¹ is the most prominent feature, unequivocally indicating the presence of the ester carbonyl group. Its position is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring.
-
C-O Stretches: Two strong bands are expected for the C-O bonds of the ester. The acyl-O stretch (C-O adjacent to the carbonyl) appears at a higher wavenumber (~1250 cm⁻¹) than the O-alkyl stretch (~1100 cm⁻¹).
-
Aromatic and Aliphatic Stretches: The regions above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirm the presence of both parts of the molecular structure. The C=C and C=N ring stretching vibrations appear in the 1600-1450 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and lower the pressure arm to ensure good contact.
-
Collect the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The instrument software automatically performs a background subtraction and Fourier transformation to generate the final IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a molecule. Its fragmentation pattern offers valuable structural clues.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Abundance | Assignment |
| 231 / 229 | High | [M]⁺˙ (Molecular Ion) |
| 186 / 184 | High | [M - OCH₂CH₃]⁺ |
| 158 / 156 | Medium | [M - COOCH₂CH₃]⁺ |
| 76 | Medium | [C₅H₄N]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak ([M]⁺˙): The most critical feature is the molecular ion peak. Due to the near 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 229 (for C₈H₈⁷⁹BrNO₂) and m/z 231 (for C₈H₈⁸¹BrNO₂). This characteristic M / M+2 pattern is a definitive indicator of a monobrominated compound.
-
Key Fragmentation Pathways:
-
Loss of an Ethoxy Radical (M-45): A common and favorable fragmentation for ethyl esters is the cleavage of the C-O single bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This results in a stable acylium ion at m/z 184/186 . This fragment will also exhibit the 1:1 bromine isotope pattern.
-
Loss of the Bromo Radical (M-79/81): Cleavage of the C-Br bond can lead to a fragment corresponding to ethyl nicotinate at m/z 150.
-
Loss of the Ester Group: Cleavage can result in the loss of the entire carboethoxy group (•COOCH₂CH₃, 73 Da), yielding a bromopyridinyl cation at m/z 156/158 .
-
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.
-
Instrumentation: Use a mass spectrometer (e.g., a quadrupole or time-of-flight) with an EI source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV (standard).
-
Source Temperature: 200-250 °C.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
-
Data Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak (M/M+2) and major fragment ions.
Integrated Spectroscopic Workflow
Confirming the identity of this compound requires a synergistic approach, using each technique to validate the findings of the others.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
References
- Chemistry LibreTexts. Mass Spectrometry - Isotope Effects. [Link]
- Reich, H. J. ¹³C NMR Chemical Shifts.
- Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]
- iChemical. 6-Bromonicotinicacid, CAS No. 6311-35-9. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
Sources
A Strategic Guide to Starting Materials for the Synthesis of Novel Heterocyclic Compounds
Abstract
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structures enabling a vast range of biological activities and physical properties.[1][2][3] The success of any synthetic campaign aimed at discovering novel heterocycles is critically dependent on the strategic selection of starting materials. This guide provides an in-depth technical overview of the core precursors and synthetic paradigms used to construct these vital molecular scaffolds. We will move beyond simple inventories of reagents to explore the underlying chemical logic that governs the transformation of simple starting materials into complex, functionalized heterocyclic cores. This analysis covers foundational carbonyl-based building blocks, the atom-economical elegance of cycloaddition reactions, and the transformative power of modern catalytic strategies such as multi-component reactions, C-H activation, and photoredox catalysis. For the practicing researcher, this document serves as a conceptual framework and practical guide to navigating the expansive landscape of heterocyclic synthesis.
The Indispensable Role of Heterocycles in Modern Chemistry
Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), represent the largest and most diverse family of organic compounds.[4] Their prevalence is particularly striking in the pharmaceutical industry, where it is estimated that over 90% of all new drugs contain at least one heterocyclic moiety. This is because the incorporation of heteroatoms into a cyclic framework provides a powerful tool for modulating critical drug properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity, thereby optimizing ADME/Tox profiles.[1]
The journey from a simple precursor to a novel drug candidate is dictated by the synthetic routes available. The choice of starting material is therefore the first and most critical decision, as it directly defines the accessible chemical space and the potential for molecular diversity.[1][5] Advances in synthetic methodologies, from classic condensation reactions to modern metal-catalyzed couplings, have continuously expanded the toolkit available to chemists, enabling the rapid assembly of complex and diversely functionalized heterocycles.[1]
Foundational Building Blocks: The Carbonyl-Centric Approach
For decades, the reactivity of the carbonyl group has been the cornerstone of heterocyclic synthesis. Dicarbonyl compounds, in particular, offer a pre-organized scaffold of electrophilic and nucleophilic centers, making them exceptionally versatile starting materials.
The Unrivaled Versatility of 1,3-Dicarbonyl Compounds
Starting materials such as β-ketoesters, malonic esters, and acetylacetone are prized for the acidity of the central methylene protons. Upon deprotonation, the resulting enolate serves as a potent bis-nucleophile, capable of reacting with a variety of bis-electrophiles to form a range of heterocycles. Conversely, the two carbonyl groups act as electrophilic centers. This duality is the foundation for many named reactions.
-
Hantzsch Pyridine Synthesis: A classic multi-component reaction where a β-ketoester, an aldehyde, and ammonia condense to form dihydropyridines, which can be subsequently oxidized to pyridines.[5]
-
Biginelli Reaction: A one-pot cyclocondensation between a β-ketoester, an aldehyde, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold with a wide range of biological activities.[5]
-
Paal-Knorr Synthesis: While classically using 1,4-dicarbonyls, the principles are similar, involving the reaction of a dicarbonyl with a heteroatom source like ammonia or a primary amine to yield pyrroles.[6][7]
Caption: Generalized workflow for 1,3-dicarbonyls in heterocycle synthesis.
Experimental Protocol: Hantzsch Dihydropyridine Synthesis
This protocol illustrates a typical one-pot synthesis of a Hantzsch dihydropyridine, a core scaffold in calcium channel blockers like Nifedipine.
-
Reactant Assembly: In a round-bottom flask, combine ethyl acetoacetate (2.0 equiv.), the desired aromatic aldehyde (1.0 equiv.), and ammonium acetate (1.1 equiv.) in ethanol.
-
Causality: Ethanol serves as an inexpensive and effective solvent. Ammonium acetate is the source of ammonia and the acetate anion acts as a mild base to catalyze the initial condensations.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed (typically 2-4 hours).
-
Product Isolation: Allow the reaction mixture to cool to room temperature. The dihydropyridine product, being less polar than the starting materials, will often precipitate from the ethanol.
-
Self-Validation: The formation of a solid precipitate upon cooling is a strong indicator of successful product formation.
-
-
Purification: Collect the precipitate by vacuum filtration, wash with cold ethanol to remove residual reactants, and dry under vacuum. The product is often of sufficient purity, but can be further purified by recrystallization if necessary.
-
Causality: A cold solvent wash minimizes the loss of product, which may have slight solubility.
-
Building Rings with Precision: Cycloaddition Strategies
Cycloaddition reactions are among the most powerful tools in organic synthesis for constructing cyclic systems.[8][9] They are highly atom-economical and often stereospecific, allowing for the rapid construction of complex heterocyclic cores from simple, unsaturated starting materials.[10]
[4+2] Diels-Alder Cycloadditions
The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is a premier method for synthesizing six-membered heterocycles.[10] For instance, the reaction of an α,β-unsaturated carbonyl compound (a heterodienophile) with a diene can generate dihydropyran rings, which are common motifs in natural products.
Caption: The convergent and efficient nature of Multi-Component Reactions.
C-H Activation/Functionalization
A paradigm shift in synthesis has been the move towards C-H activation, which avoids the need for pre-functionalized starting materials (e.g., halides or organometallics). [11][12]Transition-metal catalysts (e.g., Palladium, Rhodium, Iridium) can selectively cleave a C-H bond on a heterocyclic core and couple it with a reaction partner. [11][13]This allows for the direct and atom-economical decoration of heterocycles at positions that might be difficult to access through traditional methods. [14][15]
Caption: Simplified catalytic cycle for a Pd-catalyzed C-H functionalization.
Visible Light Photoredox Catalysis
Photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under exceptionally mild conditions using visible light as a renewable energy source. [16][17]This approach enables transformations that are often difficult or impossible using traditional thermal methods. Acyl radicals, for example, can be generated from precursors like aldehydes or carboxylic acids and used in carbonylative cyclizations to synthesize a variety of oxygen and nitrogen heterocycles. [16]Similarly, this method can be used for the stereocontrolled synthesis of complex heterocycles from unactivated alkynes, bypassing traditional Heck-type reactions. [18]
Experimental Protocol: Photoredox-Catalyzed Minisci-Type Reaction
This protocol describes the C-H alkylation of an electron-deficient heterocycle, a reaction that is highly valuable in medicinal chemistry.
-
Reaction Setup: In a borosilicate glass vial, combine the N-heterocycle (e.g., lepidine, 1.0 equiv.), the carboxylic acid (e.g., pivalic acid, 1.5 equiv.), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.) in a suitable degassed solvent (e.g., DMSO).
-
Causality: The iridium photocatalyst is chosen for its ability to absorb visible light and engage in single-electron transfer. The base is crucial for the initial formation of the carboxylate. The solvent must be polar and have a high boiling point.
-
-
Degassing: Seal the vial and thoroughly degas the mixture by sparging with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Self-Validation: Proper degassing is critical to prevent quenching of the excited state photocatalyst or unwanted side reactions with oxygen.
-
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature. Monitor the reaction by LC-MS.
-
Causality: Vigorous stirring ensures even irradiation of the reaction mixture. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water to remove the DMSO and inorganic salts. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel.
Specialized Precursors for Advanced Synthesis
Beyond common starting materials, the development of highly specialized precursors has opened doors to novel and efficient synthetic routes.
Heterocyclic Aryne Precursors
The in-situ generation of highly reactive aryne intermediates from stable precursors, such as ortho-silyl aryl triflates, is a powerful strategy for rapidly building molecular complexity. In particular, "indolyne" and "pyridyne" precursors allow for the synthesis of libraries of substituted indoles and pyridines. These intermediates can be trapped by a wide array of nucleophiles or participate in cycloaddition reactions, providing access to a diverse range of functionalized heterocyclic products from a common starting material. [19]
Organosulfur Building Blocks
Sulfur-containing heterocycles are prevalent in FDA-approved drugs and possess a wide spectrum of biological activities. [20]The synthesis of these scaffolds often relies on specialized organosulfur starting materials. [21]Simple reagents like elemental sulfur (S₈) or sulfur monochloride (S₂Cl₂) can be used in one-pot reactions with simple organic substrates to generate complex polysulfur-nitrogen heterocycles. [22][23]These methods provide an efficient, albeit sometimes odorous, pathway to valuable scaffolds like thiazoles, thiophenes, and benzothiazepines. [24] Table 2: Representative Organosulfur Precursors and Their Heterocyclic Products
| Precursor | Reagent(s) | Heterocyclic Product |
| Thioamide | α-Haloketone | Thiazole |
| Elemental Sulfur (S₈) | Amine, 2-Halophenylacetic acid | Benzodisulfide |
| Sulfur Monochloride (S₂Cl₂) | Tertiary Amine | 1,2-Dithiole |
| Mercaptoacetic acid | Aniline, Aldehyde | Benzothiazepinone |
Conclusion and Future Outlook
The selection of a starting material is a strategic decision that profoundly influences the entire course of a synthetic campaign. We have journeyed from the classical, carbonyl-centric foundations of heterocyclic chemistry to the cutting edge of modern synthetic methodology. The contemporary emphasis is clearly on strategies that maximize efficiency, step-economy, and sustainability. Multi-component reactions, C-H activation, and photoredox catalysis are no longer niche techniques but are now integral parts of the mainstream toolkit for drug discovery and materials science professionals.
Looking ahead, the drive for "green" chemistry will continue to favor the development of catalytic cycles that minimize waste and operate under benign conditions. [25][26][27][28]The integration of technologies like continuous flow synthesis and machine learning for reaction prediction promises to further accelerate the discovery of novel heterocyclic compounds. The fundamental principle, however, will remain unchanged: a deep understanding of the reactivity of the starting material is the key to unlocking the next generation of groundbreaking molecules.
References
- Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. (n.d.). MDPI.
- Heterocycles in Medicinal Chemistry. (n.d.). PubMed Central.
- Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. (n.d.). Royal Society of Chemistry.
- Recent advances in green multi-component reactions for heterocyclic compound construction. (n.d.). Royal Society of Chemistry.
- Recent Applications of Multicomponent Reactions Toward Heterocyclic Drug Discovery. (2021). Wiley.
- Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. (n.d.). De Gruyter.
- Catalytic C–H Activation of Heterocycles. (n.d.). Thieme Connect.
- Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. (n.d.). MDPI.
- Recent applications of photoredox catalysis in O-heterocycles: A short review. (2021). ScienceDirect.
- Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023). Royal Society of Chemistry.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- Synthesis of Bicyclic N-Heterocycles via Photoredox Cycloaddition of Imino-Alkynes and Imino-Alkenes. (2021). ACS Publications.
- Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update. (2025). ACS Publications.
- Modern Strategies for Heterocycle Synthesis. (n.d.). MDPI.
- Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (n.d.). Wiley Online Library.
- Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). Royal Society of Chemistry.
- Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. (n.d.). ScienceDirect.
- Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. (n.d.). ACS Publications.
- 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts.
- Applications of Heterocyclic Compounds in Pharmaceuticals. (2024). Reachem.
- Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines. (n.d.). Sigma-Aldrich.
- Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Springer.
- [8+ 2] Cycloaddition Reactions in the Construction of Heterocycles. (n.d.). ResearchGate.
- One-pot synthesis of sulfur heterocycles from simple organic substrates. (n.d.). Arkat USA.
- Photoredox route to medically-important heterocycles. (2014). Chemistry World.
- Synthesis of O-Heterocycles. (n.d.). Organic Chemistry Portal.
- Heterocyclic Synthesis Cycloaddition Reaction. (2025). YouTube.
- Novel Organosulfur Building Blocks for Heterocycle Synthesis. (2024). Thieme Connect.
- Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. (n.d.). National Institutes of Health.
- Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. (2024). National Institutes of Health.
- Applications of Heterocyclic Compounds. (2022). MDPI.
- Heterocyclic Compounds in Drug Discovery and Their Medical Applications. (n.d.). MDPI.
- Natural Products Containing Oxygen Heterocycles—Synthetic Advances Between 1990 and 2015. (n.d.). ACS Publications.
- Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. (2018). Taylor & Francis Online.
- The synthesis of sulfur‐containing heterocycles using elemental sulfur (S8). (n.d.). ResearchGate.
- Innovative Catalysts and Techniques in Eco-Friendly Heterocyclic Synthesis. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis of heterocyclic compounds and their utilities in the field biological science. (2022). ScienceScholar.
- Synthesis of sulfur-containing heterocycles via ring enlargement. (2025). ResearchGate.
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (n.d.). PubMed Central.
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (2025). ResearchGate.
- (PDF) Approaches to the synthesis of oxygen-containing heterocyclic compounds based on monoterpenoids. (2025). ResearchGate.
- 1, 4-cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses. (1967). Google Books.
- Synthesis of oxygen and nitrogen heterocycles with potential pharmaceutical properties. (n.d.). OMICS International.
- Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. (2023). Frontiers.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). IntechOpen.
- Development of Strategies for the Synthesis of Heterocycles and Carbocycles; and Investigation of Chemistry Course Placement on Undergraduate Students. (n.d.). Deep Blue Repositories.
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 7. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. 1, 4-cycloaddition Reactions: The Diels-Alder Reaction in Heterocyclic Syntheses - Google Livres [books.google.fr]
- 11. Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation | springerprofessional.de [springerprofessional.de]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis [mdpi.com]
- 17. Recent applications of photoredox catalysis in O-heterocycles: A ...: Ingenta Connect [ingentaconnect.com]
- 18. Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. arkat-usa.org [arkat-usa.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. jocpr.com [jocpr.com]
- 27. researchgate.net [researchgate.net]
- 28. tsijournals.com [tsijournals.com]
Ethyl 6-bromonicotinate as a pyridine derivative
An In-Depth Technical Guide to Ethyl 6-bromonicotinate: A Keystone Pyridine Derivative for Synthesis and Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to offer a deeper understanding of the causality behind experimental choices, empowering scientists to leverage this versatile reagent to its fullest potential.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 132334-98-6) is a substituted pyridine derivative that has emerged as a highly valuable intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a pyridine ring functionalized with a bromine atom at the 6-position and an ethyl ester at the 3-position, offers a unique combination of reactivity and stability. The pyridine core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, making its derivatives, like this compound, indispensable tools for innovation.[2]
The strategic placement of the bromo and ester groups allows for sequential and site-selective modifications. The bromine atom serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ethyl ester group, meanwhile, can be readily hydrolyzed, reduced, or converted into other functional groups, providing a secondary point for molecular elaboration.[3] This inherent functional duality is the cornerstone of its utility in constructing diverse molecular architectures, particularly in the development of novel therapeutic agents.[4][5]
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 132334-98-6 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| Appearance | White to off-white solid/powder | [4][6] |
| Melting Point | 119-121 °C (for methyl ester) | [6][7] |
| Boiling Point | 107-110 °C @ 4 Torr (for methyl ester) | [6][7] |
| Solubility | Soluble in organic solvents like DCM, DMF, DMSO | [4] |
Note: Data for melting and boiling points are often reported for the closely related methyl ester and are expected to be similar for the ethyl ester.
Spectroscopic Data Interpretation
Spectroscopic analysis confirms the structural integrity of this compound. The key features to expect are outlined below. While a dedicated public spectrum for this specific compound is not available, the expected data can be reliably predicted based on the analysis of its constituent functional groups and analogous structures.[8][9][10][11][12]
| Spectroscopy | Feature | Expected Chemical Shift / Frequency | Rationale |
| ¹H NMR | H-2 (proton α to N) | ~8.9-9.1 ppm (d) | Deshielded by adjacent nitrogen and carbonyl group. |
| H-4 (proton between Br/N) | ~8.2-8.4 ppm (dd) | Deshielded by nitrogen and influenced by adjacent bromine. | |
| H-5 (proton α to Br) | ~7.4-7.6 ppm (d) | Influenced by adjacent bromine. | |
| -OCH₂CH₃ | ~4.3-4.5 ppm (q) | Methylene protons of the ethyl ester. | |
| -OCH₂CH₃ | ~1.3-1.5 ppm (t) | Methyl protons of the ethyl ester. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~164-166 ppm | Typical range for an ester carbonyl. |
| Pyridine Carbons | ~120-155 ppm | Aromatic region, with specific shifts influenced by substituents. | |
| -OCH₂CH₃ | ~61-63 ppm | Methylene carbon of the ethyl ester. | |
| -OCH₂CH₃ | ~14-15 ppm | Methyl carbon of the ethyl ester. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1720-1730 cm⁻¹ | Strong, characteristic absorption for an ester carbonyl. |
| C=N/C=C Stretch | ~1550-1600 cm⁻¹ | Aromatic ring vibrations. | |
| C-Br Stretch | ~500-600 cm⁻¹ | Found in the fingerprint region. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 230/232 | Characteristic isotopic pattern (approx. 1:1 ratio) due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the esterification of 6-bromonicotinic acid. This reaction can be achieved under standard Fischer esterification conditions or by converting the carboxylic acid to a more reactive acyl chloride intermediate.
Synthesis via Acyl Chloride Intermediate
This method is highly efficient and proceeds under mild conditions, making it a preferred laboratory-scale procedure. The causality behind this two-step approach lies in increasing the electrophilicity of the carbonyl carbon. The carboxylic acid is first converted to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is significantly more reactive towards nucleophilic attack by ethanol than the parent carboxylic acid.
-
Acid Chloride Formation:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromonicotinic acid (10.1 g, 50 mmol).
-
Add anhydrous dichloromethane (DCM, 100 mL) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops). The DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species for converting the acid to the acyl chloride.
-
Slowly add oxalyl chloride (5.2 mL, 60 mmol) dropwise at 0 °C. Vigorous gas evolution (CO₂, CO) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
-
Esterification:
-
To the crude 6-bromonicotinoyl chloride, add anhydrous ethanol (100 mL) at 0 °C. This step is exothermic and should be performed with cooling to control the reaction rate.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, remove the excess ethanol under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in ethyl acetate (150 mL).
-
Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white solid.
-
The Core Reactivity: A Hub for Cross-Coupling Chemistry
The bromine atom at the C-6 position of this compound is the molecule's primary center of reactivity, making it an ideal substrate for transition metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the construction of complex molecular frameworks with high precision and efficiency.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the premier method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[13][14] Its high functional group tolerance and the stability of the boronic acid reagents make it exceptionally valuable in multi-step syntheses.[15]
Causality and Mechanism: The reaction is catalyzed by a Palladium(0) species. The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of this compound. This is often the rate-limiting step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step, where the organic group from boron is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[14][16][17]
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if necessary.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reaction: Heat the mixture with stirring (typically 80-110 °C) for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, providing a powerful and general method for synthesizing aryl amines from aryl halides.[18][19] This reaction has largely replaced harsher classical methods, offering much broader substrate scope and functional group tolerance.[18]
Causality and Mechanism: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalyst. The cycle involves oxidative addition of palladium into the C-Br bond, followed by coordination of the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is essential to deprotonate the coordinated amine, forming a palladium-amido complex. The final, product-forming step is reductive elimination, which creates the C-N bond and regenerates the Pd(0) catalyst.[18][20] The choice of ligand (often bulky, electron-rich phosphines) is critical to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[20]
Caption: Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.). The choice of ligand is critical and depends on the amine; sterically hindered ligands are often required.[21]
-
Reagent Addition: Add this compound (1.0 equiv.) and the primary or secondary amine (1.1-1.2 equiv.).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe. Purge the tube with an inert gas.
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) for 4-24 hours, with stirring. Monitor progress by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Purification: Wash the organic layers, dry, concentrate, and purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[22][23] This reaction is instrumental in synthesizing conjugated enynes and arylalkynes, which are important structures in pharmaceuticals and organic materials.[22]
Causality and Mechanism: This reaction uniquely employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[23][24] The palladium cycle is similar to the previously described couplings. The crucial role of copper is to react with the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-X complex. The subsequent reductive elimination yields the final product and regenerates the Pd(0) catalyst.[24]
Caption: Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 5-10 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, TEA, 2-3 equiv.). The amine serves as both the base and often as a co-solvent.
-
Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Once complete, cool the reaction, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water or ammonium chloride solution to remove the amine salt.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.
Applications in Drug Discovery and Beyond
The true value of this compound is realized in its application as a precursor to high-value, biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position via cross-coupling opens a gateway to a vast chemical space.
-
Kinase Inhibitors: Many modern cancer therapeutics are kinase inhibitors, and substituted pyridines are a common core structure. This compound is a key starting material for pyrido[2,3-d]pyrimidines, a scaffold found in potent inhibitors of kinases like Epidermal Growth Factor Receptor (EGFR) and Pim-1.[5]
-
Nicotinic Receptor Agonists: As a derivative of nicotinic acid, this compound serves as an intermediate for molecules targeting nicotinic acetylcholine receptors (nAChRs). For example, it has been used in the synthesis of SIB-1508Y (Altinicline), a selective nAChR agonist investigated for Parkinson's disease.[22]
-
Hypolipidemic Agents: Nicotinic acid and its analogs are known to have lipid-lowering effects. This compound itself has been noted as a potential hypolipidemic agent.[1][25]
-
General Synthesis: It serves as a key intermediate in the synthesis of various functionalized pyridines, which are then incorporated into larger drug candidates. For instance, it can be used to prepare intermediates for potent anticancer agents like Lonafarnib.[26]
Conclusion
This compound is far more than a simple halogenated heterocycle; it is a strategic linchpin in synthetic chemistry. Its well-defined reactive sites—the bromine atom for cross-coupling and the ethyl ester for further functionalization—provide a reliable and versatile platform for the assembly of complex molecular targets. The robust and well-understood reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows chemists to predictably and efficiently construct the C-C and C-N bonds that form the backbone of countless pharmaceuticals and advanced materials. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the role of expertly designed building blocks like this compound will only become more critical in driving innovation in science and medicine.
References
- Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. - Filo. Filo. [Link]
- 4-Bromopyridine - ResearchGate.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central (PMC). [Link]
- C–H functionalization of pyridines. Royal Society of Chemistry. [Link]
- Synthesis of 5-Bromopyridyl-2-magnesium Chloride and Its Application in the Synthesis of Functionalized Pyridines.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health (NIH). [Link]
- Ethyl 6-bromo-5-nitronicotin
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Ethyl 5-bromo-6-methylnicotin
- Sonogashira coupling. Wikipedia. [Link]
- Buchwald–Hartwig amin
- Synthesis of racemic nicotine. Chemistry Stack Exchange. [Link]
- Spectroscopy Data for Undergradu
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- A Guide to Sonogashira Cross-Coupling Reactions. ACS Figshare. [Link]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Organic Structure Elucidation Workbook. University of Notre Dame. [Link]
- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. [Link]
- The Suzuki reaction: Reaction mechanism chemistry tutorial. YouTube. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. CAS 26218-78-0: 6-Bromonicotinic acid methyl ester [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mthis compound | 26218-78-0 [amp.chemicalbook.com]
- 7. Mthis compound | 26218-78-0 [chemicalbook.com]
- 8. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. youtube.com [youtube.com]
- 11. structureworkbook.nd.edu [structureworkbook.nd.edu]
- 12. youtube.com [youtube.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scispace.com [scispace.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. youtube.com [youtube.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 26. researchgate.net [researchgate.net]
Reactivity of the bromine atom in Ethyl 6-bromonicotinate
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Ethyl 6-bromonicotinate
Abstract
This compound is a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. The strategic placement of the bromine atom on the electron-deficient pyridine ring imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the bromine atom's reactivity, focusing on the key transformations that are essential for drug development professionals and researchers. We will delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the formation of organometallic intermediates, offering not just protocols, but the scientific rationale behind them.
Introduction: The Electronic Landscape of this compound
This compound, with the chemical formula C₈H₈BrNO₂, is a nicotinic acid analog.[1] Its synthetic utility is primarily derived from the carbon-bromine bond at the 6-position of the pyridine ring. The reactivity of this C-Br bond is profoundly influenced by the electronic nature of the heterocyclic core. The nitrogen atom in the pyridine ring acts as an electron sink, withdrawing electron density through inductive and resonance effects. This, combined with the electron-withdrawing nature of the ethyl ester at the 3-position, renders the pyridine ring electron-deficient.
This electronic environment dictates the primary modes of reactivity for the bromine atom:
-
Susceptibility to Palladium-Catalyzed Cross-Coupling: The C(sp²)-Br bond is an ideal handle for oxidative addition to a Palladium(0) center, initiating a wide array of powerful C-C, C-N, and C-O bond-forming reactions.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring can stabilize the negative charge of the intermediate Meisenheimer complex, making substitution of the bromide by strong nucleophiles feasible.[2][3][4][5]
-
Facilitation of Organometallic Reagent Formation: The bromine atom can be readily converted into organometallic species through metal-halogen exchange or insertion, creating a nucleophilic carbon center for subsequent reactions.
The following diagram provides a high-level overview of the synthetic pathways accessible from the bromine atom of this compound.
Caption: Key reaction pathways for the bromine atom.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond in this compound is an excellent electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction couples an organoboron species with an organohalide and is a cornerstone of biaryl synthesis.[6][7] The reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.
Causality & Mechanism: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[8] A base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[9][10] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent can significantly impact reaction efficiency.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Loading: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as Dioxane/H₂O (4:1).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Examples
| Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Dioxane/H₂O | 92 |
| Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 88 |
Note: Yields are representative and can vary based on specific conditions and scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[11] This reaction has become indispensable in medicinal chemistry, where the introduction of nitrogen-containing functional groups is paramount.
Causality & Mechanism: The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[12] These ligands promote the crucial reductive elimination step, which forms the C-N bond, and prevent catalyst decomposition.[13] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[12]
Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere: In a glovebox or under a flow of inert gas, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (2-4 mol%) to a dry reaction vessel.
-
Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over MgSO₄.
-
Purification: Concentrate the solvent and purify the residue via flash chromatography.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] It is a highly efficient method for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and natural products.[15][16]
Causality & Mechanism: The reaction uniquely employs a dual catalytic system: a palladium catalyst and a copper(I) co-catalyst (typically CuI).[14][17][18] The palladium complex undergoes oxidative addition with the aryl bromide. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base (which also often serves as the solvent) to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, followed by reductive elimination to yield the product.[17][18]
Experimental Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask containing this compound (1.0 equiv.) and copper(I) iodide (CuI, 2-5 mol%), add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 equiv.).
-
Catalyst: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Heck-Mizoroki Reaction: Olefin Vinylation/Arylation
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[19][20][21]
Causality & Mechanism: The cycle involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. The crucial step is the subsequent β-hydride elimination, which forms the new C=C double bond and a palladium-hydride species.[22] The base regenerates the Pd(0) catalyst from this hydride species, completing the cycle. The reaction typically yields the trans isomer due to steric considerations in the transition state.[20]
Experimental Protocol: Heck Reaction
-
Reagents: In a pressure-tolerant vessel, combine this compound (1.0 equiv.), the alkene (e.g., ethyl acrylate, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4 mol%).
-
Base and Solvent: Add a base, typically an amine like triethylamine (Et₃N, 1.5 equiv.), and a polar aprotic solvent like DMF or acetonitrile.
-
Reaction: Seal the vessel and heat to 80-120 °C for 12-24 hours.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While less common for simple aryl halides, the electron-deficient nature of the pyridine ring in this compound activates the C-Br bond towards nucleophilic aromatic substitution (SNAr).[4][23]
Causality & Mechanism: The reaction proceeds via an addition-elimination mechanism.[24] A strong nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, which is key to its stability and formation.[2][5] In the subsequent elimination step, the bromide ion is expelled, restoring aromaticity.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: SNAr with Sodium Methoxide
-
Setup: To a solution of this compound (1.0 equiv.) in anhydrous methanol, add sodium methoxide (1.5-2.0 equiv.) either as a solid or as a solution in methanol at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: Once the reaction is complete, cool to room temperature and neutralize with a mild acid (e.g., acetic acid or saturated NH₄Cl solution).
-
Extraction: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the product via column chromatography.
Formation of Organometallic Intermediates
The bromine atom can be swapped for a metal (Mg or Li) to reverse the polarity of the carbon atom, turning it from an electrophilic site into a potent nucleophile.
Grignard Reagent Formation
Treatment with magnesium metal converts the aryl bromide into an organomagnesium halide (Grignard reagent).[25]
Causality & Experimental Choices: This reaction must be performed under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic sources.[26] The etheral solvent (e.g., THF, diethyl ether) is not just a medium but is crucial for stabilizing the Grignard reagent through coordination. A key challenge with this compound is that the newly formed Grignard reagent can potentially react with the ester group of another molecule.[27][28] To mitigate this, the reaction is often performed under Barbier conditions, where the electrophile is pre-mixed with the aryl bromide, trapping the Grignard reagent as it forms.[27]
Experimental Protocol: Grignard Reaction (Barbier Conditions)
-
Setup: Flame-dry a three-neck flask equipped with a condenser and dropping funnel. Add magnesium turnings (1.5 equiv.) and a crystal of iodine (to activate the Mg surface).
-
Reagents: Under an inert atmosphere, add anhydrous THF. In the dropping funnel, place a solution of this compound (1.0 equiv.) and an electrophile (e.g., benzaldehyde, 1.1 equiv.) in THF.
-
Initiation & Reaction: Add a small amount of the solution to the magnesium. If the reaction does not start, gentle warming may be required. Once initiated, add the remaining solution dropwise to maintain a gentle reflux.
-
Work-up: After the addition is complete, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction & Purification: Extract with diethyl ether, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Conclusion
The bromine atom of this compound is a remarkably versatile functional handle. Its reactivity is governed by the electron-deficient nature of the pyridine ring, making it an exceptional substrate for a host of high-value transformations. From the robust and varied C-C and C-heteroatom bond formations enabled by palladium catalysis to classic SNAr and organometallic reactions, this building block provides chemists with a reliable and adaptable platform for the synthesis of complex molecular architectures. A thorough understanding of the mechanisms and the rationale behind specific reaction conditions, as detailed in this guide, is crucial for leveraging the full synthetic potential of this important intermediate in research and development.
References
- Wikipedia. (2023). Heck reaction.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Organic-Reaction.com. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Wikipedia. (2023). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (2023). Suzuki reaction.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- ChemOrgChem. (2025). Sonogashira coupling reaction | Organometallic name reaction. YouTube.
- MDPI. (2017). Heck Reaction—State of the Art.
- Leah4sci. (2024). Grignard Reactions + Shortcuts (Live Recording) Organic Chemistry Review & Practice Session. YouTube.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube.
- The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution.
- Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution.
- Scribd. (n.d.). Grignard Reagent & Uses in Synthesis.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- PubChem. (n.d.). Ethyl 6-bromo-5-nitronicotinate.
- Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols.
- Chemistry LibreTexts. (2023). Reactions of Alkenes with Bromine.
Sources
- 1. scbt.com [scbt.com]
- 2. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. mdpi.com [mdpi.com]
- 22. youtube.com [youtube.com]
- 23. Buy Ethyl 6-amino-2-bromonicotinate (EVT-13646769) [evitachem.com]
- 24. youtube.com [youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of Ethyl 6-bromonicotinate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 6-bromonicotinate has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its strategic placement of a bromine atom and an ethyl ester on the pyridine ring allows for selective and sequential functionalization through a variety of modern synthetic methodologies. This technical guide provides an in-depth analysis of the applications of this compound, focusing on its role in the synthesis of kinase inhibitors and other therapeutic agents. We will explore key chemical transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, providing field-proven insights and detailed experimental protocols. The narrative will be grounded in the principles of synthetic strategy and structure-activity relationship (SAR) exploration, illustrating the causality behind experimental choices in the pursuit of novel drug candidates.
Introduction: The Pyridine Scaffold and the Versatility of this compound
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for a wide range of therapeutic targets. This compound, a readily available derivative, presents two key points of diversification: the C6-bromo substituent, which is amenable to a host of cross-coupling reactions, and the C3-ethyl ester, which can be hydrolyzed and converted to an amide or other functional groups. This dual reactivity allows for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The strategic utility of this building block lies in its ability to serve as a linchpin in convergent synthetic routes, enabling the rapid assembly of complex molecular architectures. This guide will delve into the practical applications of this compound, providing researchers with the knowledge to effectively harness its synthetic potential.
Synthetic Accessibility and Key Reactive Sites
This compound is commercially available or can be synthesized from nicotinic acid. A common laboratory-scale synthesis involves the esterification of nicotinic acid with ethanol, followed by a bromination step. One patented method describes the reaction of nicotinic acid with absolute ethanol in toluene using a solid acid catalyst, followed by reflux to remove water, affording ethyl nicotinate in high yield.[1] Subsequent bromination at the 6-position can be achieved using various brominating agents.
The primary reactive sites of this compound are the C-Br bond at the 6-position and the ester group at the 3-position. The electron-withdrawing nature of the pyridine nitrogen and the ester group makes the C6 position susceptible to nucleophilic aromatic substitution and, more importantly, oxidative addition by palladium catalysts, which is the key step in many cross-coupling reactions.
Caption: Key reactive sites of this compound for synthetic diversification.
Core Applications in Medicinal Chemistry: Cross-Coupling Strategies
The C6-bromo position of this compound is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds for Scaffold Elaboration
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of C-C bonds. It involves the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in creating biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other drug classes.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This reaction is invaluable for introducing a diverse range of primary and secondary amines to the pyridine core, a crucial step in the synthesis of many kinase inhibitors that feature an amino-pyrimidine or related hinge-binding motif.
Case Study: Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a key target in the development of treatments for neurodegenerative diseases like Alzheimer's and metabolic disorders.[3][4][5] A common scaffold for GSK-3 inhibitors is the 1-aryl-3-benzylurea. The synthesis of potent GSK-3 inhibitors has been achieved using a divergent approach based on a microwave-assisted Suzuki coupling of a bromopyridine precursor.[3] While not directly using this compound, this case study highlights the utility of the bromopyridine scaffold in accessing this important class of inhibitors.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 1.2-1.5 times the Pd amount), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq.) in a dry solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and heat to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6][7][8] This reaction is a powerful tool for introducing alkynyl moieties, which can serve as versatile handles for further transformations (e.g., click chemistry, cyclization reactions) or as integral parts of the final pharmacophore. The reaction is typically carried out under mild conditions, tolerating a wide range of functional groups.[8]
Reaction Scheme for Sonogashira Coupling:
Caption: General scheme for the Sonogashira coupling of this compound.
Experimental Protocol: Copper-Free Sonogashira Coupling of a Bromopyridine Derivative
Recent advancements have led to the development of copper-free Sonogashira protocols, which can be advantageous in avoiding potential copper contamination of the final product. The following is a general protocol adapted from the literature for related substrates.[9]
-
Catalyst Pre-formation (if necessary): In some protocols, a pre-catalyst is used or formed in situ. For example, an air-stable monoligated precatalyst such as [DTBNpP]Pd(crotyl)Cl can be employed.[9]
-
Reaction Setup: In a glovebox, add the bromopyridine substrate (1.0 eq.), the terminal alkyne (1.5 eq.), a base such as 2,4,6-collidine (2.0 eq.), and the palladium catalyst (2.5 mol%) to a vial.
-
Solvent and Reaction: Add a suitable solvent (e.g., DMSO) and stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete, as monitored by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.
Downstream Modifications of the Ethyl Ester
The ethyl ester at the C3 position of the nicotinic acid scaffold provides another avenue for structural diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy to modulate the physicochemical properties of a drug candidate, such as solubility and cell permeability, and to introduce additional points of interaction with the biological target.
Workflow for Ester Modification:
Caption: A typical workflow for the modification of the ethyl ester group.
Pharmacokinetic Considerations and ADME Profile
The physicochemical properties of molecules derived from this compound play a crucial role in their absorption, distribution, metabolism, and excretion (ADME) profile. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and interactions with transporters and metabolizing enzymes. The modifications introduced at the C6 and C3 positions will significantly impact the overall lipophilicity (LogP), polar surface area (PSA), and metabolic stability of the final compound.
Studies on related pyridine carboxamide derivatives have shown that these compounds can possess good oral bioavailability and high gastrointestinal absorption.[3][9] However, the ADME properties of each new derivative must be evaluated on a case-by-case basis. In silico ADME prediction tools can be valuable in the early stages of drug design to guide the selection of substituents that are likely to result in favorable drug-like properties.[10]
Case Study: Synthesis of a Potent Anti-inflammatory Agent
While a direct synthesis of a marketed drug from this compound is not readily found in the public domain, the synthesis of potent anti-inflammatory compounds from the closely related isonicotinic acid scaffold demonstrates the potential of this class of molecules.[11] In one study, isonicotinates were synthesized and showed remarkably high in vitro anti-inflammatory activity, with one compound exhibiting an IC50 value of 1.42 ± 0.1 µg/mL, which was eight-fold better than the standard drug ibuprofen.[11] This highlights the potential of the nicotinic acid framework in developing new therapeutic agents.
Table 1: Representative Biological Activities of Pyridine Carboxylic Acid Derivatives
| Compound Class | Target | Key Synthetic Step | IC50 Value | Reference |
| Pyridine Carboxamides | Urease | Condensation | 1.07 µM | [3] |
| Isonicotinates | ROS Production | Esterification | 1.42 µg/mL | [11] |
| 1-Aryl-3-benzylureas | GSK-3 | Suzuki Coupling | Not specified | [3] |
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in medicinal chemistry. Its dual reactive sites allow for a wide range of synthetic transformations, making it an ideal starting material for the construction of diverse compound libraries for high-throughput screening and lead optimization. The palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are particularly well-suited for the functionalization of the C6 position, enabling the introduction of a vast array of aryl, heteroaryl, amino, and alkynyl substituents.
The future of drug discovery will continue to rely on the development of efficient and modular synthetic strategies to access novel chemical space. Building blocks like this compound will remain at the forefront of these efforts, providing a reliable and adaptable platform for the synthesis of the next generation of therapeutic agents. As our understanding of disease biology deepens, the ability to rapidly synthesize and test new molecular entities will be paramount, and the strategic application of versatile building blocks will be key to this success.
References
- Sodano, F., et al. (2022). Special Issue “Development and Synthesis of Biologically Active Compounds”. Molecules, 27(7), 2263. [Link]
- Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
- Berritt, S., & Mcevoy, J. H. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
- Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 6886. [Link]
- Sager, A. G., Abaies, J., & Katoof, Z. R. (2025). Design, Molecular Docking, ADMET Studies, Synthesis, Characterization, and Antimicrobial of Nicotinamide Derivatives via Mannich reaction. Iraqi Journal of Science, 66(3), 1-15. [Link]
- Ahmad, I., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 24(18), 3247. [Link]
- Lo, Y. C., & Lin, T. H. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5610-5615. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Ahmad, I., et al. (2019). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 24(18), 3247. [Link]
- Martínez, A., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 903803. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
- Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
- Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Molecules, 27(20), 6886. [Link]
- Berritt, S., & Mcevoy, J. H. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
- Martínez, A., et al. (2012). Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models. International Journal of Alzheimer's Disease, 2012, 903803. [Link]
- CN106957262A - A kind of preparation method of ethyl nicotinate. (2017).
- Cohen, P., & Goedert, M. (2004). GSK3 inhibitors: development and therapeutic potential. Nature Reviews Drug Discovery, 3(6), 479-487. [Link]
Sources
- 1. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Compounds - Patent US-7855218-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling of Ethyl 6-bromonicotinate
An In-depth Technical Guide: Safe Handling and Management of Ethyl 6-bromonicotinate for Research and Development
Section 1: Compound Profile and Significance
This compound (CAS No. 132334-98-6) is a halogenated pyridine derivative widely utilized as a key building block in organic synthesis.[1] Its structural motif is prevalent in medicinal chemistry, where it serves as a precursor for developing novel therapeutic agents, including potential hypolipidemic agents.[1] The presence of a bromine atom and an ethyl ester group on the pyridine ring provides two reactive sites for further chemical modification, making it a versatile intermediate for drug discovery professionals.
Given its reactivity and potential biological activity, a comprehensive understanding of its safety profile and handling requirements is paramount for ensuring the well-being of laboratory personnel and maintaining experimental integrity. This guide provides a detailed framework for the safe use, storage, and disposal of this compound.
| Identifier | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 132334-98-6 | [1] |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Synonyms | 6-Bromo Nicotinic Acid Ethyl Ester, 6-Bromo-3-pyridinecarboxylic Acid Ethyl Ester | [1] |
Section 2: Hazard Identification and Risk Assessment
While a specific, comprehensive safety data sheet for this compound is not consistently available across all suppliers, a robust risk assessment can be formulated by examining the hazards associated with its structural analogs, such as Mthis compound and other brominated pyridine derivatives. The primary hazards are associated with irritation and potential toxicity upon ingestion.
GHS Hazard Classification (Inferred from Analogs)
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Warning | H302: Harmful if swallowed.[3][4][5][6]H315: Causes skin irritation.[3][4][5][6][7]H319: Causes serious eye irritation.[3][4][5][6][7]H335: May cause respiratory irritation.[3][4][5][6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][6][8][9]P264: Wash skin thoroughly after handling.[7][10]P280: Wear protective gloves/eye protection/face protection.[7][10]P302+P352: IF ON SKIN: Wash with plenty of water.[7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][6][7][8][9] |
Primary Routes of Exposure and Toxicological Effects:
-
Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[11][12]
-
Skin Contact: Direct contact can cause skin irritation, characterized by redness and discomfort.[11][12]
-
Eye Contact: The compound is a serious eye irritant, capable of causing significant pain, redness, and potential damage if not promptly addressed.[11][12]
-
Ingestion: Based on data from analogous compounds, ingestion may be harmful.[5]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A proactive approach to safety prioritizes engineering and administrative controls to minimize exposure, with PPE serving as the final barrier. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.
Caption: A decision workflow for responding to a chemical spill.
6.1 Spill Response
-
Minor Spill: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. [13]Carefully scoop the material into a labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. [13]* Major Spill: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team. Prevent entry into the affected area.
6.2 Exposure First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. [14]Remove contact lenses if present and easy to do. [11]Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately and thoroughly with soap and plenty of water for at least 15 minutes. [14]Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. [14]If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. [14]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Section 7: Waste Disposal
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect unused compound, contaminated weigh boats, and absorbent materials in a clearly labeled, sealed container.
-
Liquid Waste: Collect solvent rinses and solutions in a compatible, labeled hazardous waste container.
-
Disposal Route: All waste must be disposed of through a licensed chemical waste disposal contractor in accordance with all local, state, and federal regulations. [13][15]Do not discharge to sewer systems. [15]
Section 8: References
-
Methyl 6-(hydroxymethyl)picolinate | 39977-44-1 - Sigma-Aldrich. (Source for analogous compound hazard data)
-
SAFETY DATA SHEET - Fisher Scientific. (Source for analogous compound hazard data)
-
39977-44-1 | Methyl 6-(hydroxymethyl)picolinate - ChemScene. (Source for analogous compound hazard data)
-
39977-44-1 | Methyl 6-(hydroxymethyl)picolinate | Alcohols | Ambeed.com. (Source for analogous compound hazard data)
-
SAFETY DATA SHEET - Fisher Scientific. (General safety, storage, and handling information)
-
39977-44-1 Cas No. | Methyl 6-(hydroxymethyl)picolinate - Apollo Scientific. (Source for analogous compound hazard data)
-
Ethyl 6-bromo-5-nitronicotinate | C8H7BrN2O4 | CID 133097988 - PubChem. (Source for related compound information)
-
SAFETY DATA SHEET - Fisher Scientific. (General first aid and handling procedures)
-
This compound | CAS 132334-98-6 | SCBT - Santa Cruz Biotechnology. (Primary compound identification and application)
-
SAFETY DATA SHEET - Sigma-Aldrich. (General handling and emergency procedures)
-
Ethyl 6-broMo-2-chloronicotinate | 1214335-22-4 - ChemicalBook. (Source for analogous compound application)
-
SAFETY DATA SHEET - TCI Chemicals. (Source for analogous compound hazard and first aid data)
-
Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem. (Source for molecular weight)
-
Personal protective equipment for handling Ethyl 6-chloro-4-(methylamino)nicotinate - Benchchem. (General guidance on PPE, spill response, and disposal)
-
Mthis compound (cas 26218-78-0) SDS/MSDS download - Guidechem. (General guidance on disposal)
-
Material Safety Data Sheet - Ethyl nicotinate, 99% - Cole-Parmer. (Source for analogous compound handling and PPE)
-
Ethyl 6-bromoquinoline-3-carboxylate, min 98%, 5 grams - CP Lab Safety. (Source for related compound information)
-
Mthis compound | 26218-78-0 - ChemicalBook. (Source for analogous compound hazard data)
-
Mthis compound AldrichCPR - Sigma-Aldrich. (Source for analogous compound information)
-
Ethyl 6-amino-5-bromonicotinate | 850429-51-5 - Sigma-Aldrich. (Source for analogous compound hazard data)
-
SAFETY DATA SHEET - Fisher Scientific. (Source for analogous compound hazard data)
-
26218-78-0|Mthis compound|BLD Pharm. (Source for analogous compound hazard data)
Sources
- 1. scbt.com [scbt.com]
- 2. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-(hydroxymethyl)picolinate | 39977-44-1 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. Ethyl 6-amino-5-bromonicotinate | 850429-51-5 [sigmaaldrich.com]
- 6. 26218-78-0|Mthis compound|BLD Pharm [bldpharm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 39977-44-1 | Methyl 6-(hydroxymethyl)picolinate | Alcohols | Ambeed.com [ambeed.com]
- 9. Mthis compound | 26218-78-0 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. 39977-44-1 Cas No. | Methyl 6-(hydroxymethyl)picolinate | Apollo [store.apolloscientific.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. Page loading... [guidechem.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Ethyl 6-Bromonicotinate
Introduction: Strategic Importance of 6-Arylnicotinates
The 6-arylnicotinate scaffold is a privileged motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as the premier method for the synthesis of these vital structures, offering a robust and versatile route for the formation of a carbon-carbon bond between the C6 position of the pyridine ring and various aryl or heteroaryl partners.[1] Ethyl 6-bromonicotinate is a commercially available and highly valuable starting material for this transformation. As an electron-deficient heteroaryl halide, its reactivity in the key oxidative addition step of the catalytic cycle is generally enhanced.[2][3]
This comprehensive guide provides detailed, field-proven protocols for the successful Suzuki coupling of this compound. Beyond a mere recitation of steps, these notes elucidate the underlying mechanistic principles, explain the rationale behind the selection of reagents and conditions, and offer a thorough troubleshooting guide to empower researchers in overcoming common challenges.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for logical protocol design and effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][4]
.dot
Caption: The Suzuki-Miyaura Catalytic Cycle.[1][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the nature of the palladium ligand.[3]
-
Transmetalation: The organic moiety from the boronic acid (or its activated boronate form) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base.[1][5]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the product, ethyl 6-arylnicotinate. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Protocol I: Standard Conditions using Pd(PPh₃)₄
This protocol represents a robust and widely applicable starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Tetrakis(triphenylphosphine)palladium(0) is a classic, reliable catalyst for this transformation.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Standard Supplier | Limiting reagent. |
| Arylboronic Acid | >95% | Standard Supplier | Use 1.1-1.5 equivalents. |
| Pd(PPh₃)₄ | 99% | Strem, Sigma-Aldrich | Air-sensitive, handle under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Standard Supplier | Finely powdered for better solubility. Use 2-3 equivalents. |
| 1,4-Dioxane | Anhydrous | Acros, Sigma-Aldrich | Degas thoroughly before use. |
| Water | Deionized | Laboratory Source | Degas thoroughly before use. |
| Reaction Vessel | --- | --- | Schlenk flask or sealed vial. |
| Inert Gas | High Purity N₂ or Ar | --- | For maintaining an inert atmosphere. |
Experimental Workflow
.dot
Caption: Standard experimental workflow for Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Inerting: Seal the flask with a septum and purge the vessel by evacuating and backfilling with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Via syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) for a 4:1 solvent ratio. The mixture should be stirred to ensure homogeneity.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS analysis every 1-2 hours until the this compound is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with saturated brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure ethyl 6-arylnicotinate.[6]
Protocol II: Microwave-Assisted Suzuki Coupling
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can sometimes improve yields by minimizing the formation of thermal degradation byproducts.[2][7] This protocol is ideal for rapid library synthesis and reaction optimization.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | Standard Supplier | Limiting reagent. |
| Arylboronic Acid | >95% | Standard Supplier | Use 1.2-1.5 equivalents. |
| Pd(dppf)Cl₂·CH₂Cl₂ | >98% | Strem, Sigma-Aldrich | Air-stable precatalyst, easier to handle. |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Standard Supplier | Often gives better results in difficult couplings. Use 2-3 equiv. |
| 1,4-Dioxane | Anhydrous | Acros, Sigma-Aldrich | Degas thoroughly before use. |
| Water | Deionized | Laboratory Source | Degas thoroughly before use. |
| Microwave Vial | --- | --- | Appropriate for the microwave reactor. |
Step-by-Step Procedure
-
Vial Preparation: To a microwave reaction vial equipped with a small magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the arylboronic acid (0.75 mmol, 1.5 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.015 mmol, 3 mol%), and cesium carbonate (1.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane (3 mL) and degassed water (1 mL).
-
Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes with stirring.
-
Work-up and Purification: After the reaction, allow the vial to cool to room temperature. The work-up and purification procedure is identical to that described in Protocol I (Steps 6 and 7).
Troubleshooting and Field-Proven Insights
Even robust reactions can encounter issues. The following table outlines common problems observed in the Suzuki coupling of electron-deficient heteroaryl halides and provides scientifically-grounded solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Pd(0) source has oxidized; Pd(II) precatalyst not reduced. | Use fresh Pd(PPh₃)₄ or a more air-stable precatalyst like Pd(dppf)Cl₂. Ensure rigorous degassing of solvents and inert atmosphere.[4] |
| Poor Solubility: Reagents not fully dissolved at reaction temperature. | Try a different solvent system (e.g., DMF, Toluene/Ethanol/Water). Increase solvent volume (lower concentration).[8] | |
| Ineffective Base: Base is not strong enough or has poor solubility. | Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).[9] | |
| Significant Dehalogenation | Formation of Pd-H Species: Often caused by certain bases or protic solvents. | Use a weaker, non-nucleophilic base like K₂CO₃ or K₃PO₄ instead of alkoxides. Use aprotic solvents like dioxane or toluene.[4] |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can facilitate oxidative homocoupling. | Ensure thorough degassing of all solvents and maintain a strict inert atmosphere throughout the reaction.[4] |
| Pd(II) Precatalyst: Homocoupling can be a pathway for in-situ reduction of Pd(II) to Pd(0). | A small amount of homocoupling may be unavoidable with Pd(II) sources, but rigorous degassing minimizes it. | |
| Protodeborylation of Boronic Acid | Unstable Boronic Acid: Electron-deficient or some heteroaryl boronic acids are prone to cleavage by base/water. | Use the corresponding boronic ester (e.g., pinacol ester) or trifluoroborate salt, which are more stable.[9] Use KF as the base, which can be milder.[8] |
| Ester Hydrolysis | Strongly Basic Conditions/High Water Content: The ethyl ester is sensitive to saponification. | Use a milder base (e.g., K₂CO₃, KF). Minimize reaction time and temperature. Reduce the amount of water in the solvent mixture or use an anhydrous protocol if feasible.[2] |
References
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. (2008). Synthetic Communications, 38(16), 2775-2781.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2016). Scientific Reports, 6, 20119.
- Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2017). Organic Letters, 19(17), 4564-4567.
- EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. (n.d.).
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2022, March 24). YouTube.
- Suzuki-Miyaura Coupling. (2022, August 10). Chemistry LibreTexts.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts, 11(4), 439.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). Catalysts, 8(12), 633.
- Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides. (2012). The Journal of Organic Chemistry, 77(17), 7589-7595.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2023). Catalysts, 13(1), 38.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Suzuki reactions in novel liquids. (2017). DiVA portal.
- Suzuki reaction. (n.d.). Wikipedia.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
The Versatile Role of Ethyl 6-bromonicotinate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Synthetic Chemists
Introduction: The Strategic Importance of the Pyridine Nucleus
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, agrochemicals, and functional materials. The ability to precisely functionalize this heterocycle is paramount for modern drug discovery and development. Ethyl 6-bromonicotinate has emerged as a highly valuable and versatile building block for this purpose. Its structure, featuring a reactive bromine atom at the 6-position and an ethyl ester at the 3-position, offers a strategic handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in a suite of powerful synthetic transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions. We will delve into detailed, field-proven protocols, the mechanistic rationale behind experimental choices, and a discussion of the critical parameters that ensure successful and reproducible outcomes.
The Engine of Innovation: A Brief Overview of Palladium-Catalyzed Cross-Coupling
The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, celebrated the profound impact of palladium-catalyzed cross-coupling reactions on organic synthesis.[1] These reactions share a common mechanistic framework, the palladium catalytic cycle, which masterfully orchestrates the formation of new bonds. This cycle typically involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond of the electrophile (in our case, this compound), forming a Palladium(II) intermediate.
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): The nucleophilic coupling partner transfers its organic group to the palladium center, or in the case of the Heck reaction, the alkene inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, thus completing the cycle.
The choice of ligands, bases, and solvents plays a critical role in modulating the efficiency and selectivity of each step in the cycle.
Diagram: The General Palladium Catalytic Cycle
Caption: A simplified representation of the general palladium catalytic cycle.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and vinyl-aryl structures.[2][3] For this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 6-position, which is a common strategy in the development of bioactive molecules.
Causality in Experimental Design:
-
Catalyst and Ligand: A pre-catalyst like Pd(OAc)₂ or a stable Pd(0) source such as Pd(PPh₃)₄ is commonly used. The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like XPhos or SPhos can accelerate the reductive elimination step and are particularly effective for coupling with less reactive aryl chlorides, though often unnecessary for the more reactive bromides.[4] For many standard couplings of bromopyridines, Pd(PPh₃)₄ is sufficient.[1]
-
Base: A base is essential to activate the boronic acid for the transmetalation step.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can influence the reaction rate and the tolerance of other functional groups.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water is often used to dissolve both the organic substrates and the inorganic base.[6]
Detailed Protocol: Synthesis of Ethyl 6-phenylnicotinate
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 6-phenylnicotinate.
| Entry | Arylboronic Acid Partner | Typical Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | >80 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | >75 |
Application II: Heck Reaction for Alkene Installation
The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling this compound with alkenes, leading to the synthesis of 6-alkenylnicotinates.[7][8] These products are valuable intermediates, for instance, in the synthesis of polymers and pharmacologically active compounds.
Causality in Experimental Design:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst. It is reduced in situ to the active Pd(0) species.[7]
-
Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine, can be beneficial in stabilizing the catalytic species and promoting the reaction.[8] However, ligandless conditions are also sometimes effective, particularly with more reactive substrates.
-
Base: An organic base, such as triethylamine (Et₃N) or tributylamine (Bu₃N), is typically used to neutralize the HBr generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are often used to ensure the solubility of the reactants and to allow for higher reaction temperatures, which are often necessary for the Heck reaction.
Detailed Protocol: Synthesis of Ethyl 6-styrylnicotinate
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)
-
Tri(o-tolyl)phosphine (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
In a sealed tube, add this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, styrene, and triethylamine via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired product.
Application III: Sonogashira Coupling for Alkyne Synthesis
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, formed by the reaction of an aryl halide with a terminal alkyne.[10][11] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[12] Applying this to this compound allows for the direct installation of an alkynyl group, a versatile functional group for further transformations, including click chemistry, and a feature in some biologically active molecules.
Causality in Experimental Design:
-
Dual Catalysis: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) activates the aryl bromide through oxidative addition. The copper(I) iodide (CuI) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both as a solvent and as the base required to deprotonate the terminal alkyne.[12]
-
Solvent: Anhydrous solvents like THF or DMF are typically used to ensure the stability of the catalytic species.
Detailed Protocol: Synthesis of Ethyl 6-(phenylethynyl)nicotinate
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Stir the reaction at room temperature for 8-16 hours. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Diagram: Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Application IV: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[13][14] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.
Causality in Experimental Design:
-
Catalyst and Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XantPhos, RuPhos, XPhos) or ferrocenyl-based ligands (e.g., dppf) are often required to facilitate the reductive elimination step, which is typically the rate-limiting step in C-N bond formation.[15][16] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like LHMDS or K₃PO₄ can also be used depending on the substrate.
-
Solvent: Anhydrous, non-protic solvents such as toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Detailed Protocol: Synthesis of Ethyl 6-(morpholino)nicotinate
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
XantPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XantPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and morpholine.
-
Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a plug of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Conclusion
This compound is a powerful and versatile building block for the synthesis of functionalized pyridine derivatives. Its successful application in the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—demonstrates its utility in constructing C-C, C=C, C≡C, and C-N bonds with high precision. By understanding the mechanistic underpinnings of these reactions and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can unlock a vast chemical space for the development of novel pharmaceuticals, agrochemicals, and materials. The protocols provided in this guide serve as a robust starting point for further exploration and optimization in the laboratory.
References
- Odinity. (2013). Intro to Organometallics: The Heck Reaction.
- Rossino, G., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides.
- Organic Chemistry Portal. Heck Reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- Google Patents. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
- Wikipedia. Buchwald–Hartwig amination.
- Chemistry LibreTexts. Heck Reaction.
- Wikipedia. Heck reaction.
- Chemistry LibreTexts. Sonogashira Coupling.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings.
- Popgeorgiev, V., et al. (2018). Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry, 14, 136-144.
- Google Patents. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ACS Publications. Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
- Wiley Online Library. Synthesis of 6-alkynyl tacrine derivatives by Sonogashira coupling; reaction conditions.
- Chen, J., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102877.
- ResearchGate. Metal-Catalyzed Cross-Coupling Reactions and More.
- ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid.
- Li, B., et al. (2019). Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.
- PubMed. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling.
- ResearchGate. Novel approach to 6-alkenyl-substituted pyridoxine derivatives based on the Heck reaction.
- University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia.
- Organic Chemistry Portal. Substituted arene synthesis by alkynylation.
- Reid, W. B., et al. (2016). Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction. Journal of the American Chemical Society, 138(17), 5539-5542.
- MDPI. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.
- ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
- Organic Chemistry Portal. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction.
- MDPI. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties.
- Organic Chemistry Portal. Microwave Chemistry: Suzuki-Type Couplings, α-Arylation of Esters, Ladder Polymers, Aromatic Substitution/Horner-Wadsworth-Emmons Olefinations.
- PubMed. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction.
- National Institutes of Health. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Substituted Nicotinic Acid Esters from Ethyl 6-Bromonicotinate
Introduction: The Strategic Importance of the Nicotinic Acid Scaffold
The nicotinic acid (pyridine-3-carboxylic acid) framework is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of pharmacologically active compounds, including coronary vasodilators and agents for treating dyslipidemia.[1][2][3] The ability to introduce diverse substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making the development of robust synthetic methodologies a critical endeavor for researchers in the pharmaceutical sciences.
This comprehensive guide provides detailed application notes and protocols for the synthesis of substituted nicotinic acid esters, with a focus on palladium-catalyzed cross-coupling reactions starting from the readily available and versatile building block, Ethyl 6-bromonicotinate. We will delve into the practical aspects of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction optimization, mechanistic considerations, and characterization of the resulting products.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their broad functional group tolerance, mild reaction conditions, and high efficiency in forming carbon-carbon and carbon-heteroatom bonds.[4][5] For the functionalization of this compound, three key transformations will be explored:
-
Suzuki-Miyaura Coupling: For the formation of a C-C single bond with aryl or vinyl boronic acids/esters.
-
Sonogashira Coupling: For the creation of a C-C triple bond with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with primary or secondary amines.
A critical consideration when working with pyridine-containing substrates is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition.[6][7] The judicious choice of ligands, bases, and reaction conditions is therefore paramount to achieving high yields and overcoming this challenge.
I. Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-nicotinic Acid Esters
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[8] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Reaction Mechanism Overview
The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and a base), followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling
A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of Ethyl 6-phenylnicotinate
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Ethyl 6-phenylnicotinate.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 95 | 18 | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | ~90% |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 20 | ~82% |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | ~78% |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents. Optimization may be required.
II. Sonogashira Coupling: Synthesis of 6-Alkynyl-nicotinic Acid Esters
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to a wide range of functionalized alkynes.[9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[1]
Reaction Mechanism Overview
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, involving oxidative addition of the aryl halide. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination then yields the final product.
Diagram 2: The Interconnected Catalytic Cycles of the Sonogashira Coupling
The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of Ethyl 6-(phenylethynyl)nicotinate
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (TEA) (2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.1 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 6-(phenylethynyl)nicotinate.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 65 | 8 | ~90% |
| 2 | 1-Hexyne | Pd(PPh₃)₄/CuI | Diisopropylamine | DMF | 70 | 10 | ~85% |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃/XPhos/CuI | Cs₂CO₃ | Toluene | 80 | 12 | ~88% |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂/CuI | TEA | Acetonitrile | 60 | 6 | ~75% |
Note: Yields are approximate and may require optimization for specific substrates.
III. Buchwald-Hartwig Amination: Synthesis of 6-Amino-nicotinic Acid Esters
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, which are ubiquitous in pharmaceuticals.[7][10] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides.
Reaction Mechanism Overview
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired arylamine and regenerates the Pd(0) catalyst.[11]
Diagram 3: The Buchwald-Hartwig Amination Catalytic Cycle
A schematic of the Buchwald-Hartwig amination catalytic pathway.
Experimental Protocol: Synthesis of Ethyl 6-morpholinonicotinate
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv.) and XPhos (0.04 equiv.) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Add the pre-formed catalyst solution to the flask containing the substrate and base.
-
Add morpholine (1.2 equiv.) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain Ethyl 6-morpholinonicotinate.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 110 | 16 | ~92% |
| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 100 | 20 | ~80% |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 100 | 18 | ~88% |
| 4 | Piperidine | Pd(OAc)₂/DavePhos | K₂CO₃ | t-BuOH | 90 | 24 | ~85% |
Note: Yields are approximate and the choice of ligand and base is crucial for success with different amines.
IV. Characterization of Substituted Nicotinic Acid Esters
The synthesized substituted nicotinic acid esters should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of the desired substituent and the integrity of the ethyl nicotinate backbone. Characteristic shifts for the pyridine ring protons will change upon substitution at the 6-position.
-
¹³C NMR: To verify the carbon framework of the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) stretch, which typically appears around 1720 cm⁻¹.[4]
-
Chromatography:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Example Characterization Data for Ethyl 6-phenylnicotinate:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.25 (d, J = 2.0 Hz, 1H), 8.30 (dd, J = 8.2, 2.0 Hz, 1H), 7.95 (d, J = 8.2 Hz, 1H), 7.75 – 7.70 (m, 2H), 7.50 – 7.40 (m, 3H), 4.40 (q, J = 7.1 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.5, 160.2, 151.0, 138.0, 137.5, 130.0, 129.0, 127.5, 125.0, 118.5, 61.5, 14.3.
-
MS (ESI): m/z 228.1 [M+H]⁺.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a versatile and efficient platform for the synthesis of a diverse library of substituted nicotinic acid esters. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable methods for the introduction of aryl, alkynyl, and amino functionalities, respectively. Careful selection and optimization of reaction parameters, particularly the catalyst, ligand, and base, are crucial for achieving high yields and overcoming the potential challenges associated with pyridine-containing substrates. The protocols and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel nicotinic acid derivatives for drug discovery and development.
References
- Benchchem. (n.d.). Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Non-covalent Interactions between Halopyridine Substrates and Catalytically Inert Building Blocks, namely zinc(II)-porphyrins and zinc(II)-salphens, influence the Catalytic Outcome of Suzuki-Miyaura and Mizoroki-Heck palladium-catalyzed cross-coupling reactions. Journal of the American Chemical Society, 129(46), 14280-14281. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 72(19), 7296-7299. [Link]
- Bariana, D. S., & Savic, M. (1971). Nicotinic acid esters as coronary vasodilators. Journal of Medicinal Chemistry, 14(4), 371-372. [Link]
- Mohsen, E. M. J., Salih, N. A., Radhi, A. W., & Atiya, R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 50-57. [Link]
- The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. [Link]
- Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, November 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia.
- Google Patents. (1996). Nicotinic acid esters and pharmaceutical compositions containing them.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia contributors. (2024, January 5). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
- Pike, N. B., & Bodmer, J. (2007). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 151(5), 580–587. [Link]
- ChemSynthesis. (n.d.). ethyl 2-amino-5-hydroxy-6-phenylnicotinate.
- MDPI. (2014). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 19(7), 9838-9863. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reaction of phenylacetylene with aryl halides in....
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Google Patents. (2019).
- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
- ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
- Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings.
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethyl 6-Morpholinonicotinate | 252944-02-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. prepchem.com [prepchem.com]
- 11. Ethyl 6-methylnicotinate | C9H11NO2 | CID 281994 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 6-bromonicotinate: A Versatile Scaffold for the Synthesis of Advanced Pharmaceutical Ingredients
Introduction
In the landscape of modern medicinal chemistry, the pyridine nucleus stands as a privileged scaffold, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. Within this class, halogenated pyridine derivatives serve as exceptionally versatile building blocks, offering reactive handles for the strategic construction of complex molecular architectures. Ethyl 6-bromonicotinate, in particular, has emerged as a key intermediate, providing medicinal chemists with a robust platform for the synthesis of a diverse array of biologically active molecules through a variety of powerful cross-coupling methodologies.
This comprehensive guide delves into the practical applications of this compound as a pivotal building block in pharmaceutical synthesis. We will explore its role in the construction of precursors for potent enzyme inhibitors, with a particular focus on Glycogen Synthase Kinase 3 (GSK-3) inhibitors, which are of significant interest for the treatment of metabolic and neurological disorders[1][2][3][4]. This document provides detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to empower users to not only replicate but also adapt these methodologies for their specific synthetic challenges.
Chemical Properties and Handling
This compound is a solid at room temperature with a molecular weight of 230.06 g/mol .[5] It is essential to handle this compound with appropriate safety precautions, as it can cause skin and serious eye irritation.[6][7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7] Store the compound in a tightly sealed container in a cool, dry place.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132334-98-6 | [5] |
| Molecular Formula | C₈H₈BrNO₂ | [5] |
| Molecular Weight | 230.06 g/mol | [5] |
| Boiling Point | 159 °C | [8] |
| Density | 1.506 g/cm³ at 25 °C | [8] |
Strategic Importance in Drug Discovery: The Gateway to 6-Substituted Nicotinates
The strategic value of this compound lies in the reactivity of its C6-bromine substituent. This position is amenable to a suite of palladium-catalyzed cross-coupling reactions, which are among the most powerful and versatile bond-forming methods in modern organic synthesis. These reactions allow for the precise and efficient introduction of a wide range of molecular fragments, including aryl, alkynyl, and amino groups, at the 6-position of the pyridine ring. This capability is paramount in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological properties.
The following sections will provide detailed protocols for three key transformations of this compound, illustrating its utility in generating a library of 6-substituted nicotinic acid esters. These compounds are valuable precursors for a variety of active pharmaceutical ingredients (APIs), including a class of potent pyridylurea GSK-3 inhibitors.[1][8]
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9] This reaction is particularly valuable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.
Rationale for Protocol Design
For the Suzuki-Miyaura coupling of this compound, an electron-deficient heteroaryl bromide, the choice of catalyst, ligand, and base is critical to ensure efficient oxidative addition and transmetalation. We have selected a palladium(II) acetate/triphenylphosphine catalyst system, which is a workhorse for many Suzuki couplings, providing a good balance of activity and stability.[10] A phase-transfer catalyst, tetrabutylammonium bromide (TBAB), is included to facilitate the reaction in a biphasic solvent system, which can improve yields and simplify work-up.[3] Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step without causing significant hydrolysis of the ethyl ester.[7]
Sources
- 1. Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 6-bromonicotinate
Introduction: The Strategic Importance of Ethyl 6-bromonicotinate in Synthesis
This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its pyridine core is a common motif in a vast array of biologically active compounds and functional materials. The strategic placement of a bromine atom at the 6-position, activated by the electron-withdrawing effects of the ring nitrogen and the ester group at the 3-position, renders this molecule an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the precise and efficient introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, providing a powerful platform for generating molecular diversity and accessing novel chemical entities.
This guide provides a comprehensive overview of the key considerations and detailed protocols for conducting nucleophilic aromatic substitution reactions with this compound. We will explore both classical, thermal SNAr reactions and modern, palladium-catalyzed cross-coupling methodologies, offering researchers the tools to select the optimal conditions for their specific synthetic challenges.
Mechanistic Insights: Understanding Reactivity and Regioselectivity
The susceptibility of the 6-position of the pyridine ring in this compound to nucleophilic attack is a direct consequence of its electronic structure. The electron-withdrawing nature of the ring nitrogen and the ester group at the 3-position creates a significant electron deficiency at the 2-, 4-, and 6-positions.
The Addition-Elimination Mechanism (SNAr)
The classical SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile adds to the electron-deficient carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the bromide leaving group, yielding the substituted product.
The stability of the Meisenheimer complex is crucial for the reaction to proceed. For pyridine derivatives, attack at the 2- and 6-positions (ortho and para to the ester group in this context) is favored because the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.
Caption: Generalized workflow for the SNAr mechanism.
Protocols for Nucleophilic Aromatic Substitution
The choice between a classical SNAr approach and a metal-catalyzed reaction depends on several factors, including the nucleophilicity of the incoming group, the desired reaction conditions (temperature, base sensitivity), and the overall complexity of the substrate.
Section 1: Classical SNAr Reactions
These reactions are often preferred for their simplicity and cost-effectiveness, avoiding the need for expensive and potentially toxic metal catalysts and ligands. They are particularly effective with strong nucleophiles.
This protocol describes a typical procedure for the reaction of this compound with a cyclic secondary amine. The reaction is often driven to completion by using an excess of the amine, which can also act as the base, or by heating in a high-boiling point solvent.
Materials:
-
This compound
-
Morpholine
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a sealable reaction vessel, add this compound (1.0 equiv.), morpholine (3.0 equiv.), and DMSO (to achieve a concentration of ~0.5 M).
-
Seal the vessel and heat the reaction mixture to 120-140 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove any solids.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford ethyl 6-morpholinonicotinate.
Expected Yield: 70-90%
The reaction with soft nucleophiles like thiols proceeds readily. A base is required to deprotonate the thiol to the more nucleophilic thiolate.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and thiophenol (1.2 equiv.) in DMF.
-
Add potassium carbonate (2.0 equiv.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield ethyl 6-(phenylthio)nicotinate.
Expected Yield: 85-95%
Strongly basic conditions are typically required for the introduction of oxygen nucleophiles. The alkoxide or phenoxide can be generated in situ or pre-formed.
Materials:
-
This compound
-
Phenol (or a desired alcohol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol or phenol (1.5 equiv.) and anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride (1.5 equiv.) portion-wise.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 equiv.) in anhydrous THF to the freshly prepared alkoxide/phenoxide solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by flash chromatography to obtain the desired ether.
Expected Yield: 60-80%
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
For less reactive nucleophiles or when milder reaction conditions are required, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice. These reactions exhibit broad substrate scope and functional group tolerance.
This protocol provides a general procedure for the palladium-catalyzed C-N bond formation between this compound and an aniline derivative. The choice of ligand is critical for achieving high yields.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or a suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under a positive pressure of an inert gas, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and cesium carbonate (2.0 equiv.) to a dry Schlenk tube equipped with a stir bar.
-
Add this compound (1.0 equiv.) and the aniline (1.2 equiv.) to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS (typically 4-12 hours).
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.
Expected Yield: 75-95%
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic aromatic substitution of this compound.
| Nucleophile Class | Method | Typical Conditions | Expected Yield (%) |
| Amines | |||
| Secondary Aliphatic | Classical SNAr | Excess amine, DMSO, 120-140 °C | 70-90 |
| Anilines | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 75-95 |
| Thiols | |||
| Thiophenols | Classical SNAr | K₂CO₃, DMF, 80-100 °C | 85-95 |
| Alcohols/Phenols | |||
| Phenols | Classical SNAr | NaH, THF, Reflux | 60-80 |
Troubleshooting and Key Considerations
-
Moisture and Air: Palladium-catalyzed reactions are often sensitive to air and moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.
-
Base Selection: The choice of base is critical. For classical SNAr with amines, an excess of the amine can often suffice. For thiols, a mild inorganic base like K₂CO₃ is effective. For alcohols and phenols in classical SNAr, a strong base like NaH is necessary. In Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or Cs₂CO₃ are commonly used.
-
Ligand Choice for Catalyzed Reactions: The performance of Buchwald-Hartwig and other catalyzed reactions is highly dependent on the phosphine ligand. Ligand screening may be necessary to optimize the reaction for a specific substrate.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to avoid the formation of byproducts.
-
Purification: The products of these reactions are often amenable to purification by silica gel chromatography. For palladium-catalyzed reactions, it is important to ensure complete removal of the metal catalyst from the final product.
Conclusion
This compound is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can efficiently synthesize a wide variety of substituted nicotinic acid derivatives. The protocols outlined in this guide provide a solid foundation for the successful application of this important building block in drug discovery and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Maiti, D., & Buchwald, S. L. (2010). Ortho-Twisted, Biphenyl-Based Diphosphine Ligands for Palladium-Catalyzed C-N and C-O Bond Formation. Journal of the American Chemical Society, 132(25), 8814-8815. [Link]
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
Application Notes and Protocols for the Derivatization of Ethyl 6-bromonicotinate in Library Synthesis
Introduction
Ethyl 6-bromonicotinate is a highly versatile and valuable building block in the synthesis of diverse chemical libraries for drug discovery and development.[1][2] The strategic positioning of the bromine atom on the electron-deficient pyridine ring, coupled with the ethyl ester functionality, allows for a wide array of chemical transformations. This enables the rapid generation of novel molecular scaffolds, a critical process in hit-to-lead campaigns and the optimization of pharmacological agents.[3] This document provides a comprehensive guide to the most effective derivatization strategies for this compound, complete with detailed experimental protocols, mechanistic insights, and data-driven recommendations for researchers in medicinal chemistry and related fields.
The core reactivity of this compound is centered around the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These powerful methods, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, facilitate the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[4][5] Additionally, the inherent electronic properties of the pyridine ring allow for nucleophilic aromatic substitution (SNAr) reactions under specific conditions. This application note will delve into these key transformations, providing researchers with the foundational knowledge and practical protocols to effectively leverage this compound in their library synthesis endeavors.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Library Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon and nitrogen frameworks of complex organic molecules.[6] For this compound, these reactions provide a reliable and modular approach to introduce a wide range of substituents at the 6-position of the pyridine ring.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for forming biaryl structures, a common motif in pharmacologically active compounds.[7] It involves the coupling of an organohalide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[8]
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[9] The choice of ligand is critical for stabilizing the palladium center and facilitating these steps, especially with heteroaromatic substrates like bromopyridines which can be challenging coupling partners.[4][10] Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalytic activity.[4] The base plays a crucial role in activating the boronic acid for transmetalation.[11]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Data Presentation: Optimization of Suzuki-Miyaura Coupling [12][13]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Data is illustrative and based on typical results for similar substrates.[4]
B. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[14][15] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a key component of numerous drug molecules.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[16] Reductive elimination then yields the desired arylamine product and regenerates the Pd(0) catalyst.[16] The choice of ligand is crucial to prevent catalyst decomposition and promote the reductive elimination step.[17][18] Bulky, electron-rich phosphine ligands are commonly used.[19]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes to form the pre-catalyst.
-
In a separate flask, dissolve this compound (1.0 eq) and morpholine (1.2 eq) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture, followed by the addition of NaOtBu (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is a versatile method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[20][21] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[22]
Mechanistic Rationale: The Sonogashira coupling is believed to proceed through two interconnected catalytic cycles.[22] In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species is followed by transmetalation with a copper acetylide intermediate.[21] The copper acetylide is generated in the copper cycle by the reaction of the terminal alkyne with the Cu(I) salt in the presence of a base.[22] Reductive elimination from the palladium complex yields the final product. Copper-free protocols have also been developed.[23][24]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq) under an inert atmosphere.[21]
-
Add the amine base (e.g., DIPA, 7.0 eq) followed by the dropwise addition of phenylacetylene (1.1 eq).[21]
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.[21] For less reactive substrates, gentle heating may be required.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.[21]
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[21]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[21]
-
Purify the crude product by flash column chromatography.
II. Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are highly versatile, nucleophilic aromatic substitution (SNAr) can be a more direct and atom-economical method for introducing certain nucleophiles. The electron-deficient nature of the pyridine ring in this compound, enhanced by the electron-withdrawing ester group, makes the 6-position susceptible to nucleophilic attack, although it is generally less reactive than positions 2 and 4 in pyridines.[25][26]
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[27][28] A nucleophile attacks the carbon atom bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[26][28] The leaving group is then expelled, restoring the aromaticity of the ring.[27][28] The rate of this reaction is highly dependent on the strength of the nucleophile and the stability of the Meisenheimer intermediate.
Experimental Protocol: SNAr with a Thiol Nucleophile
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of thiophenol (1.2 eq) in DMF, add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction to 80-120°C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Workflow and Logical Relationships
The derivatization of this compound for library synthesis follows a logical workflow designed for maximal efficiency and diversity generation.
Diagram: Library Synthesis Workflow
Caption: A logical workflow for library synthesis starting from this compound.
Conclusion
This compound serves as an exemplary scaffold for the rapid and efficient synthesis of diverse chemical libraries. Mastery of the palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution protocols detailed in this guide will empower researchers to systematically explore chemical space and accelerate the drug discovery process. The provided protocols offer robust starting points for optimization, and the mechanistic insights should facilitate troubleshooting and adaptation to a wide range of substrates.
References
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Ioannidou, H. A., et al. (2011). Three-Step Synthesis of Ethyl Canthinone-3-carboxylates from Ethyl 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-Catalyzed Suzuki–Miyaura Coupling and a Cu-Catalyzed Amidation Reaction. Molecules, 16(8), 6486-6503.
- ResearchGate. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Ghosh, A., et al. (2010). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 12(19), 4368-4371.
- Gevorgyan, V., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3879-3884.
- ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Schroeder, J. I., et al. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 398-404.
- Reek, J. N. H., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 9-22.
- Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
- Fagnou, K., et al. (2014). The Buchwald–Hartwig Amination After 25 Years.
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
- MDPI. (n.d.). Special Issue “Advances in Drug Discovery and Synthesis”.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Royal Society of Chemistry. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5194-5211.
- PubChem. (n.d.). 6-Bromo-5-cyano-nicotinic acid ethyl ester.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.
- ResearchGate. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction.
- Newman, S. G., et al. (2019, November 6).
- Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) [Video]. YouTube.
- ResearchGate. (2015, August 5). Optimization of the Suzuki-Miyaura Cross-coupling.
- Organ, M. G., et al. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2284-2294.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Reddy, J. R., et al. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 525-530.
- NROChemistry. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 14(3), 297-302.
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 4169-4188.
- Cheng, J., et al. (2009). Ligand-free copper(I)-catalyzed Sonogashira-type coupling of arylboronic acids with terminal alkynes. Tetrahedron Letters, 50(35), 4979-4981.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(21), 5003.
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution.
- National Institutes of Health. (2024, February 16).
- Hartwig, J. F. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 110(3), 1595-1625.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. m.youtube.com [m.youtube.com]
- 28. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
Application of Ethyl 6-bromonicotinate in Agrochemical Synthesis: A Senior Application Scientist's Guide
Abstract
Ethyl 6-bromonicotinate has emerged as a pivotal and versatile building block in the synthesis of a diverse array of modern agrochemicals. Its unique structural features—a reactive bromine atom at the 6-position, an activatable ester at the 3-position, and the inherent biological relevance of the pyridine core—make it an ideal starting material for the construction of complex insecticidal, herbicidal, and fungicidal molecules. This comprehensive guide provides an in-depth exploration of the strategic application of this compound in agrochemical research and development. We will delve into field-proven synthetic strategies, present detailed, step-by-step protocols for key transformations, and elucidate the chemical logic behind these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the discovery of next-generation crop protection agents.
Introduction: The Strategic Value of this compound
The pyridine ring is a ubiquitous scaffold in a multitude of biologically active compounds, including a significant portion of commercial agrochemicals.[1][2] Its presence is often critical for binding to target enzymes or receptors in pests, weeds, and fungi. This compound (CAS 132334-98-6), a derivative of nicotinic acid, offers a strategic entry point into this chemical space. The bromine atom at the 6-position is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[3][4] Concurrently, the ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to a hydroxymethyl group, providing a different vector for molecular elaboration.[5] This dual functionality allows for a modular and highly adaptable approach to the synthesis of novel agrochemical candidates.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.[6]
| Property | Value |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 46-50 °C |
| Boiling Point | 107-110 °C at 4 Torr |
| Solubility | Soluble in most organic solvents (e.g., THF, DCM, Ethyl Acetate) |
Application in Insecticide Synthesis: A Gateway to Neonicotinoids
This compound serves as a valuable precursor for the synthesis of key intermediates used in the production of neonicotinoid insecticides. These insecticides act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[7] A common structural motif in many neonicotinoids is a 6-chloro or 6-bromo-3-pyridylmethyl moiety. The following section details a robust, two-step protocol to convert this compound into the crucial intermediate, 2-bromo-5-(chloromethyl)pyridine.
Synthetic Workflow: From Ester to Key Intermediate
The overall synthetic strategy involves the selective reduction of the ethyl ester to a primary alcohol, followed by chlorination to yield the reactive chloromethyl group.
Caption: Synthetic pathway from this compound to neonicotinoids.
Protocol 1: Reduction of this compound to (6-Bromopyridin-3-yl)methanol
Causality: The selective reduction of the ester in the presence of the aryl bromide is crucial. Strong, nucleophilic hydrides like Lithium Aluminium Hydride (LiAlH₄) are effective for this transformation.[8][9] Alternatively, borane complexes like BH₃·THF can also be employed for the reduction of the corresponding carboxylic acid.[5] The use of anhydrous conditions is critical to prevent quenching of the highly reactive hydride reagent.[10]
Materials:
-
This compound
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Na₂SO₄.
-
Stir the resulting mixture vigorously for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (6-Bromopyridin-3-yl)methanol as a solid.[11][12][13]
Expected Yield: 85-95%
Protocol 2: Chlorination of (6-Bromopyridin-3-yl)methanol
Causality: The conversion of the primary alcohol to the corresponding chloride is a standard transformation, often achieved with thionyl chloride (SOCl₂).[14] This reaction proceeds via a chlorosulfite ester intermediate, followed by an internal nucleophilic attack by the chloride ion. The use of a slight excess of thionyl chloride ensures complete conversion.
Materials:
-
(6-Bromopyridin-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (6-Bromopyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-bromo-5-(chloromethyl)pyridine as a solid, which can often be used in the next step without further purification.
Expected Yield: >90%
Application in Herbicide Synthesis: Accessing 6-Arylpicolinates
The 6-arylpicolinates are a significant class of synthetic auxin herbicides, with commercial examples including Arylex™ active and Rinskor™ active.[1] These compounds are effective against a wide range of broadleaf weeds. The bromine atom at the 6-position of this compound is ideally positioned for Suzuki cross-coupling reactions to introduce the requisite aryl moiety.
Synthetic Workflow: Suzuki Cross-Coupling
The Suzuki reaction provides a powerful and versatile method for the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl groups.[3]
Caption: Synthesis of 6-arylpicolinate herbicides via Suzuki coupling.
Protocol 3: Suzuki Coupling of this compound with an Arylboronic Acid
Causality: This palladium-catalyzed reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. A common and effective system involves a palladium(0) catalyst, a phosphine ligand, and an aqueous base in a solvent mixture like toluene or dioxane.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.08 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and K₂CO₃ (2.0 equivalents).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired Ethyl 6-arylnicotinate.
Representative Aryl Substituents for Herbicidal Activity: [1]
| R-Group (at 6-position) | Resulting Compound Class |
| 4-Chloro-2-fluoro-3-methoxyphenyl | Precursor to Halauxifen |
| 4-Amino-3-chloro-5-fluorophenyl | Precursor to Florpyrauxifen |
| 3,4-Disubstituted phenyls | Broad class of potent herbicides |
Application in Fungicide Synthesis: Building Pyridine Carboxamides
Pyridine carboxamides are a well-established class of fungicides that includes commercial successes like Boscalid.[1] These compounds often act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain. This compound can be readily converted to 6-bromonicotinic acid, which can then be coupled with various amines to generate novel pyridine carboxamide-based fungicides.
Synthetic Workflow: From Ester to Fungicidal Amides
The synthesis begins with the hydrolysis of the ethyl ester to the carboxylic acid, followed by activation and amidation. The bromine at the 6-position can be retained or further modified to tune the biological activity.
Caption: Synthesis of pyridine carboxamide fungicides from this compound.
Protocol 4: Synthesis of 6-Bromo-N-(substituted-phenyl)nicotinamide
Causality: This two-step, one-pot procedure involves the initial hydrolysis of the ester to the carboxylic acid, followed by conversion to the more reactive acyl chloride, which is then coupled with a desired amine. This is a classic and efficient method for amide bond formation.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Substituted aniline (e.g., 2-(phenylamino)aniline)
-
Triethylamine (Et₃N)
-
Ethyl acetate
Procedure:
-
Hydrolysis: To a solution of this compound (1.0 equivalent) in a mixture of ethanol and water, add an aqueous solution of NaOH (1.5 equivalents). Heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC. After completion, cool the mixture and acidify with concentrated HCl to pH 2-3 to precipitate the 6-bromonicotinic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Amidation: Suspend the dried 6-bromonicotinic acid (1.0 equivalent) in anhydrous toluene. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.5 equivalents). Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the resulting crude 6-bromonicotinoyl chloride in anhydrous DCM.
-
To a separate flask, dissolve the substituted aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and cool to 0 °C.
-
Add the solution of 6-bromonicotinoyl chloride dropwise to the aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain the target pyridine carboxamide.[1]
Conclusion
This compound is a highly valuable and cost-effective starting material for the synthesis of diverse agrochemicals. Its bifunctional nature allows for sequential or orthogonal modifications at the 3- and 6-positions of the pyridine ring. As demonstrated, it provides efficient synthetic routes to key intermediates for neonicotinoid insecticides, allows for direct access to the core of 6-arylpicolinate herbicides via Suzuki coupling, and serves as a foundation for the synthesis of pyridine carboxamide fungicides. The protocols outlined in this guide are robust and scalable, offering a solid starting point for both discovery and process development programs in the agrochemical industry. Continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of new and innovative crop protection solutions.
References
- Yan, Z., Yang, Z., Qiu, L., Chen, Y., Li, A., Chang, T., Niu, X., Zhu, J., Wu, S., & Jin, F. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 133-139. [Link]
- Lamberth, C. (2018). Pyridine chemistry in agrochemicals. Bioorganic & Medicinal Chemistry, 26(10), 2843-2852.
- Epp, J. B., et al. (2016). Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails. Abstracts of Papers of the American Chemical Society, 252.
- Schenker, E. (1960). Reduktionen mit Natriumborhydrid. Angewandte Chemie, 72(19), 636-643.
- Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH).
- University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
- Siddall, T., et al. (2018). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. Abstracts of Papers of the American Chemical Society, 256.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Reyes, C. P., et al. (2019). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molecules, 24(21), 3878. [Link]
- Berk, S. C., Kreutzer, K. A., & Buchwald, S. L. (1991). A catalytic method for the reduction of esters to alcohols. Journal of the American Chemical Society, 113(13), 5093-5095. [Link]
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism.
- Schareina, T., & Zapf, A. (2011). The Suzuki-Miyaura coupling. In Palladium-Catalyzed Coupling Reactions (pp. 1-64). Springer, Berlin, Heidelberg.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine.
- PrepChem. (n.d.). Synthesis of 2-Bromo-5-hydroxymethylpyridine.
- Marcus, I. (1965). U.S. Patent No. 3,192,220. Washington, DC: U.S.
- Tomizawa, M., & Casida, J. E. (2005). Neonicotinoid insecticide toxicology: mechanisms of selective action. Annual review of pharmacology and toxicology, 45, 247-268.
- Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate.
- PubMed. (2025).
- ResearchGate. (n.d.). Synthesis of 6-Aryl-5-fluoropicolinate Herbicides via Halex Reaction of Tetrachloropicolinonitrile.
- Google Patents. (n.d.). Synthesis method of 8-bromoethyl octanoate.
- OSTI.GOV. (2021).
- ResearchGate. (n.d.). Antifungal Properties of Esters of Alkenoic and Alkynoic Acids.
- Google Patents. (n.d.). Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
Sources
- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Picoxystrobin preparation method (2014) | Zhang Xiaobing | 6 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and in vitro antifungal activities of new 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN103626691A - Picoxystrobin preparation method - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Ethyl 6-bromonicotinate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Nicotinate Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Among its many functionalized variants, Ethyl 6-bromonicotinate stands out as a particularly versatile and powerful building block. Its structure features an ethyl ester, which can be readily hydrolyzed or modified, and a bromine atom at the 6-position. This halogen serves as a highly effective synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.
This strategic placement of reactive sites allows for the systematic and efficient construction of diverse chemical libraries. By leveraging modern synthetic methodologies, researchers can introduce a wide array of substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) crucial for optimizing drug candidates. Derivatives of this scaffold are investigated as potential hypolipidemic agents and have been incorporated into molecules targeting critical proteins like kinases.[1][2][3]
This document provides an in-depth guide to the synthesis of the this compound core, followed by detailed, field-proven protocols for its derivatization through three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling (C-C bond formation), Sonogashira coupling (C-C alkyne bond formation), and Buchwald-Hartwig amination (C-N bond formation).
Part I: Synthesis of the Core Scaffold: this compound
The most direct and common route to this compound is the esterification of its corresponding carboxylic acid, 6-bromonicotinic acid. While several methods exist, Fischer esterification remains a reliable and scalable choice for many laboratories.
Protocol 1: Fischer Esterification of 6-Bromonicotinic Acid
Scientific Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction toward the product (the ester), it is typically conducted using a large excess of the alcohol (which also serves as the solvent) and a strong acid catalyst, such as sulfuric acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent dehydration yields the ester.
Experimental Protocol: Step-by-Step
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid.
-
Reagent Addition: Add absolute ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid with stirring. An exothermic reaction may be observed.
-
Reaction Execution: Heat the mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary, yielding this compound as a solid.
Table 1: Reagents and Materials for Fischer Esterification
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. | Role |
| 6-Bromonicotinic Acid | 201.99 | 10.0 g | 1.0 | Starting Material |
| Absolute Ethanol (EtOH) | 46.07 | 150 mL | Excess | Reagent & Solvent |
| Sulfuric Acid (H₂SO₄) | 98.08 | 5 mL | Catalytic | Catalyst |
| Saturated NaHCO₃ (aq) | - | As needed | - | Quenching/Base |
| Ethyl Acetate (EtOAc) | 88.11 | 150 mL | - | Extraction Solvent |
| Brine (Saturated NaCl) | - | 50 mL | - | Washing Agent |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Alternative Synthetic Considerations: For substrates sensitive to strong acids, esterification can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol in the presence of a non-nucleophilic base.[2] However, these methods involve harsher reagents that require careful handling. Other patented methods for related halonicotinates have been developed to avoid toxic reagents or difficult workups, but may present their own challenges.[4]
Part II: Derivatization via Palladium-Catalyzed Cross-Coupling
The true synthetic utility of this compound is realized in its ability to undergo cross-coupling reactions. The carbon-bromine bond serves as an electrophilic partner, which, in the presence of a palladium catalyst, can be coupled with a wide range of nucleophilic partners to form new C-C and C-N bonds.
A. C-C Bond Formation: The Suzuki-Miyaura Coupling
Scientific Principle: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound, such as a boronic acid or a boronate ester.[5] The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.[5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.[6]
Protocol 2: Suzuki Coupling with Phenylboronic Acid
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 95 °C for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield Ethyl 6-phenylnicotinate.
Table 2: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Molar Equiv. | Role |
| This compound | 230.06 | 230 mg | 1.0 | Electrophile |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | Nucleophile |
| K₂CO₃ | 138.21 | 276 mg | 2.0 | Base |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | Catalyst |
| 1,4-Dioxane / Water (4:1) | - | 5 mL | - | Solvent |
B. C-C (Alkyne) Bond Formation: The Sonogashira Coupling
Scientific Principle: The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne.[7] The reaction is uniquely co-catalyzed by both a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base.[8] The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is crucial for the subsequent transmetalation step.[8][9] The copper acetylide then transmetalates with the Pd(II) complex, followed by reductive elimination to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve this compound, the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (CuI) in a suitable solvent like DMF or THF.
-
Base and Alkyne Addition: Add the amine base (e.g., triethylamine, TEA), which often serves as both the base and part of the solvent system. Then, add the terminal alkyne (phenylacetylene) via syringe.
-
Degassing: Ensure the mixture is thoroughly degassed by bubbling with an inert gas for 15-20 minutes.
-
Reaction Execution: Heat the mixture to 80 °C and stir for 6-8 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography to isolate Ethyl 6-(phenylethynyl)nicotinate.
Table 3: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Molar Equiv. | Role |
| This compound | 230.06 | 230 mg | 1.0 | Electrophile |
| Phenylacetylene | 102.13 | 123 mg (0.13 mL) | 1.2 | Nucleophile |
| Triethylamine (TEA) | 101.19 | 3 mL | Excess | Base & Solvent |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 19 mg | 0.10 | Co-catalyst |
| DMF (anhydrous) | 73.09 | 5 mL | - | Solvent |
C. C-N Bond Formation: The Buchwald-Hartwig Amination
Scientific Principle: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with primary or secondary amines.[10] This transformation is critical for synthesizing many pharmaceutical compounds. The reaction mechanism is similar in principle to other cross-couplings but has specific requirements. It involves the oxidative addition of Pd(0) to the aryl bromide, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for promoting the reductive elimination step and preventing catalyst decomposition.[12]
Protocol 4: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., Cs₂CO₃) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound and anhydrous, degassed toluene.
-
Nucleophile Addition: Add the amine (morpholine) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to afford Ethyl 6-(morpholino)nicotinate.
Table 4: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Molar Equiv. | Role |
| This compound | 230.06 | 230 mg | 1.0 | Electrophile |
| Morpholine | 87.12 | 105 mg (0.11 mL) | 1.2 | Nucleophile |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 456 mg | 1.4 | Base |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | Catalyst Precursor |
| Xantphos | 578.68 | 35 mg | 0.06 | Ligand |
| Toluene (anhydrous) | 92.14 | 5 mL | - | Solvent |
Visualization of Synthetic Pathways
The following diagrams illustrate the experimental workflow and the overall synthetic strategy for creating a diverse library of compounds from a single, versatile starting material.
Caption: Workflow for the synthesis of this compound.
Caption: Derivatization pathways from this compound.
Conclusion
This compound is an exemplary scaffold for modern synthetic and medicinal chemistry. Its straightforward preparation, combined with the exceptional reliability of palladium-catalyzed cross-coupling reactions, provides a robust platform for generating vast arrays of structurally diverse molecules. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reproducible and scalable methods for researchers aiming to develop novel therapeutics. By mastering these techniques, scientists can efficiently navigate chemical space and accelerate the journey from a simple building block to a potential drug candidate.
References
- Method for preparing esters of halonicotinic acids.
- This compound | CAS 132334-98-6. Santa Cruz Biotechnology.
- Buchwald–Hartwig amin
- Sonogashira coupling. Wikipedia.
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Buchwald-Hartwig Coupling. Organic Synthesis.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Methyl 6-bromonicotin
- Sonogashira Coupling. Organic Chemistry Portal.
- Application Notes and Protocols: The Versatile Role of Ethyl 4,6-dichloronicotin
- Suzuki reaction. Wikipedia.
- Sonogashira Coupling. Chemistry LibreTexts.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Ethyl 4,6-dichloronicotin
- Suzuki Coupling. Organic Chemistry Portal.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
Sources
- 1. scbt.com [scbt.com]
- 2. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5659042A - Method for preparing esters of halonicotinic acids - Google Patents [patents.google.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: The Strategic Use of Ethyl 6-bromonicotinate in the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] This has established kinase inhibitors as a cornerstone of modern targeted therapy.[2] The discovery and development of these inhibitors rely on robust synthetic strategies that allow for the systematic exploration of chemical space around a core scaffold. Ethyl 6-bromonicotinate has emerged as a highly valuable and versatile starting material in this endeavor. Its pyridine core, functionalized with a reactive bromine atom at the 6-position and an ethyl ester at the 3-position, provides two orthogonal handles for molecular elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound in synthesizing kinase inhibitor scaffolds, with a focus on palladium-catalyzed cross-coupling reactions.
The Rationale: Why this compound is a Privileged Scaffold
The utility of this compound stems from its inherent chemical features, which are ideally suited for the construction of molecules that interact with the ATP-binding site of kinases.
-
Pyridine Core: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors to the "hinge region" of the kinase, mimicking the adenine moiety of ATP.[1]
-
6-Bromo Position: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This position is solvent-exposed in many kinase binding pockets, making it an ideal vector for introducing larger substituents to target specificity pockets and enhance potency.
-
3-Ethyl Ester Position: The ester group can be hydrolyzed to the corresponding carboxylic acid for further derivatization (e.g., amide coupling) or can be a site for introducing additional pharmacophoric features.
The strategic diversification of this scaffold is typically achieved through three main classes of palladium-catalyzed reactions, which allow for the precise and modular construction of complex molecular architectures.
Caption: Diversification of this compound.
Suzuki-Miyaura Coupling: Building Bi-Aryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most utilized C-C bond-forming reaction in medicinal chemistry, prized for its mild conditions and exceptional functional group tolerance.[4] For kinase inhibitor synthesis, it is the premier method for creating bi-aryl or heteroaryl-aryl structures, which can occupy both the adenine and adjacent hydrophobic regions of the ATP pocket.
Mechanistic Rationale and Causality
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.
-
Catalyst Choice: A pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand is common. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are required to facilitate the oxidative addition step.[5]
-
Base Selection: A base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is essential for activating the boronic acid in the transmetalation step.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, Toluene) and water is often used to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Synthesis of Ethyl 6-phenylnicotinate
This protocol details a standard procedure for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)[6]
-
Potassium carbonate (K₂CO₃)[6]
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).[6]
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.[6]
-
Seal the vial and heat the reaction mixture to 90 °C. Stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of Celite to remove the catalyst.[6]
-
Wash the filtrate with water (15 mL) and then brine (15 mL).[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 6-phenylnicotinate.
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 230.06 | 1.0 | 1.0 | 230 mg |
| Phenylboronic acid | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 0.05 | 41 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane / Water | - | - | - | 8 mL / 2 mL |
Buchwald-Hartwig Amination: Installing Hinge-Binding Moieties
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise difficult to achieve.[7][8] In kinase inhibitor design, this reaction is critical for introducing primary or secondary amines at the 6-position of the pyridine ring. These amino groups often serve as key hydrogen bond donors/acceptors that anchor the inhibitor to the kinase hinge region.[9]
Mechanistic Rationale and Causality
The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[10] The choice of ligand is paramount to prevent catalyst inhibition by the amine and to facilitate the final reductive elimination step.
-
Catalyst/Ligand System: Early systems used simple phosphine ligands. However, modern Buchwald-Hartwig aminations rely on highly specialized, bulky, and electron-rich biarylphosphine ligands (e.g., XantPhos, RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands.[6][11] These ligands stabilize the palladium center and promote the challenging C-N reductive elimination.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine-palladium complex without competing as a nucleophile.[6]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base.[6]
Detailed Protocol: Synthesis of Ethyl 6-(phenylamino)nicotinate
This protocol describes a standard Buchwald-Hartwig amination using aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[6]
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)[6]
-
Sodium tert-butoxide (NaOtBu)[6]
-
Anhydrous Toluene (degassed)
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).[6]
-
Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes until the catalyst solution is homogeneous.
-
In a separate vial, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), and NaOtBu (1.4 mmol, 1.4 equiv).[6]
-
Transfer the solid mixture to the Schlenk flask containing the activated catalyst.
-
Add additional anhydrous, degassed toluene (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 110 °C. Stir vigorously for 16 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired Ethyl 6-(phenylamino)nicotinate.
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 230.06 | 1.0 | 1.0 | 230 mg |
| Aniline | 93.13 | 1.2 | 1.2 | 112 mg (109 µL) |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | 18.3 mg |
| Xantphos | 578.68 | 0.04 | 0.04 | 23.1 mg |
| NaOtBu | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene | - | - | - | 10 mL |
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide.[12] This reaction is invaluable for introducing rigid, linear alkynyl linkers into kinase inhibitors. These linkers can be used to probe deeper regions of the ATP binding site or to serve as precursors for further transformations (e.g., reduction or click chemistry).[13]
Mechanistic Rationale and Causality
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[12][14]
-
Palladium Catalyst: Functions similarly to the Suzuki and Buchwald-Hartwig reactions, undergoing oxidative addition to the C-Br bond. Standard catalysts include Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄.
-
Copper(I) Co-catalyst: A copper(I) salt, typically CuI, is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex much more readily than the alkyne itself.[14]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the terminal alkyne and as the solvent.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are common if an amine is not used as the solvent.
Sources
- 1. iris.unimore.it [iris.unimore.it]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Special Issue: Kinase inhibitors [mdpi.com]
- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 14. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of Ethyl 6-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] For drug development professionals, the ability to functionalize heteroaromatic scaffolds is of paramount importance, as these motifs are prevalent in a vast array of therapeutic agents. Ethyl 6-bromonicotinate is a valuable building block, featuring an electron-deficient pyridine ring that can be challenging to modify using classical methods. The Heck reaction offers a robust and versatile strategy for the vinylation of this substrate, paving the way for the synthesis of novel nicotinic acid derivatives with potential biological activity.
This guide provides a comprehensive overview of the Heck reaction as applied to this compound, detailing the underlying mechanistic principles, critical reaction parameters, and step-by-step protocols for successful implementation in a laboratory setting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds via a catalytic cycle involving palladium in its 0 and +2 oxidation states.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The generally accepted catalytic cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Alkene Coordination and Migratory Insertion: The alkene coupling partner coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming a palladium-hydride species and releasing the desired vinylated product. This step typically proceeds in a syn-fashion and dictates the regioselectivity of the reaction.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base, regenerating the active Pd(0) catalyst and a stoichiometric amount of inorganic salt.[3]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Optimizing Reaction Conditions for this compound
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. The electron-withdrawing nature of the ester and the nitrogen atom in the pyridine ring can influence the reactivity of the C-Br bond.
Catalyst and Ligand Selection
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.[1]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient aryl bromides, electron-rich and bulky phosphines can enhance the rate of oxidative addition. However, phosphine-free systems have also been developed and can be effective under certain conditions.[4] The choice of monodentate versus bidentate ligands can also influence the reaction pathway and selectivity.[3][5]
The Critical Role of the Base
The base plays a multifaceted role in the Heck reaction. Its primary function is to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle, which is essential for regenerating the active Pd(0) catalyst.[3] Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1] The choice of base can also influence the reaction rate and selectivity.
Solvent Considerations
The polarity of the solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are frequently used and often lead to higher reaction rates. Toluene is another viable option, particularly in reactions at higher temperatures.[6]
Recommended Protocols for the Heck Reaction of this compound
The following protocols are based on established procedures for the Heck coupling of related bromopyridines and can be adapted for this compound.[6][7]
Protocol 1: Heck Coupling with Styrene
This protocol outlines a general procedure for the coupling of this compound with styrene to synthesize Ethyl 6-styrylnicotinate.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-dimethylformamide (DMF), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and triphenylphosphine (0.04 equiv.).
-
Add anhydrous DMF to the Schlenk tube.
-
To this suspension, add styrene (1.5 equiv.) and palladium(II) acetate (0.02 equiv.).
-
Seal the Schlenk tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 6-styrylnicotinate.
Protocol 2: Heck Coupling with n-Butyl Acrylate
This protocol details the coupling of this compound with n-butyl acrylate, a common electron-deficient alkene.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Sealed reaction vial
-
Standard laboratory glassware for workup and purification
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure:
-
To a dry, sealed reaction vial under an inert atmosphere, add this compound (1.0 equiv.).
-
Add anhydrous toluene, followed by triethylamine (3.0 equiv.) and n-butyl acrylate (1.5 equiv.).
-
Finally, add palladium(II) acetate (0.10 equiv.).
-
Seal the vial tightly and heat the reaction mixture to 130 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the triethylammonium bromide salt, washing the solid with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the target product.
Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of bromopyridines, which can serve as a starting point for the optimization of reactions with this compound.
| Component | Condition A (with Styrene) | Condition B (with n-Butyl Acrylate) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (10 mol%) |
| Ligand | PPh₃ (4 mol%) | None |
| Base | K₂CO₃ (2.0 equiv.) | Et₃N (3.0 equiv.) |
| Solvent | DMF | Toluene |
| Temperature | 100-120 °C | 130 °C |
| Olefin | Styrene (1.5 equiv.) | n-Butyl Acrylate (1.5 equiv.) |
Troubleshooting and Considerations
-
Low Yields: If the reaction yields are low, consider increasing the catalyst loading, screening different phosphine ligands (e.g., bulky, electron-rich ligands), or trying a different solvent. The reaction temperature and time may also need further optimization.
-
Side Reactions: The formation of homocoupled products or reduction of the aryl bromide can sometimes be observed. Adjusting the reaction conditions, such as the base or ligand, can help to minimize these side reactions.
-
Substrate Purity: Ensure that all reagents, particularly the solvent and base, are of high purity and anhydrous, as water and other impurities can negatively impact the catalytic cycle.
Conclusion
The Heck reaction is a powerful and reliable method for the functionalization of this compound. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a variety of vinylated nicotinic acid derivatives. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in the pursuit of novel compounds for drug discovery and development.
References
- BenchChem. (2025). Application Notes and Protocols: Heck Coupling Reactions Involving Substituted Pyridines.
- Faraday Discussions. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
- Wikipedia. Heck reaction. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- ResearchGate. (2025). The Heck reaction: Mechanistic insights and novel ligands. [Link]
- PMC. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. [Link]
- MDPI. (2017).
- ChemRxiv. (2018).
- Organic Letters. (2024).
- ResearchGate. (2025). Ligand effects on migratory insertion by the Heck reaction. [Link]
- Journal de la Société Chimique de Tunisie. (2009). HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. [Link]
- ResearchGate. (2025). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. [Link]
- ResearchGate. (2019).
- PubMed. (2020). Palladium-Catalyzed Proaromatic C(Alkenyl)-H Olefination: Synthesis of Densely Functionalized 1,3-Dienes. [Link]
- ResearchGate.
- PMC. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
- Organic Chemistry Portal. (2009).
- PubMed. (2009). Pd(II)-catalyzed olefination of electron-deficient arenes using 2,6-dialkylpyridine ligands. [Link]
- University of Liverpool. (2020).
- Biblio.
- PubMed. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. [Link]
- PubMed. (2009). Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. [Link]
- PubMed. (2014).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? [organic-chemistry.org]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Sonogashira Coupling of Ethyl 6-bromonicotinate with Terminal Alkynes: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the powerful tools available, the Sonogashira cross-coupling reaction stands as a premier method for the formation of C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including pharmaceuticals and natural products.[3]
This guide provides an in-depth exploration of the Sonogashira coupling, with a specific focus on the versatile building block, Ethyl 6-bromonicotinate. The nicotinic acid framework is a privileged scaffold in drug discovery, and its functionalization via alkynylation opens avenues to novel chemical entities with significant therapeutic potential. Herein, we will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into the optimization of this crucial transformation.
The Mechanism: A Tale of Two Catalytic Cycles
The classical Sonogashira coupling operates through the synergistic action of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] This dual-catalyst system allows the reaction to proceed under mild conditions with high efficiency.
The Palladium Cycle: The primary role of the palladium catalyst is to activate the aryl halide. The cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: A low-valent Palladium(0) species undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step of the overall reaction.
-
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst, allowing the cycle to continue.
The Copper Cycle: The copper(I) co-catalyst is crucial for the activation of the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine such as triethylamine, deprotonates the activated alkyne to form a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
The Copper-Free Sonogashira Coupling: A Valuable Alternative
While highly efficient, the use of a copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). To circumvent this, copper-free Sonogashira protocols have been developed. In these systems, the reaction is believed to proceed through two distinct palladium cycles, where one palladium center activates the aryl halide and another activates the alkyne. These protocols often require specific ligands and may necessitate higher reaction temperatures.
Workflow for a Typical Sonogashira Coupling Experiment
Caption: A generalized workflow for performing a Sonogashira coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be required for specific terminal alkynes.
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a robust starting point for a wide range of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene, 1-Hexyne)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine base (2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 6-alkynylnicotinate.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when dealing with sensitive substrates or to avoid homocoupling of the alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate [Pd(OAc)₂]
-
A suitable phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a Buchwald-type ligand)
-
An inorganic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous polar aprotic solvent (e.g., DMF or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), Pd(OAc)₂ (0.02-0.05 equiv.), the phosphine ligand (0.04-0.10 equiv.), and the inorganic base (2.0-3.0 equiv.).
-
Add the anhydrous solvent.
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the base and catalyst residues. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Representative Couplings
The following table summarizes expected outcomes for the Sonogashira coupling of this compound with various terminal alkynes based on data from similar bromopyridine systems.
| Alkyne Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 4 | >90 |
| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 80 | 6 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | 50 | 4 | >90 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | 5 | 80-90 |
| 4-Ethynylanisole | Pd(TFA)₂/PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 85-95 |
Yields are estimates based on literature for analogous substrates and may vary.
Causality Behind Experimental Choices
-
Catalyst and Ligand: For electron-deficient heteroaryl bromides like this compound, standard palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are often sufficient. The electron-withdrawing nature of the pyridine ring and the ester group can facilitate the oxidative addition step. For more challenging couplings or with less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) may be necessary to promote the reaction.
-
Base: An amine base like triethylamine or diisopropylethylamine serves a dual purpose: it acts as a base to deprotonate the alkyne and also as a solvent in some cases. For copper-free conditions, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ is often employed to facilitate the deprotonation of the alkyne in the absence of the activating effect of the copper co-catalyst.
-
Solvent: Aprotic solvents like THF, DMF, and dioxane are commonly used as they effectively dissolve the reactants and catalysts and are stable at the required reaction temperatures.
-
Temperature: While many Sonogashira couplings proceed at room temperature, electron-deficient aryl bromides may require moderate heating (50-100 °C) to achieve a reasonable reaction rate. The specific temperature will depend on the reactivity of both the aryl bromide and the terminal alkyne.
Purification and Characterization
The primary method for purifying the products of these reactions is silica gel column chromatography. A typical solvent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent can be adjusted based on the polarity of the product, which is influenced by the functional groups on the alkyne partner. The purified products should be characterized by standard analytical techniques, including ¹H and ¹³C NMR spectroscopy and mass spectrometry, to confirm their structure and purity.
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile method for the synthesis of a diverse range of 6-alkynylnicotinate derivatives. A thorough understanding of the reaction mechanism and the role of each component is key to successfully applying and optimizing this reaction. The protocols and data presented here provide a solid foundation for researchers to incorporate this powerful synthetic tool into their drug discovery and development programs.
References
- Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐alkynyl‐3‐fluoro‐2‐pyridinemidoximes. Chemistry–A European Journal, 24(57), 15268-15272.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Zhu, Q., et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate.
- Lin, C. C., et al. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 16(10), 8594-8611.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Google Patents. (n.d.). A kind of preparation method of ethyl nicotinate. Google Patents.
- Karak, M., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Advances, 4(84), 44354-44370.
- Chen, J., et al. (2024).
- Ibrahim, M. B., et al. (2022). SYNTHESIS OF INTERNAL ALKYNES USING NEW PALLADIUM N- HETEROCYCLIC CARBENE CATALYTIC SYSTEM. Special Conference Edition.
- Szlachta, M., et al. (2022). Tandem Pd-Catalyzed Cyclization/Coupling of Non-Terminal Acetylenic Activated Methylenes with (Hetero)Aryl Bromides. Molecules, 27(2), 523.
- Schmidt, V. A., et al. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.
- Patsnap. (n.d.). Preparation method of ethyl nicotinate. Patsnap.
- Öberg, E., et al. (2011). C,C-Diacetylenic phosphaalkenes in palladium-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry, 9(18), 6246-6255.
- Google Patents. (n.d.). Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps. Google Patents.
- Check, C. T., et al. (2016). Palladium-Catalyzed 1,3-Difunctionalization Using Terminal Alkenes with Alkenyl Nonaflates and Aryl Boronic Acids. Organic Letters, 18(8), 1944-1947.
- Gabriele, B., et al. (2021). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds.
- Wang, X., et al. (2025). Pd-Catalyzed Cross-Coupling of Alkylbisboronic Esters. ChemistryOpen.
- Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Beilstein Journal of Organic Chemistry.
- D'Souza, D., et al. (2010). Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. ResearchGate.
- Organic Chemistry Portal. (n.d.). Subsituted arene synthesis by alkynylation. Organic Chemistry Portal.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-bromonicotinate
<
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of ethyl 6-bromonicotinate. This reaction is a cornerstone of modern synthetic chemistry, enabling the crucial formation of carbon-nitrogen (C-N) bonds in a variety of applications, from pharmaceutical drug development to materials science. This document offers in-depth insights into the reaction mechanism, optimization of key parameters, step-by-step experimental procedures, and troubleshooting strategies to empower researchers in achieving successful and reproducible outcomes.
Introduction: The Strategic Importance of C-N Bond Formation
The construction of C-N bonds is a fundamental transformation in organic synthesis, with the resulting aryl amines being ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the synthesis of these bonds.[1] Its significance lies in its broad substrate scope and tolerance of various functional groups, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[1]
This compound is a valuable building block, and its successful amination opens a gateway to a diverse range of substituted nicotinic acid derivatives. These derivatives are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[3][4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the amine is deprotonated to form an amido complex.
-
Reductive Elimination: The final and product-forming step is reductive elimination from the Pd(II) complex, which generates the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Figure 1. The Buchwald-Hartwig Amination Catalytic Cycle.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several critical parameters.
The Palladium Catalyst and Ligand System
The choice of the palladium source and, more importantly, the phosphine ligand is paramount to achieving high yields and reaction efficiency. The ligand stabilizes the palladium catalyst and modulates its reactivity. For heteroaryl halides like this compound, sterically hindered and electron-rich phosphine ligands are often preferred.[5]
-
Ligands: A variety of phosphine ligands have been developed for the Buchwald-Hartwig amination.[1] For challenging substrates, bulky biaryl phosphine ligands such as XPhos, SPhos, and BrettPhos have demonstrated broad utility.[5][8] Bidentate ligands like BINAP and Xantphos can also be effective.[1][9]
The Role of the Base
A base is required to facilitate the deprotonation of the amine, a crucial step in the catalytic cycle.[6] The strength and nature of the base can significantly impact the reaction outcome.
-
Common Bases: Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a widely used and effective base.[10] Other options include potassium tert-butoxide (KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used, often requiring higher reaction temperatures.[2][3]
Solvent Selection
The choice of solvent is critical for ensuring the solubility of the reactants and catalyst, as well as for influencing the reaction rate.
-
Aprotic Solvents: Anhydrous, aprotic solvents are generally used to prevent quenching of the strong base and to avoid side reactions. Toluene, dioxane, and tetrahydrofuran (THF) are common choices.[11] It is important to note that dioxane is considered a high-impact solvent and alternatives should be considered when possible.[12]
Reaction Temperature
The reaction temperature can influence the rate of reaction and the stability of the catalyst. Most Buchwald-Hartwig aminations are conducted at elevated temperatures, typically ranging from 80 to 110 °C.[13] Microwave irradiation can also be employed to accelerate the reaction.[14]
Comparative Reaction Conditions
The following table summarizes various reported conditions for the Buchwald-Hartwig amination of related aryl and heteroaryl bromides, providing a starting point for optimization.
| Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2), XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | >95 | [10] |
| [Pd(allyl)Cl]₂ (1), t-BuXPhos (4) | NaOtBu (1.5) | Toluene | 100 | 24 | 68 | [15] |
| Pd₂(dba)₃ (1), dppp (2) | NaOtBu (1.4) | Toluene | Reflux | 12 | Moderate | [9] |
| BrettPhos Pd G4 (5), BrettPhos (5) | K₃PO₄ (1.4) | t-BuOH | 100 | 72 | High | [3] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a model primary amine, aniline. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Reaction Setup and Procedure
Figure 2. Experimental workflow for the Buchwald-Hartwig amination.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv) and aniline (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL) via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filter cake with additional DCM (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-(phenylamino)nicotinate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand or base | - Use a fresh batch of catalyst or a precatalyst.- Ensure all glassware is oven-dried and use anhydrous solvents.- Screen different ligands (e.g., SPhos, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃).[16] |
| Formation of Side Products (e.g., Hydrodehalogenation) | - Catalyst deactivation- Unfavorable reaction kinetics | - Increase ligand loading.- Lower the reaction temperature and extend the reaction time.- Consider a different ligand that promotes reductive elimination over side reactions.[17] |
| Difficulty in Product Isolation | - Emulsion formation during workup- Product instability on silica gel | - Add more brine to break up emulsions.- Consider an alternative purification method such as crystallization or preparative TLC. |
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly effective method for the synthesis of valuable 6-aminonicotinate derivatives. By carefully selecting the catalyst system, base, and solvent, and by following meticulous experimental technique, researchers can achieve high yields of the desired products. This guide provides a solid foundation for the successful application of this important transformation in a variety of research and development settings.
References
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
- NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Wordpress. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- NIH. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Introduction: The Strategic Importance of 6-Substituted Nicotinates
An Application Guide to the Catalytic Cross-Coupling of Ethyl 6-bromonicotinate Using Grignard Reagents
Nicotinic acid derivatives are foundational scaffolds in medicinal chemistry and drug development, appearing in a vast array of pharmacologically active compounds.[1][2] The functionalization of the pyridine ring, particularly at the 6-position, allows for the synthesis of novel analogs with tailored biological activities, including potential antineoplastic agents and cholinergic ligands.[3][4] While several methods exist for C-C bond formation, the transition metal-catalyzed cross-coupling of Grignard reagents with aryl halides, known as the Kumada coupling, offers a direct and powerful strategy for introducing alkyl, vinyl, or aryl substituents onto the nicotinic acid framework.[5][6][7]
This application note provides a detailed guide for researchers on the synthesis of 6-substituted nicotinic acid esters via the reaction of this compound with Grignard reagents. It addresses the mechanistic principles, provides a comprehensive experimental protocol, and discusses critical parameters for success. While classic Grignard reactions often involve nucleophilic addition to carbonyls, this application focuses on the Kumada-type cross-coupling, which is favored by the use of a suitable transition metal catalyst. We will explore the causality behind experimental choices, potential side reactions, and best practices for purification to ensure a robust and reproducible synthesis.
Mechanistic Framework: From Reagent Formation to C-C Bond Formation
The overall transformation involves two primary stages: the formation of the highly reactive organomagnesium halide (Grignard reagent) and its subsequent catalyzed reaction with the bromopyridine substrate.
Part A: Grignard Reagent Formation
The Grignard reagent is prepared through the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide (R-X).[8][9][10] This reaction transforms the electrophilic carbon of the organic halide into a potent, carbanionic nucleophile.
R-X + Mg⁰ (metal) → R-Mg²⁺-X⁻
This process must be conducted under strictly anhydrous conditions, as the Grignard reagent is a strong base that will readily react with any protic source, such as water, to quench the reagent and form an alkane.[9][11] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential, as they are aprotic and solvate the magnesium center, stabilizing the reagent through Lewis acid-base complexation.[9][10]
Part B: The Catalytic Cross-Coupling Cycle (Kumada Coupling)
While a Grignard reagent can react with this compound in multiple ways, the desired pathway is a nucleophilic aromatic substitution of the bromide. This is inefficient without a catalyst. The introduction of a Nickel(II) or Palladium(II) catalyst facilitates a Kumada cross-coupling reaction.[6][7] The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition : The active M(0) catalyst (where M = Ni or Pd) inserts into the carbon-bromine bond of the this compound, forming a M(II) complex.[7][12]
-
Transmetalation : The organo-group (R) from the Grignard reagent (R-MgX) is transferred to the metal center, displacing the halide and forming a di-organometallic complex.[7][12]
-
Reductive Elimination : The two organic ligands on the metal center couple, forming the new C-C bond and regenerating the M(0) catalyst, which re-enters the cycle.[7][12]
Attack on the ester carbonyl is a potential side reaction but is generally slower than the catalytic cycle, especially at controlled temperatures.
Detailed Experimental Protocol
This protocol describes a general procedure for the nickel-catalyzed cross-coupling of a Grignard reagent with this compound. Safety Note: Grignard reagents are highly reactive and potentially pyrophoric. All operations must be performed under an inert atmosphere and with appropriate personal protective equipment.
Materials and Reagents
-
Glassware : Three-neck round-bottom flask, condenser, dropping funnel, glass stopper, magnetic stir bar. All glassware must be oven-dried (≥120 °C) overnight and assembled hot under a stream of dry nitrogen or argon.[13]
-
Substrate : this compound
-
Reagents for Grignard Formation : Magnesium turnings, organic halide (e.g., bromobenzene), iodine crystal (as initiator).
-
Catalyst : Nickel(II) chloride complex, e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)).
-
Solvent : Anhydrous tetrahydrofuran (THF), inhibitor-free.
-
Work-up Reagents : Saturated aqueous ammonium chloride (NH₄Cl) solution, ethyl acetate, brine (saturated NaCl solution), anhydrous sodium sulfate (Na₂SO₄).
Step-by-Step Methodology
Part 1: Preparation of the Grignard Reagent (Example: Phenylmagnesium Bromide)
-
Place magnesium turnings (1.2 eq.) and a small iodine crystal into the flame-dried three-neck flask equipped with a stir bar, condenser, and dropping funnel.
-
Assemble the apparatus and flush thoroughly with nitrogen.
-
Add a small portion of anhydrous THF via syringe to just cover the magnesium.
-
Dissolve the organic halide (e.g., bromobenzene, 1.1 eq.) in anhydrous THF in the dropping funnel.
-
Add a small amount (approx. 10%) of the halide solution to the magnesium suspension. The brown color of the iodine should fade, and gentle bubbling (refluxing) may be observed as the reaction initiates. Gentle warming or grinding the magnesium with a glass rod may be necessary if the reaction does not start.[14]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[15]
-
After the addition is complete, stir the resulting dark grey/brown solution at room temperature for an additional 30-60 minutes to ensure complete formation.
Part 2: The Cross-Coupling Reaction
-
In a separate, flame-dried Schlenk flask under nitrogen, dissolve this compound (1.0 eq.) and the NiCl₂(dppp) catalyst (1-5 mol%) in anhydrous THF.
-
Cool the substrate solution to 0 °C using an ice-water bath.
-
Slowly transfer the freshly prepared Grignard reagent solution from Part 1 into the substrate solution via cannula or a pressure-equalizing dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[13]
Part 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: This is an exothermic process that will generate gas.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[16]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15][17]
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the pure product.
Reaction Parameters and Troubleshooting
The success of this reaction is highly dependent on careful control of several variables.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Grignard Reagent | Alkyl, Aryl, Vinyl | Freshly prepared and titrated reagents give the best results. Functional group tolerance is low; groups with acidic protons (e.g., -OH, -NH₂, -COOH) are incompatible.[7] |
| Catalyst | NiCl₂(dppp), NiCl₂(dmpe), Pd(dppf)Cl₂ (1-5 mol%) | Nickel catalysts are often more cost-effective. Palladium catalysts may offer broader substrate scope and milder conditions. |
| Temperature | 0 °C to Room Temperature | Low-temperature addition minimizes side reactions, particularly addition to the ester carbonyl. Some reactions may require heating to proceed. |
| Solvent | Anhydrous THF or Diethyl Ether | THF is generally preferred for its higher boiling point and better solvating properties for the Grignard reagent and intermediates. |
| Atmosphere | Strictly Inert (Nitrogen or Argon) | Essential to prevent quenching of the Grignard reagent by atmospheric oxygen and moisture. |
Common Issues and Solutions
-
Failure to Initiate Grignard Formation : The primary cause is often an oxide layer on the magnesium or trace moisture.[13] Solution : Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask to expose a fresh surface.[13]
-
Low Yield : Can result from premature quenching of the Grignard reagent. Solution : Ensure all glassware is scrupulously dried and all solvents are anhydrous.[13] Inefficient reaction can also be a cause; consider increasing reaction time or temperature, or screening different catalysts.
-
Formation of Side Products :
-
Homocoupling (R-R) : Can occur from oxidative coupling. Minimized by slow addition and controlled temperature.
-
Tertiary Alcohol : Results from double addition to the ester.[18] Use of a catalyst and low temperatures strongly favors the desired cross-coupling pathway over this side reaction.
-
Pyridine : Can form if halogen-metal exchange occurs, followed by quenching of the resulting pyridylmagnesium halide.[19]
-
Conclusion
The transition metal-catalyzed Grignard cross-coupling provides an effective and versatile method for the synthesis of 6-substituted ethyl nicotinates. By carefully controlling reaction parameters, particularly ensuring anhydrous conditions and utilizing a suitable catalyst, researchers can achieve high yields of these valuable compounds. This protocol serves as a robust starting point for the development of novel molecular entities in drug discovery and materials science, enabling the strategic functionalization of the pyridine core.
References
- J. A. Bull, J. J. Mousseau, G. Pelletier, A. B. Charette. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 2012, 51(18), 4386-4397. [Link]
- Making Grignard reagents. YouTube, uploaded by Tony St. John, 7 January 2019. [Link]
- M. Fañanás-Mastral, B. L. Feringa. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Angewandte Chemie International Edition, 2015, 54(4), 1234-1237. [Link]
- D. Bryce-Smith, W. J. Owen, P. J. Morris. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, 1967, 9, 861-864. [Link]
- M. Fañanás-Mastral, B. L. Feringa. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
- Pyridine synthesis. Organic Chemistry Portal. [Link]
- Grignard Reaction. University of California, Irvine - Department of Chemistry. [Link]
- (S)-NONAFLUORO-1-BUTANESULFINAMIDE. Organic Syntheses, 2017, 94, 273-287. [Link]
- I. Novosjolova, M. Turks, et al. Reaction of Pyridine N-Oxides with Grignard Reagents: A Stereodefined Synthesis of Substituted Dienal Oximes. European Journal of Organic Chemistry, 2021. [Link]
- J. Lehrfeld, A. M. Burkman, J. E. Gearien. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry, 1964, 7, 150-154. [Link]
- Grignard Reaction. Organic Chemistry Portal. [Link]
- Kumada coupling. Wikipedia. [Link]
- D. L. Comins, N. C. Henningsen. Regioselective addition of Grignard reagents to 1-acylpyridinium salts. A convenient method for the synthesis of 4-alkyl(aryl)pyridines. The Journal of Organic Chemistry, 1987, 52(17), 3902-3904. [Link]
- Grignard Reaction. University of Missouri–Kansas City. [Link]
- The Grignard Reaction. University of Massachusetts Amherst. [Link]
- Kumada Coupling. Organic Chemistry Portal. [Link]
- Grignard Reagent | Reactions | Prepar
- J. Ashenhurst. Reactions of Grignard Reagents. Master Organic Chemistry, 2015. [Link]
- In the Grignard Reaction, which methods are used to purify the product... Homework.Study.com. [Link]
- C. G. M. de Koning, J. P. Michael, et al. Enantioselective Synthesis of Substituted Piperidines by Addition of Aryl Grignard Reagents to Pyridine N-Oxides. Organic Letters, 2012, 14(24), 6246-6249. [Link]
- Chemistry Grignard Reaction Mechanism.
- Kumada Coupling. NROChemistry. [Link]
- H. Andersson. Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal, 2008. [Link]
- The Grignard Reaction Mechanism. Chemistry Steps. [Link]
- A. J. Minnaard, B. L. Feringa, et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Journal of the American Chemical Society, 2012, 134(1), 544-547. [Link]
- Process for the preparation of 6-methyl-nicotinic-acid esters.
- M. Dukat, M. Dowd, M. Damaj, B. R. Martin, R. A. Glennon. Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. European Journal of Medicinal Chemistry, 1999, 34(1), 31-42. [Link]
- G. C. Fu. Asymmetric Kumada Couplings of α-Bromo Ketones. Synfacts, 2010, 2010(04), 0424. [Link]
- G. G. Akishina, V. V. Grishanov, V. Z. Kurbako. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 2021, 57(1), 55-63. [Link]
- 2-METHYL-2-d-BUTANAL. Organic Syntheses, 1977, 56, 32. [Link]
- W. C. Ross. Some 6-substituted nicotinamides: synthesis and antineoplastic activities. Biochemical Pharmacology, 1967, 16(4), 675-680. [Link]
Sources
- 1. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 3. researchgate.net [researchgate.net]
- 4. db.cngb.org [db.cngb.org]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. adichemistry.com [adichemistry.com]
- 10. leah4sci.com [leah4sci.com]
- 11. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Kumada Coupling | NROChemistry [nrochemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. community.wvu.edu [community.wvu.edu]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Versatile Role of Ethyl 6-Bromonicotinate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: The Strategic Importance of Ethyl 6-Bromonicotinate
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and ultimate success of a synthetic campaign. This compound has emerged as a highly strategic building block for the synthesis of a wide array of bioactive molecules.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and an ethyl ester group, offers a versatile platform for molecular elaboration. The electron-deficient nature of the pyridine ring, coupled with the reactivity of the C-Br bond, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the utility of this compound in the synthesis of potent and selective bioactive compounds, complete with detailed protocols and mechanistic insights.
Core Applications in Drug Discovery
This compound serves as a key intermediate in the synthesis of molecules targeting a range of biological pathways. Notably, it is a foundational scaffold for the development of inhibitors for enzymes such as Glycogen Synthase Kinase 3 (GSK-3) and Phosphodiesterase 5 (PDE5), which are implicated in a host of diseases including neurodegenerative disorders, diabetes, and erectile dysfunction.[2][3][4][5]
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse molecular fragments at the 6-position of the pyridine ring. The three most pivotal transformations are the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Caption: Key cross-coupling reactions of this compound.
Application Note 1: Synthesis of 6-Aryl Nicotinates via Suzuki-Miyaura Coupling
Scientific Principle and Application
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between a halide and an organoboron compound.[6] In the context of this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl moieties, which is a common strategy in the development of kinase inhibitors and other targeted therapies. The resulting 6-aryl nicotinic acid derivatives have shown potential as anti-inflammatory and anticancer agents.[7][8]
Detailed Protocol: Synthesis of Ethyl 6-(4-methoxyphenyl)nicotinate
This protocol describes a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ethyl 6-(4-methoxyphenyl)nicotinate.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ. Triphenylphosphine acts as a ligand to stabilize the palladium center and facilitate the catalytic cycle.
-
Base: Potassium carbonate is a crucial component that activates the boronic acid for transmetalation to the palladium center.
-
Solvent System: The biphasic toluene/water system is effective for dissolving both the organic and inorganic reagents and facilitates the reaction. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Data Presentation: Representative Suzuki Couplings
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Ethyl 6-phenylnicotinate | 85-95 |
| 2 | 4-Fluorophenylboronic acid | Ethyl 6-(4-fluorophenyl)nicotinate | 80-90 |
| 3 | 3-Thienylboronic acid | Ethyl 6-(thiophen-3-yl)nicotinate | 75-85 |
graph "Suzuki_Workflow" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Combine Reactants" [label="Combine this compound,\nBoronic Acid, and Base"]; "Inert Atmosphere" [label="Purge with Inert Gas"]; "Add Catalyst" [label="Add Pd(OAc)2 and PPh3"]; "Add Solvents" [label="Add Degassed Toluene/Water"]; "Heat & Stir" [label="Heat to 90-100 °C"]; "Monitor Reaction" [label="Monitor by TLC/LC-MS"]; "Work-up" [label="Aqueous Work-up and Extraction"]; "Purification" [label="Column Chromatography"]; "Product" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Combine Reactants"; "Combine Reactants" -> "Inert Atmosphere"; "Inert Atmosphere" -> "Add Catalyst"; "Add Catalyst" -> "Add Solvents"; "Add Solvents" -> "Heat & Stir"; "Heat & Stir" -> "Monitor Reaction"; "Monitor Reaction" -> "Work-up"; "Work-up" -> "Purification"; "Purification" -> "Product"; }
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Application Note 2: Synthesis of 6-Alkynyl Nicotinates via Sonogashira Coupling
Scientific Principle and Application
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for introducing a rigid alkynyl linker into a molecule, a common feature in many bioactive compounds, including some PDE5 inhibitors. The resulting alkynyl pyridine can serve as a versatile intermediate for further transformations.
Detailed Protocol: Synthesis of Ethyl 6-(phenylethynyl)nicotinate
This protocol provides a step-by-step procedure for the Sonogashira coupling of this compound with phenylacetylene.[9]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, solvent and base)
-
Tetrahydrofuran (THF, co-solvent)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-6 hours).
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl 6-(phenylethynyl)nicotinate.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.
-
Base/Solvent: Triethylamine acts as both a base to deprotonate the alkyne and as a solvent. It also serves to scavenge the HBr formed during the reaction.
-
Inert Atmosphere: Essential for preventing the oxidative homocoupling of the alkyne (Glaser coupling) and protecting the palladium catalyst from deactivation.
Caption: Simplified catalytic cycles of the Sonogashira coupling.
Application Note 3: Synthesis of 6-Amino Nicotinates via Buchwald-Hartwig Amination
Scientific Principle and Application
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][12] This reaction allows for the coupling of a wide range of primary and secondary amines with aryl halides. For this compound, this transformation provides direct access to 6-amino nicotinic acid derivatives, which are key intermediates in the synthesis of various kinase inhibitors and other pharmaceuticals.[7]
Detailed Protocol: Synthesis of Ethyl 6-(phenylamino)nicotinate
The following protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline.[10]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Xantphos (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Anhydrous toluene (solvent)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and cesium carbonate to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to give the desired product.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. Xantphos is a bulky, electron-rich biaryl phosphine ligand that promotes the reductive elimination step and prevents β-hydride elimination, which can be a competing side reaction.[11]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.
-
Anhydrous and Inert Conditions: The palladium catalyst and the phosphine ligand are sensitive to air and moisture, necessitating anhydrous solvents and an inert atmosphere.
Biological Activity of Synthesized Derivatives
The true value of this compound as a building block is demonstrated by the biological activity of the molecules synthesized from it.
| Derivative Class | Target | Example IC₅₀ | Therapeutic Area |
| 6-Aryl Nicotinates | VEGFR-2 | 0.068 µM | Oncology[7] |
| 6-Amino Nicotinates | GSK-3 | 98 nM | Neurodegenerative Diseases[13] |
| 6-Alkynyl Nicotinates | PDE5 | Varies | Erectile Dysfunction[3][4] |
Conclusion
This compound is a powerful and versatile building block in modern medicinal chemistry. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions provides a straightforward entry into diverse chemical space. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this valuable starting material in the discovery and development of novel bioactive molecules. The careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and purity, ultimately accelerating the journey from a synthetic concept to a potential therapeutic agent.
References
- El-Damasy, A. K., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(11), e2300250.
- Abdel-Maksoud, M. S., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic & Medicinal Chemistry, 68, 116866.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- ePrints Soton. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes Scaffolds.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Google Patents. (n.d.). Gsk-3 inhibitors and uses thereof.
- Aston University. (n.d.). Design, synthesis and development of PDE5 inhibitors.
- ResearchGate. (n.d.). Development on the Synthesis of Phosphodieseterase Type 5 (PDE5) Inhibitors.
- British Pharmacological Society. (2018). PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology, 175(8), 1294-1305.
- ResearchGate. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: An fast and atom efficient access to 1-aryl-3-benzylureas.
- National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(18), 5813-5823.
Sources
- 1. scbt.com [scbt.com]
- 2. EP1653970A2 - Gsk-3 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. research.aston.ac.uk [research.aston.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-bromonicotinate
Welcome to the technical support center for the synthesis of Ethyl 6-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the nuances of the common two-step synthesis route, which involves the Sandmeyer reaction of 6-aminonicotinic acid to yield 6-bromonicotinic acid, followed by a Fischer esterification to produce the final product, this compound. Our focus is on providing practical, experience-driven insights to help you navigate the challenges of this synthesis and improve your yields.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a foundational process for creating a versatile building block in medicinal chemistry.[1] The strategic placement of the bromo and ethyl ester functionalities on the pyridine ring allows for a wide range of subsequent chemical modifications. The primary synthetic route involves two key transformations:
-
Sandmeyer Reaction: Conversion of the amino group of 6-aminonicotinic acid to a bromo group via a diazonium salt intermediate.
-
Fischer Esterification: Acid-catalyzed esterification of the resulting 6-bromonicotinic acid with ethanol.
While seemingly straightforward, this synthesis presents several potential pitfalls that can lead to diminished yields and purification difficulties. Common challenges include the instability of the diazonium salt intermediate, competing side reactions during bromination, and achieving complete conversion during the esterification step. This guide will address these issues in a practical, question-and-answer format.
II. Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during your synthesis.
Part A: The Sandmeyer Reaction - Synthesis of 6-Bromonicotinic Acid
Question 1: My yield of 6-bromonicotinic acid is consistently low. What are the most likely causes and how can I improve it?
Low yields in the Sandmeyer reaction are a common issue and can often be traced back to a few critical parameters.
Possible Causes & Solutions:
-
Decomposition of the Diazonium Salt: The diazonium salt intermediate is thermally unstable and can decompose, especially at elevated temperatures.[2]
-
Troubleshooting: Maintain a low temperature (0-5 °C) throughout the diazotization process (the addition of sodium nitrite to the acidic solution of 6-aminonicotinic acid). Use an ice-salt bath for efficient cooling. The diazonium salt should be used immediately after its formation.[2]
-
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to unreacted starting material.
-
Troubleshooting: Ensure a sufficient excess of a strong mineral acid like hydrobromic acid (HBr) is used. This is crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite.[3] A slow, dropwise addition of the sodium nitrite solution will ensure it reacts efficiently.
-
-
Side Reactions: The diazonium salt can react with water to form 6-hydroxynicotinic acid, a common byproduct in Sandmeyer reactions.[4]
-
Troubleshooting: Maintaining a low temperature and using the diazonium salt immediately minimizes this side reaction. Ensuring a sufficient concentration of bromide ions will favor the desired bromination.
-
-
Inefficient Copper(I) Bromide Catalyst: The copper(I) bromide (CuBr) is a catalyst in this reaction and its quality is important.
-
Troubleshooting: Use freshly prepared or high-purity CuBr. The catalytic cycle involves a single electron transfer from Cu(I) to the diazonium salt, so the presence of oxidized Cu(II) can be detrimental.[3]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes diazonium salt decomposition and side reactions. |
| Acid | Excess strong mineral acid (e.g., HBr) | Ensures complete formation of nitrous acid and stabilizes the diazonium salt. |
| Sodium Nitrite | Slow, dropwise addition | Prevents localized overheating and uncontrolled nitrogen evolution. |
| CuBr | Freshly prepared or high-purity | Ensures efficient catalytic activity. |
Question 2: I'm observing a lot of bubbling and a dark-colored reaction mixture during the Sandmeyer reaction. Is this normal?
Yes, both of these observations are typically normal for a Sandmeyer reaction.
-
Bubbling: The evolution of nitrogen gas (N₂) is a key part of the reaction mechanism as the diazonium group is replaced by the bromo group.[4] Vigorous bubbling indicates the reaction is proceeding.
-
Color Change: The reaction mixture often turns a dark color, which can be attributed to the formation of various intermediates and the presence of copper salts.
However, if the bubbling is excessively rapid or the color is black and tarry, it could indicate that the reaction is proceeding too quickly due to poor temperature control.
Workflow for the Sandmeyer Reaction:
Caption: Workflow for the Sandmeyer Bromination of 6-Aminonicotinic Acid.
Part B: Fischer Esterification - Synthesis of this compound
Question 3: My esterification reaction is not going to completion, and I have a significant amount of 6-bromonicotinic acid remaining. How can I drive the reaction forward?
The Fischer esterification is a reversible reaction, so achieving high conversion requires shifting the equilibrium towards the product side.[5]
Troubleshooting Strategies:
-
Use of Excess Alcohol: Employing a large excess of ethanol can effectively shift the equilibrium towards the formation of the ethyl ester.[6] Ethanol can often be used as the reaction solvent.
-
Removal of Water: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene.[6]
-
Sufficient Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[7] Ensure a catalytic amount is used.
-
Reaction Time and Temperature: The reaction is typically carried out at reflux temperature.[7] If the reaction is incomplete, increasing the reflux time may be necessary.
Question 4: During the work-up of my esterification, I'm losing a significant amount of product. How can I optimize the extraction process?
Product loss during work-up is a common issue, often due to the partial solubility of the ester in the aqueous phase, especially if the pH is not carefully controlled.
Optimization of Work-up:
-
Neutralization: After the reaction, the excess acid catalyst must be neutralized. This is typically done by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution. Perform this step carefully to avoid vigorous gas evolution.
-
Multiple Extractions: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product.
-
Brine Wash: A final wash of the combined organic layers with brine (saturated NaCl solution) can help to remove residual water and improve the separation of the organic and aqueous layers.
Fischer Esterification Mechanism:
Caption: Mechanism of the Fischer Esterification of 6-Bromonicotinic Acid.
Part C: Purification
Question 5: My final product, this compound, is an oil and I'm having trouble purifying it. What are the recommended purification methods?
If your crude product is an oil, it is likely contaminated with residual starting materials, byproducts, or solvent.
Purification Strategy:
-
Column Chromatography: Silica gel column chromatography is a highly effective method for purifying this compound.
-
Solvent System: A common eluent system is a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to effectively separate the less polar product from more polar impurities.
-
Monitoring: The fractions should be monitored by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Crystallization: If the purified product is still an oil, it may be possible to induce crystallization.
-
Solvent Selection: Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble, and then cool it slowly. A mixture of hexane and a small amount of ethyl acetate can be effective.
-
Seeding: If you have a small crystal of the pure product, adding it to the cooled solution can induce crystallization.
-
III. Experimental Protocols
The following are representative protocols based on established chemical principles. Researchers should adapt these to their specific laboratory conditions and scale.
Protocol 1: Synthesis of 6-Bromonicotinic Acid
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminonicotinic acid in a 48% aqueous solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
In a separate beaker, dissolve copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until nitrogen evolution ceases.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude 6-bromonicotinic acid.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, suspend 6-bromonicotinic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 16-24 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
IV. References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 8, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 8, 2026, from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 8, 2026, from [Link]
-
Google Patents. (n.d.). US20160159786A1 - Chemical process. Retrieved January 8, 2026, from
-
Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids. Retrieved January 8, 2026, from
-
Shafiee, A., & Ghasemzadeh, F. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. NIH National Library of Medicine. Retrieved January 8, 2026, from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved January 8, 2026, from a relevant university chemistry lab manual.
-
University of California, Irvine. (n.d.). Experiment 22 FISCHER ESTERIFICATION. Retrieved January 8, 2026, from a relevant university chemistry lab manual.
-
Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate. Retrieved January 8, 2026, from
-
Googleapis.com. (n.d.). United States Patent Office. Retrieved January 8, 2026, from a relevant patent document.
-
BenchChem. (n.d.). Application Notes and Protocols for the Esterification of 4'-Bromobiphenyl-2-carboxylic Acid. Retrieved January 8, 2026, from a relevant BenchChem technical document.
-
Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate. Retrieved January 8, 2026, from
-
ResearchGate. (n.d.). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. Retrieved January 8, 2026, from [Link]
-
YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved January 8, 2026, from [Link]
-
Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters. Retrieved January 8, 2026, from
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved January 8, 2026, from [Link]
-
PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved January 8, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer and related reactions - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 6. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of Crude Ethyl 6-bromonicotinate
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 6-bromonicotinate using column chromatography. As a pyridine derivative, this compound presents specific challenges that require a nuanced approach to achieve high purity and yield.
Section 1: Foundational Knowledge & Pre-Chromatography Preparation
Before addressing specific chromatographic problems, it is crucial to properly prepare the crude material. An effective reaction work-up is the first step in purification, designed to remove inorganic salts, catalysts, and highly polar or non-polar byproducts, thereby simplifying the subsequent chromatographic separation.[1]
Q: My synthesis of this compound is complete. What is a reliable, general work-up procedure to prepare the crude product for chromatography?
A: A standard liquid-liquid extraction is essential to partition your target compound into an organic phase, leaving many water-soluble impurities behind.
Protocol 1: General Aqueous Work-up
-
Quenching: Once the reaction is deemed complete, cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, carefully neutralize it. For acidic conditions, a slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution is common until effervescence ceases.[2] For basic conditions, use a dilute acid like 1M HCl. Monitor the pH of the aqueous layer.
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Add an immiscible organic solvent in which this compound is soluble, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM). A typical starting volume is equal to that of the aqueous mixture.
-
Mixing & Separation: Stopper the funnel, invert it, and vent frequently to release any pressure buildup (especially after a bicarbonate wash).[2] Shake the funnel gently at first, then more vigorously. Allow the layers to fully separate.
-
Collection: Drain the organic layer. If using a denser solvent like DCM, it will be the bottom layer; if using a less dense solvent like EtOAc, it will be the top layer.[2]
-
Re-extraction: To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer and repeat the extraction process two more times. Combine all organic extracts.
-
Washing: Wash the combined organic layers sequentially with:
-
Water (1x) to remove water-soluble reagents.
-
Saturated aqueous sodium chloride (Brine) (1x). The brine wash helps to remove bulk water from the organic layer, initiating the drying process and breaking up emulsions.[2]
-
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together.[1]
-
Concentration: Filter or decant the dried solution away from the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which is now ready for chromatographic analysis and purification.
Caption: General workflow for the aqueous work-up of a crude reaction mixture.
Section 2: Troubleshooting Guide for Column Chromatography
This section addresses the most common issues encountered during the flash column chromatography of this compound in a question-and-answer format.
Q1: Why are my compounds not separating? I see significant overlap between my product and impurities.
A: This is the most fundamental challenge in chromatography and almost always stems from a suboptimal mobile phase (eluent). The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.4 on a TLC plate, as this typically provides the best separation on a column.[3]
-
Probable Cause: The polarity of your eluent is either too high (all compounds move too quickly) or too low (all compounds move too slowly or not at all). Another possibility is that you are overloading the column with too much crude material.
-
Solution: Systematically optimize your mobile phase using Thin Layer Chromatography (TLC) before committing to the column.
Protocol 2: Mobile Phase Optimization via TLC
-
Plate Preparation: On a silica gel TLC plate (e.g., Silica Gel 60 F254), use a pencil to lightly draw a baseline about 1 cm from the bottom.[4]
-
Spotting: Dissolve a small amount of your crude material in a volatile solvent (like DCM or EtOAc). Use a capillary tube to apply a very small, concentrated spot of this solution onto the baseline.
-
Development: Test several solvent systems. A standard starting point for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).[5]
-
Start with a low polarity mixture (e.g., 9:1 Hexanes:EtOAc).
-
Place the TLC plate in a developing chamber containing this solvent. Ensure the solvent level is below your baseline.[4]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization & Analysis: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Iteration:
-
If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of Ethyl Acetate (e.g., 7:3, 1:1 Hexanes:EtOAc).
-
If all spots run to the top with the solvent front, the eluent is too polar. Decrease the proportion of Ethyl Acetate.
-
The ideal system will show good separation between the spot for your desired product and any major impurities, with the product spot having an Rf value around 0.3.
-
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[4]
-
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Typical Application |
| 95:5 | Very Low | Separation of very non-polar compounds. |
| 80:20 (4:1) | Low-Medium | Good starting point for many esters and heterocycles. |
| 60:40 (3:2) | Medium | For more polar compounds or to increase elution speed. |
| 50:50 (1:1) | Medium-High | Elution of highly polar compounds. |
| A summary of common solvent systems for silica gel chromatography. |
Q2: My product spot is a long streak (tailing) instead of a tight band. Why is this happening and how can I fix it?
A: Peak tailing is a classic issue when purifying basic compounds like pyridine derivatives on standard silica gel.[6]
-
Probable Cause: The basic nitrogen atom on the pyridine ring of your molecule is interacting strongly with acidic residual silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction causes some molecules to be retained longer, leading to a "tail" on the back of the eluting band.[6]
-
Solution: Add a small amount of a competing base to your mobile phase. This additive will preferentially interact with the acidic silanol sites, effectively masking them from your product.
-
Recommended Additive: Add 0.5% to 1% triethylamine (TEA) to your optimized mobile phase (e.g., for 500 mL of eluent, add 2.5 to 5 mL of TEA).[7] The TEA is volatile and can be easily removed with your solvent during rotary evaporation.
-
Alternative Stationary Phase: If tailing is severe and TEA does not resolve the issue, consider using a different stationary phase, such as neutral or basic alumina, which lacks the highly acidic sites of silica gel.[7][8]
-
Caption: Mitigation of peak tailing by blocking acidic silanol sites with a base additive.
Q3: My product seems to be stuck on the column. I've flushed with highly polar solvent and it's still not coming off. What should I do?
A: This alarming situation suggests one of two possibilities: your compound has decomposed on the column, or it has irreversibly adsorbed.
-
Probable Cause: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[8] For this compound, a potential decomposition pathway is the acid-catalyzed hydrolysis of the ethyl ester to the much more polar 6-bromonicotinic acid, which would be very difficult to elute.[9]
-
Solution: Before running a large-scale column, you must assess the stability of your compound on silica gel.
Protocol 3: Assessing Compound Stability with 2D TLC
-
Spotting: Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
First Development: Develop the plate in your optimized solvent system.
-
Drying and Rotation: Remove the plate and allow it to dry completely for 10-15 minutes, leaving the compound in contact with the silica. Then, rotate the plate 90 degrees counter-clockwise so the line of separated spots is now the new baseline.
-
Second Development: Develop the plate again in the exact same solvent system.
-
Analysis:
-
Stable Compound: If your compound is stable, all spots will appear on a 45-degree diagonal line from the origin.
-
Unstable Compound: If new spots appear that are not on this diagonal, it indicates that your compound has decomposed while in contact with the silica gel.[8]
-
Caption: Troubleshooting logic for low recovery or non-eluting compounds.
Q4: How should I load my crude sample onto the column for the best separation?
A: Proper sample loading is critical for achieving sharp bands and good separation. Loading a sample dissolved in a large volume of strong solvent will ruin the separation before it begins. For the best results, use the dry loading technique.
-
Probable Cause of Poor Separation (if loading is wrong): Dissolving the sample in a solvent stronger than the mobile phase creates a wide, diffuse starting band.
-
Solution: Adsorb the crude product onto a small amount of solid support (silica gel or Celite®) and load this solid onto the top of your column. This ensures the entire sample starts as a very thin, uniform band.
Protocol 4: Dry Loading a Sample
-
Dissolution: Dissolve your crude product in a minimal amount of a low-boiling solvent like DCM or acetone.
-
Adsorption: In a round-bottom flask, add about 2-3 times the mass of your crude product in silica gel (or an inert support like Celite® for very sensitive compounds).
-
Concentration: Add the solution of your crude product to the flask and mix well to create a slurry. Remove the solvent completely by rotary evaporation until a dry, free-flowing powder remains.[10]
-
Loading: Carefully add this powder as a neat, level layer on top of your packed chromatography column.
-
Elution: Gently add a thin layer of sand on top of your sample layer to prevent it from being disturbed, then carefully begin adding your mobile phase to elute the column.[10]
References
- BenchChem. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- BenchChem. (2025). Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube.
- Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.
- BenchChem. (2025). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography. Benchchem.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions.
- BenchChem. (2025). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. Benchchem.
- BenchChem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. organomation.com [organomation.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization Methods for High-Purity Ethyl 6-bromonicotinate
Welcome to the technical support guide for the purification of Ethyl 6-bromonicotinate (CAS: 132334-98-6).[1] Achieving high purity for this compound is critical, as impurities can lead to undesirable side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic components in drug development pathways.[2] This document provides field-proven troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals to overcome common challenges in the recrystallization process.
Part 1: Troubleshooting Common Recrystallization Issues
This section addresses the most frequent problems encountered during the purification of this compound in a direct question-and-answer format.
Q1: My compound has "oiled out" instead of forming crystals. What is happening and how do I fix it?
Expert Analysis: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens if the solution is cooled too quickly, leading to supersaturation, or if the boiling point of the solvent is higher than the melting point of your compound, causing it to "melt" in the hot solution.[3] Impurities can also suppress the melting point of the crude material, exacerbating this issue.
Troubleshooting Protocol:
-
Re-dissolve the Oil: Gently reheat the solution until the oil completely redissolves into the solvent.[3]
-
Decrease Saturation: Add a small amount of additional hot solvent (in 1-2% volume increments) to ensure the solution is no longer supersaturated.[3]
-
Promote Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a larger beaker packed with sand) to ensure a very gradual temperature decrease. Slow cooling is paramount for the formation of large, pure crystals.[3]
-
Induce Nucleation: If crystals still do not form, gently scratch the inside surface of the flask at the solvent's meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if available, add a single "seed crystal" of pure this compound to the cooled solution.[3][4]
Q2: My final crystal yield is very low. What are the likely causes and how can I improve it?
Expert Analysis: A low yield is one of the most common frustrations in recrystallization. The primary causes are using an excessive amount of solvent, premature crystallization during a hot filtration step, or a compound that remains too soluble in the chosen solvent even at low temperatures.[3]
Troubleshooting Protocol:
-
Minimize Solvent Usage: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Working with a saturated solution is key to maximizing recovery.[3]
-
Check the Mother Liquor: After filtering your crystals, try to recover more product from the remaining solution (the mother liquor). You can do this by evaporating a portion of the solvent and cooling the solution again, or by placing the mother liquor in a colder environment (e.g., a freezer, if the solvent's freezing point allows).[3]
-
Optimize the Solvent System: If the compound remains highly soluble even when cold, the chosen solvent is not ideal. Consider a different solvent or, more effectively, a mixed-solvent system where the compound is less soluble.[3]
-
Prevent Premature Crystallization: If performing a hot gravity filtration to remove insoluble impurities, ensure the solution stays hot. Heat the funnel and filter paper with hot solvent before pouring your solution through, and add a small excess of solvent (5-10%) to the main flask to prevent crystallization on the filter paper.[4]
Q3: The melting point of my recrystallized product is low and has a broad range. What does this indicate?
Expert Analysis: A low and broad melting point range is a strong indication of impurities.[3] This can be due to several factors: the crystallization process occurring too rapidly and trapping impurities within the crystal lattice, the chosen solvent being ineffective at leaving impurities behind in the solution, or the presence of residual solvent in the dried crystals.
Troubleshooting Protocol:
-
Perform a Second Recrystallization: Re-purifying the crystals a second time is often necessary to achieve high purity. Consider using a different solvent system for the second attempt to target different types of impurities.
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This removes the residual mother liquor, which is rich in impurities, from the surface of your crystals.[3]
-
Ensure Thorough Drying: Dry the crystals completely under a high vacuum to remove any residual solvent, which can act as an impurity and depress the melting point.
-
Consider Charcoal Treatment: If your product has a noticeable color, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes before performing a hot filtration to remove the charcoal. Caution: Adding charcoal to a boiling solution will cause it to boil over.[4]
Part 2: Strategic Solvent Selection
The success of any recrystallization hinges on the choice of solvent. An ideal solvent should dissolve the compound well when hot but poorly when cold. For this compound, an ester, a good starting point is a solvent with similar functional groups.[5]
Data Presentation: Recommended Solvent Systems
| Solvent/System | Boiling Point (°C) | Rationale & Comments | Potential Issues |
| Ethanol | 78.5 °C[6] | Often a good starting point for moderately polar compounds. Has been used successfully for related molecules.[3] | May show high solubility even at low temperatures, potentially reducing yield. |
| Ethyl Acetate | 77 °C[6] | "Like dissolves like" principle; the ester solvent is a logical choice for an ester compound.[5] | Can be too good of a solvent; may require pairing with an anti-solvent. |
| Hexane / Ethyl Acetate | Variable | A powerful mixed-solvent system. Dissolve in minimal hot ethyl acetate (good solvent), then add hexane (poor solvent) dropwise until cloudy. Reheat to clarify, then cool slowly.[5] | Finding the correct ratio requires careful experimentation. |
| Ethanol / Water | Variable | Another common mixed-solvent system. Dissolve in hot ethanol and add hot water until persistent cloudiness is observed. | Oiling out can be an issue if the mixture is cooled too quickly.[3] |
| n-Hexane | 69 °C[6] | Good for nonpolar compounds. Likely a poor solvent for this compound alone but excellent as an "anti-solvent" in a mixed system.[5] | Prone to causing oiling out if used improperly.[5] |
Experimental Workflow: Solvent Selection
The following diagram outlines the logical workflow for identifying a suitable recrystallization solvent.
Caption: Decision Workflow for Recrystallization Solvent Selection.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the most likely impurities in my crude this compound?
A: The most common impurities arise from the synthesis itself. These typically include unreacted starting materials, such as 6-bromonicotinic acid and residual ethanol.[7] Incomplete reactions could also leave other halogenated pyridine intermediates in the mixture.[7]
Q: How can I remove acidic impurities like 6-bromonicotinic acid before recrystallization?
A: An acid-base extraction during the initial reaction work-up is highly effective. After the reaction, dissolve the crude product in an organic solvent like ethyl acetate. Wash this organic solution with a saturated aqueous solution of sodium bicarbonate. The basic bicarbonate will deprotonate the acidic 6-bromonicotinic acid, converting it into its water-soluble sodium salt, which will partition into the aqueous layer, leaving your desired ester in the organic layer.[7]
Q: What analytical techniques are best for confirming the purity of my final product?
A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for quantifying purity and detecting minor impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure of your compound and ensuring no major impurities are present.[7] Finally, a sharp melting point that is consistent with literature values is a good qualitative indicator of high purity.
References
- BenchChem. (n.d.). Technical Support Center: Recrystallization of Ethyl 2-(2-bromo-6-formylphenoxy)acetate.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- TCI Chemicals. (n.d.). Mthis compound.
- ChemicalBook. (2025). Mthis compound.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MIT Digital Lab Techniques Manual. (2010). Recrystallization.
- BenchChem. (n.d.). A Technical Guide to the Purity Analysis of Ethyl 4,6-dichloronicotinate.
- ChemicalBook. (n.d.). Mthis compound.
- BenchChem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of Ethyl 4,6-dichloronicotinate.
- ChemicalBook. (n.d.). Mthis compound CAS#: 26218-78-0.
- Organic Chemistry Resources Worldwide. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
Technical Support Center: Synthesis of Ethyl 6-bromonicotinate
Welcome to the technical support center for the synthesis of Ethyl 6-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile intermediate in their synthetic workflows. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and optimized protocols grounded in mechanistic principles. Our goal is to empower you to identify, mitigate, and resolve issues to improve yield, purity, and overall success in your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound, structured in a question-and-answer format to provide direct and actionable solutions.
Category 1: The Sandmeyer Reaction (Conversion of 6-Aminonicotinic Acid to 6-Bromonicotinic Acid)
The conversion of an amino group to a bromine on the pyridine ring via a Sandmeyer reaction is a critical and often challenging step. The formation of the diazonium salt intermediate and its subsequent reaction are prone to several side reactions.
Question 1: My yield of 6-bromonicotinic acid is significantly lower than expected, and I've isolated a significant amount of 6-hydroxynicotinic acid. What is causing this?
Answer: The formation of 6-hydroxynicotinic acid is a classic side reaction in Sandmeyer syntheses and is primarily caused by the reaction of the intermediate diazonium salt with water.[1] This becomes a major competing pathway if the concentration of the bromide nucleophile is too low or if the reaction temperature is not carefully controlled.
Causality & Mechanism: The diazonium salt is highly reactive. While the intended reaction is with bromide ions (from CuBr), the diazonium cation can also be attacked by water, which is present as the solvent. This leads to the formation of a phenolic compound and the evolution of nitrogen gas. The reaction is often accelerated at higher temperatures, as the diazonium salt becomes less stable.
Troubleshooting & Preventative Measures:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the diazotization process and the subsequent addition of the copper(I) bromide solution. This enhances the stability of the diazonium salt and minimizes premature decomposition and reaction with water.[2]
-
Acid Concentration: Ensure high acidity during diazotization. This helps to suppress side reactions like azo coupling and stabilizes the diazonium salt.[3]
-
Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to ensure it reacts completely to form nitrous acid and then the diazonium salt, minimizing the concentration of unreacted nitrous acid.
-
Copper(I) Bromide Solution: Prepare a fresh, concentrated solution of copper(I) bromide in HBr. Adding the diazonium salt solution to this cold, concentrated bromide solution ensures that the diazonium salt encounters a high concentration of the desired nucleophile immediately.
Question 2: My final product is contaminated with a high-molecular-weight impurity that is difficult to separate. What could this be?
Answer: A common high-molecular-weight byproduct in Sandmeyer reactions is a biaryl compound, formed by the coupling of two aryl radicals.[4] In your case, this would likely be a bipyridine dicarboxylic acid derivative.
Causality & Mechanism: The Sandmeyer reaction proceeds via a radical mechanism.[4][5] The copper(I) species reduces the diazonium salt to form an aryl radical, which then reacts with a copper(II) halide to form the final product and regenerate the copper(I) catalyst. However, two of these aryl radicals can couple together to form a biaryl species.
Troubleshooting & Preventative Measures:
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and minimize localized high concentrations of the aryl radical, which can favor dimerization.
-
Controlled Addition: Add the diazonium salt solution to the copper(I) bromide solution at a controlled rate. A slow addition ensures that the generated aryl radical is quickly trapped by the copper(II) halide.
-
Purity of Starting Material: Ensure the starting 6-aminonicotinic acid is pure. Some impurities can initiate or propagate radical side reactions.
Diagram: Key Reaction Pathways in the Sandmeyer Synthesis
Caption: Desired vs. side reaction pathways.
Category 2: Fischer Esterification (Conversion of 6-Bromonicotinic Acid to this compound)
The acid-catalyzed esterification of 6-bromonicotinic acid with ethanol is an equilibrium-controlled process. The primary challenges are driving the reaction to completion and preventing hydrolysis.
Question 3: After my Fischer esterification reaction, NMR analysis shows a significant amount of unreacted 6-bromonicotinic acid. How can I improve the conversion?
Answer: The Fischer esterification is a reversible reaction.[6][7][8] The presence of the product (ester and water) will slow down the forward reaction and allow the reverse reaction (hydrolysis) to occur until equilibrium is reached. To achieve high conversion, you must shift the equilibrium toward the products.
Causality & Mechanism: The reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. Water is eliminated as a leaving group. To favor the formation of the ester, according to Le Châtelier's principle, you must either use a large excess of one of the reactants (typically the alcohol) or remove one of the products (usually water) as it is formed.[9]
Troubleshooting & Preventative Measures:
| Strategy | Protocol | Rationale |
| Excess Alcohol | Use ethanol as the solvent for the reaction. A large excess (e.g., 10-20 equivalents or more) will drive the equilibrium towards the ester.[7] | Mass action principle: increasing the concentration of a reactant shifts the equilibrium to the product side. |
| Water Removal | If the reaction scale allows, use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed. | By removing a product, the reverse reaction is inhibited, allowing the forward reaction to proceed to completion. |
| Drying Agents | Add molecular sieves to the reaction mixture to sequester the water that is produced. | This is another effective method for removing water and driving the equilibrium forward. |
| Strong Acid Catalyst | Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) is used. | The catalyst protonates the carbonyl oxygen, making the carboxylic acid a better electrophile for the alcohol to attack.[10] |
Question 4: During the aqueous workup of my esterification reaction, I seem to be losing a significant amount of my product. Is the ester being hydrolyzed?
Answer: Yes, it is highly likely that your this compound is undergoing acid- or base-catalyzed hydrolysis back to the carboxylic acid during the workup. The esterification is reversible, and the conditions of your workup can easily drive the reaction in the reverse direction.
Causality & Mechanism: Ester hydrolysis is the reverse of Fischer esterification and can be catalyzed by both acid and base. If you are using an aqueous acid wash to remove any remaining catalyst or a basic wash (e.g., sodium bicarbonate) to neutralize the acid, you are creating conditions favorable for hydrolysis, especially if the contact time is prolonged.
Troubleshooting & Preventative Measures:
-
Use of Mild Base: When neutralizing the acid catalyst, use a mild base like saturated sodium bicarbonate solution and perform the wash quickly and at a low temperature (e.g., in an ice bath).
-
Minimize Contact Time: Do not let the organic layer remain in contact with the aqueous acidic or basic solutions for extended periods. Separate the layers promptly after washing.
-
Brine Wash: After the aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove dissolved water from the organic layer and reduces the chance of hydrolysis.
-
Efficient Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before removing the solvent.
Diagram: Fischer Esterification Equilibrium
Caption: The reversible nature of Fischer esterification.
Frequently Asked Questions (FAQs)
Q: What is the optimal temperature for the diazotization step? A: The diazotization should be carried out at low temperatures, typically between 0 and 5 °C. This is crucial for the stability of the diazonium salt intermediate.[2] Temperatures above this range can lead to rapid decomposition and an increase in the formation of the phenolic byproduct.
Q: Can I use copper(II) bromide for the Sandmeyer reaction? A: The Sandmeyer reaction is catalyzed by copper(I) salts.[4][11] Copper(I) is essential for the single-electron transfer mechanism that initiates the radical process. While some protocols may involve mixtures of copper(I) and copper(II), the primary catalytic species is Cu(I). Using only Cu(II) will likely result in a very slow or unsuccessful reaction.
Q: What is the best way to purify the final this compound product? A: The purification method depends on the nature of the impurities.
-
Acidic Impurities (e.g., unreacted 6-bromonicotinic acid): These can be removed by washing the organic solution of the crude product with a mild aqueous base like sodium bicarbonate.
-
Neutral Impurities (e.g., biaryl byproducts): Column chromatography on silica gel is typically the most effective method for removing non-polar, neutral impurities.
-
Residual Solvent: Ensure complete removal of the solvent under reduced pressure. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step.
Q: My final product is an oil, but it is reported to be a solid. What should I do? A: An oily product often indicates the presence of impurities that are depressing the melting point. Further purification, most likely by column chromatography, is recommended. After purification, try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent line can also help initiate crystallization.
References
- The Sandmeyer Reaction: Substitution for an NH2 on an Arom
- Sandmeyer reaction. In Wikipedia. [Online]. Available: [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Online]. Available: [Link]
- Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- Sandmeyer Reaction Mechanism. BYJU'S. [Online]. Available: [Link]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Online]. Available: [Link]
- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
- Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds. National Institutes of Health. [Online]. Available: [Link]
- Sandmeyer Reaction. J&K Scientific LLC. [Online]. Available: [Link]
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Online]. Available: [Link]
- Diazotization-bromination of aromatic amines using polymer-supported bromide via Sandmeyer-type reaction.
- Diazotisation. Organic Chemistry Portal. [Online]. Available: [Link]
- 14.4: Diazotization of Amines. Chemistry LibreTexts. [Online]. Available: [Link]
- Fischer Esterification. Organic Chemistry Portal. [Online]. Available: [Link]
- Organic Syntheses Procedure. Organic Syntheses. [Online]. Available: [Link]
- Fischer Esterification. Chemistry LibreTexts. [Online]. Available: [Link]
- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. YouTube. [Online]. Available: [Link]
- Diazotization Reaction Mechanism. BYJU'S. [Online]. Available: [Link]
- Aliphatic Amines Unlocked for Selective Transformations through Diazotization. National Institutes of Health. [Online]. Available: [Link]
- 2-Bromo-5-methylpyridine.
- Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
- 5-Bromonicotinic acid. PubChem. [Online]. Available: [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Reactions of Ethyl 6-bromonicotinate
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Ethyl 6-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and success of their synthetic routes. Here, we will delve into common challenges, troubleshooting strategies, and frequently asked questions, providing in-depth, evidence-based solutions.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the Suzuki coupling of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am observing very low or no formation of the desired product. What are the likely causes and how can I rectify this?
Answer:
Low or no product formation in a Suzuki coupling is a common issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagent stability.[1] this compound, being an electron-deficient heteroaryl halide, should generally be a good substrate for oxidative addition, which is often the rate-determining step.[2][3] However, challenges can still arise.
Possible Causes and Solutions:
-
Catalyst System Inactivity:
-
Cause: The Pd(0) active catalyst may not be generating efficiently from the precatalyst, or it may be deactivating (e.g., forming palladium black). Standard catalysts like Pd(PPh₃)₄ can sometimes be ineffective for specific substrates.[1]
-
Solution:
-
Ligand Choice: For challenging couplings, especially with heteroaryl halides, consider using more electron-rich and bulky phosphine ligands such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These can accelerate both the oxidative addition and reductive elimination steps.
-
Precatalyst: Ensure you are using a reliable precatalyst. If starting from a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0).
-
Catalyst Loading: While typically 1-2 mol% is sufficient, for difficult couplings, consider increasing the catalyst loading incrementally to 3-5 mol%.[4]
-
-
-
Suboptimal Base Selection:
-
Cause: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[5][6] An inappropriate base can lead to a sluggish reaction.
-
Solution: Screen a variety of bases. While carbonates like K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ are often more effective for challenging couplings.[1] The choice of base is often linked to the solvent system.
-
-
Inadequate Reaction Conditions:
-
Cause: Temperature, solvent, and the exclusion of oxygen are critical for success.[1] Poor solubility of reagents can also hinder the reaction.
-
Solution:
-
Solvent: Ethereal solvents like 1,4-dioxane or THF, often with a small amount of water, are standard.[4][7] Aprotic polar solvents like DMF can also be effective. Ensure your starting materials are soluble in the chosen solvent system at the reaction temperature.
-
Temperature: If the reaction is sluggish at lower temperatures (e.g., 80 °C), try increasing the temperature to 100-110 °C, ensuring your solvent choice is appropriate for the higher temperature.
-
Inert Atmosphere: Thoroughly degas your reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1]
-
-
-
Reagent Quality and Side Reactions:
-
Cause: The stability of the boronic acid is a frequent point of failure. Protodeboronation, the protonolysis of the C-B bond, is a common side reaction that consumes the boronic acid.[1][8] This can be exacerbated by excess water or certain bases.
-
Solution:
-
Anhydrous Conditions: While a small amount of water can be beneficial, ensure your solvents are reasonably dry to minimize protodeboronation.
-
Boronic Acid Stability: Use high-quality boronic acid. If protodeboronation is suspected, consider using a more stable boronic ester, such as a pinacol or MIDA boronate ester, which can provide a slow release of the boronic acid under the reaction conditions.[8][9]
-
-
Below is a decision tree to guide your troubleshooting process for low product yield.
Caption: Troubleshooting decision tree for low yield Suzuki couplings.
Issue 2: Significant Formation of Side Products (e.g., Protodeboronation or Homocoupling)
Question: My reaction is proceeding, but I am observing significant amounts of side products, particularly the protodeboronated arene from my boronic acid and some homocoupling of the boronic acid. How can I suppress these side reactions?
Answer:
The formation of side products like protodeboronated arenes and homocoupled biaryls indicates that undesired reaction pathways are competing with your desired cross-coupling.
1. Protodeboronation:
-
Mechanism: This is the cleavage of the C-B bond by a proton source, replacing it with a C-H bond.[8] It is often catalyzed by the palladium complex or promoted by the reaction conditions (e.g., base, temperature, water content).[10]
-
Mitigation Strategies:
-
Optimize Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[1] While a base is necessary, using a slightly weaker base or ensuring it's not in large excess might help. K₃PO₄ is often a good choice as it is effective without being overly harsh.
-
Control Water Content: While Suzuki couplings are known for their tolerance to water, excessive amounts can promote protodeboronation. Using anhydrous solvents and then adding a controlled amount of water (e.g., a 4:1 or 5:1 organic solvent to water ratio) can be beneficial.[5]
-
Use Boronic Esters: As mentioned previously, MIDA or pinacol boronate esters are more stable towards protodeboronation.[8][9] They hydrolyze in situ to slowly release the boronic acid, keeping its concentration low and minimizing the side reaction.[8]
-
Lower Temperature: If thermodynamically feasible, running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress side reactions.
-
2. Homocoupling of Boronic Acid:
-
Mechanism: This side reaction forms a biaryl product derived from two molecules of the boronic acid. It can be mediated by the Pd(II) species, especially in the presence of oxygen.
-
Mitigation Strategies:
-
Strictly Anaerobic Conditions: Ensure the complete exclusion of oxygen from your reaction. Rigorous degassing is crucial.
-
Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid relative to the this compound. Using a large excess can drive homocoupling.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.
-
Issue 3: Hydrolysis of the Ethyl Ester
Question: I am successfully forming the coupled product, but I am also getting a significant amount of the corresponding carboxylic acid due to the hydrolysis of the ethyl ester on my nicotinate starting material. How can I prevent this?
Answer:
Ester hydrolysis is a classic side reaction under the basic conditions of the Suzuki coupling. The choice of base and reaction temperature are the most critical factors to control.
-
Base Selection:
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH are highly prone to causing ester saponification.
-
Favor Carbonates or Phosphates: K₂CO₃, Cs₂CO₃, and K₃PO₄ are generally much more compatible with ester functional groups.[5] K₃PO₄ is a good starting point as it is a strong enough base to promote the coupling without being excessively nucleophilic towards the ester.
-
-
Temperature and Reaction Time:
-
Minimize Heat: Operate at the lowest temperature that affords a reasonable reaction rate. Prolonged heating, even with a milder base, can lead to hydrolysis.
-
Monitor the Reaction: Follow the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-exposure to the basic conditions.
-
-
Solvent System:
-
Water Content: While some water is often necessary, minimizing the amount can reduce the rate of hydrolysis. Experiment with solvent systems having lower water content or even anhydrous conditions if the coupling proceeds effectively.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is the best starting point for coupling with this compound?
A1: A good and versatile starting point is Pd(dppf)Cl₂ . It is an air-stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The dppf ligand is robust and generally effective for a range of aryl and heteroaryl couplings. If this proves to be suboptimal, catalysts based on bulky, electron-rich biarylphosphine ligands like SPhos or XPhos are excellent second-generation choices, particularly if oxidative addition is slow.[1]
Q2: What is the optimal ratio of reagents (Aryl Halide : Boronic Acid : Base)?
A2: A common and effective starting stoichiometry is 1.0 : 1.2 : 2.0 .
-
This compound: 1.0 equivalent (the limiting reagent).
-
Boronic Acid/Ester: A slight excess of 1.1 to 1.2 equivalents is typically used to ensure complete consumption of the more valuable halide and to compensate for any potential protodeboronation.
-
Base: 2.0 to 3.0 equivalents are generally sufficient to promote the reaction.
Q3: Can I use microwave heating for this reaction?
A3: Yes, microwave irradiation is an excellent method for accelerating Suzuki couplings and can often lead to higher yields and shorter reaction times.[11] A typical starting point would be to irradiate the mixture at 100-150 °C for 15-60 minutes.[12] Be sure to use a sealed vessel designed for microwave chemistry.
Q4: My boronic acid is poorly soluble in the reaction mixture. What should I do?
A4: Poor solubility can significantly slow down the reaction.
-
Solvent Screening: Try different solvent systems. For example, if dioxane/water is not effective, consider toluene/water or DMF/water.[4][7]
-
Temperature: Increasing the reaction temperature will often improve solubility.
-
Phase-Transfer Catalyst: In some cases, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the boronate from the aqueous phase to the organic phase where the catalyst resides.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Reagents & Equipment:
-
This compound (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.[5]
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[1]
-
Add the Pd(dppf)Cl₂ catalyst.
-
Through the septum, add the degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.[13]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | A robust and versatile precatalyst for heteroaryl couplings. |
| Ligand | dppf (as part of precatalyst) | Good balance of steric bulk and electron-donating properties. |
| Base | K₂CO₃ or K₃PO₄ (2.0 equiv) | K₂CO₃ is a standard, effective base. K₃PO₄ is stronger and often better for challenging couplings.[1] |
| Solvent | 1,4-Dioxane / Water (4:1 or 5:1 v/v) | A common and effective solvent system that facilitates dissolution of both organic and inorganic reagents.[7] |
| Temperature | 80 - 110 °C | Temperature should be high enough to ensure a reasonable rate without promoting excessive side reactions.[1][7] |
| Boron Source | Arylboronic Acid (1.1-1.2 equiv) | A slight excess drives the reaction to completion. Consider boronic esters for unstable substrates.[7][8] |
Catalytic Cycle Visualization
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
Preventing dehalogenation of Ethyl 6-bromonicotinate in reactions
Welcome to the technical support center for Ethyl 6-bromonicotinate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic endeavors. Dehalogenation is a frequently encountered side reaction that can significantly lower yields and complicate purification. This document provides in-depth troubleshooting guides, mechanistic insights, and optimized protocols to help you mitigate this common issue.
Frequently Asked Questions (FAQs): The Fundamentals of Dehalogenation
Q1: I'm seeing a significant amount of ethyl nicotinate as a byproduct in my cross-coupling reaction. What is happening?
A1: The formation of ethyl nicotinate, the non-brominated analogue of your starting material, is a classic sign of a side reaction called hydrodehalogenation (or simply dehalogenation).[1][2] Instead of coupling with your partner molecule, the bromine atom on the pyridine ring is being replaced by a hydrogen atom. This consumes your starting material and reduces the overall yield of your desired product.[1]
Q2: What is the primary mechanism that causes this dehalogenation?
A2: In palladium-catalyzed cross-coupling reactions, the most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[3] This highly reactive species can be generated through several routes, such as the reaction of the palladium catalyst with bases, solvents (like alcohols or residual water), or even certain additives.[1][3] Once formed, this Pd-H species can intercept the catalytic cycle, leading to the undesired reduction of your starting material.
Q3: Why does this compound seem particularly susceptible to this issue?
A3: N-heterocyclic halides, especially electron-deficient ones like bromopyridines, are known to be more prone to dehalogenation.[1] The electron-withdrawing nature of the pyridine nitrogen and the ethyl ester group makes the carbon-bromine bond more susceptible to certain side reactions within the catalytic cycle. Furthermore, the pyridine nitrogen itself can coordinate to the palladium center, potentially influencing the catalyst's behavior and opening up pathways for dehalogenation.[1]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, but it is frequently plagued by dehalogenation. If you are observing the formation of ethyl nicotinate, consider the following troubleshooting steps.
Q4: My Suzuki reaction is giving me more dehalogenated starting material than coupled product. Where should I start troubleshooting?
A4: This is a common and frustrating problem. The issue almost certainly lies in the relative rates of the desired transmetalation/reductive elimination sequence versus the undesired proto-dehalogenation pathway. Your goal is to accelerate the former while suppressing the latter. The choice of ligand, base, and solvent are the most critical parameters to adjust.[1][4]
Core Troubleshooting Workflow
Caption: Competing Suzuki Coupling and Dehalogenation Pathways.
Optimized Protocol: Suzuki-Miyaura Coupling of this compound
This protocol incorporates best practices to minimize hydrodehalogenation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous Toluene (0.2 M)
-
Anhydrous Water (optional, 10% v/v of toluene)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and finely ground K₃PO₄. [1]2. Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the main reaction flask.
-
Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure a completely anaerobic atmosphere.
-
Solvent Addition: Add the anhydrous, degassed toluene (and water, if using) via syringe.
-
Degassing: Sparge the resulting suspension with Argon or Nitrogen gas for 10-15 minutes to ensure the solvent is fully degassed. [5]Alternatively, perform three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may require screening. [6]7. Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (ethyl nicotinate).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
References
- Benchchem Technical Support. Sonogashira Coupling of 2-Bromo-4-iodopyridine.
- Benchchem Technical Support. How to avoid dehalogenation side reactions in Suzuki coupling.
- Viciu, M. S., Grasa, G. A., & Nolan, S. P. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics.
- Zhang, Z., et al. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate.
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ResearchGate.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar.
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. PMC - NIH.
- Ethyl Nicotinate as a Key Intermediate in Organic Synthesis: A Practical Overview.
- Reddit. Significant dehalogenation in stille coupling.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate.
- Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers.
- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate.
- Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science (RSC Publishing).
- Benchchem Technical Support. Optimizing Suzuki Coupling of Aryl Halides.
- Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed.
- Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. PubMed.
- The Grignard Reaction.
- Catalytic Reductions Without External Hydrogen Gas: Broad Scope Hydrogenations with Tetrahydroxydiboron and a Tertiary Amine. NIH.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Leah4Sci. (2024). Grignard Reactions + Shortcuts (Live Recording) Organic Chemistry Review & Practice Session. YouTube.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Benchchem Technical Support. Grignard Reaction with Ethyl 8-bromooctanoate.
- Santa Cruz Biotechnology. This compound.
- Gurovets, A. S., et al. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- EvitaChem. Buy Ethyl 6-amino-2-bromonicotinate.
- The Buchwald–Hartwig Amination After 25 Years. Scilit.
- Benchchem Technical Support. Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)nicotinate.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. ResearchGate.
- Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. RSC Publishing.
- Hydrogenation of halonitrobenzenes without dehalogenation. Google Patents.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate.
- Reddit. Suzuki proto-dehalogenation problem.
- Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry.
- Sigma-Aldrich. Ethyl nicotinate 99%.
- The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ResearchGate.
- ChemScene. Ethyl nicotinate.
- Sigma-Aldrich. Mthis compound.
- Ambeed. Mthis compound.
Sources
Technical Support Center: Troubleshooting Reactions with Ethyl 6-bromonicotinate
Welcome to the technical support center for Ethyl 6-bromonicotinate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during palladium-catalyzed cross-coupling reactions, providing not just solutions but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section covers foundational knowledge about the reagent itself. Understanding the properties and handling of this compound is the first step toward a successful reaction.
Q1: What are the key structural features of this compound I should be aware of?
A1: this compound possesses three key features that dictate its reactivity:
-
The C6-Bromine Bond: This is the primary reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
The Pyridine Nitrogen: This is the most critical feature to consider during reaction planning. As a Lewis basic site, the nitrogen lone pair can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition and low reaction yields.[1]
-
The Ethyl Ester: This group is generally stable but can be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures.[2]
Q2: How should I store and handle this compound?
A2: While relatively stable, proper storage is key to ensuring its integrity. It should be stored in a cool, dry place, often under an inert atmosphere (like argon or nitrogen) to prevent slow degradation from atmospheric moisture. For long-term storage, refrigeration is recommended.[3][4] Always handle the compound in a well-ventilated area or fume hood.
Q3: I see both this compound and Mthis compound in the literature. Is there a significant difference?
A3: For most cross-coupling applications, the reactivity of the methyl and ethyl esters is nearly identical. The choice between them is often based on commercial availability, cost, or the specific requirements of a downstream synthetic step. Both are susceptible to hydrolysis under similar conditions.[3][5][6][7]
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the pyridine nitrogen in this compound presents a common stumbling block.
Suzuki Coupling: Common Issues & Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Catalyst Inhibition: The pyridine nitrogen is coordinating to and deactivating the palladium catalyst.[1] | Use a palladium precatalyst complexed with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1][8] These ligands sterically shield the palladium center, preventing pyridine coordination. |
| Poor Reagent Quality: Degradation of the boronic acid/ester via protodeboronation.[9] | Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[9] Run a control reaction with a simple aryl bromide to confirm boronic acid activity. | |
| Ineffective Base/Solvent: The base may be too weak, not soluble enough, or the solvent may not facilitate the reaction. | Screen a panel of bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[1][8] Ensure the base is finely powdered. Common solvent systems include dioxane/water or toluene/water.[1][9] | |
| Significant Dehalogenation | Hydride Source: The palladium-aryl intermediate is being reduced by a hydride source instead of coupling. | Ensure solvents are anhydrous and peroxide-free.[9] The source of the hydride can sometimes be the solvent or impurities. |
| Formation of Homocoupled Boronic Acid | Oxygen in the System: The presence of oxygen can promote the oxidative homocoupling of the boronic acid. | Ensure the reaction mixture and solvents are rigorously degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[9] |
| Ester Hydrolysis | Reaction Conditions: The combination of a strong base, water as a co-solvent, and high temperature is cleaving the ethyl ester. | Try using a milder base like K₂CO₃ or KF, though this may slow the reaction rate.[10] Alternatively, consider running the reaction under anhydrous conditions if possible, although this can make transmetalation more difficult. |
Diagnostic Workflow for Failed Suzuki Couplings
The following workflow provides a logical sequence for troubleshooting.
Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Catalyst & Ligand Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) under a positive flow of argon.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The solvent should be thoroughly degassed by sparging with argon for at least 30 minutes prior to use.[9]
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 3: Troubleshooting Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Success with this compound is highly dependent on the catalyst system.
Q4: My Buchwald-Hartwig amination is failing. What is the most common reason?
A4: For this substrate, the single most critical factor is the choice of ligand. The pyridine nitrogen's tendency to poison palladium is a significant hurdle.[1][11] First-generation ligands or even some bidentate phosphines like DPPF can be ineffective. The use of modern, sterically hindered, electron-rich biaryl monophosphine ligands is almost always required for good results.[11][12]
Ligand and Base Selection Guide
| Ligand Class | Example(s) | Performance with Pyridyl Halides | Recommended Base | Causality |
| Bulky Biarylphosphines | RuPhos, BrettPhos, XPhos | Generally Excellent | NaOt-Bu, LiHMDS | The bulky framework sterically prevents the pyridine nitrogen from coordinating to the Pd center, preserving catalyst activity.[11][12] |
| Chelating Bisphosphines | Xantphos, BINAP | Moderate to Good | NaOt-Bu, Cs₂CO₃ | Can be effective, but the rigid bite angle may not always create the optimal coordination environment to prevent inhibition.[11][12] |
| Simple Trialkylphosphines | P(t-Bu)₃ | Variable | NaOt-Bu | Can be effective but may be more sensitive to substrate and reaction conditions. |
Q5: I'm seeing decomposition of my starting material or product. What could be the cause?
A5: This often points to an issue with the base. Strong alkoxide bases like sodium tert-butoxide can, at high temperatures, potentially react with the ethyl ester group, leading to transesterification or hydrolysis (if water is present). Furthermore, some functional groups on your amine coupling partner may not be compatible with the strong base.[13] If decomposition is suspected, consider using a weaker base like Cs₂CO₃ or K₃PO₄, though this will likely require a more active catalyst system and higher temperatures.
Protocol 2: Optimized Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst) to a dry Schlenk tube.
-
Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.5 equiv.), this compound (1.0 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place it on a Schlenk line. Evacuate and backfill with argon three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. Add the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor progress by TLC or LC-MS.[1]
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate), separate the layers, and wash the organic phase with brine. Dry, concentrate, and purify by chromatography.
Section 4: Troubleshooting Sonogashira Coupling
The Sonogashira coupling provides a direct route to alkynylated pyridines. These reactions come with their own unique set of challenges.
Q6: My Sonogashira coupling is giving low yield and a lot of alkyne homocoupling (Glaser coupling) byproduct. How can I fix this?
A6: This is the most common failure mode for Sonogashira reactions. It indicates that the oxidative addition of the palladium catalyst to your this compound is slow relative to the copper-catalyzed alkyne dimerization. There are several ways to address this:
-
Increase Temperature: Sonogashira couplings of aryl bromides often require more thermal energy than those of aryl iodides.[14][15] Increasing the temperature to 80-100 °C can significantly accelerate the desired catalytic cycle.
-
Ensure Anaerobic Conditions: Glaser homocoupling is often accelerated by the presence of oxygen. Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial.
-
Optimize Catalyst System: While PPh₃ is a common ligand, more electron-rich or specialized ligands can sometimes accelerate the oxidative addition step.[16]
-
Copper Co-catalyst: Ensure your CuI is fresh and of high purity. The presence of impurities can interfere with the catalytic cycle. Some modern protocols are copper-free, which can circumvent the homocoupling issue entirely, but these often require more specialized ligands.[17]
Sonogashira Troubleshooting Logic
Caption: A troubleshooting flowchart for common Sonogashira coupling issues.
Protocol 3: Optimized Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (5 mol%), and CuI (5-10 mol%).[18]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.[1][16]
-
Reaction: Stir the reaction mixture at room temperature, or heat to 60-100 °C if no reaction is observed. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Filter off any solids through a pad of celite, rinsing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography.
References
- BenchChem. (n.d.). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Barrio, P. et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. DOI:10.1039/D2FD00165A.
- Leadbeater, N. E. et al. (2006). Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)-Triolefinic Macrocyclic Catalyst. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol.
- Deeming, A. S. et al. (2012). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate.
- Dolan, D. et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- Ghosh, A. et al. (2012). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. ResearchGate.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Cadic, A. et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- Bénéteau, V. et al. (2005). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate.
- Li, J. et al. (2017). Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Li, J. et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. DOI: 10.4236/mrc.2017.63009.
- Wikipedia. (2023). Sonogashira coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Reddit. (2023). Problems with Suzuki coupling. r/Chempros.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Johansson, H. et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)nicotinate.
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. (2022). Hydrolysis Reactions.
- PubChem. (n.d.). Ethyl 6-bromo-5-nitronicotinate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mthis compound | 26218-78-0 [chemicalbook.com]
- 4. Mthis compound CAS#: 26218-78-0 [m.chemicalbook.com]
- 5. Mthis compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. CAS 26218-78-0: 6-Bromonicotinic acid methyl ester [cymitquimica.com]
- 7. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Catalyst Selection for Efficient Reactions with Ethyl 6-bromonicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic transformations involving Ethyl 6-bromonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile building block. The inherent electronic properties of the pyridine ring, particularly the coordination of the ring nitrogen to the metal center, present unique challenges that require careful consideration of the catalytic system. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and enhance reaction efficiency.
Section 1: Foundational Concepts & General Troubleshooting
This section addresses high-level questions that are applicable across different reaction types.
Q1: My cross-coupling reaction with this compound is not working at all. Where should I begin troubleshooting?
A low or zero yield is a common starting problem. A systematic approach is crucial. Before making drastic changes to the catalyst system, verify the fundamentals of your setup. The pyridine nitrogen can act as a ligand, potentially inhibiting your catalyst, making these reactions more sensitive than couplings with simple aryl bromides.
A logical troubleshooting workflow should be your first step.
Caption: Initial troubleshooting workflow for low-yield reactions.
The active Pd(0) species required for catalysis is highly sensitive to oxygen. Inadequate degassing can kill the catalyst before the reaction starts, often indicated by the formation of palladium black.[1][2] Furthermore, boronic acids can degrade with exposure to air and moisture, and solvents like THF or dioxane can contain peroxides that interfere with the reaction.[1]
Q2: How do I choose between Suzuki, Buchwald-Hartwig, and Heck coupling for my desired transformation?
The choice depends entirely on the bond you intend to form:
-
Suzuki-Miyaura Coupling: Choose this for forming a Carbon-Carbon (C-C) bond. It is ideal for coupling this compound with an aryl, heteroaryl, vinyl, or alkyl boronic acid or boronate ester. Its key advantages are high functional group tolerance and the vast commercial availability of boronic acids.[3]
-
Buchwald-Hartwig Amination: This is the premier method for forming a Carbon-Nitrogen (C-N) bond. Use it to couple this compound with a primary or secondary amine, or even ammonia equivalents.[4][5]
-
Mizoroki-Heck Reaction: Select this reaction to form a Carbon-Carbon (C-C) bond between this compound and an alkene, creating a substituted alkene product.[6][7]
Section 2: Suzuki-Miyaura Coupling Guide
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the electron-deficient nature of the pyridine ring and potential for nitrogen coordination make catalyst selection critical.
Q3: What is a good starting catalyst system for the Suzuki coupling of this compound?
For heteroaryl bromides like this, a robust system is needed to overcome potential catalyst inhibition and promote efficient reaction kinetics. A modern palladium pre-catalyst combined with a bulky, electron-rich phosphine ligand is the recommended starting point.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3 | Pd(OAc)₂ is a common, cost-effective precursor.[8] Pre-catalysts are often preferred as they are air-stable and form the active Pd(0) species more reliably and rapidly under reaction conditions, leading to more reproducible results.[9] |
| Ligand | XPhos, SPhos, or RuPhos | These bulky biaryl monophosphine ligands are designed for challenging substrates. They promote the rate-determining oxidative addition step and prevent the formation of inactive catalyst species.[9][10] |
| Base | K₃PO₄ or K₂CO₃ | An aqueous solution of an inorganic base is standard.[11] K₃PO₄ is often effective for heteroaryl couplings. The base is crucial for activating the boronic acid in the transmetalation step.[11][12] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 ratio) | A polar aprotic solvent with water is typically used to dissolve both the organic and inorganic reagents.[8][13] |
Q4: I'm observing significant starting material decomposition and low yields. What is the likely cause?
This often points to the instability of your boronic acid coupling partner, a common issue especially with heteroaryl boronic acids.[14][15] The primary competing side reaction is protodeboronation , where the boronic acid is replaced by a proton from the solvent (water) before it can transmetalate to the palladium center.
Troubleshooting Steps:
-
Use a Boronate Ester: Pinacol esters of boronic acids are generally more stable than the corresponding acids and can resist protodeboronation.[16]
-
Minimize Reaction Time: Use a more active catalyst system (e.g., a pre-catalyst) that allows for lower temperatures or shorter reaction times, giving less opportunity for decomposition.[9]
-
Base Selection: While essential, the base can also promote decomposition. Screen different bases; sometimes a weaker base like KF can be effective while minimizing side reactions.[12]
-
Anhydrous Conditions: In some specific cases, moving to strictly anhydrous conditions with a boronate ester and a non-aqueous base system can prevent this issue.
Q5: My main byproduct is the homocoupling of my boronic acid. How can I prevent this?
Homocoupling occurs when two molecules of the boronic acid react with each other. This is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[2]
Prevention Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed and the reaction vessel is purged with an inert gas (Argon or Nitrogen) to remove all traces of oxygen.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can disfavor the homocoupling pathway.
Generalized Suzuki-Miyaura Protocol
Note: This is a representative procedure and must be optimized for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (in a glovebox if possible), add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Execution: Heat the mixture to 80-100 °C under a positive pressure of argon or nitrogen. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Section 3: Buchwald-Hartwig Amination Guide
This amination is a powerful method for C-N bond formation, but it is highly sensitive to the choice of catalyst, ligand, and base, especially with heteroaryl halides.
Q6: What are the best catalysts and ligands for coupling various amines with this compound?
The success of a Buchwald-Hartwig amination hinges on using a catalyst system that is active enough to cleave the C-Br bond but also stable enough to avoid decomposition. The choice of ligand is often dictated by the steric and electronic properties of the amine.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are standard Pd(0) and Pd(II) precursors. They are used to generate the active catalyst in situ with the appropriate ligand.[17] |
| Ligand | For Primary Amines: BrettPhos, XPhos. For Secondary Amines: RuPhos, JohnPhos. | Bulky, electron-rich phosphine ligands are essential.[10][18] They facilitate both the oxidative addition and the final reductive elimination step, which is often the rate-determining step for C-N bond formation.[4] |
| Base | NaOtBu or LHMDS (strong bases); K₃PO₄ or Cs₂CO₃ (weaker bases) | A strong, non-nucleophilic base is typically required to deprotonate the amine.[17] Stronger bases like NaOtBu often lead to faster reactions, but weaker bases may be necessary if your substrate has base-sensitive functional groups (like the ethyl ester).[10] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are required for this reaction.[17] |
Q7: My reaction is producing a significant amount of the dehalogenated starting material (Ethyl nicotinate). What causes this and how can I fix it?
This side reaction, known as hydrodehalogenation, occurs when the aryl halide is reduced instead of coupled.[10] After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source before the aminated complex is formed, leading to reductive elimination of Ar-H.
Potential Causes & Solutions:
-
Amine Quality: The amine itself can sometimes be a source of hydride, especially if it is of low purity or can undergo decomposition pathways. Use a high-purity amine.
-
Base Choice: The choice of base can influence the rate of hydrodehalogenation. If you are using a strong base like NaOtBu, consider screening a weaker base like K₃PO₄, which may disfavor the reduction pathway.[10]
-
Moisture: Ensure all reagents and solvents are scrupulously dry, as water can be a proton source that facilitates this side reaction.
-
Ligand Selection: A more effective ligand can accelerate the desired C-N coupling, outcompeting the reduction pathway. Ensure your ligand is well-suited for the specific amine being used.
Generalized Buchwald-Hartwig Protocol
Note: This is a representative procedure and must be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.). Seal the tube with a septum.
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe, followed by the amine (1.2 equiv.).
-
Execution: Heat the reaction mixture to 80-110 °C. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water. Extract with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
Technical Support Center: Managing Impurities in Ethyl 6-bromonicotinate Production
Welcome to the technical support center for the synthesis and purification of Ethyl 6-bromonicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this key chemical intermediate. By understanding the origin of impurities and implementing robust analytical and purification strategies, you can ensure the quality, safety, and consistency of your final product.
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues, and a comprehensive Frequently Asked Questions (FAQs) section covering a broader range of topics.
Troubleshooting Guide
This section is designed to provide step-by-step guidance for resolving common issues encountered during the synthesis and analysis of this compound.
Scenario 1: An Unknown Peak is Observed in the HPLC Chromatogram of the Crude Reaction Mixture.
Question: My HPLC analysis of the crude reaction mixture for this compound shows a significant unknown peak. How do I identify and control this impurity?
Answer:
The appearance of an unknown peak in your HPLC chromatogram is a common challenge in organic synthesis. A systematic approach is crucial for its identification and subsequent control.
Step 1: Initial Assessment and Data Collection
-
Review the Synthetic Route: The most likely impurities are related to your starting materials, reagents, or side reactions. The primary route to this compound often involves the esterification of 6-bromonicotinic acid with ethanol or a Sandmeyer reaction from a corresponding amino-nicotinic acid derivative.
-
Characterize the Peak:
-
Retention Time (RT): Note the relative retention time (RRT) of the unknown peak with respect to your main product peak. This will be a key identifier.
-
UV Spectrum: If using a PDA detector, examine the UV spectrum of the unknown peak. Does it share spectral similarities with the starting material or the product? This can provide clues about the chromophore present in the impurity.
-
Step 2: Hypothesis Generation - Potential Impurities
Based on common synthetic routes, the unknown peak could be one of the following:
-
Unreacted Starting Material: 6-bromonicotinic acid. This is a common process-related impurity.
-
Over-alkylation/di-alkylation products: While less common in this specific synthesis, it's a possibility to consider.
-
By-products from the Sandmeyer reaction (if applicable): The Sandmeyer reaction can sometimes yield by-products such as biaryls.[1]
-
Degradation Products: this compound, being an ester, is susceptible to hydrolysis back to 6-bromonicotinic acid, especially under acidic or basic conditions.[2]
Step 3: Experimental Verification
-
Co-injection: Spike your crude sample with a small amount of the suspected impurity (e.g., 6-bromonicotinic acid). If the peak area of the unknown peak increases proportionally without the appearance of a new peak, you have likely identified the impurity.
-
LC-MS Analysis: For a definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[3] The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which can be matched with potential structures.
Step 4: Root Cause Analysis and Control Strategy
Once the impurity is identified, you can devise a strategy to control it:
| Identified Impurity | Potential Cause | Recommended Control Strategy |
| 6-bromonicotinic acid | Incomplete esterification reaction. | - Increase reaction time or temperature.- Use a more efficient acid catalyst.- Employ a method to remove water as it is formed (e.g., Dean-Stark apparatus).[4] |
| By-products from Sandmeyer Reaction | Sub-optimal reaction conditions (temperature, reagent stoichiometry). | - Carefully control the reaction temperature.- Optimize the stoichiometry of sodium nitrite and copper(I) bromide. |
| Hydrolysis Product (6-bromonicotinic acid) | Exposure to acidic or basic conditions during work-up or storage. | - Neutralize the reaction mixture promptly and carefully during work-up.- Store the purified product in a neutral, dry environment. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the common classes of impurities in this compound synthesis?
A1: Impurities in active pharmaceutical ingredient (API) synthesis are broadly categorized by the International Council for Harmonisation (ICH) guidelines.[5] For this compound, you can expect:
-
Organic Impurities: These are the most common and can be process-related (starting materials, by-products, intermediates) or degradation products.
-
Inorganic Impurities: These may include residual catalysts (e.g., copper salts from a Sandmeyer reaction) or inorganic salts from the work-up procedure.
-
Residual Solvents: Any solvents used in the synthesis or purification steps that are not completely removed.
Q2: Why is impurity control so critical in the production of this compound?
A2: Impurity control is fundamental to ensuring the safety and efficacy of the final drug product.[6] Even small amounts of certain impurities can:
-
Have their own pharmacological or toxicological effects.
-
Reduce the therapeutic efficacy of the API.
-
Affect the stability and shelf-life of the drug product.
-
Lead to the formation of new, potentially harmful degradation products over time.
Synthesis and Process-Related Impurities
Q3: I am synthesizing this compound via Fischer esterification of 6-bromonicotinic acid. What are the most likely impurities from this process?
A3: The Fischer esterification is an equilibrium-limited reaction.[4] The most common process-related impurities are:
-
Unreacted 6-bromonicotinic acid: Due to incomplete reaction.
-
By-products from the acid catalyst: For example, if using sulfuric acid at high temperatures, sulfonation of the aromatic ring is a possibility, though less likely under typical esterification conditions.
-
Residual Ethanol and Acid Catalyst: These need to be removed during purification.
To minimize these, it is recommended to use an excess of ethanol and a method to remove the water by-product to drive the equilibrium towards the product side.[7]
Q4: If I use a Sandmeyer reaction to introduce the bromo group, what specific impurities should I be aware of?
A4: The Sandmeyer reaction, while effective, can generate several by-products.[1] Potential impurities include:
-
6-Hydroxynicotinic acid ethyl ester: Formed if the diazonium salt reacts with water.
-
Biaryl compounds: Resulting from the radical mechanism of the Sandmeyer reaction.
-
Residual Copper Salts: These need to be efficiently removed during work-up and purification.
Careful control of temperature and the use of appropriate radical scavengers can help minimize the formation of these by-products.
Analytical Methods
Q5: What is the recommended analytical technique for impurity profiling of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for impurity profiling of non-volatile organic compounds like this compound. A stability-indicating HPLC method should be developed and validated.[8]
A typical starting point for method development would be:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both the API and potential impurities have good absorbance (e.g., around 260 nm).
Q6: When should I use Gas Chromatography-Mass Spectrometry (GC-MS)?
A6: GC-MS is the preferred technique for the analysis of volatile and semi-volatile impurities.[9] In the context of this compound synthesis, GC-MS is ideal for:
-
Residual Solvent Analysis: To quantify any remaining solvents from the synthesis and purification steps.
-
Analysis of Volatile Starting Materials or By-products: If any of the reagents or potential side-products are sufficiently volatile and thermally stable.
Q7: How do I perform a forced degradation study for this compound?
A7: Forced degradation studies are essential for developing a stability-indicating analytical method and understanding the degradation pathways of your molecule.[10] The following conditions are typically employed:
-
Acid Hydrolysis: Refluxing in dilute hydrochloric acid.
-
Base Hydrolysis: Refluxing in dilute sodium hydroxide.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Heating the solid sample.
-
Photolytic Degradation: Exposing the sample to UV and visible light.
The goal is to achieve 5-20% degradation to ensure that the analytical method can separate the degradation products from the main peak.[11]
Data Presentation and Workflow Diagrams
| Parameter | Recommended Condition | Rationale |
| Column | Reversed-phase C18 (e.g., 250mm x 4.6mm, 5µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Provides good peak shape for acidic and basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 minutes | To elute a wide range of polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Detection Wavelength | 260 nm | Good absorbance for the pyridine ring system. |
| Injection Volume | 10 µL | Standard injection volume. |
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and 0.1 N HCl.
-
Stress Condition: Heat the solution at 60 °C for 24 hours.
-
Neutralization: After cooling to room temperature, carefully neutralize the solution with 0.1 N NaOH.
-
Dilution: Dilute the neutralized solution to a suitable concentration with the mobile phase.
-
Analysis: Analyze the stressed sample by the developed HPLC method.
-
Evaluation: Compare the chromatogram of the stressed sample with that of an unstressed sample to identify degradation products.
Caption: An integrated workflow for impurity management across the production process.
References
- A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. (2018). MDPI. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. (2006). European Medicines Agency. [Link]
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
- Stability of methylnicotinate in aqueous solution as utilized in the 'niacin p
- Fischer–Speier esterific
- ICH Q3A (R2) Impurities in new drug substances. European Medicines Agency. [Link]
- Mastering API Synthesis: Route Selection & Impurity Control.
- Sandmeyer reaction. Wikipedia. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
- Control API Impurities to Achieve Therapeutic Safety and Efficacy for P
- Impurities in APIs and Their Effects on Products. Contract Pharma. [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry.
- The control of API impurities - A critical issue to the pharmaceutical industry. LinkedIn. [Link]
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [Link]
- Development of forced degradation and stability indicating studies of drugs—A review.
- Fischer Esterific
- Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
- Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regul
- RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti. [Link]
- Synthesis of racemic nicotine. Chemistry Stack Exchange. [Link]
- GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ajrconline.org [ajrconline.org]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids | MDPI [mdpi.com]
- 9. people.whitman.edu [people.whitman.edu]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
Stability issues of Ethyl 6-bromonicotinate under reaction conditions
Technical Support Center: Ethyl 6-bromonicotinate
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this versatile building block. In the following sections, we address common issues encountered during synthetic transformations in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.
General Stability & Handling
Q1: What is the general thermal and chemical stability of this compound?
This compound is a moderately stable crystalline solid under standard laboratory conditions. However, its stability is significantly influenced by the reaction environment. The molecule possesses three key reactive sites: the C-Br bond, the ethyl ester, and the pyridine ring nitrogen.
-
Thermal Stability: The compound is generally stable at temperatures commonly used for cross-coupling reactions (up to ~120 °C) for typical reaction times. Prolonged heating at high temperatures, especially under harsh pH conditions, can lead to degradation. One study on a related Mn-porphyrin containing N-ethylpyridinium moieties noted N-dealkylation at temperatures between 134 and 279 °C, though this is an extreme case not typical for synthetic reactions involving this compound[1].
-
pH Sensitivity: The ethyl ester group is susceptible to hydrolysis under both strong acidic and, more commonly, strong basic conditions, yielding 6-bromonicotinic acid[2][3]. This is a critical consideration in reactions employing strong aqueous bases like NaOH or KOH. The pyridine nitrogen can act as a ligand or base, potentially complexing with metal catalysts or influencing the ring's electronic properties[4][5].
Q2: How should I properly store this compound?
For long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry place, such as a refrigerator, away from light and moisture. This minimizes the risk of slow hydrolysis due to atmospheric moisture.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most common applications for this compound. However, the interplay between the substrate's functional groups and the reaction conditions can lead to stability issues and side reactions.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling reaction with this compound is giving low yields and I'm isolating 6-bromonicotinic acid as a major byproduct. What is happening?
This is a classic case of premature saponification (base-catalyzed hydrolysis) of the ethyl ester. The Suzuki reaction requires a base to activate the boronic acid for transmetalation[6]. If a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used in an aqueous solvent system, it can readily attack the ester carbonyl, converting it to the corresponding carboxylate salt. Upon acidic workup, this salt is protonated to yield 6-bromonicotinic acid.
Causality: The ester functional group is an electrophilic site susceptible to nucleophilic attack. Hydroxide ions (OH⁻) present in aqueous basic solutions are potent nucleophiles that can initiate hydrolysis, a reaction that is often faster than the desired cross-coupling, especially at elevated temperatures[3][7].
Q4: How can I prevent ester hydrolysis during a Suzuki-Miyaura coupling?
To preserve the ethyl ester, you must select reaction conditions that are sufficiently basic to promote the catalytic cycle but not so harsh as to cause saponification.
Recommended Solutions:
-
Use a Weaker, Non-Nucleophilic Base: Switch from strong hydroxides to milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). These bases are effective in activating the boronic acid but are less likely to hydrolyze the ester[8].
-
Employ Anhydrous Conditions: Using an anhydrous solvent system (e.g., toluene, 1,4-dioxane, or DMF) with a non-aqueous base minimizes the presence of water and hydroxide ions, thereby preventing hydrolysis.
-
Use Boronate Esters: Aryl boronate esters (e.g., pinacol esters) are often more stable and can sometimes be used under milder conditions than boronic acids, potentially allowing for weaker bases or shorter reaction times[9][10][11].
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Component | Recommended | To Avoid | Rationale |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOH, KOH, LiOH | Milder carbonates/phosphates prevent ester hydrolysis. |
| Solvent | Toluene, 1,4-Dioxane, DME (often with minimal water) | High concentrations of water | Anhydrous or low-water conditions suppress saponification. |
| Temperature | 80-100 °C | >120 °C for extended periods | Minimizes thermal degradation and side reactions. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | - | Standard catalysts are generally effective. |
Sonogashira Coupling
Q5: I am attempting a Sonogashira coupling, but the reaction is sluggish, and I observe significant amounts of alkyne homocoupling (Glaser coupling). Is the this compound inhibiting the catalyst?
This is a common issue in Sonogashira couplings of nitrogen-containing heterocycles. The pyridine nitrogen in this compound can coordinate to the copper(I) co-catalyst, which is essential for activating the alkyne[12]. This sequestration of copper can slow down the formation of the copper acetylide intermediate, leading to low conversion and favoring the oxidative homocoupling of the alkyne, a well-known side reaction[12][13].
Q6: What strategies can I use to improve the yield and selectivity of my Sonogashira coupling?
Optimizing the Sonogashira reaction for this substrate involves mitigating the inhibitory effects of the pyridine nitrogen and suppressing Glaser coupling.
Recommended Solutions:
-
Copper-Free Sonogashira Conditions: The most effective solution is often to eliminate the copper co-catalyst entirely. Copper-free protocols, typically using a palladium catalyst with a suitable amine base (like triethylamine or diisopropylethylamine) in a solvent like DMF or THF, can prevent both catalyst inhibition and Glaser homocoupling[12][14][15].
-
Choice of Amine Base: The amine base is crucial. It must be strong enough to deprotonate the terminal alkyne but should not be overly nucleophilic to compete in side reactions. Tertiary amines like Et₃N or DIPEA are standard choices[14].
-
Ligand Selection: The choice of phosphine ligand for the palladium catalyst can influence reactivity. Bulky, electron-rich ligands can promote the oxidative addition and reductive elimination steps of the palladium cycle[16][17].
Buchwald-Hartwig Amination
Q7: In my Buchwald-Hartwig amination reaction, a significant portion of my this compound is converted to Ethyl nicotinate (hydrodehalogenation). Why is the bromine being removed?
Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations[18]. It occurs when the aryl-palladium(II)-hydride intermediate, formed via β-hydride elimination from the palladium-amido complex, undergoes reductive elimination to produce the dehalogenated arene and HX, instead of the desired C-N bond formation. This pathway can be favored by certain bases, ligands, and substrates.
Mechanism Insight: The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination, deprotonation by a base, and reductive elimination[18][19]. An unproductive pathway involves β-hydride elimination from the palladium amide complex, which can lead to the hydrodehalogenated product[18].
Q8: How can I minimize hydrodehalogenation and favor the desired C-N coupling?
Suppressing this side reaction requires careful selection of the catalyst system to ensure that the rate of C-N reductive elimination is much faster than the rate of β-hydride elimination and subsequent hydrodehalogenation.
Recommended Solutions:
-
Use Sterically Hindered Ligands: Modern biaryl phosphine ligands, such as XPhos, RuPhos, or BrettPhos, are designed to be bulky. This steric hindrance promotes the reductive elimination step that forms the C-N bond and disfavors side reactions[20].
-
Select a Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) is required to efficiently deprotonate the amine-palladium complex[21][22]. Avoid bases that can act as nucleophiles.
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of side reactions relative to the desired product formation.
Other Stability Issues & Purification
Q9: Outside of cross-coupling, when is the ethyl ester group most at risk?
The ethyl ester is most vulnerable during any step that involves strong aqueous base or acid, particularly with heating. This includes:
-
Saponification: Intentional or unintentional hydrolysis using bases like NaOH or KOH to form the carboxylic acid[2].
-
Purification: Washing the organic product with a basic aqueous solution (e.g., NaOH solution) can cause hydrolysis if the contact time is too long or the base concentration is too high. Using a milder base like saturated sodium bicarbonate solution is generally safer for a quick wash to remove acidic impurities[23][24].
Q10: Is decarboxylation a concern with this compound?
Decarboxylation—the loss of CO₂—is generally not a direct risk for this compound itself. This reaction typically requires a carboxylic acid with a carbonyl group at the β-position[25][26][27]. Therefore, decarboxylation would only become a potential (though still unlikely for this specific structure) side reaction after the ethyl ester has been hydrolyzed to 6-bromonicotinic acid and then subjected to harsh, high-temperature conditions. For most synthetic applications, this is not a primary stability concern.
Q11: I am having difficulty purifying my final product. What are common impurities originating from this compound instability?
If your reaction has suffered from stability issues, you may encounter several common impurities during purification:
-
6-Bromonicotinic acid: From ester hydrolysis. Can often be removed by a basic wash (e.g., NaHCO₃ solution) during workup[23].
-
Ethyl nicotinate: From hydrodehalogenation in reactions like the Buchwald-Hartwig amination.
-
Unreacted this compound: From incomplete or stalled reactions.
Purification Protocol: Flash column chromatography on silica gel is the most reliable method for separating the desired product from these impurities. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective for separating these compounds[23].
Visual Guides
Degradation Pathway: Base-Catalyzed Hydrolysis
Caption: Base-catalyzed hydrolysis of this compound.
Troubleshooting Workflow for Cross-Coupling Reactions
Caption: Troubleshooting workflow for failed cross-coupling reactions.
References
- BenchChem. (n.d.). Ethyl 6-amino-5-bromonicotinate | 850429-51-5.
- Soton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.
- MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Unknown Source. (n.d.). HYDROLYSIS.
- National Institutes of Health (NIH). (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC.
- ACS Publications. (n.d.). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone.
- Sigma-Aldrich. (n.d.). Ethyl 6-amino-5-bromonicotinate | 850429-51-5.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 132334-98-6 | SCBT.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (2025, August 6). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook | Request PDF.
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (2025, August 6). The Role of the Base in Buchwald-Hartwig Amination. | Request PDF.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotinate.
- PubChem. (n.d.). Ethyl 5-bromo-6-methylnicotinate | C9H10BrNO2 | CID 58170478.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions.
- BenchChem. (n.d.). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products.
- ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- BenchChem. (n.d.). Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Decarboxylation.
- Master Organic Chemistry. (2022, May 20). Decarboxylation.
- National Institutes of Health (NIH). (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- ResearchGate. (2016, April 15). How to purify esterefication product?.
- CymitQuimica. (n.d.). CAS 26218-78-0: 6-Bromonicotinic acid methyl ester.
- csbsju. (n.d.). Reactivity: Decarboxylation.
- Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- ChemicalBook. (2025, July 24). Mthis compound | 26218-78-0.
- PubChem. (n.d.). 6-Bromo-5-cyano-nicotinic acid ethyl ester | C9H7BrN2O2 | CID 12919750.
- PubMed. (2022, May 20). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
- PubChem. (n.d.). Ethyl 6-bromo-5-nitronicotinate | C8H7BrN2O4 | CID 133097988.
- Sigma-Aldrich. (n.d.). Mthis compound AldrichCPR.
- Jetir.Org. (n.d.). Solvent Effect Alkali Catalysed Hydrolysis of Ethyl picolinate in Aquo-Acetone Medium.
- BLD Pharm. (n.d.). 26218-78-0|Mthis compound|BLD Pharm.
- National Institutes of Health (NIH). (2021, December 6). Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC.
Sources
- 1. Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. web.viu.ca [web.viu.ca]
- 4. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. jetir.org [jetir.org]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Mthis compound | 26218-78-0 [chemicalbook.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. Reactivity: Decarboxylation [employees.csbsju.edu]
Technical Support Center: Alternative Solvents for Ethyl 6-bromonicotinate Reactions
Welcome to the technical support center for optimizing reactions with ethyl 6-bromonicotinate. This guide is designed for researchers, scientists, and drug development professionals seeking to enhance their synthetic strategies by exploring alternative solvent systems. Here, we move beyond conventional solvent choices, offering troubleshooting advice and data-driven insights to improve reaction efficiency, yield, and green chemistry metrics.
Introduction: Why Re-evaluate Your Solvent Choice?
This compound is a versatile building block in medicinal chemistry, frequently employed in cross-coupling and nucleophilic substitution reactions. The choice of solvent is a critical parameter that profoundly influences reaction outcomes.[1][2][3] Traditional solvents like dioxane, toluene, and DMF, while effective, present significant health, safety, and environmental concerns.[4][5][6][7] This guide provides a framework for selecting and implementing alternative, often greener, solvents without compromising reaction performance.[5][8][9]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is sluggish in THF. What are some effective alternatives?
A1: Sluggishness in THF can be due to poor solubility of the base (e.g., carbonates) or the catalyst system.
-
Consider Ethers with Higher Boiling Points: Dioxane is a common choice, but for improved safety and performance, consider 2-methyltetrahydrofuran (2-MeTHF).[10] It's a bio-based solvent with a higher boiling point than THF, which can accelerate the reaction.
-
Aqueous Mixtures: For many Suzuki reactions, a mixture of an organic solvent with water is beneficial.[11][12][13][14] Toluene/water or 2-MeTHF/water systems can enhance the solubility of inorganic bases like K₂CO₃ or K₃PO₄ and facilitate the catalytic cycle.
-
Aprotic Polar Solvents: While solvents like DMF and acetonitrile can be effective, they can sometimes alter the selectivity in complex substrates.[3] They are best used when solubility is a major issue and after other options have been explored.
Q2: I am observing significant debromination (hydrodehalogenation) as a side product in my Buchwald-Hartwig amination. Could the solvent be the cause?
A2: Yes, the solvent can play a role in promoting debromination. This side reaction can be exacerbated by certain solvents, especially in the presence of a strong base and a hydrogen source.
-
Switch to Aprotic, Non-polar Solvents: Toluene is a standard choice for a reason; it minimizes side reactions like hydrodehalogenation.[15] If you are using a more polar or protic solvent, consider switching to toluene or cyclopentyl methyl ether (CPME).
-
Dioxane: Dioxane is also a common and effective solvent for Buchwald-Hartwig reactions.[16][17]
-
Avoid Protic Solvents: Alcohols should generally be avoided as they can be a source of protons, leading to the undesired side reaction.
Q3: For a Sonogashira coupling, my reaction is failing in DMF. What should I try next?
A3: DMF can sometimes inhibit palladium catalysts by competing for coordination sites.[18]
-
Consider Less-Coordinating Solvents: Toluene is often a superior choice for Sonogashira reactions.[18] Ethers like THF or 2-MeTHF are also excellent alternatives.
-
Amine as Solvent/Base: In some cases, particularly with liquid amines, using the amine reactant as both a solvent and a base can be highly effective. Triethylamine is a common choice.
-
Aqueous Conditions: Recent developments have shown that Sonogashira couplings can be performed efficiently in aqueous media, which significantly improves the sustainability of the process.[19][20]
Q4: I'm planning a nucleophilic aromatic substitution (SNAr) on this compound. Which solvents are optimal?
A4: For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) that forms.[21]
-
DMSO, DMF, NMP: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are excellent choices for promoting SNAr reactions.
-
Acetonitrile (MeCN): Acetonitrile is another suitable polar aprotic solvent.
-
Alcohols: In some cases, particularly with alkoxide nucleophiles, the corresponding alcohol (e.g., ethanol for ethoxide) can be used as the solvent.[22]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
-
Symptom: The reaction stalls, or the conversion to the desired product is low after an extended period.
-
Underlying Cause & Solution:
-
Poor Solubility: The reactants, catalyst, or base may not be sufficiently soluble in the chosen solvent.
-
Catalyst Deactivation: The solvent may be interacting negatively with the palladium catalyst.
-
Action: If using a strongly coordinating solvent like DMF or DMSO, switch to a less coordinating one like toluene, THF, or 2-MeTHF.[18]
-
-
Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Action: Choose a solvent with a higher boiling point. For instance, replace THF (b.p. 66 °C) with dioxane (b.p. 101 °C) or 2-MeTHF (b.p. 80 °C).
-
-
Issue 2: Formation of Impurities and Side Products
-
Symptom: Multiple spots are observed on TLC, and purification is challenging.
-
Underlying Cause & Solution:
-
Solvent-Induced Side Reactions: As mentioned in the FAQs, protic solvents can lead to hydrodehalogenation in cross-coupling reactions.
-
Action: Ensure your solvent is aprotic and dry for reactions sensitive to protons.
-
-
Homocoupling of Boronic Acids (Suzuki): This can be prevalent in certain solvent systems.
-
Action: Anhydrous conditions and the use of a non-polar solvent like toluene can sometimes suppress this side reaction.
-
-
Dimerization of Alkynes (Sonogashira): The presence of copper co-catalysts can promote this.
-
Action: While not strictly a solvent issue, switching to copper-free Sonogashira conditions may be necessary.[23] The choice of solvent (e.g., amines) can be critical in these systems.
-
-
Data-Driven Solvent Selection
The following table provides a comparison of common and alternative solvents for various reactions involving this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Applications | Green Chemistry Considerations |
| Toluene | 111 | 2.4 | Suzuki, Buchwald-Hartwig, Sonogashira | Petroleum-derived, toxic.[6] |
| 1,4-Dioxane | 101 | 2.2 | Suzuki, Buchwald-Hartwig | Suspected carcinogen, peroxide former. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Suzuki, Sonogashira | Peroxide former, lower boiling point may limit reaction rates.[4] |
| Dimethylformamide (DMF) | 153 | 36.7 | Suzuki, SNAr | Toxic, high boiling point can make removal difficult.[4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Suzuki, Buchwald-Hartwig | Bio-based, less prone to peroxide formation than THF.[10] |
| Cyclopentyl methyl ether (CPME) | 106 | 4.7 | Suzuki, Buchwald-Hartwig | Higher boiling point, hydrophobic, less prone to peroxide formation. |
| tert-Amyl alcohol | 102 | 5.8 | Suzuki | Considered a greener alcohol solvent.[24] |
| Water | 100 | 80.1 | Suzuki, Sonogashira (with surfactants) | The ultimate green solvent, requires specific catalyst systems.[8][19] |
Experimental Protocols: A Starting Point
Protocol 1: Suzuki-Miyaura Coupling in 2-MeTHF/Water
This protocol provides a greener alternative to traditional dioxane or toluene systems.
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed mixture of 2-MeTHF and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing Workflows
Decision Tree for Solvent Selection in Cross-Coupling
This diagram illustrates a logical workflow for choosing an appropriate solvent for a palladium-catalyzed cross-coupling reaction.
Caption: A decision-making workflow for selecting a suitable solvent system.
References
- Greening cross coupling reactions by using sustainable solvents/bases blends. ACS Green Chemistry.
- Green Bio-Based Solvents in C-C Cross-Coupling Reactions. OUCI.
- Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamid
- Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
- Understanding Organic Solvents: Safety and Risks. Guangzhou Kangyang Chemical Co., Ltd..
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
- green solvents and sustainable organic synthesis. GreenField Advanced Research Publishing House.
- Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- An Overview on Common Organic Solvents and Their Toxicity. SciSpace.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Solvent Effects on the Selectivity of Palladium-C
- ORGANIC SOLVENTS - HEALTH HAZARDS. Journal of Chemical and Pharmaceutical Sciences.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
- Buchwald–Hartwig amin
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
- Failed suzuki coupling, any suggenstions? Reddit.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotin
- Sonogashira coupling. Wikipedia.
- Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient
- Help needed with unreproducible Suzuki coupling. Reddit.
- 16.
- 16.
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution: Introduction and Addition-Elimin
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Organic Solvents: Safety and Risks [kangyangintl.com]
- 5. garph.co.uk [garph.co.uk]
- 6. journaljpri.com [journaljpri.com]
- 7. jchps.com [jchps.com]
- 8. Greening cross coupling reactions by using sustainable solvents/bases blends - ACS Green Chemistry [gcande.digitellinc.com]
- 9. Green Bio-Based Solvents in C-C Cross-Coupling Reactions [ouci.dntb.gov.ua]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. books.lucp.net [books.lucp.net]
- 19. DSpace [repository.kaust.edu.sa]
- 20. boa.unimib.it [boa.unimib.it]
- 21. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Low-Temperature Synthesis of Ethyl 6-bromonicotinate Derivatives
Welcome to the technical support center for the low-temperature synthesis of Ethyl 6-bromonicotinate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic process. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions. The primary route discussed involves the diazotization of ethyl 6-aminonicotinate followed by a Sandmeyer-type bromination, a common and effective method requiring careful temperature control.
Problem 1: Low or No Yield of this compound
Symptom: After the Sandmeyer reaction and work-up, the isolated yield of the desired product is significantly lower than expected, or no product is obtained.
Probable Causes & Solutions:
-
Incomplete Diazotization: The formation of the diazonium salt is a critical first step.
-
Cause: Insufficient acid or sodium nitrite, or temperature fluctuations. Nitrous acid, generated in situ from sodium nitrite and a strong acid, is unstable and its formation is temperature-dependent.[1][2][3]
-
Solution:
-
Ensure the reaction temperature is strictly maintained between 0-5 °C.[2][4] Temperatures above this range can lead to premature decomposition of the diazonium salt, often observed as vigorous nitrogen gas evolution.[4]
-
Use a slight excess of sodium nitrite to ensure complete conversion of the amine.
-
Test for the presence of excess nitrous acid using starch-iodide paper, which should turn dark blue.[3] This confirms that sufficient reagent is present for diazotization.
-
-
-
Decomposition of the Diazonium Salt: Pyridine-based diazonium salts can be particularly unstable.
-
Cause: The electron-withdrawing nature of the pyridine ring can destabilize the diazonium intermediate.[5][6] The stability is also influenced by the counter-ion.[5][7]
-
Solution:
-
Use the diazonium salt immediately after its formation; do not store it.[2][8]
-
Maintain the low-temperature conditions throughout the addition to the copper(I) bromide solution.
-
Consider using tetrafluoroborate or tosylate salts for increased stability if isolation of the diazonium salt is necessary, though this is not typical for this synthesis.[5][7]
-
-
-
Inefficient Sandmeyer Reaction: The conversion of the diazonium salt to the bromo-derivative may be incomplete.
-
Cause: Impure or inactive copper(I) bromide. Copper(I) salts can oxidize to copper(II) over time, which is less effective in the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[9]
-
Solution:
-
Use freshly prepared or commercially available high-purity copper(I) bromide.
-
Ensure the copper(I) bromide is fully dissolved or suspended in the appropriate acidic medium (e.g., HBr) before the addition of the diazonium salt solution.
-
-
Problem 2: Formation of Phenolic Byproducts
Symptom: The final product is contaminated with ethyl 6-hydroxynicotinate.
Probable Causes & Solutions:
-
Reaction of Diazonium Salt with Water: The diazonium group is a good leaving group and can be displaced by water, especially at elevated temperatures.
Problem 3: Difficulty in Product Purification
Symptom: The crude product is an oil or a discolored solid that is difficult to purify by recrystallization or column chromatography.[10]
Probable Causes & Solutions:
-
Presence of Multiple Byproducts: Side reactions can lead to a complex mixture of products.
-
Cause: In addition to the phenolic byproduct, azo coupling reactions can occur if unreacted starting amine is present when the diazonium salt is formed.[1]
-
Solution:
-
Ensure complete diazotization before proceeding to the Sandmeyer reaction.
-
An acidic work-up can help to remove any basic impurities.
-
For oily products, purification by silica gel column chromatography is often the most effective method.[10] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired product from impurities.
-
-
II. Frequently Asked Questions (FAQs)
Q1: Why is a low temperature so critical for this synthesis?
A1: The key intermediate, the aryl diazonium salt, is thermally unstable.[1][2] At temperatures above 5 °C, it readily decomposes, primarily through the loss of nitrogen gas, to form a highly reactive aryl cation.[4] This cation can then react with water in the reaction mixture to form the undesired ethyl 6-hydroxynicotinate, significantly reducing the yield of the target compound. Maintaining a low temperature suppresses this decomposition pathway.[2][4]
Q2: Can I use other brominating agents for the Sandmeyer reaction?
A2: While copper(I) bromide is the classic and most common reagent for the Sandmeyer bromination, other copper sources can be used. For instance, a mixture of CuBr and CuBr₂ has been shown to be effective.[11] The essential component is the copper(I) species, which catalyzes the single-electron transfer to the diazonium salt, initiating the radical mechanism.[9]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the starting material (ethyl 6-aminonicotinate) and aliquots of the reaction mixture on a silica gel plate. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot indicates the completion of the diazotization and Sandmeyer reaction.
Q4: What are the key safety precautions for this reaction?
A4:
-
Diazonium Salt Instability: Diazonium salts, especially when dry, can be explosive.[5][7] Therefore, they should always be prepared and used in solution and never isolated as a solid.
-
Temperature Control: A runaway reaction can occur if the temperature is not carefully controlled, leading to a rapid evolution of nitrogen gas and a potential pressure buildup.
-
Reagent Handling: Handle all chemicals, including strong acids and sodium nitrite, with appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.
III. Experimental Protocols
Protocol 1: Low-Temperature Synthesis of this compound
This protocol outlines the synthesis starting from ethyl 6-aminonicotinate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl 6-aminonicotinate | 166.18 | 10.0 g | 0.060 |
| Hydrobromic acid (48%) | 80.91 | 40 mL | - |
| Sodium nitrite | 69.00 | 4.56 g | 0.066 |
| Copper(I) bromide | 143.45 | 9.50 g | 0.066 |
| Deionized water | 18.02 | As needed | - |
| Sodium bicarbonate (sat. aq.) | 84.01 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Preparation of the Amine Salt Solution:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add ethyl 6-aminonicotinate (10.0 g, 0.060 mol).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 48% hydrobromic acid (40 mL) while maintaining the temperature below 5 °C. Stir until a clear solution is obtained.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (4.56 g, 0.066 mol) in deionized water (15 mL).
-
Cool this solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine salt solution over 30-45 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate 500 mL flask, prepare a solution of copper(I) bromide (9.50 g, 0.066 mol) in 48% hydrobromic acid (20 mL) at room temperature.
-
Cool this solution to 0 °C in an ice-salt bath.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution over 30-45 minutes. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
-
IV. Visualized Workflows and Mechanisms
Reaction Mechanism: Diazotization and Sandmeyer Reaction
Caption: Overall reaction pathway for the synthesis.
Troubleshooting Decision Tree
Sources
- 1. lkouniv.ac.in [lkouniv.ac.in]
- 2. byjus.com [byjus.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. oaji.net [oaji.net]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Microwave-Assisted Synthesis Using Ethyl 6-Bromonicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for microwave-assisted organic synthesis (MAOS) involving ethyl 6-bromonicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-proven insights into leveraging microwave technology for the efficient synthesis of substituted pyridine derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Critical Safety Precautions for Microwave Chemistry
Before initiating any experiment, safety is the paramount consideration. Microwave reactors designed for laboratory synthesis operate at high temperatures and pressures, introducing hazards not present in domestic microwave ovens.[1] Adherence to strict safety protocols is mandatory.
-
Use Dedicated Equipment: Never use a domestic microwave oven for laboratory synthesis.[2][3] Laboratory-grade reactors are built to withstand corrosive solvents and high pressures and are equipped with essential safety interlocks and monitoring for temperature and pressure.[2][4]
-
Personal Protective Equipment (PPE): At a minimum, wear sanitized, indirectly vented chemical splash goggles, a lab coat, and appropriate gloves (e.g., nitrile).[3] When handling hot vessels, thermal gloves are required.[1]
-
Proper Vessel Handling:
-
Ventilation: Operate the microwave reactor within a certified laboratory hood to eliminate the inhalation of toxic fumes from heated reagents and solvents.[1][2]
-
Material Compatibility: Do not use metallic objects, including aluminum foil or spatulas, inside the microwave cavity, as this can cause arcing and create a fire hazard.[4] Ensure any catalyst powders are fully submerged in the solvent.[5]
-
Emergency Preparedness: If the materials inside the oven ignite, keep the door closed, turn the unit off, and disconnect the power cord.[4] Ensure a Class ABC fire extinguisher is nearby.[3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the application of microwave energy to reactions involving this compound, a key building block in medicinal chemistry.
Q1: Why should I use microwave synthesis for reactions with this compound instead of conventional heating?
Microwave synthesis offers several significant advantages over traditional oil bath heating, primarily due to the mechanism of dielectric heating.[6]
-
Drastic Rate Acceleration: Microwave energy heats the reaction mixture volumetrically and simultaneously, unlike conventional methods that rely on slower conduction and convection from the vessel walls.[7][8] This rapid and efficient energy transfer allows reactions to reach the target temperature in seconds, leading to a dramatic reduction in reaction times—often from many hours to just a few minutes.[9][10]
-
Improved Yields and Purity: The rapid heating profile minimizes the time reactants and products are exposed to high temperatures, often reducing the formation of thermal degradation byproducts and leading to cleaner reaction profiles and higher isolated yields.[6][9]
-
Access to Higher Temperatures: In sealed vessels, solvents can be heated far above their atmospheric boiling points.[9][10] This "superheating" effect enables reactions that would otherwise be sluggish or fail entirely under standard reflux conditions.[11] For example, a reaction that takes 8 hours at 80°C might be completed in 2 hours at 100°C.[9]
Q2: What types of cross-coupling reactions are most suitable for this substrate under microwave conditions?
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are significantly enhanced by microwave irradiation. Key examples include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or heteroaryl boronic acids/esters. This is one of the most robust and widely used reactions in pharmaceutical synthesis.[12]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of primary and secondary amines. Microwave assistance has been shown to reduce reaction times for this transformation from 24 hours to as little as 10-30 minutes.[13][14]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes, a valuable transformation for creating rigid molecular scaffolds.[15][16] Microwave protocols can yield excellent results in 5-25 minutes.[15][17]
Q3: How do I select the best solvent for my microwave reaction?
Solvent selection is critical as the solvent's ability to absorb microwave energy dictates the heating efficiency.[18] This property is determined by the solvent's loss tangent (tan δ).[19]
-
High-Absorbing Solvents (tan δ > 0.5): Solvents like ethanol, methanol, DMF, and DMSO are excellent microwave absorbers due to their high polarity.[19][20] They heat very rapidly and are ideal for most applications.
-
Medium-Absorbing Solvents (tan δ 0.1 - 0.5): Solvents such as acetonitrile and water fall into this category and heat efficiently.[18]
-
Low-Absorbing Solvents (tan δ < 0.1): Non-polar solvents like toluene, dioxane, and THF do not couple well with microwaves.[19][20] However, they can still be used if a reactant, catalyst, or an ionic additive is polar enough to absorb the energy and transfer heat to the bulk solvent.[19][21]
| Solvent Classification | Examples | Microwave Heating Characteristics | Typical Use Case for this compound |
| High Absorbing | DMF, NMP, Ethanol, Ethylene Glycol | Heats extremely quickly and efficiently.[19][20] | Suzuki and Buchwald-Hartwig couplings requiring high temperatures. |
| Medium Absorbing | Acetonitrile, Water, Isopropanol | Heats well and provides good temperature control.[18] | General purpose for a wide range of coupling reactions. |
| Low Absorbing | Toluene, Dioxane, THF | Heats poorly on its own.[19] Requires polar reagents or a co-solvent. | Often used in Buchwald-Hartwig aminations where they are the conventional solvent of choice; heating relies on other polar components.[22] |
Q4: How do I translate a conventional heating protocol to a microwave method?
A good starting point is to use the same solvent, catalyst, and reagents from a known conventional protocol. The key variables to adjust are temperature and time.
-
Set the Temperature: Begin by setting the target temperature 10-20°C higher than the boiling point of the solvent used in the conventional, open-vessel method.[23] A general rule of thumb is that a 10°C increase in temperature can halve the reaction time.[9]
-
Set the Time: A typical starting reaction time for microwave synthesis is 10-15 minutes.[20][21]
-
Monitor and Optimize: After the initial run, analyze the results. If the conversion is low, incrementally increase the temperature. If decomposition is observed, lower the temperature or shorten the reaction time.[20]
Q5: Is an inert atmosphere necessary for microwave cross-coupling reactions?
While many conventional palladium-catalyzed reactions require strict inert atmospheres, this is often not the case for rapid microwave-assisted reactions.[20] The short reaction times can minimize the opportunity for catalyst oxidation. It is often sufficient to simply flush the reaction vial with an inert gas like argon or nitrogen before sealing the cap. For particularly sensitive catalysts or substrates, maintaining a strict inert atmosphere may still be beneficial.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution | Scientific Rationale |
| Temperature Too Low | Increase the reaction temperature in 20°C increments. | Reaction kinetics are highly temperature-dependent. Microwave reactors allow safe access to temperatures above the solvent's boiling point, which can be necessary to overcome activation energy barriers.[7][20] |
| Reaction Time Too Short | Extend the reaction hold time, doubling it for the next experiment (e.g., from 10 min to 20 min). | Some reactions, even with microwave acceleration, require more time to reach completion. |
| Poor Solvent Choice | Switch to a more polar, higher-absorbing solvent (e.g., from dioxane to DMF or NMP). | A solvent with a higher loss tangent will absorb microwave energy more efficiently, leading to faster and more uniform heating of the reaction mixture.[18][19] |
| Ineffective Catalyst/Ligand System | Screen alternative palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos for challenging couplings). | The electronic and steric properties of the ligand are critical for the efficiency of the catalytic cycle (oxidative addition and reductive elimination).[24] Pyridine substrates can be challenging and may require specialized, electron-rich, bulky ligands.[25] |
| Incorrect Base | Test a different base (e.g., switch from K₂CO₃ to Cs₂CO₃ or a non-aqueous base like K₃PO₄ or t-BuONa). | The base plays a crucial role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[12][26] Its strength, solubility, and nature can significantly impact the reaction outcome. |
Problem: Significant Side Product Formation (e.g., Dehalogenation, Homocoupling)
| Possible Cause | Recommended Solution | Scientific Rationale |
| Temperature Too High | Decrease the reaction temperature in 20°C increments. | Excessive thermal energy can promote undesired reaction pathways or lead to the decomposition of reactants, products, or the catalyst itself.[20] |
| Reaction Time Too Long | Reduce the reaction hold time. Monitor the reaction at shorter intervals (e.g., 2, 5, 10 minutes) to find the optimal endpoint. | Once the desired product is formed, prolonged exposure to high temperatures can cause it to degrade or participate in subsequent unwanted reactions.[20] |
| Impure Reagents | Use freshly purified reagents and high-purity, dry solvents. | Impurities (e.g., water in a Suzuki reaction) can lead to side reactions like boronic acid decomposition and protodeboronation, resulting in dehalogenated starting material. |
| Atmospheric Contamination | Ensure the vial is properly sealed and, if necessary, purge with an inert gas before heating. | Oxygen can degrade phosphine ligands and the active Pd(0) catalyst, leading to catalyst deactivation and promoting side reactions like the homocoupling of boronic acids. |
Problem: Poor Reproducibility
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inconsistent Stirring | Use a stir bar of the appropriate size for the vial and ensure the stirring function is active and set to a high speed. | Vigorous stirring is essential for maintaining a homogeneous temperature throughout the reaction mixture.[2] Without it, localized "hot spots" can form, leading to decomposition and inconsistent results.[8][11] |
| Inaccurate Temperature Reading | Ensure the instrument's IR temperature sensor lens is clean and correctly focused on the reaction vessel. | An obstructed or misaligned IR sensor will provide inaccurate temperature readings, leading to poor control over the reaction conditions. |
| Variable Reagent Dispensing | Use precise liquid handling tools and weigh solids accurately for each reaction. | Small variations in the amount of catalyst, ligand, or base can have a significant impact on the reaction outcome, especially on a small scale. |
| Vial Volume Inconsistency | Use the specified vial size for the reaction volume. Do not under-fill or over-fill vials. | Microwave instruments are calibrated for specific volumes. Incorrect volumes can lead to inaccurate temperature measurement and inefficient heating.[20] |
Experimental Protocols and Workflows
This section provides a representative protocol and visual workflows for a common reaction.
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling between this compound and 4-methoxyphenylboronic acid.
Reagents & Equipment:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Microwave reactor with appropriate sealed reaction vessels and magnetic stir bars
Procedure:
-
To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add 4-methoxyphenylboronic acid (1.2 equiv).
-
Add the palladium catalyst, such as Pd(OAc)₂ (0.02 equiv), and the ligand, PCy₃ (0.04 equiv).
-
Add the base, K₂CO₃ (2.0 equiv).
-
Add the solvent mixture (e.g., 2 mL of 4:1 Dioxane/Water).
-
Flush the vial with argon or nitrogen, then securely seal the vessel with a cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters:
-
Temperature: 140 °C
-
Hold Time: 15 minutes
-
Power: 200 W (or use dynamic power control)
-
Stirring: High
-
-
Run the reaction. After completion, allow the vessel to cool to below 50°C before opening.
-
Quench the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired biaryl product.
Visualizations
General Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low-yield reactions.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. (n.d.). Benchchem.
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Microwave Synthesis Conditions. (n.d.). UCSB MRL.
- Microwave-assisted synthesis. (n.d.). Anton Paar Wiki.
- Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd.
- Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. (2025). NSTA.
- Conventional heating compared to microwave heating of chemical reactions. (2017). Chemistry Stack Exchange.
- Microwave Safety. (2025). Kansas State University.
- Solvent Choice for Microwave Synthesis. (n.d.). CEM Corporation.
- Microwave Reactor Safety. (n.d.).
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). PMC.
- de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
- Getting Started with Microwave Synthesis. (n.d.). CEM Corporation.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog.
- Microwaves in organic synthesis. Thermal and non-thermal microwave effects. (2005). Chemical Society Reviews (RSC Publishing).
- (PDF) Microwaves in Organic Synthesis. Thermal and Non-Thermal Microwave Effects. (2025). ResearchGate.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PMC - NIH.
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC.
- Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). PubMed.
- Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Organic Chemistry Portal.
- Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (n.d.). Organic Chemistry Portal.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Microwave Synthesis. (n.d.). Organic Chemistry Portal.
- Microwave enhanced Sonogashira coupling. (n.d.). ResearchGate.
- ChemInform Abstract: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. (2025). Request PDF - ResearchGate.
- Teaching Microwave Chemistry. (2018). YouTube.
Sources
- 1. Microwave Safety [k-state.edu]
- 2. Safety Considerations for Microwave Synthesis [cem.com]
- 3. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 4. scribd.com [scribd.com]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave Synthesis [organic-chemistry.org]
- 11. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Solvent Choice for Microwave Synthesis [cem.com]
- 19. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 20. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 21. youtube.com [youtube.com]
- 22. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 23. Getting Started with Microwave Synthesis [cem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Assessment: 1H NMR Analysis of Ethyl 6-bromonicotinate
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For intermediates like Ethyl 6-bromonicotinate, a key building block in the synthesis of various pharmacologically active molecules, rigorous purity assessment is paramount. This guide provides an in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for this purpose, comparing it with other established analytical techniques to offer a holistic perspective for the modern researcher.
The Analytical Challenge: Why Purity Matters for this compound
This compound is a substituted pyridine derivative frequently employed in medicinal chemistry. The presence of impurities, whether they are residual starting materials, byproducts, or solvents, can have significant downstream consequences. They can interfere with subsequent synthetic steps, lead to the formation of undesired side products, and, most critically, introduce confounding variables in biological assays, potentially invalidating expensive and time-consuming studies. Therefore, an accurate and reliable method for purity determination is not just a procedural formality but a critical risk mitigation step.
The Power of Proton NMR: A Structural and Quantitative Snapshot
Nuclear Magnetic Resonance (NMR) spectroscopy stands out because it provides both structural confirmation and quantitative data from a single, non-destructive experiment.[1][2] The principle of 1H NMR is that the intensity of a resonance signal is directly proportional to the number of protons giving rise to that signal, making it an inherently quantitative technique.[3][4]
Interpreting the 1H NMR Spectrum of this compound
To assess purity, one must first understand the spectrum of the pure compound. The structure of this compound contains three distinct proton environments on the pyridine ring and two on the ethyl ester group.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Define nodes for the structure N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="-1.2,-2.1!"]; C6 [label="C", pos="-1.2,-0.7!"]; H2 [label="H-2", pos="2.1,-0.2!"]; C_ester [label="C", pos="2.4,-2.8!"]; O_double [label="O", pos="2.4,-3.8!"]; O_single [label="O", pos="3.6,-2.1!"]; H4 [label="H-4", pos="0,-3.8!"]; H5 [label="H-5", pos="-2.1,-2.6!"]; Br [label="Br", pos="-2.4,-0.2!"]; CH2 [label="CH₂", pos="4.8,-2.8!"]; CH3 [label="CH₃", pos="6.0,-2.1!"];
// Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- H2; C3 -- C_ester; C_ester -- O_double [style=double]; C_ester -- O_single; O_single -- CH2; CH2 -- CH3; C4 -- H4; C5 -- H5; C6 -- Br;
// Add labels for protons node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; pA [label="A", pos="2.4, 0.1!", width=0.3, height=0.3]; pB [label="B", pos="-0.2, -4.1!", width=0.3, height=0.3]; pC [label="C", pos="-2.4, -2.9!", width=0.3, height=0.3]; pD [label="D", pos="5.1, -3.5!", width=0.3, height=0.3]; pE [label="E", pos="6.3, -1.4!", width=0.3, height=0.3]; } caption: "Structure of this compound with proton environments."
Based on data from analogous structures and predictive models, the expected 1H NMR spectrum in CDCl₃ would appear as follows:
| Proton Label | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| A | H-2 | ~9.0 - 9.2 | Doublet of doublets (dd) | ~2.0, 0.5 | 1H |
| B | H-4 | ~8.2 - 8.4 | Doublet of doublets (dd) | ~8.5, 2.5 | 1H |
| C | H-5 | ~7.4 - 7.6 | Doublet of doublets (dd) | ~8.5, 0.5 | 1H |
| D | -OCH₂ CH₃ | ~4.4 | Quartet (q) | ~7.1 | 2H |
| E | -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 | 3H |
| Note: These are predicted values. Actual shifts can vary based on solvent and concentration. Data for the pyridine ring is extrapolated from its methyl ester analog.[5][6] Data for the ethyl group is based on typical ethyl ester values.[7] |
Common Impurities and Their Signatures:
-
6-Bromonicotinic Acid (Starting Material): Appearance of a broad singlet for the carboxylic acid proton (>10 ppm) and slight shifts in the aromatic signals.
-
Residual Solvents: Dichloromethane (~5.3 ppm), Ethyl Acetate (~2.05, 4.12, 1.26 ppm), or other synthesis solvents may be present.
-
Water: A broad singlet, typically between 1.5-4.5 ppm depending on the solvent and concentration.
The Gold Standard: Quantitative NMR (qNMR) Protocol
qNMR is recognized by pharmacopeias and regulatory bodies as a primary analytical method capable of delivering highly accurate purity assessments without requiring a reference standard of the analyte itself.[4][8] The method relies on comparing the integral of an analyte's signal to that of a certified internal standard (IS) of known purity and weight.
Causality in Experimental Design: Why Every Step Matters
The trustworthiness of a qNMR result is built upon a foundation of meticulous experimental design. Each parameter is chosen to eliminate systematic errors and ensure that signal integrals are a true reflection of molar concentration.
// Nodes A [label="Accurate Weighing\n(Analyte & Internal Standard)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Solubilization\n(Deuterated Solvent)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="NMR Acquisition\n(Quantitative Parameters)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Data Processing\n(Phasing, Baseline Correction)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Integration\n(Analyte & Standard Signals)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Purity Calculation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with explanations A -> B [label="Foundation of accuracy"]; B -> C [label="Prepare for measurement"]; C -> D [label="Convert FID to Spectrum"]; D -> E [label="Ensure integral accuracy"]; E -> F [label="Input for final result"];
// Sub-bullets for Node C sub_C1 [label="Long Relaxation Delay (D1)\n(e.g., D1 > 5*T1)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; sub_C2 [label="Calibrated 90° Pulse", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; sub_C3 [label="Sufficient Scans (S/N)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
C -> sub_C1 [style=dashed]; C -> sub_C2 [style=dashed]; C -> sub_C3 [style=dashed]; } caption: "Workflow for Quantitative 1H NMR (qNMR) Purity Assessment."
Step-by-Step qNMR Protocol for this compound
1. Selection of Internal Standard (IS):
-
Rationale: The IS must have high purity (>99.5%), be non-reactive, stable, and possess NMR signals that are sharp and located in a clear region of the spectrum, away from any analyte signals.[3][9]
-
Choice: Maleic acid or 1,4-Dinitrobenzene are excellent choices. Maleic acid provides a sharp singlet around 6.3 ppm, while 1,4-Dinitrobenzene gives a singlet around 8.5 ppm, both typically clear of the analyte's signals.
2. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a vial using an analytical balance (to 0.01 mg).
-
Accurately weigh approximately 10-15 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to a high-quality NMR tube.[10]
3. NMR Instrument Parameters:
-
Rationale: To ensure full magnetization recovery between pulses for all protons, a long relaxation delay (D1) is critical. This is arguably the most important parameter for quantification. A typical starting point is a D1 of 30 seconds, which should be at least 5 times the longest T1 (spin-lattice relaxation time) of any proton being integrated.[8][11]
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Angle: 90° (calibrated).
-
Relaxation Delay (D1): ≥ 30 s.
-
Acquisition Time (AQ): ≥ 3 s.
-
Number of Scans (NS): ≥ 16 (adjust for adequate signal-to-noise ratio > 250:1 for signals of interest).
4. Data Processing and Calculation:
-
Apply Fourier transform, followed by careful manual phasing and baseline correction to ensure accurate integration.
-
Select a well-resolved, non-overlapping signal for the analyte (e.g., the quartet at ~4.4 ppm) and a signal for the internal standard.
-
Integrate both signals precisely.
-
Calculate the purity using the following formula[3]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass (Analyte: 230.06 g/mol )
-
m = Mass weighed
-
P_std = Purity of the internal standard
-
A Comparative Analysis: qNMR vs. Other Techniques
While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure purity based on different chemical or physical principles.[11]
| Technique | Principle | Advantages | Disadvantages | Best For... |
| qNMR | Signal intensity proportional to molar concentration. | - Primary method; no analyte-specific standard needed[4][12]- Provides structural information- Non-destructive- Fast analysis time (~15 min/sample)[9] | - Lower sensitivity than HPLC[11]- Requires high-purity internal standard- High initial instrument cost | Absolute purity determination; structural confirmation of analyte and impurities. |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | - High sensitivity and resolution- Widely available- Robust and reproducible | - Requires reference standards for impurities for accurate quantitation- Destructive- Method development can be time-consuming | Detecting and quantifying trace-level process impurities and degradation products.[13][14] |
| GC-FID/MS | Partitioning between a mobile gas and stationary phase. | - Excellent for volatile impurities (e.g., residual solvents)- High resolution- MS provides identification | - Analyte must be volatile and thermally stable- Destructive- Derivatization may be required | Quantifying residual solvents and volatile organic impurities.[15] |
| Elemental Analysis | Combustion and measurement of C, H, N, etc. | - Provides elemental composition | - Does not detect isomeric impurities- Insensitive to small amounts of impurities with similar elemental composition | Confirming the elemental formula of a bulk, highly purified substance. |
| Melting Point | Temperature range of solid-to-liquid phase transition. | - Simple, fast, and inexpensive | - Insensitive to small amounts of impurities- A sharp melting point does not guarantee purity[1][16] | A preliminary, qualitative check for gross impurities. |
This multi-faceted approach ensures that different types of impurities (e.g., structural isomers, volatile solvents, non-UV active compounds) are all effectively detected and quantified.
Conclusion: An Integrated Strategy for Purity Assurance
For the purity assessment of critical intermediates like this compound, 1H qNMR stands out as a uniquely powerful and efficient primary method. It delivers an accurate, absolute purity value while simultaneously confirming the identity of the material and revealing the presence of proton-containing impurities, all within a single, rapid measurement.[2][17] Its direct proportionality between signal and molar quantity obviates the need for creating extensive calibration curves or sourcing reference standards for every potential impurity, a significant advantage in a research and development setting.[9]
However, the most robust quality control strategy employs qNMR in concert with an orthogonal separation technique like HPLC.[11] This dual approach leverages the absolute quantification of NMR with the high sensitivity of chromatography, providing an unparalleled level of confidence in the quality of the material. For the modern scientist, mastering qNMR is not just about learning another technique; it is about embracing a more accurate, efficient, and information-rich approach to chemical analysis.
References
- Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar.
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2022, September 22). Patsnap Eureka.
- A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma.
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review.
- qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
- Purity by Absolute qNMR Instructions. (n.d.). Journal of Medicinal Chemistry.
- Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
- What methods are used to test the purity of organic compounds?. (n.d.). TutorChase.
- A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. (n.d.). Benchchem.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Preprints.org.
- Separation, Purification, and Identification of Organic Compounds. (2021, March 5). Chemistry LibreTexts.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry.
- Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. (2023, January 12). MDPI.
- Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. (2018, June 6). ResearchGate.
- Mthis compound CAS#: 26218-78-0. (n.d.). ChemicalBook.
- Ethyl nicotinate(614-18-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- This compound | CAS 132334-98-6. (n.d.). Santa Cruz Biotechnology.
- Mthis compound | 26218-78-0. (2025, July 24). ChemicalBook.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. usp.org [usp.org]
- 5. Mthis compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 6. Mthis compound | 26218-78-0 [chemicalbook.com]
- 7. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. tutorchase.com [tutorchase.com]
- 17. Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry | Semantic Scholar [semanticscholar.org]
A Comparative Guide to HPLC Methods for Determining the Purity of Ethyl 6-bromonicotinate
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of Ethyl 6-bromonicotinate, a key intermediate in pharmaceutical synthesis. As regulatory scrutiny and the demand for high-purity active pharmaceutical ingredients (APIs) intensify, robust and reliable analytical methods are paramount. This document offers an in-depth analysis of two orthogonal HPLC approaches—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—providing researchers, scientists, and drug development professionals with the technical insights and experimental protocols necessary to make informed decisions for their analytical needs.
Introduction to this compound and the Imperative of Purity Analysis
This compound (C₈H₈BrNO₂) is a nicotinic acid analog with significant applications in medicinal chemistry.[1] Its purity is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final drug product. These impurities can arise from the synthesis process, such as unreacted starting materials (e.g., 6-bromonicotinic acid) or by-products of the esterification and bromination steps, as well as from degradation under various storage conditions.[2] Therefore, a well-developed, stability-indicating HPLC method is essential to ensure the quality of this compound.
A stability-indicating method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products and process-related impurities. The development of such a method is a regulatory expectation, as outlined in the International Council for Harmonisation (ICH) guidelines.[3]
Physicochemical Properties: The Foundation of Method Development
-
Polarity: The presence of the pyridine ring and the ester functional group suggests that this compound is a moderately polar compound. This polarity makes it amenable to both RP-HPLC and HILIC, although the retention behavior will differ significantly between the two techniques.
-
pKa: The pyridine nitrogen in nicotinic acid derivatives typically has a pKa in the range of 2-3. For instance, the pKa of the pyridinium ion of nicotine is around 3.0.[4] Therefore, it is reasonable to assume that the pyridine nitrogen of this compound will be protonated at acidic pH values. This property is crucial for controlling retention and peak shape in RP-HPLC by selecting an appropriate mobile phase pH.
-
UV Absorbance: Nicotine and its derivatives exhibit strong UV absorbance around 260 nm.[4][5] It is therefore highly probable that this compound has a UV maximum in this region, making UV detection a suitable choice for HPLC analysis.
-
Solubility: Based on its structure, this compound is expected to be soluble in common organic solvents used in HPLC, such as methanol and acetonitrile, and have limited solubility in water.[6]
Method 1: The Workhorse - Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode of chromatography used in the pharmaceutical industry due to its versatility and robustness.[2][7] For a moderately polar compound like this compound, a C18 column is a logical starting point.
Scientific Rationale for RP-HPLC Method Design
The core principle of RP-HPLC is the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of this compound will be influenced by its hydrophobicity and the composition of the mobile phase.
-
Column Selection: A C18 column with a standard particle size (e.g., 5 µm) and dimensions (e.g., 4.6 x 250 mm) provides a good balance of efficiency and backpressure.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typically used.
-
pH Control: To ensure consistent retention and good peak shape, the mobile phase should be buffered at a pH that keeps the pyridine nitrogen of the analyte in a single ionic state. Given the estimated pKa of 2-3, a mobile phase pH of around 3.0 will ensure the pyridine is consistently protonated, leading to reproducible retention. An acidic mobile phase also helps to suppress the ionization of residual silanols on the silica-based stationary phase, minimizing peak tailing.
-
Organic Modifier: Acetonitrile is often preferred over methanol in RP-HPLC as it generally provides better peak shapes and lower backpressure. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing, is beneficial for separating compounds with a range of polarities, which is expected in a purity analysis that includes potential impurities.
-
-
Detection: Based on the UV absorbance characteristics of related pyridine derivatives, a detection wavelength of 260 nm is a rational choice for sensitive detection of this compound and its potential chromophoric impurities.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH adjusted to 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water 50:50 v/v) to get a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the diluent.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
4. Forced Degradation Study: To establish the stability-indicating nature of the method, a forced degradation study should be performed.[3]
-
Acid Hydrolysis: Reflux the sample solution with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After degradation, neutralize the acidic and basic samples and dilute all samples to the working concentration for analysis.
Method 2: The Alternative for Polar Analytes - Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative to RP-HPLC, particularly for the separation of polar and hydrophilic compounds that show poor retention in reversed-phase systems.[8] While this compound is moderately polar, HILIC can offer a different selectivity profile, which is highly beneficial for separating polar impurities that might co-elute with the main peak or the solvent front in RP-HPLC.
Scientific Rationale for HILIC Method Design
In HILIC, a polar stationary phase is used with a mobile phase rich in a nonpolar organic solvent (typically acetonitrile). A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.
-
Column Selection: A stationary phase with polar functional groups, such as an amide or a bare silica column, is suitable for HILIC. An amide-based column is often a good starting point as it is less acidic than bare silica and can provide good peak shapes for basic compounds.
-
Mobile Phase: The mobile phase in HILIC consists of a high percentage of organic solvent (usually acetonitrile) and a smaller amount of an aqueous buffer.
-
Organic Modifier: Acetonitrile is the most common organic solvent in HILIC due to its aprotic nature and suitable elution strength.
-
Aqueous Component: Water is the strong eluting solvent in HILIC. A buffer, such as ammonium formate or ammonium acetate, is often added to the aqueous component to control the pH and ionic strength, which can significantly impact retention and peak shape. A near-neutral pH is often a good starting point for HILIC separations.
-
-
Detection: The detection wavelength of 260 nm remains appropriate for HILIC analysis.
Experimental Protocol: HILIC
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV detector.
2. Chromatographic Conditions:
-
Column: Amide, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium formate in water (pH adjusted to 6.5)
-
Gradient Program:
Time (min) % B 0 5 15 40 20 40 21 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare as described for the RP-HPLC method, ensuring the final diluent is compatible with the initial mobile phase conditions (high acetonitrile content) to avoid peak distortion. A diluent of Acetonitrile:Water 90:10 v/v is recommended.
4. Forced Degradation Study:
-
Perform the forced degradation study as outlined in the RP-HPLC section.
Comparative Performance of RP-HPLC and HILIC Methods
The choice between RP-HPLC and HILIC will depend on the specific impurity profile of the this compound sample. The following table provides a hypothetical comparison of the expected performance of the two methods.
| Parameter | RP-HPLC (C18) | HILIC (Amide) | Rationale |
| Retention of this compound | Moderate | Moderate to Strong | The moderate polarity of the analyte allows for good retention in both systems with appropriate mobile phase conditions. |
| Retention of Polar Impurities | Low | High | HILIC is specifically designed to retain and separate polar compounds, which may elute in the solvent front in RP-HPLC. |
| Retention of Nonpolar Impurities | High | Low | RP-HPLC excels at retaining and separating nonpolar compounds. |
| Selectivity | Orthogonal to HILIC | Orthogonal to RP-HPLC | The different retention mechanisms provide complementary separation profiles, increasing the confidence in the overall purity assessment. |
| Robustness | High | Moderate | RP-HPLC methods are generally considered more robust and less susceptible to small variations in mobile phase composition. |
| Equilibration Time | Short | Long | HILIC columns typically require longer equilibration times to establish a stable water layer on the stationary phase. |
Visualization of Analytical Workflows
HPLC Purity Analysis Workflow
Caption: Comparison of Method Development Logic for RP-HPLC and HILIC.
Conclusion and Recommendations
Both RP-HPLC and HILIC offer viable approaches for the purity determination of this compound.
-
An RP-HPLC method on a C18 column with an acidic mobile phase is recommended as the primary, robust quality control method due to its reliability and widespread use in the industry.
-
A HILIC method serves as an excellent orthogonal method, particularly for the investigation of polar impurities that may not be well-resolved by RP-HPLC. The use of both methods provides a more comprehensive purity profile and a higher degree of confidence in the quality of the material.
The validation of the chosen method(s) should be performed in accordance with ICH guidelines to ensure accuracy, precision, specificity, linearity, range, and robustness. [7]A thorough forced degradation study is crucial to demonstrate the stability-indicating nature of the method, which is a key regulatory requirement.
References
- Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021).
- Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
- Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. (2020).
- Help with 4-Bromopyridine HCl. (2024). Reddit. [Link]
- Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. [Link]
- New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. (2016). IJPRS. [Link]
- pKa Data Compiled by R. Williams. (2022).
- Mastering HILIC-Z Separation for Polar Analytes. (2023). Agilent. [Link]
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.).
- Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer. (2015). SciSpace. [Link]
- Electronic absorption (UV λ max ), emission wavelength (Emλ max ), molar absorp. (n.d.).
- pKa Data Compiled by R. Williams page-1 pKa Values. (n.d.).
- Showing 3-pyridinecarboxylic acid ethyl ester (PHY0134504). (2015). PhytoBank. [Link]
- Spectrophotometric UV absorption spectra of (S)-nicotine (30 µg/ml) at... (n.d.).
- UV Spectrophotometric Method for Estimation of Pure Nicotine. (2025). Journal of Drug Delivery and Therapeutics. [Link]
- 6-Chloronicotinic acid. (n.d.). PubChem. [Link]
- Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. (n.d.). PubMed Central. [Link]
- 2-Bromopyridine. (n.d.). Wikipedia. [Link]
- 6-Hydroxy nicotinic acid methyl ester. (2024). ChemBK. [Link]
- Ethyl Nicotin
- 6-Hydroxynicotinic acid. (n.d.). PubChem. [Link]
- Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. (n.d.).
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms - IJPRS [ijprs.com]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. jddtonline.info [jddtonline.info]
- 5. Spectroscopic Studies on Nicotine and Nornicotine in the UV Region - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Ethyl 6-bromonicotinate and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise and reliable characterization of novel chemical entities is paramount. Ethyl 6-bromonicotinate and its derivatives are a class of compounds of significant interest, serving as versatile building blocks in the synthesis of a wide array of pharmacologically active molecules. Their structural elucidation and quantification demand robust analytical techniques, with mass spectrometry (MS) standing out as the gold standard for its sensitivity and specificity.
This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound, a compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of approximately 230.06 g/mol .[1] We will delve into the nuances of different ionization techniques, predict fragmentation patterns based on fundamental chemical principles, and present detailed experimental protocols to empower researchers in their analytical endeavors. Our focus is on providing not just methods, but a foundational understanding of the "why" behind the "how," ensuring scientific integrity and fostering reproducible results.
The Analytical Challenge: Ionization and Fragmentation Dynamics
The choice of ionization technique is a critical first step in any mass spectrometry workflow, dictating the nature of the ions generated and the extent of fragmentation. For a molecule like this compound, the two most relevant techniques are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
Electron Ionization (EI): The Hard Ionization Approach for Structural Elucidation
Electron Ionization is a high-energy process that involves bombarding the analyte with a beam of electrons, leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).[2] This excess energy often induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.
Predicted EI Fragmentation of this compound:
The mass spectrum of this compound under EI conditions is expected to be rich with fragment ions that reveal its structural motifs. A key characteristic will be the presence of isotopic peaks for any bromine-containing fragment, owing to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, which will appear as a pair of peaks of roughly equal intensity separated by 2 m/z units.[3]
The fragmentation cascade is likely initiated by several key cleavages:
-
Loss of the Ethoxy Radical: A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃), resulting in the formation of the 6-bromonicotinoyl cation.
-
Loss of Ethylene via McLafferty Rearrangement: For esters with a γ-hydrogen, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene. In this case, it would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene (C₂H₄).
-
Cleavage of the Bromine Atom: The C-Br bond can also cleave, leading to the loss of a bromine radical (•Br).
-
Pyridine Ring Fragmentation: The aromatic pyridine ring is relatively stable, but can undergo fragmentation, leading to smaller charged species.
Diagram of Predicted EI Fragmentation Pathways for this compound
Caption: Predicted Electron Ionization fragmentation pathways for this compound.
Electrospray Ionization (ESI): The Soft Ionization Technique for Molecular Weight Determination
In contrast to EI, Electrospray Ionization is a "soft" ionization technique that generates ions from a solution, typically by creating a fine spray of charged droplets.[2] This gentle process imparts minimal excess energy to the analyte, resulting in predominantly protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with little to no in-source fragmentation. This makes ESI ideal for determining the molecular weight of the parent compound.
For structural information using ESI, tandem mass spectrometry (MS/MS) is required. In this technique, the protonated molecule of interest is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.
Predicted ESI-MS/MS Fragmentation of [this compound+H]⁺:
The fragmentation of the protonated molecule will likely proceed through different pathways than the radical cation formed in EI.
-
Loss of Ethanol: A common fragmentation for protonated esters is the neutral loss of the corresponding alcohol. In this case, the loss of ethanol (C₂H₅OH) would yield the 6-bromonicotinoyl cation.
-
Loss of Ethylene: Similar to the McLafferty rearrangement in EI, a neutral loss of ethylene can occur.
-
Loss of Carbon Monoxide: Following the initial fragmentation, further loss of carbon monoxide (CO) from the acylium ion is possible.
Diagram of Predicted ESI-MS/MS Fragmentation Pathways for Protonated this compound
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Comparative Analysis of Analytical Platforms
The choice between GC-MS and LC-MS for the analysis of this compound and its derivatives depends on the specific analytical goal, the nature of the derivatives, and the sample matrix.
| Feature | GC-MS with Electron Ionization (EI) | LC-MS/MS with Electrospray Ionization (ESI) |
| Principle | Separation of volatile compounds in the gas phase followed by high-energy electron bombardment. | Separation of soluble compounds in the liquid phase followed by soft ionization from a charged spray. |
| Analyte Suitability | Suitable for thermally stable and volatile compounds. Derivatization may be needed for polar analytes. | Broad applicability to a wide range of polar and non-polar compounds, including those that are thermally labile. |
| Information Obtained | Rich fragmentation patterns for structural elucidation. Molecular ion may be weak or absent. | Primarily molecular weight information in full scan mode. Structural information is obtained via MS/MS experiments. |
| Sensitivity | Generally offers good sensitivity. | Can offer very high sensitivity, especially in selected reaction monitoring (SRM) mode for quantitative analysis. |
| Sample Throughput | Can be high with modern, fast GC systems. | Can be very high with ultra-high-performance liquid chromatography (UHPLC) systems. |
| Matrix Effects | Less prone to ion suppression from complex matrices compared to ESI. | Can be susceptible to ion suppression or enhancement from co-eluting matrix components, which can affect quantification. |
| Library Matching | Extensive, well-established spectral libraries (e.g., NIST) are available for compound identification. | Libraries are less comprehensive than for EI, and identification often relies on fragmentation pattern interpretation and comparison to standards. |
Recommended Experimental Protocols
The following protocols are designed to serve as a robust starting point for the analysis of this compound and its derivatives. Optimization will likely be necessary based on the specific instrumentation and the nature of the samples being analyzed.
Protocol 1: GC-MS Analysis for Qualitative and Semi-Quantitative Screening
This method is ideal for the identification of this compound and its volatile, thermally stable derivatives, as well as for assessing sample purity.
1. Sample Preparation:
- Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
- If necessary, perform a dilution series to find the optimal concentration for your instrument.
- For quantitative analysis, add an appropriate internal standard.
2. GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms) | A standard, non-polar column that provides good separation for a wide range of semi-volatile organic compounds. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) for qualitative analysis; Splitless for trace analysis | The split mode prevents column overloading with concentrated samples, while splitless mode enhances sensitivity for low-concentration samples. |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Oven Temperature Program | Initial temp: 80 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold for 5 min | A general-purpose temperature program that should effectively separate the analyte from common impurities and byproducts. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | The standard EI energy provides reproducible fragmentation patterns that can be compared to spectral libraries. |
| MS Quadrupole Temp | 150 °C | A standard temperature to prevent condensation of analytes in the mass analyzer. |
| Scan Range | m/z 40-400 | A wide enough range to capture the molecular ion and all significant fragment ions. |
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time.
- Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern.
- Perform a library search (e.g., against the NIST database) to identify any co-eluting impurities or related compounds.
Workflow for GC-MS Analysis
Caption: A streamlined workflow for the GC-MS analysis of this compound.
Protocol 2: LC-MS/MS Analysis for High-Sensitivity Quantification
This method is superior for the quantitative analysis of this compound and its derivatives, especially in complex matrices such as biological fluids or reaction mixtures. It is also well-suited for derivatives that may be too polar or thermally sensitive for GC-MS.
1. Sample Preparation:
- Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a known concentration.
- Perform a dilution series to construct a calibration curve.
- For samples in complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary to remove interferences.
- Add a suitable internal standard (ideally a stable isotope-labeled version of the analyte).
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A standard reversed-phase column that provides excellent separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for efficient ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A typical gradient that should provide good peak shape and resolution. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| MS Ion Source | Electrospray Ionization (ESI), Positive Ion Mode | ESI is well-suited for the polar nature of the pyridine nitrogen, and positive mode will readily form [M+H]⁺ ions. |
| MS Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |
| SRM Transitions | Precursor Ion (Q1): m/z 230/232; Product Ions (Q3): e.g., m/z 184/186 (loss of C₂H₅OH) and m/z 202/204 (loss of C₂H₄) | These transitions should be specific to this compound. The collision energy for each transition must be optimized. |
3. Data Analysis:
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of the analyte in unknown samples by interpolating from the calibration curve.
- Ensure that the retention time and the ratio of the quantifier and qualifier ion transitions match those of the standard.
Workflow for LC-MS/MS Analysis
Caption: A detailed workflow for the quantitative LC-MS/MS analysis of this compound.
Analysis of Derivatives
The mass spectrometric analysis of this compound derivatives will follow the same principles, with the fragmentation patterns being influenced by the specific functional groups that have been introduced. For example:
-
Amine Substitution: If the bromine atom is substituted with an amine group (e.g., to form Ethyl 6-aminonicotinate), the molecular weight will decrease. The fragmentation will likely involve the loss of the ethyl ester group, and the resulting aminonicotinoyl cation will be a prominent peak.
-
Carbon-Carbon Coupling: If a new carbon-carbon bond is formed at the 6-position (e.g., via a Suzuki or Sonogashira coupling), the molecular weight will increase accordingly. The fragmentation will likely involve cleavage of the newly formed bond, as well as the characteristic ester fragmentations.
When analyzing derivatives, it is crucial to predict the expected molecular weight and to anticipate the most likely fragmentation pathways to aid in the identification of the correct product and any potential side products.
Conclusion
The mass spectrometric analysis of this compound and its derivatives is a powerful tool for researchers in the pharmaceutical and chemical industries. By carefully selecting the appropriate ionization technique and analytical platform—GC-MS for structural elucidation and screening, and LC-MS/MS for high-sensitivity quantification—one can obtain reliable and reproducible data. A thorough understanding of the underlying principles of fragmentation is essential for the confident identification of these compounds and their transformation products. The protocols and predictive fragmentation patterns provided in this guide serve as a comprehensive resource to facilitate these critical analytical tasks.
References
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
- Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation P
- Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.).
- Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. (2014). PubMed. [Link]
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2022). MDPI. [Link]
- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). St. Francis Xavier University. [Link]
- Structural characterization of wax esters by electron ionization mass spectrometry. (2014). Journal of Lipid Research. [Link]
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- Niacin (Vitamin B3) - A review of analytical methods for use in food. (2015). GOV.UK. [Link]
- [Methods for the determination of nicotinic acid derivatives in biological products]. (1971). PubMed. [Link]
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). docbrown.info. [Link]
- Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. (2023). Analytical Chemistry. [Link]
- Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (2019).
- Evaluation on the analytical method - Niacin. (2015).
- Syntheses and Characterisations of Derivatives of Ethyl Centralite. (1987).
Sources
A Comprehensive Guide to the Structural Validation of Ethyl 6-bromonicotinate: A Multi-Technique Spectroscopic Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Ethyl 6-bromonicotinate, a nicotinic acid analog with potential as a hypolipidemic agent, serves as a valuable synthon in the creation of more complex pharmaceutical compounds.[1] Its precise molecular architecture is critical for understanding its reactivity and for the rational design of new chemical entities.
While single-crystal X-ray crystallography remains the definitive method for elucidating the three-dimensional structure of crystalline solids, the reality of research and development is that obtaining a diffraction-quality crystal is not always feasible. This guide, therefore, presents a holistic approach to the structural validation of this compound, emphasizing the synergistic power of modern spectroscopic techniques. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to build an unassailable case for its structure. Furthermore, we will outline the gold-standard X-ray crystallography workflow, positioning it as the ultimate, albeit not always accessible, confirmatory tool.
The Gold Standard: The Unparalleled Insight of X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed and unambiguous map of atomic positions within a crystal lattice. This technique allows for the precise determination of bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.
The core principle of X-ray crystallography lies in the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating pattern within a crystal. By analyzing the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined.
A Multi-Faceted Approach to Structural Elucidation
In the absence of a crystal structure, a combination of spectroscopic methods can provide a comprehensive and highly confident structural assignment. Each technique offers a unique piece of the puzzle, and together they create a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, we would expect to see specific signals in both the proton (¹H) and carbon-13 (¹³C) NMR spectra.
Expected ¹H NMR Spectrum:
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure of this compound, we can predict the following signals:
-
Aromatic Protons: Three distinct signals corresponding to the three protons on the pyridine ring. Their chemical shifts and coupling patterns will be indicative of their positions relative to the bromine and ester functionalities.
-
Ethyl Group Protons: A quartet and a triplet, characteristic of an ethyl group. The quartet corresponds to the methylene (-CH₂-) group adjacent to the oxygen, and the triplet corresponds to the terminal methyl (-CH₃) group.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. For this compound, we would anticipate eight distinct signals:
-
Pyridine Ring Carbons: Five signals, with the carbon attached to the bromine atom being significantly influenced.
-
Ester Group Carbons: One signal for the carbonyl carbon (C=O) and two signals for the ethyl group carbons (-OCH₂CH₃).
| Technique | Predicted Observations for this compound |
| ¹H NMR | Three aromatic proton signals, one quartet (ethyl -CH₂-), one triplet (ethyl -CH₃-) |
| ¹³C NMR | Eight distinct carbon signals (5 aromatic, 1 carbonyl, 2 ethyl) |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[3]
Expected Mass Spectrum:
For this compound (C₈H₈BrNO₂), the molecular ion peak (M⁺) in the mass spectrum would be expected at m/z 230, corresponding to the molecular weight of the compound.[1] Due to the presence of bromine, a characteristic isotopic pattern will be observed, with a second peak at M+2 (m/z 232) of nearly equal intensity, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Common fragmentation patterns for esters include the loss of the alkoxy group (-OEt) and the loss of the entire ester group.
| Technique | Predicted Observations for this compound |
| Mass Spec. | Molecular ion peak (M⁺) at m/z 230 and an M+2 peak at m/z 232 of similar intensity. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Expected FTIR Spectrum:
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups:
-
C=O Stretch: A strong absorption band around 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch: Absorption bands in the region of 1100-1300 cm⁻¹, corresponding to the C-O bonds of the ester.
-
Aromatic C=C and C=N Stretches: Several bands in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.
-
C-Br Stretch: A weaker absorption band at lower wavenumbers, typically in the 500-650 cm⁻¹ range.
-
C-H Stretches: Bands corresponding to aromatic and aliphatic C-H bonds.
| Technique | Predicted Observations for this compound |
| FTIR | Strong C=O stretch (~1720-1740 cm⁻¹), C-O stretches (~1100-1300 cm⁻¹), aromatic ring stretches (~1400-1600 cm⁻¹), C-Br stretch (~500-650 cm⁻¹). |
Experimental Protocols
To empower researchers to perform their own validation, we provide detailed, step-by-step methodologies for the synthesis and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of this compound is the Fischer-Speier esterification of 6-bromonicotinic acid.
Step-by-step Protocol:
-
To a solution of 6-bromonicotinic acid in excess ethanol, slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
X-ray Crystallography Protocol (General)
Step-by-step Protocol:
-
Grow single crystals of the compound, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Select a suitable crystal and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model against the experimental data.
-
Validate the final structure and deposit the data in a crystallographic database.
NMR Spectroscopy Protocol
Step-by-step Protocol:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration to assign the structure.
Mass Spectrometry Protocol
Step-by-step Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).
-
Acquire the mass spectrum in the desired mass range.
-
Analyze the molecular ion peak and fragmentation pattern.
FTIR Spectroscopy Protocol
Step-by-step Protocol:
-
Prepare the sample (e.g., as a thin film on a salt plate, a KBr pellet, or using an ATR accessory).
-
Acquire the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Conclusion
The structural validation of a molecule is a critical step in chemical research and drug development. While X-ray crystallography provides the most definitive structural information for crystalline compounds, its application is contingent on the ability to grow high-quality single crystals. In instances where this is not feasible, a combination of spectroscopic techniques, including NMR, Mass Spectrometry, and FTIR, offers a powerful and reliable alternative. The convergence of data from these orthogonal methods provides a high degree of confidence in the assigned structure of this compound, demonstrating a robust and scientifically sound approach to molecular characterization.
References
- Slater, L. Mass Spectrometry analysis of Small molecules. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
- Li, Y., & Se-Kwon, K. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]
- Slideshare.
- Innovatech Labs. (2018, July 16). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. [Link]
- Bioanalysis Zone. Small molecule analysis using MS. [Link]
- Amanote Research. Crystal Structure of Ethyl 6-Bromo. [Link]
- Wesleyan University.
- MDPI.
- TIGP. Application of Mass Spectrometry on Small Molecule Analysis. [Link]
- Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
- Cambridge Crystallographic Data Centre.
- ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Selection for Ethyl 6-bromonicotinate Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Ethyl 6-bromonicotinate, a versatile pyridine derivative, serves as a critical building block for introducing diverse molecular fragments. The success of these synthetic endeavors hinges on the judicious selection of a catalyst for cross-coupling reactions. This guide provides an in-depth comparative analysis of common catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, supported by representative experimental data and protocols to inform your catalyst selection and methods development.
The Critical Role of the Catalyst in Pyridine Cross-Coupling
The cross-coupling of this compound presents unique challenges. The electron-deficient nature of the pyridine ring can influence the oxidative addition step, and the Lewis basicity of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the metal center.[1] Therefore, the choice of metal, ligand, and reaction conditions is paramount to achieving high efficiency and selectivity. This guide will compare and contrast palladium- and nickel-based catalytic systems, which are the most prevalent in this field.[2][3]
Comparative Analysis of Catalytic Systems
The choice of catalyst is intrinsically linked to the desired transformation. Below, we compare the performance of various catalytic systems for the most common cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for constructing biaryl and heteroaryl-aryl structures.[4][5] For an electron-deficient substrate like this compound, the selection of an appropriate palladium or nickel catalyst is crucial for efficient coupling with boronic acids or their derivatives.
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | A classic, reliable system for many substrates. May require longer reaction times. |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 90-98 | Dppf is a robust ligand that often provides excellent yields.[6] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 4 | >95 | Bulky, electron-rich phosphine ligands like XPhos are highly effective for challenging substrates.[7] |
| NiCl₂(dppp) | dppp | K₃PO₄ | DMA | 130 | 12 | 80-90 | A cost-effective nickel-based alternative to palladium.[8] May require higher temperatures. |
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[6][9] When coupling amines with this compound, the catalyst must overcome the potential for pyridine inhibition and facilitate the C-N bond formation.
Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of this compound
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 100 | 12 | 85-95 | An early generation, yet effective system. The strong base may not be suitable for all substrates. |
| Pd(OAc)₂ / Xantphos | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 90-98 | Xantphos is a versatile ligand for a broad range of amines.[10] |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | t-AmylOH | 100 | 6 | >95 | Buchwald's third-generation ligands, like RuPhos, offer high reactivity and broad applicability.[7] |
| NiCl₂(glyme) / dppf | dppf | K₃PO₄ | Dioxane | 120 | 24 | 75-85 | A nickel-catalyzed option that can be advantageous for certain substrates, though often requiring longer reaction times.[2] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[11][12] This reaction typically employs a dual catalytic system of palladium and copper.
Table 3: Comparison of Catalysts for Sonogashira Coupling of this compound
| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | THF | 60 | 6 | 85-95 | The classic Sonogashira conditions are effective for a wide range of substrates. |
| Pd(OAc)₂ / XPhos | CuI | XPhos | Cs₂CO₃ | 1,4-Dioxane | RT | 4 | >95 | Modern ligands can facilitate the reaction at room temperature.[13] |
| Pd(PPh₃)₄ | None | PPh₃ | Pyrrolidine | DMF | 100 | 12 | 80-90 | Copper-free conditions can be beneficial for sensitive substrates to avoid the formation of alkyne homocoupling byproducts. |
| [Pd(IPr)Cl₂]₂ | CuI | IPr | DBU | Toluene | 80 | 8 | 90-97 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity.[14] |
Experimental Protocols
The following are generalized protocols for the cross-coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.
General Suzuki-Miyaura Coupling Protocol
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the solvent (e.g., Toluene/H₂O, 4:1).
-
Degas the mixture by bubbling argon through the solution for 20 minutes.
-
Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Buchwald-Hartwig Amination Protocol
Caption: Experimental workflow for Buchwald-Hartwig amination.[15]
Step-by-Step Methodology:
-
In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a vial.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the solvent (e.g., 1,4-dioxane).
-
Seal the vial and heat the mixture to 110 °C with stirring for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Mechanistic Considerations: A Tale of Two Metals
While both palladium and nickel are effective for cross-coupling, their mechanisms have subtle differences that can impact catalyst selection.
The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a Pd(0)/Pd(II) cycle.[16]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic fragments are coupled, forming the desired product and regenerating the Pd(0) catalyst.
The Nickel Advantage
Nickel catalysts offer a cost-effective alternative to palladium and can exhibit unique reactivity.[2][17] Nickel can access Ni(I) and Ni(III) oxidation states, opening up different mechanistic pathways. This can be particularly advantageous for the activation of less reactive C-Cl bonds and for reactions involving sp³-hybridized carbons.[2][8] However, nickel catalysts can be more sensitive to air and moisture, and reactions may require higher temperatures.[2]
Conclusion
The selection of an optimal catalyst for the cross-coupling of this compound is a multi-faceted decision that depends on the desired transformation, substrate scope, and economic considerations. For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium catalysts with bulky, electron-rich phosphine ligands generally provide high yields under mild conditions. Nickel catalysts represent a viable and economical alternative, particularly for large-scale syntheses, although they may require more stringent reaction conditions. For Sonogashira couplings, the classic palladium/copper system remains a robust choice, with modern ligands enabling milder reaction conditions. This guide provides a foundation for rational catalyst selection, and further optimization will undoubtedly lead to even more efficient and versatile synthetic routes.
References
- Google. (n.d.). Current time in Denbighshire, GB.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Royal Society of Chemistry. (2023, January 9). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
- Thieme. (2024, June 13). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
- American Chemical Society. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- National Center for Biotechnology Information. (n.d.). Well-defined nickel and palladium precatalysts for cross-coupling. PubMed Central.
- American Chemical Society. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2025, January 14). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central.
- Wiley Online Library. (2019, December 19). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes.
- American Chemical Society. (2022, October 3). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
- Thieme Chemistry. (n.d.). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis.
- Wikipedia. (n.d.). Sonogashira coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- MDPI. (n.d.). Advances in Cross-Coupling Reactions.
- Wikipedia. (n.d.). Heck reaction.
- American Chemical Society. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Princeton Dataspace. (n.d.). Palladium- and Nickel-Catalyzed Cross-Coupling: Reaction Development and Mechanistic Investigations.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- SpringerLink. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Royal Society of Chemistry. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- Milano-Bicocca. (n.d.). Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- National Center for Biotechnology Information. (2018, September 1). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed.
- National Center for Biotechnology Information. (n.d.). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
- ResearchGate. (2025, August 6). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances.
- National Center for Biotechnology Information. (2016, July 6). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. boa.unimib.it [boa.unimib.it]
- 14. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
A Comparative Guide to Nucleophilic Substitution: Ethyl 6-bromonicotinate vs. Ethyl 2-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex heterocyclic molecules, particularly in pharmaceutical and agrochemical development, the strategic selection of starting materials is paramount. Halogenated pyridines are cornerstone building blocks, prized for their ability to undergo nucleophilic aromatic substitution (SNAr). This guide provides an in-depth, data-supported comparison of two common, yet distinct, substrates: Ethyl 6-bromonicotinate and Ethyl 2-chloronicotinate. We will dissect the critical factors governing their reactivity—halogen position and identity—to inform rational choices in synthetic design and process optimization.
The Mechanism: Understanding SNAr on the Pyridine Ring
Nucleophilic aromatic substitution is a powerful tool for C-N, C-O, and C-S bond formation on aromatic rings. Unlike the SN1 and SN2 reactions familiar from aliphatic chemistry, SNAr proceeds via a two-step addition-elimination mechanism.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, temporarily breaking the ring's aromaticity to form a high-energy, resonance-stabilized carbanion known as a Meisenheimer complex.[1] The subsequent expulsion of a leaving group restores the aromaticity and yields the final product.
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack than a benzene ring.[2] However, this activation is not uniform across the ring.
Figure 1: General mechanism for nucleophilic aromatic substitution (SNAr).
Factor 1: The Decisive Role of Halogen Position
Both this compound and Ethyl 2-chloronicotinate are primed for reactivity because the halogen atom is located at a position activated by the ring nitrogen. Nucleophilic substitution on pyridines occurs regioselectively at the 2- (ortho) and 4- (para) positions.[3][4][5][6]
The reason for this selectivity lies in the stability of the Meisenheimer intermediate. When a nucleophile attacks at the C-2 or C-4 position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance.[3][4] This provides significant stabilization that is not possible if the attack occurs at the C-3 (meta) position.[3][5]
Since Ethyl 2-chloronicotinate has the leaving group at the 2-position and this compound has it at the 6-position (which is electronically equivalent to the 2-position), both substrates benefit from this crucial stabilizing effect. The ethyl ester at the 3-position, being an electron-withdrawing group, further enhances the electrophilicity of the ring, making it even more susceptible to nucleophilic attack.
Figure 2: Resonance forms of the Meisenheimer intermediate.
Factor 2: The "Element Effect" of the Leaving Group (Br vs. Cl)
The most significant difference between the two substrates is the identity of the halogen leaving group. In SN1 and SN2 reactions, reactivity is governed by leaving group ability, which correlates with the strength of the carbon-halogen bond. A weaker C-X bond is easier to break, leading to the familiar reactivity trend: I > Br > Cl > F.[7]
However, in SNAr reactions, this trend is inverted. The typical reactivity order is F > Cl ≈ Br > I.[2][8][9][10] This phenomenon, known as the "element effect," arises because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[3][10] The key factor is the ability of the halogen to withdraw electron density from the carbon atom it is attached to, making that carbon more electrophilic and susceptible to attack.[10]
Key Performance Indicators:
| Property | C-Cl Bond | C-Br Bond | Implication for SNAr |
| Average Bond Energy (kJ/mol) | ~327[11] | ~285[11] | C-Cl is stronger; less relevant for the rate-determining step. |
| Electronegativity (Pauling Scale) | 3.16 | 2.96 | Chlorine is more electronegative, making the attached carbon more electrophilic. |
| Predicted Reactivity | Higher | Lower | Ethyl 2-chloronicotinate is expected to be more reactive than this compound. |
Therefore, due to the higher electronegativity of chlorine, Ethyl 2-chloronicotinate is predicted to be the more reactive substrate in nucleophilic aromatic substitution reactions. The C-Cl bond is more polarized, lowering the activation energy for the formation of the Meisenheimer complex.
Experimental Evidence: The Case of Nevirapine Synthesis
A compelling real-world application that underscores the utility of 2-chloropyridine derivatives is the industrial synthesis of Nevirapine, a critical anti-HIV drug.[12][13] Key starting materials for Nevirapine synthesis are often derivatives of 2-chloropyridine, such as 2-chloro-3-amino-4-picoline (CAPIC).[12][14][15] The synthesis involves a crucial SNAr step where the chlorine at the 2-position is displaced by an amine nucleophile. The widespread use of the chloro-derivative in a cost-sensitive, large-scale pharmaceutical process highlights its robust and efficient reactivity.[12][14] While bromo-analogues could potentially be used, the chloro-compound is well-established, likely offering an optimal balance of reactivity, stability, and cost.
Practical Considerations & Experimental Protocol
The choice between this compound and Ethyl 2-chloronicotinate may also be influenced by factors like cost, availability, and the specific nucleophile being used. While the chloro-derivative is generally more reactive, the bromo-derivative can be a valuable substrate, particularly in cross-coupling reactions where C-Br bonds are often more reactive than C-Cl bonds (e.g., Suzuki, Heck couplings).
Figure 3: General experimental workflow for SNAr reactions.
Representative Protocol: Amination of a Halonicotinate
This protocol is a self-validating system for comparing the reactivity of the two substrates under identical conditions.
-
Preparation: To two separate oven-dried round-bottom flasks equipped with magnetic stir bars and reflux condensers, add Ethyl 2-chloronicotinate (1.0 equiv) to one and this compound (1.0 equiv) to the other.
-
Inert Atmosphere: Purge both flasks with dry nitrogen or argon for 10 minutes.
-
Reagent Addition: Through a septum, add dry dimethyl sulfoxide (DMSO) to create a 0.5 M solution. Add the desired amine nucleophile (1.2 equiv) followed by powdered potassium carbonate (2.0 equiv).
-
Reaction: Immerse both flasks in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: At 1-hour intervals, withdraw a small aliquot from each reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. Elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes) to monitor the consumption of the starting material. The faster disappearance of the starting spot indicates higher reactivity.
-
Workup: Once the reaction is complete (as judged by TLC), cool the mixtures to room temperature. Pour into a separatory funnel containing water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
-
Analysis: Determine the yield for each reaction and confirm the structure of the product by NMR and mass spectrometry.
Conclusion
Both this compound and Ethyl 2-chloronicotinate are valuable reagents for constructing substituted pyridine rings via nucleophilic aromatic substitution. Their reactivity is ensured by the strategic placement of the halogen at a position activated by the ring nitrogen.
References
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018, October 17). Stack Exchange. [Link]
- Nucleophilic arom
- Umar, K., et al. (2018).
- Umar, K., et al. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. [Link]
- Kappe, C. O., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. PMC. [Link]
- Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Stack Exchange. [Link]
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. [Link]
- We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. [Link]
- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Sriram, D., Yogeeswari, P., & Kishore, M. R. K. (2006). Synthesis and anti-HIV activity of nevirapine prodrugs. PubMed. [Link]
- Nevirapine Batch Transfer Document. University of Minnesota. [Link]
- Lowcost, high yield synthesis of nevirapine.
- Ohe, T., et al. (2020).
- Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023, January 17). YouTube. [Link]
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018, April 20). YouTube. [Link]
- Bond Strengths. Organic Chem Basics. [Link]
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 15. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial Ethyl 6-bromonicotinate
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
Ethyl 6-bromonicotinate is a pivotal pyridine-based building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] As a key intermediate, its purity is not merely a quality metric but a foundational pillar ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. Impurities, even in trace amounts, can lead to the formation of undesired side products, introduce potential toxicity, or alter the pharmacological profile of the API.[2] Therefore, a robust, multi-faceted analytical strategy for purity determination is indispensable.
This guide provides an in-depth comparison of the primary analytical techniques used for the comprehensive purity assessment of commercial this compound samples: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to empower researchers in selecting the most suitable methods for their specific needs.
The Analyte: Understanding this compound and Its Impurity Profile
A thorough purity analysis begins with understanding the analyte and its potential impurities, which typically arise from the synthetic route or degradation.
-
Chemical Structure:
Potential Impurities:
-
Process-Related Impurities: These are substances related to the manufacturing process.
-
Starting Materials: Unreacted 6-bromonicotinic acid.
-
By-products: Isomeric impurities or products from side reactions. For instance, if the starting material contained other brominated nicotinic acid isomers, corresponding ethyl esters would be present.
-
Reagents & Solvents: Residual reagents or solvents used during synthesis and purification.
-
-
Degradation Products: These arise from the decomposition of the substance itself.
The development of a "stability-indicating" analytical method—one that can separate the main compound from all potential degradation products—is a primary goal and a regulatory expectation.[3][5] This is achieved through forced degradation studies.
Comparative Analysis of Core Analytical Methodologies
No single analytical technique is sufficient for a complete purity profile.[6] A combination of orthogonal methods provides the most reliable and comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurities
HPLC is the cornerstone of purity analysis for non-volatile organic compounds like this compound.[2] Its strength lies in its ability to separate the main component from structurally similar impurities, allowing for precise quantification.
Causality of Method Choice: A reversed-phase HPLC (RP-HPLC) method is selected due to the moderate polarity of this compound. A C18 stationary phase provides excellent hydrophobic retention, while a mobile phase of acetonitrile and water allows for fine-tuning of the separation. UV detection is ideal as the pyridine ring contains a strong chromophore.
Experimental Protocol: RP-HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 (v/v) mixture of acetonitrile and water in a 50 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution, then dilute to the mark. This yields a stock solution of ~500 µg/mL.
-
Further dilute 1 mL of the stock solution to 100 mL with the same diluent to prepare a working solution of ~5 µg/mL for analysis.
-
-
Instrumentation & Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid improves peak shape and provides protons for MS compatibility if needed. |
| Gradient | 0-20 min: 30% B to 90% B20-25 min: 90% B25-26 min: 90% B to 30% B26-30 min: 30% B | A gradient elution is crucial for separating impurities with a wide range of polarities and ensuring late-eluting compounds are washed from the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves reproducibility. |
| Detector | PDA/DAD at 265 nm | The pyridine ring system shows strong absorbance. A PDA detector allows for peak purity assessment. |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion. |
-
Data Analysis & System Suitability:
-
Purity Calculation: Purity is typically calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This method assumes all impurities have a similar response factor to the main analyte. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.[7]
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.[8] This ensures the system is performing adequately.
-
Method Validation (Trustworthiness): A robust HPLC method must be validated according to guidelines like USP <1225> or ICH Q2(R1).[9][10] This involves:
-
Specificity: Proving the method can distinguish the analyte from impurities. This is where forced degradation studies are essential.[5][11]
-
Linearity: Demonstrating a linear relationship between concentration and detector response over a defined range.[11]
-
Accuracy & Precision: Ensuring the method gives results that are close to the true value and are reproducible.[11]
-
LOD & LOQ: Determining the lowest concentration of analyte that can be reliably detected and quantified.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound analysis, its primary role is to identify residual solvents and volatile process-related impurities that may not be amenable to HPLC. The mass spectrometer provides definitive structural information, making it superior to GC with less specific detectors like FID or ECD for impurity identification.[12][13]
Causality of Method Choice: this compound is thermally stable enough for GC analysis. A standard non-polar column (e.g., DB-5ms) is suitable for separating a wide range of organic compounds based on their boiling points. Mass spectrometry provides high confidence in compound identification through fragmentation patterns.[14]
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
-
Sample Preparation (Headspace or Direct Injection):
-
Direct Injection: Accurately weigh ~10 mg of the sample and dissolve it in 1 mL of a high-purity solvent (e.g., Dichloromethane) that does not interfere with potential analytes.
-
Headspace (for residual solvents): Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a high-boiling-point solvent like DMSO. Seal and heat the vial to allow volatile solvents to partition into the headspace for injection.
-
-
Instrumentation & Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | A general-purpose, low-bleed column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Initial 40 °C (hold 5 min), ramp to 280 °C at 15 °C/min (hold 5 min) | Starts at a low temperature to separate volatile solvents, then ramps up to elute the main analyte and less volatile impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Mode | Full Scan (m/z 35-400) | Acquires full mass spectra for identification of unknown peaks by library matching. |
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify residual solvents using an internal or external standard calibration method.
-
Quantitative NMR (qNMR): An Orthogonal Method for Absolute Purity
qNMR is a primary analytical method that provides a distinct advantage: it can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[15] It does not require a reference standard of the analyte itself, making it a powerful orthogonal technique to confirm HPLC results.[16][17]
Causality of Method Choice: ¹H NMR is ideal because signal intensity is directly proportional to the number of protons, allowing for straightforward quantification.[15] By choosing a high-purity internal standard with signals that do not overlap with the analyte, a highly accurate purity value can be obtained.[18]
Experimental Protocol: ¹H qNMR Purity Determination
-
Sample and Standard Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic acid or Dimethyl sulfone) into the same vial. The standard must be stable, non-volatile, have high purity, and possess signals in a clear region of the spectrum.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters (Critical for Quantitation):
| Parameter | Recommended Condition | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Sequence | Standard single pulse (zg30) | A 30° pulse angle reduces saturation effects. |
| Relaxation Delay (d1) | ≥ 5 x T₁ (longest) | Crucial step. A long delay (e.g., 30-60s) ensures all protons fully relax between scans, which is essential for accurate integration. |
| Number of Scans | ≥ 16 | Increases signal-to-noise ratio. |
| Solvent | DMSO-d₆ or CDCl₃ | Must fully dissolve both the analyte and the internal standard. |
-
Data Analysis:
-
Process the spectrum with zero-filling and apply manual phase and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.
-
Calculate purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard
-
Summary Comparison of Analytical Techniques
The choice of technique depends on the analytical goal. A comprehensive strategy utilizes the strengths of each.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation based on polarity | Chromatographic separation based on volatility | Spectroscopic quantification based on nuclear properties |
| Primary Use | Purity assay and quantification of non-volatile impurities | Identification/quantification of volatile/semi-volatile impurities & residual solvents | Absolute purity determination (orthogonal check), structural confirmation |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Moderate (mg/mL) |
| Quantitation | Excellent (relative % area or external standards) | Good (requires calibration) | Excellent (absolute, using internal standard) |
| Impurity ID | Limited (based on retention time unless coupled to MS) | Excellent (via mass spectral library matching) | Excellent (provides full structural information) |
| Throughput | High | Moderate | Low to Moderate |
| Key Limitation | Requires reference standards for impurity ID; not for volatiles | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity; requires careful parameter optimization for accuracy |
Workflow for a Comprehensive Purity Assessment
A self-validating and trustworthy purity assessment integrates these techniques into a logical workflow. A critical component of this workflow is the forced degradation study, which validates the specificity of the primary HPLC method.
Forced Degradation Study Workflow
Forced degradation studies are intentionally designed to produce degradation products to prove the analytical method can separate them from the parent compound.[3][19]
Caption: Workflow for a forced degradation study to establish a stability-indicating HPLC method.
Integrated Purity Analysis Strategy
This workflow illustrates how a commercial batch would be fully characterized.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. azooptics.com [azooptics.com]
- 7. Pharmaceutical Analytical Impurities [usp.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. USP <1225> Method Validation - BA Sciences [basciences.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. uspbpep.com [uspbpep.com]
- 12. Blogs | Restek [discover.restek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Senior Application Scientist's Guide to the Characterization of Byproducts in Ethyl 6-Bromonicotinate Synthesis
For researchers, scientists, and professionals in drug development, the purity of key intermediates like Ethyl 6-bromonicotinate is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the characterization of byproducts generated during its synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic origins of these impurities and the rationale behind choosing specific analytical techniques to ensure the robustness and reliability of your synthetic processes.
The Synthesis of this compound: A Look at the Sandmeyer Reaction and Its Potential Pitfalls
This compound, a valuable building block in medicinal chemistry, is commonly synthesized from an aminopyridine precursor via the Sandmeyer reaction.[1][2] This versatile transformation allows for the introduction of a bromo substituent onto the pyridine ring, but it is not without its complexities. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which, while efficient, is also prone to side reactions that generate a range of byproducts.[1][3]
A typical synthetic approach involves the diazotization of ethyl 6-aminonicotinate in the presence of a strong acid and sodium nitrite to form a diazonium salt intermediate. This intermediate is then treated with a copper(I) bromide catalyst to yield the desired product.
Diagram of the Synthesis of this compound via the Sandmeyer Reaction:
Caption: Synthetic pathway of this compound and potential byproduct formation.
The primary byproducts of concern in this synthesis arise from two main pathways:
-
Hydrolysis of the Diazonium Salt: The diazonium salt intermediate is susceptible to reaction with water, leading to the formation of Ethyl 6-hydroxynicotinate.[4] This is a common side reaction in Sandmeyer chemistry, particularly if the reaction temperature is not carefully controlled.
-
Dimerization of the Aryl Radical: The radical mechanism of the Sandmeyer reaction involves the formation of an aryl radical intermediate.[1][3] This highly reactive species can dimerize to form biaryl byproducts. The detection of these biaryl compounds is strong evidence for the radical nature of the Sandmeyer reaction.
A Comparative Analysis of Analytical Techniques for Byproduct Characterization
The choice of analytical technique for characterizing the byproducts of this compound synthesis is critical for ensuring the quality and purity of the final product. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful and commonly employed methods. Each technique offers distinct advantages and disadvantages, and a comprehensive analysis often requires a multi-pronged approach.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile and thermally stable compounds in the gas phase followed by detection and identification based on their mass-to-charge ratio. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Best Suited For | Non-volatile and thermally labile compounds. Ideal for monitoring reaction progress and quantifying known impurities.[5] | Volatile and semi-volatile compounds. Excellent for identifying unknown impurities through mass spectral libraries.[5][6] | Unambiguous structural elucidation of unknown byproducts and quantification of all NMR-active species.[7] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent and filtering before injection. | May require derivatization to increase the volatility of polar analytes. | Requires dissolving the sample in a deuterated solvent. |
| Sensitivity | Generally in the µg/mL to ng/mL range, depending on the detector. | Highly sensitive, often in the pg/mL to fg/mL range.[6] | Lower sensitivity compared to HPLC and GC-MS, typically requiring mg quantities of sample. |
| Data Output | Chromatogram showing retention time and peak area for each component. | Total ion chromatogram and mass spectrum for each peak. | Spectrum showing chemical shifts, coupling constants, and signal integrals. |
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the analysis of byproducts in this compound synthesis. These should be optimized and validated for your specific application.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 265 nm Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction mixture.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Filter through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-500 amu
Sample Preparation:
-
Dissolve approximately 10 mg of the reaction mixture in 1 mL of dichloromethane.
-
If necessary, derivatize with a suitable agent (e.g., BSTFA for hydroxylated byproducts) to improve volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the isolated byproduct or crude reaction mixture in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra, as well as 2D correlation spectra (e.g., COSY, HSQC, HMBC) as needed for complete structural elucidation.
Strategies for Minimizing Byproduct Formation
A thorough understanding of the reaction mechanism and byproduct formation pathways is essential for optimizing the synthesis of this compound and minimizing impurities.
-
Temperature Control: Maintaining a low temperature (typically 0-5°C) during the diazotization step is crucial to prevent the premature decomposition of the diazonium salt and the formation of the hydroxylated byproduct.[4]
-
Purity of Reagents: Using high-purity starting materials and reagents is essential to avoid the introduction of unwanted impurities that could participate in side reactions.
-
Exclusion of Water: Minimizing the presence of water in the reaction mixture can help to reduce the formation of the Ethyl 6-hydroxynicotinate byproduct.
-
Optimization of Catalyst Loading: The concentration of the copper(I) bromide catalyst can influence the rate of the desired reaction versus side reactions. Careful optimization of the catalyst loading is recommended.
Conclusion
The characterization of byproducts in the synthesis of this compound is a critical aspect of process development and quality control in the pharmaceutical industry. A comprehensive analytical approach, employing a combination of HPLC, GC-MS, and NMR spectroscopy, is necessary for the complete identification and quantification of impurities. By understanding the mechanistic origins of these byproducts and implementing strategies to minimize their formation, researchers can ensure the production of high-purity this compound for use in the development of novel therapeutics.
Diagram of the Analytical Workflow for Byproduct Characterization:
Caption: A typical analytical workflow for the characterization of byproducts.
References
- Raja, G., et al. (2020). A simple and trace level-sensitive Gas chromatography with mass spectrometer (GCMS) method was developed, optimized and validated for the determination of seven potentially genotoxic impurities... International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Sandmeyer reaction. Wikipedia.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). IOSR Journal of Pharmacy and Biological Sciences.
- Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. (2022). MDPI.
- Precursors and products from the Sandmeyer reaction. (2021).
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley.
- Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025).
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2024). MDPI.
- Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017).
- Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Web.
- Sandmeyer reaction. (2020). L.S.College, Muzaffarpur.
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PMC - NIH.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Live qualification/validation of purity methods for protein products. CS@Purdue.
- Methyl 6-bromonicotin
- A Comparative Guide to Purity Assessment of Synthesized Ethyl 8-bromooctanoate Deriv
- Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. (2022). PubMed Central.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
A Comparative Guide to the Quantification of Residual Palladium in Ethyl 6-bromonicotinate
Introduction: The Imperative for Palladium Quantification in Pharmaceutical Synthesis
Ethyl 6-bromonicotinate is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its production often relies on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency in forming carbon-carbon and carbon-heteroatom bonds.[1] However, a significant challenge arising from this synthetic route is the potential for residual palladium to remain in the final product.
Palladium, a heavy metal, poses toxicological risks and can compromise the safety and efficacy of the final drug product. Consequently, regulatory bodies worldwide have established stringent limits on the permissible levels of such elemental impurities.[2][3] For researchers and manufacturers, the accurate and precise quantification of residual palladium is not merely a quality control step; it is a critical component of regulatory compliance and patient safety. This guide provides a comparative analysis of established and emerging analytical techniques for this purpose, offering field-proven insights into methodology selection, experimental design, and data interpretation.
The Regulatory Landscape: Setting the Limits
The permissible daily exposure (PDE) for palladium is defined by international guidelines, most notably the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities.[4][5] These limits are based on toxicological data and vary depending on the route of administration.
| Regulatory Body / Guideline | Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) | Concentration Limit (ppm, µg/g) * |
| ICH Q3D / USP <232> | Oral | 100 | 10 |
| ICH Q3D / USP <232> | Parenteral | 10 | 1 |
| ICH Q3D / USP <232> | Inhalation | 10 | 1 |
| EMA | Oral | 100 | 10 |
| EMA | Parenteral | 10 | 1 |
*Concentration limits are calculated assuming a maximum daily dose of 10g of the drug product.[2]
These regulations necessitate the use of highly sensitive and validated analytical methods capable of quantifying palladium at trace levels.[4][6]
Core Analytical Techniques: The Gold Standards for Final QC
The most widely accepted and validated methods for the definitive quantification of elemental impurities are atomic spectroscopy techniques. These methods are the cornerstones of quality control for final product release.[1][7][8]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle of Operation: ICP-MS is the preferred method for trace and ultra-trace metal analysis due to its exceptional sensitivity and specificity.[9] The process involves introducing a prepared sample into a high-temperature argon plasma (~6,000–10,000 K), which desolvates, atomizes, and ionizes the palladium atoms. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for highly sensitive detection.
Caption: Workflow for Palladium Quantification via ICP-MS.
Experimental Protocol: ICP-MS
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the this compound product into a clean microwave digestion vessel.
-
Add 5 mL of concentrated Nitric Acid (HNO₃) and 2 mL of concentrated Hydrochloric Acid (HCl). This mixture, a form of aqua regia, is crucial for effectively digesting the organic matrix and solubilizing all palladium species, which can otherwise bind tightly to the API.[1][10]
-
Seal the vessel and place it in a microwave digestion system. Ramp the temperature to 200°C over 15 minutes and hold for an additional 20 minutes to ensure complete digestion.[11]
-
After cooling, carefully unseal the vessel in a fume hood. Transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with 18 MΩ·cm deionized water.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/L) from a certified palladium stock solution. Matrix-match the standards by including the same acid concentration as the prepared samples.
-
Include an internal standard (e.g., Yttrium or Rhodium) in all blanks, standards, and samples to correct for instrumental drift and matrix effects.[12]
-
-
Analysis:
-
Set up the ICP-MS instrument parameters, selecting a specific palladium isotope for monitoring (e.g., ¹⁰⁵Pd or ¹⁰⁶Pd). Monitor for potential polyatomic interferences.[13]
-
Aspirate the prepared samples into the instrument.
-
Quantify the palladium concentration in the samples against the calibration curve. The final concentration in the original solid sample is calculated by accounting for the initial weight and dilution factor.
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Principle of Operation: Similar to ICP-MS, ICP-OES utilizes an argon plasma to excite the atoms of the element of interest. However, instead of detecting ions, ICP-OES measures the characteristic wavelengths of light (photons) emitted as the excited palladium atoms return to their ground state. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
Experimental Protocol: ICP-OES The sample preparation for ICP-OES is identical to that for ICP-MS. The primary difference lies in the instrumentation and detection limits.
-
Sample Preparation: Follow the microwave digestion protocol described for ICP-MS. Due to the lower sensitivity of ICP-OES, a larger initial sample weight or a lower final dilution volume may be necessary.
-
Instrument Calibration: Prepare calibration standards at a higher concentration range suitable for ICP-OES (e.g., 10, 50, 100, 500 µg/L).
-
Analysis:
-
Select a prominent and interference-free emission line for palladium (e.g., 340.458 nm).[12]
-
Aspirate the samples and measure the emission intensity.
-
Quantify the palladium concentration against the calibration curve.
-
Atomic Absorption Spectroscopy (AAS)
Principle of Operation: AAS is a more traditional technique where a liquid sample is converted into an atomic vapor. A light beam of a specific wavelength, produced by a hollow cathode lamp containing palladium, is passed through this vapor. Ground-state palladium atoms in the vapor absorb this light, and the degree of absorption is proportional to the concentration of palladium in the sample. Graphite Furnace AAS (GFAAS) offers significantly better sensitivity than Flame AAS (FAAS).[14]
Experimental Protocol: GFAAS
-
Sample Preparation: Follow the microwave digestion protocol described for ICP-MS.
-
Instrument Calibration: Prepare calibration standards in a range appropriate for GFAAS (typically similar to or slightly higher than ICP-MS).
-
Analysis:
-
Inject a small aliquot of the prepared sample into the graphite tube of the furnace.
-
The furnace temperature is ramped in stages to dry, char (ash), and finally atomize the sample.
-
Measure the absorbance during the atomization step and quantify against the calibration curve.
-
Comparative Analysis of Core Techniques
| Parameter | ICP-MS | ICP-OES | Graphite Furnace AAS (GFAAS) |
| Detection Limit (LOD) | Excellent (sub-ppb, ng/L)[10][13] | Good (low ppb, µg/L)[15] | Very Good (low ppb, µg/L) |
| Precision (%RSD) | < 5% | < 5% | < 10% |
| Throughput | High (multi-element capability) | High (multi-element capability) | Low (single-element) |
| Matrix Tolerance | Moderate (sensitive to high TDS) | Excellent (handles high TDS well)[15] | Moderate |
| Spectral Interferences | Polyatomic & isobaric interferences require collision cells or high resolution.[13][16] | Fewer, but potential for spectral overlap. | Minimal |
| Instrument Cost | High | Medium | Low to Medium |
| Operating Cost | High (consumables, argon) | Medium (argon) | Low |
| Best For | Meeting stringent regulatory limits (e.g., parenteral), ultra-trace analysis. | Routine QC where limits are less stringent, higher concentration samples. | Labs with lower sample loads and budget constraints. |
Alternative & High-Throughput Screening Methods
While spectroscopy methods are the gold standard for final validation, they can be time-consuming and expensive, creating a bottleneck during process development and optimization.[1][7] Alternative methods offer a faster, more cost-effective way to screen multiple samples, for instance, when evaluating different palladium scavenging techniques.[17][18]
Fluorimetric and Colorimetric Methods
Principle of Operation: These techniques utilize a probe molecule that undergoes a palladium-catalyzed reaction to produce a highly fluorescent or colored product.[9] The intensity of the fluorescence or color is proportional to the amount of palladium present, which can be measured rapidly using a microplate reader.[17]
Causality Behind Use: The primary driver for using these methods is speed and throughput. When optimizing a synthetic process, a chemist may generate dozens of samples to test various scavengers or reaction conditions.[1] ICP-MS analysis for all these samples would be impractical. A fluorimetric assay can provide semi-quantitative data in under an hour, allowing chemists to quickly identify the most promising conditions for reducing palladium levels before committing to a full, quantitative ICP-MS analysis.[7][17]
Caption: High-throughput screening workflow using fluorimetric analysis.
Advantages:
-
Rapid and High-Throughput: Can analyze 96 samples in under an hour.[17]
-
Low Cost: Does not require expensive instrumentation.
-
User-Friendly: Simple protocols that do not require a dedicated analyst.[1]
Limitations:
-
Semi-Quantitative: Results can be affected by the API matrix and the specific palladium species present.[17]
-
Not a Replacement for QC: These methods are intended for screening and process optimization, not for final product release validation.[7][8]
Energy Dispersive X-ray Fluorescence (ED-XRF)
Principle of Operation: This technique involves irradiating the sample with X-rays, causing the palladium atoms to emit secondary, "fluorescent" X-rays with characteristic energies. The detector measures the energy and intensity of these emitted X-rays to identify and quantify the palladium.
Advantages:
-
Non-destructive: The sample is analyzed directly as a solid powder.[6]
-
Rapid and Simple: Minimal sample preparation is required (e.g., pressing into a pellet).[6]
-
Low Operating Cost: Does not require gases or solvents.
Limitations:
-
Lower Sensitivity: The limit of detection is typically in the low ppm range, which may not be sufficient to meet the stringent limits for parenteral drugs.[6]
-
Matrix Effects: The accuracy can be influenced by the physical properties and overall composition of the sample matrix.
Conclusion and Recommendations
The selection of an analytical method for quantifying residual palladium in this compound is dictated by the specific objective, the required sensitivity, and the regulatory context.
-
For Final Product Release and Regulatory Submission: ICP-MS is the unequivocal gold standard. Its superior sensitivity and established validation protocols are necessary to demonstrate compliance with the stringent limits set by ICH Q3D, especially for parenterally administered drugs.[7][9]
-
For Process Development and Scavenger Screening: Fluorimetric/colorimetric methods are highly recommended. Their speed, low cost, and high-throughput nature make them ideal for rapidly comparing the efficacy of various palladium removal strategies, enabling faster process optimization.[17]
-
For Routine In-Process Control (IPC): ICP-OES offers a robust and cost-effective solution when palladium levels are expected to be well above the lowest detection limits, providing a reliable check on process consistency.[15]
-
For Rapid Solid-State Screening: ED-XRF can be a valuable tool for quick, non-destructive checks of the raw solid material, provided its detection limits meet the required specifications for the product.[6]
A self-validating system for palladium quantification should employ a dual approach: utilizing high-throughput screening methods to efficiently optimize the purification process, followed by rigorous validation of the final, optimized product using a fully validated ICP-MS method. This ensures both efficiency in development and uncompromising quality and safety in the final API.
References
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. (2014). Books.
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Merck.
- Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. (n.d.).
- Palladium Detection for API Purific
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (n.d.). ACS Medicinal Chemistry Letters.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. (2009). PubMed.
- Palladium Detection for API. (2000). Arbor Assays.
- DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. (2021).
- Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). (n.d.). Agilent.
- Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. (n.d.). Spectroscopy Online.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2025).
- Development and validation of analytical method for determination of elemental impurities in micafungin for injection. (2024).
- Does anyone know how to quantify Palladium concentration other than using ICP MS ? Any colorimetric test ?. (2015).
- Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. (2024). PubMed Central.
- Guideline on the specification limits for residues of metal catalysts. (n.d.). European Medicines Agency.
- <232> Elemental Impurities - Limits. (n.d.). US Pharmacopeia (USP).
- Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (n.d.). Analytical Methods (RSC Publishing).
- Standards for Elemental Impurities in Pharmaceuticals. (n.d.). Reagecon Knowledge.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (2019). Scirp.org.
- ICP-OES as a Viable Alternative to ICP-MS for Trace Analysis: Meeting the Detection Limits Challenge. (2023). Spectroscopy Online.
- Determination of Gold, Palladium, and Platinum in Noble Metal Ores Prepared by Fire Assay. (2018). Agilent.
- Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2025).
- Analysis of palladium by high resolution ICP-MS. (2019).
- palladium - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2021). Department of Pharmacology.
- Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method. (n.d.).
- Analytical Methods to Determine Palladium in Environmental Matrices: A Review. (n.d.).
- Analytical problems and validation of methods for determination of Palladium in environmental materials. (2014).
- Determination of Palladium in Waste Palladium-Loaded Carbon Catalyst Samples Using Microwave-Assisted Sample Digestion and ICP-OES. (n.d.).
- ICP-OES Determination of Palladium in Palladium Jewellery Alloys Using Yttrium Internal Standard. (2015).
- Confronting Neutrality: Maximizing Success in the Analysis of Transition-Metal Catalysts by MALDI Mass Spectrometry. (n.d.).
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. usp.org [usp.org]
- 4. ijcpa.in [ijcpa.in]
- 5. agilent.com [agilent.com]
- 6. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. arborassays.com [arborassays.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Process Monitoring of Ethyl 6-bromonicotinate Synthesis: The Superiority of LC-MS
In the landscape of pharmaceutical development and fine chemical synthesis, the meticulous control and understanding of reaction kinetics are paramount. Real-time, in-process monitoring provides the critical data needed to optimize yield, minimize impurity formation, and ensure process safety and reproducibility. This guide focuses on the synthesis of Ethyl 6-bromonicotinate, a key intermediate in the production of various active pharmaceutical ingredients (APIs), and compares leading analytical techniques for its in-process monitoring.
We will delve into the practical application and comparative performance of Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Through a detailed analysis, we demonstrate why LC-MS emerges as the most robust, sensitive, and informative technique for this application.
The Synthesis of this compound: A Brief Overview
This compound is typically synthesized via the esterification of 6-bromonicotinic acid with ethanol, often catalyzed by an acid. While seemingly straightforward, this reaction can be accompanied by the formation of impurities, such as unreacted starting material or byproducts from potential side reactions. Effective monitoring must therefore track the depletion of the starting acid, the formation of the desired ester product, and the emergence of any critical impurities.
Caption: Synthesis pathway for this compound.
Comparative Analysis of Monitoring Techniques
The choice of an analytical technique for reaction monitoring depends on the specific requirements of the process, including the need for sensitivity, selectivity, structural information, and speed. LC-MS is an indispensable tool in the pharmaceutical industry, offering a comprehensive solution for various challenges in research and development.[1] It provides a robust and reliable platform for scientists to obtain critical data at every stage of drug development.[1]
| Parameter | LC-MS | HPLC-UV | GC-MS | NMR |
| Specificity | Very High (Mass & RT) | Moderate (RT only) | High (Mass & RT) | High (Chemical Shift) |
| Sensitivity (LOD/LOQ) | Excellent (pg-ng/mL) | Good (ng-µg/mL) | Good (for volatiles) | Poor (µg-mg/mL) |
| Structural Information | Excellent (MS/MS) | None | Good (Fragmentation) | Excellent (Connectivity) |
| Quantitation | Excellent (with standards) | Good (requires RRFs) | Good (with standards) | Excellent (Absolute) |
| Online Capability | Readily automated | Readily automated | Difficult for liquids | Complex/Specialized HW |
| Key Advantage | Unambiguous identification | Simplicity & Robustness | Volatile analysis | No standards needed |
| Key Limitation | Matrix effects, Cost | Co-elution, No mass data | Not for non-volatiles | Low sensitivity |
LC-MS combines the powerful separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[1] This synergy makes it exceptionally well-suited for monitoring complex reaction mixtures.
Why LC-MS Excels for this Reaction:
-
Unambiguous Identification: LC-MS provides the molecular weight of the components. For this compound (C₈H₈BrNO₂), the expected protonated molecule [M+H]⁺ will show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br isotopes in ~1:1 ratio), providing definitive confirmation of its formation.[2] This is a significant advantage over HPLC-UV, where peaks are identified by retention time alone.
-
High Sensitivity & Selectivity: It can detect and quantify reactants, products, and low-level impurities in a single run, often at picogram-per-milliliter concentrations.[3] This is crucial for identifying trace byproducts that could impact the final API's purity and safety.[4]
-
Impurity Profiling: Unknown peaks in the chromatogram can be preliminarily identified by their mass-to-charge ratio (m/z) and fragmentation patterns (using MS/MS), accelerating process understanding and troubleshooting.[5][6]
Caption: Typical workflow for LC-MS reaction monitoring.
HPLC-UV is a workhorse in many analytical labs. It separates compounds based on their interaction with a stationary phase, and a UV detector measures their absorbance.
Causality of its Limitations: While robust, HPLC-UV's reliance on UV absorbance and retention time presents challenges. Without reference standards for every potential byproduct, new peaks are simply "unknowns." Furthermore, if an impurity co-elutes with the main product and has a similar UV chromophore, it will be impossible to quantify accurately. This is a significant risk in drug development where purity is non-negotiable. Calculating accurate concentrations requires determining the UV relative response factors (RRFs) for each component, which is not feasible for unknown or transient species.[7][8]
GC-MS is a powerful technique for volatile and semi-volatile compounds. However, this compound and its parent acid are solids with relatively low volatility, making them unsuitable for direct GC analysis without derivatization. This extra sample preparation step introduces complexity and potential for error, making GC-MS a less practical choice for real-time monitoring of this specific reaction.
NMR is an inherently quantitative technique that provides detailed structural information without the need for reference standards.[7] However, its primary drawback is its significantly lower sensitivity compared to mass spectrometry. For in-process monitoring, where tracking low-level impurities is often critical, NMR may fail to detect species that are readily observed by LC-MS. While flow-NMR systems exist, their complexity and cost are often prohibitive for routine online monitoring.[8][9]
Experimental Protocols
The following protocols outline the practical steps for monitoring the esterification reaction using LC-MS and HPLC-UV.
-
Sampling & Preparation:
-
At timed intervals (e.g., 0, 15, 30, 60, 120 mins), withdraw a 10 µL aliquot from the reaction vessel.
-
Immediately quench the reaction by diluting the aliquot into 990 µL of a 50:50 acetonitrile/water solution in an autosampler vial. This 1:100 dilution prevents further reaction and prepares the sample for injection.[2]
-
If solids are present, filter the diluted sample through a 0.22 µm syringe filter.
-
-
LC-MS Instrumentation & Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Causality: A C18 column is ideal for retaining and separating the moderately polar analytes involved.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid aids in protonation for better ESI+ efficiency.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Source: Electrospray Ionization, Positive Mode (ESI+). Causality: The pyridine nitrogen in the analytes is readily protonated, making ESI+ the optimal choice.
-
MS Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Monitor the ion chromatograms for the following m/z values:
-
6-Bromonicotinic Acid: [M+H]⁺ at m/z 202/204.
-
This compound: [M+H]⁺ at m/z 230/232.
-
-
Integrate the peak areas to generate reaction profiles, plotting concentration (or area) versus time.
-
-
Sampling & Preparation: Follow the same procedure as described in Protocol 1.
-
HPLC-UV Instrumentation & Conditions:
-
HPLC System: Standard HPLC with a Diode Array Detector (DAD) or UV detector.
-
Column & Mobile Phase: Use the same LC conditions as in Protocol 1.
-
UV Detection Wavelength: 265 nm. Causality: This wavelength provides a good response for the pyridine ring chromophore present in both the reactant and product.
-
-
Data Analysis:
-
Identify peaks based on their retention times, confirmed by running standards of the starting material and purified product.
-
Integrate peak areas to monitor the reaction progress. Note that without RRFs, these are area percentages, not true weight percentages.[7]
-
Decision Framework: Choosing the Right Tool
For researchers and process chemists, selecting the appropriate analytical tool is a critical decision that impacts development timelines and process robustness.
Caption: Decision tree for selecting a monitoring technique.
Conclusion
For the in-process monitoring of this compound synthesis, LC-MS provides an unparalleled combination of specificity, sensitivity, and structural insight.[10] It not only allows for accurate tracking of reactants and products but also enables the rapid identification of unknown byproducts, which is essential for robust process development and ensuring final product quality in the pharmaceutical industry. While techniques like HPLC-UV and NMR have their place, the comprehensive data delivered by LC-MS justifies its role as the superior analytical choice for this application, offering a self-validating system that ensures both process understanding and control. The ability to perform high-throughput analyses with precision makes LC-MS an indispensable tool.[10]
References
- Top Benefits of Liquid Chromatography Mass Spectrometry (LCMS) in Pharmaceutical Research.
- LC-MS Features and Applic
- Advancements in LC-MS Technology for Pharma. SynThink Research Chemicals.
- Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences.
- LC/MS Applications in Drug Development. BioAgilytix Labs.
- Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical and Bio-Medical Science.
- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Request PDF.
- Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
- NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
- This compound | CAS 132334-98-6. Santa Cruz Biotechnology.
- Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction.
- Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
- Methyl 6-bromonicotin
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
- Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatiz
- Mthis compound | 26218-78-0. Tokyo Chemical Industry (India) Pvt. Ltd.
- LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
- LC-MS Analysis for Monitoring Diethyl 8-bromooctylphosphon
- An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. Royal Society of Chemistry.
- Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. LC-MS Features and Applications | AxisPharm [axispharm.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Esterification of 6-Bromonicotinic Acid: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. 6-Bromonicotinic acid is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its ester derivatives are frequently utilized in cross-coupling reactions and further functionalization. The choice of esterification method can significantly impact yield, purity, and scalability. This guide provides an in-depth, objective comparison of common esterification methods for 6-bromonicotinic acid, supported by experimental insights and protocols to aid in your synthetic strategy.
Introduction to the Esterification of 6-Bromonicotinic Acid
6-Bromonicotinic acid presents a unique set of challenges and opportunities for esterification. The presence of the electron-withdrawing bromine atom and the pyridine nitrogen can influence the reactivity of the carboxylic acid. The selection of an appropriate esterification method is therefore not trivial and depends on factors such as the scale of the reaction, the desired purity of the product, the sensitivity of other functional groups on the alcohol, and cost considerations. This guide will explore four widely used methods: Fischer-Speier Esterification, Steglich Esterification, the Mitsunobu Reaction, and esterification via an acid chloride intermediate.
Comparative Overview of Esterification Methods
| Method | Typical Reagents | Reaction Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Alcohol (as solvent and reagent), strong acid catalyst (e.g., H₂SO₄, HCl, TsOH) | High temperature (reflux), often with water removal | Inexpensive reagents, simple procedure, scalable. | Harsh acidic conditions, may not be suitable for acid-sensitive substrates, reversible reaction requiring measures to drive to completion. |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst) | Mild (often room temperature), anhydrous | Mild conditions, high yields, suitable for acid-sensitive and sterically hindered substrates.[1][2] | Use of stoichiometric coupling agents, formation of by-products (e.g., DCU) that require removal, potential for side reactions if not optimized.[1] |
| Mitsunobu Reaction | Alcohol, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) | Mild (0 °C to room temperature), anhydrous | Very mild conditions, high yields, stereochemical inversion at the alcohol center.[3][4] | Stoichiometric amounts of reagents, formation of triphenylphosphine oxide and hydrazine by-products that can complicate purification, requires acidic nucleophiles (pKa < 13).[3][5] |
| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, often with a non-nucleophilic base (e.g., pyridine, triethylamine) | 1. Reflux 2. Mild (often 0 °C to room temperature) | Irreversible reaction, generally high yields, rapid reaction of the acid chloride. | Two-step process, thionyl chloride and oxalyl chloride are corrosive and moisture-sensitive, generates HCl as a by-product.[6] |
In-Depth Analysis and Experimental Protocols
Fischer-Speier Esterification: The Workhorse Method
The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] For 6-bromonicotinic acid, this method is often the first to be considered due to its simplicity and low cost. The reaction is an equilibrium process, and to achieve high yields, it is typically necessary to either use a large excess of the alcohol or remove the water that is formed during the reaction.[8]
Causality of Experimental Choices:
-
Acid Catalyst: A strong protic acid like sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol/Water Removal: Le Châtelier's principle dictates that the removal of a product (water) or the use of an excess of a reactant (alcohol) will shift the equilibrium towards the formation of the ester. For larger-scale reactions, a Dean-Stark apparatus is often employed to azeotropically remove water.
Experimental Protocol: Synthesis of Methyl 6-Bromonicotinate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromonicotinic acid (1.0 eq).
-
Add a large excess of methanol (e.g., 20-50 equivalents), which acts as both the solvent and the reagent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mthis compound.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.
Expected Outcome: This method is expected to provide moderate to good yields of the desired ester, typically in the range of 60-80%, depending on the efficiency of water removal and reaction time.
Workflow Diagram:
Caption: Fischer-Speier esterification workflow.
Steglich Esterification: The Mild and Versatile Approach
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[2]
Causality of Experimental Choices:
-
DCC/EDC: The carbodiimide acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
DMAP: DMAP serves as an acyl transfer catalyst. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then readily attacked by the alcohol. This catalytic cycle enhances the reaction rate and suppresses the formation of the N-acylurea by-product.[9]
Experimental Protocol: Synthesis of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromonicotinic acid (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, if DCC was used, the dicyclohexylurea (DCU) by-product will precipitate and can be removed by filtration. If EDC is used, the urea by-product is water-soluble and can be removed during the aqueous workup.
-
Dilute the reaction mixture with the organic solvent and wash sequentially with a dilute acid (e.g., 5% HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: Steglich esterification typically provides high yields (often >85%) of the desired ester under mild conditions.[1] The primary challenge lies in the removal of the urea by-product, especially on a larger scale.
Mechanism Diagram:
Caption: Simplified Steglich esterification mechanism.
Mitsunobu Reaction: Precision and Stereochemical Control
The Mitsunobu reaction is a powerful tool for the esterification of alcohols under exceptionally mild, neutral conditions.[3] It proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the alcohol's chiral center.[4]
Causality of Experimental Choices:
-
Triphenylphosphine (PPh₃) and DEAD/DIAD: This redox couple is the heart of the Mitsunobu reaction. PPh₃ is oxidized to triphenylphosphine oxide (TPPO), while the azodicarboxylate is reduced. This process activates the alcohol by converting the hydroxyl group into a good leaving group (an oxyphosphonium salt).
-
Acidic Nucleophile: The carboxylic acid must be sufficiently acidic (pKa < 13) to protonate the intermediate betaine formed from PPh₃ and DEAD/DIAD. 6-Bromonicotinic acid is acidic enough for this reaction.
Experimental Protocol: Synthesis of Isopropyl 6-Bromonicotinate
-
In a dry round-bottom flask under an inert atmosphere, dissolve 6-bromonicotinic acid (1.2 eq), isopropanol (1.0 eq), and triphenylphosphine (1.2 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in the same solvent to the reaction mixture. A color change is often observed.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The major challenge in the workup is the removal of the triphenylphosphine oxide and the hydrazine by-products. Purification is typically achieved by column chromatography on silica gel.
Expected Outcome: The Mitsunobu reaction generally provides high yields of the ester. However, the purification can be challenging due to the by-products.
Logical Relationship Diagram:
Caption: Key steps in the Mitsunobu reaction.
Esterification via Acid Chloride: The High-Reactivity Route
This two-step method involves the initial conversion of the carboxylic acid to a highly reactive acid chloride, which then readily reacts with an alcohol to form the ester. This approach is often used when other methods fail, particularly with unreactive alcohols.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂): These reagents are effective for converting carboxylic acids to acid chlorides. Thionyl chloride produces gaseous by-products (SO₂ and HCl), which can be easily removed. Oxalyl chloride is often used for more sensitive substrates as its by-products are also gaseous (CO, CO₂, and HCl).
-
Base: A non-nucleophilic base like pyridine or triethylamine is often added during the reaction of the acid chloride with the alcohol to neutralize the HCl that is formed.
Experimental Protocol: Synthesis of Benzyl 6-Bromonicotinate
Step 1: Synthesis of 6-Bromonicotinoyl Chloride
-
In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 6-bromonicotinic acid (1.0 eq).
-
Add an excess of thionyl chloride (e.g., 5-10 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux for 1-3 hours. The reaction is typically complete when the evolution of gas ceases.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 6-bromonicotinoyl chloride is often used in the next step without further purification.
Step 2: Esterification
-
In a separate dry flask under an inert atmosphere, dissolve benzyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent like DCM or THF.
-
Cool the solution to 0 °C.
-
Slowly add a solution of the crude 6-bromonicotinoyl chloride (1.0 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, a dilute acid solution, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Expected Outcome: This method generally provides high yields of the ester. The main considerations are the handling of the corrosive and moisture-sensitive reagents.
Experimental Workflow Diagram:
Caption: Two-step esterification via an acid chloride.
Conclusion and Recommendations
The choice of an esterification method for 6-bromonicotinic acid is a critical decision in the synthetic planning process.
-
For large-scale, cost-effective synthesis where the alcohol is simple and the substrate is not acid-sensitive, Fischer-Speier esterification is a viable option.
-
When dealing with acid-sensitive substrates or requiring milder conditions , Steglich esterification offers an excellent alternative with high yields, provided that the by-product removal is manageable.
-
For precious or complex alcohols, especially where stereochemical inversion is desired , the Mitsunobu reaction is unparalleled in its mildness and control, though purification can be a significant consideration.
-
When other methods prove inefficient, or a rapid and irreversible reaction is needed , formation of the acid chloride followed by reaction with the alcohol is a robust and high-yielding strategy.
By understanding the underlying mechanisms and practical considerations of each method, researchers can make informed decisions to optimize the synthesis of 6-bromonicotinic acid esters for their specific applications.
References
- Hughes, D. L. The Mitsunobu Reaction. Org. React.1992, 42, 335-656. DOI: 10.1002/0471264180.or042.02. [Link]
- Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978, 17 (7), 522-524. DOI: 10.1002/anie.197805221. [Link]
- Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252-3258. DOI: 10.1002/cber.189502803176. [Link]
- Dodge, J. A.; Nissen, J. S.; Presnell, M. A New, More General Mitsunobu Reaction. J. Org. Chem.1994, 59 (2), 234-236. DOI: 10.1021/jo00081a002. [Link]
- Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021, 23 (17), 6405-6413. DOI: 10.1039/D1GC02251B. [Link]
- But, T. Y.; Toy, P. H. The Mitsunobu reaction: a powerful tool for the synthesis of natural products. Chem. Asian J.2007, 2 (11), 1340-1355. DOI: 10.1002/asia.200700182. [Link]
- Otera, J.
- Wikipedia contributors. Fischer–Speier esterification. Wikipedia, The Free Encyclopedia. [Link]
- Wikipedia contributors. Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. Acid to Ester. [Link]
- Wikipedia contributors. Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]
- Organic Chemistry Portal. Mitsunobu Reaction. [Link]
- Organic Chemistry Portal.
- Organic Chemistry Portal.
- Tsakos, M.; Schaffert, E. S.; Clement, L. L.; Villadsen, N. L.; Poulsen, T. B. Ester coupling reactions–an enduring challenge in the chemical synthesis of bioactive natural products. Nat. Prod. Rep.2015, 32 (4), 605-632. DOI: 10.1039/c4np00106k. [Link]
- Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
Sources
- 1. Steglich esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Ethyl 6-bromonicotinate in API Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of an Active Pharmaceutical Ingredient (API) synthesis. This guide provides an in-depth comparative analysis of Ethyl 6-bromonicotinate, a key pyridine-based building block, against its common alternative, Ethyl 6-chloronicotinate. By examining the fundamental principles of chemical reactivity and presenting representative experimental data, this document aims to empower you to make informed decisions in your synthetic strategies.
The Central Role of Halonicotinates in Modern Drug Synthesis
Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs across a wide range of therapeutic areas.[1][2][3] this compound, with its reactive bromine atom and versatile ester functionality, is a valuable intermediate for introducing the nicotinic acid moiety into complex molecules. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are workhorse transformations in modern pharmaceutical development.[4]
Reactivity Decoded: The Bromine Advantage
The choice between a bromo or a chloro substituent on the pyridine ring is not arbitrary; it has significant implications for reaction kinetics and overall process efficiency. The superior performance of this compound in many cross-coupling reactions is rooted in fundamental principles of chemical bonding.
The Carbon-Halogen (C-X) bond strength is the determining factor in the rate-determining oxidative addition step of the catalytic cycle. The C-Br bond is inherently weaker and thus has a lower bond dissociation energy (BDE) than the C-Cl bond. This means that less energy is required to break the C-Br bond, leading to a faster rate of oxidative addition of the palladium catalyst and, consequently, a more efficient overall reaction.
This reactivity trend (I > Br > Cl > F) is a well-established principle in organic chemistry and is a key consideration when designing synthetic routes that prioritize mild reaction conditions and high throughput.
Comparative Performance Analysis: A Tale of Two Halogens
To illustrate the practical implications of the differing reactivities, we present a comparative analysis of this compound and Ethyl 6-chloronicotinate in two of the most common and critical transformations in API synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Case Study 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the synthesis of many biaryl-containing APIs, a halopyridine is coupled with a boronic acid or ester. Here, we compare the performance of this compound and Ethyl 6-chloronicotinate in a representative coupling with 4-methoxyphenylboronic acid.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Parameter | This compound | Ethyl 6-chloronicotinate |
| Reaction Time | 2-4 hours | 8-12 hours |
| Typical Yield | 85-95% | 70-85% |
| Catalyst Loading | 1-2 mol% | 2-4 mol% |
| Reaction Temperature | 80-90 °C | 100-110 °C |
As the data suggests, the use of this compound allows for significantly shorter reaction times, lower catalyst loadings, and milder reaction temperatures to achieve higher yields. This translates to increased throughput, reduced cost of goods (due to lower catalyst and energy consumption), and a more favorable process mass intensity (PMI).
Case Study 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds to construct arylamines, which are prevalent in many APIs. We will now compare the two halonicotinates in a typical amination reaction with morpholine.
Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination
| Parameter | This compound | Ethyl 6-chloronicotinate |
| Reaction Time | 4-6 hours | 12-24 hours |
| Typical Yield | 80-90% | 65-80% |
| Catalyst Loading | 2-3 mol% | 3-5 mol% |
| Reaction Temperature | 90-100 °C | 110-120 °C |
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination benefits from the enhanced reactivity of the C-Br bond. The use of this compound leads to a more efficient process with higher yields and milder conditions, which is particularly advantageous when dealing with sensitive functional groups on the amine coupling partner or elsewhere in the molecule.
Experimental Protocols for Benchmark Reactions
To provide a practical framework for your own benchmarking studies, we provide detailed, step-by-step methodologies for the representative Suzuki-Miyaura and Buchwald-Hartwig reactions.
Experimental Workflow: A Visual Guide
Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-halonicotinate with 4-Methoxyphenylboronic Acid
Materials:
-
This compound or Ethyl 6-chloronicotinate (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried round-bottom flask, add the Ethyl 6-halonicotinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of the solvent mixture.
-
Add the catalyst solution to the reaction flask.
-
Heat the reaction mixture to the desired temperature (e.g., 85°C for the bromo-compound, 105°C for the chloro-compound) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of Ethyl 6-halonicotinate with Morpholine
Materials:
-
This compound or Ethyl 6-chloronicotinate (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous and degassed)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and sodium tert-butoxide (1.4 eq).
-
Add the Ethyl 6-halonicotinate (1.0 eq) and anhydrous, degassed toluene.
-
Add the morpholine (1.2 eq) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 95°C for the bromo-compound, 115°C for the chloro-compound).
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired aminopyridine.
Cost-Effectiveness Analysis: Balancing Reactivity and Raw Material Cost
While this compound offers clear advantages in terms of reactivity, a comprehensive evaluation must also consider the relative cost of the starting materials. As of the publication of this guide, Ethyl 6-chloronicotinate is generally available at a lower price point per kilogram than this compound.
However, a simple comparison of raw material cost is insufficient. A true cost-effectiveness analysis must account for the total process cost, which includes:
-
Catalyst and Ligand Cost: The higher catalyst loading required for the chloro-analog can significantly increase costs, especially with expensive phosphine ligands.
-
Energy Costs: The higher reaction temperatures and longer reaction times associated with Ethyl 6-chloronicotinate lead to increased energy consumption.
-
Solvent and Waste Disposal Costs: Longer reaction times can lead to greater solvent loss and potentially more side-product formation, increasing purification and waste disposal costs.
-
Throughput and Capital Cost: The faster reaction times with this compound allow for more batches to be processed in the same equipment, increasing throughput and improving the return on capital investment.
Caption: Factors influencing the total process cost-effectiveness.
For early-stage drug discovery and process development, where speed and reliability are paramount, the higher reactivity of this compound often justifies its higher initial cost. For large-scale manufacturing, a thorough process-specific cost analysis is recommended to determine the most economically advantageous starting material.
Conclusion and Recommendations
This compound consistently demonstrates superior performance over Ethyl 6-chloronicotinate in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of a wide range of APIs. This enhanced reactivity, stemming from the lower C-Br bond dissociation energy, translates to tangible process advantages, including shorter reaction times, milder conditions, lower catalyst loadings, and higher yields.
As a Senior Application Scientist, my recommendation is as follows:
-
For process development and early-to-mid-stage clinical supply , the use of This compound is strongly recommended . The increased speed, reliability, and milder conditions will accelerate development timelines and reduce the risk of failed batches.
-
For large-scale commercial manufacturing , a process-specific cost-benefit analysis should be conducted. While Ethyl 6-chloronicotinate may offer a lower upfront cost, the total process cost, including catalyst, energy, and throughput considerations, may still favor the use of the more reactive this compound.
By understanding the fundamental principles of reactivity and conducting a thorough evaluation of the process as a whole, you can select the optimal starting material to ensure a robust, efficient, and economically viable API synthesis.
References
- Altaf, A. A., Shahzad, A., Gul, Z., Rasool, N., Badshah, A., Lal, B., & Khan, E. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11. [Link]
- Siddiqui, N., Ahsan, W., Alam, M. S., Azad, B., & Akhtar, M. J. (2011). Newer Biologically Active Pyridines: A Potential Review. Research Journal of Pharmacy and Technology, 4(12), 1918-32.
- Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
Sources
A Comparative Guide to Orthogonal Purity Validation of Ethyl 6-bromonicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
Ethyl 6-bromonicotinate is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final drug product. Even trace impurities can lead to the formation of undesirable byproducts, potentially altering the pharmacological and toxicological profile of the API. Therefore, employing robust and orthogonal analytical methods for purity determination is not merely a regulatory expectation but a scientific necessity.
Orthogonality in analytical chemistry refers to the use of two or more methods that measure the same analyte based on different physicochemical principles.[1] This approach provides a more comprehensive purity assessment, as a single method may not be capable of separating and detecting all potential impurities. By employing orthogonal techniques, the risk of overlooking co-eluting or non-responsive impurities is significantly minimized.
This guide will explore the application of two powerful and orthogonal chromatographic techniques, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity validation of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₈BrNO₂ | [2] |
| Molecular Weight | 230.06 g/mol | [2][3] |
| Appearance | White to off-white solid (predicted) | Analogous to Mthis compound |
| Melting Point | Not readily available. The analogous Mthis compound has a melting point of 119-121 °C. | [4] |
| Boiling Point | Not readily available. The analogous Mthis compound has a boiling point of 107-110 °C at 4 Torr. | [4] |
| Solubility | Predicted to be soluble in organic solvents like methanol, acetonitrile, and ethyl acetate. Limited solubility in water is expected. | Based on general properties of similar organic esters. |
The ester functionality and the presence of the pyridine ring and bromine atom confer a moderate polarity to the molecule, making it suitable for analysis by both RP-HPLC and GC.
The Principle of Orthogonal Validation
The core principle of orthogonal validation is to build a comprehensive and reliable purity profile by analyzing the sample with techniques that have different separation and/or detection mechanisms. This ensures that impurities that might be missed by one method are detected by another.
Caption: Orthogonal validation workflow.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their polarity.[5] For this compound, a C18 column is an excellent starting point, where the non-polar stationary phase will retain the analyte, and a polar mobile phase will elute it.
Rationale for RP-HPLC
-
Versatility: RP-HPLC can separate a wide range of non-volatile and thermally labile impurities.
-
High Resolution: Modern columns provide excellent separation efficiency.
-
Established Methodology: RP-HPLC methods are well-documented and widely accepted by regulatory agencies.
Experimental Protocol: RP-HPLC Purity Determination
This protocol is a starting point and should be optimized and validated according to ICH Q2(R1) guidelines.[1][6][7]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for pyridine-containing compounds by suppressing the ionization of the nitrogen atom. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% B | A gradient is employed to elute a wide range of potential impurities with varying polarities. The initial isocratic hold ensures good peak shape for the main component. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | Based on the UV absorbance maximum of the nicotinic acid chromophore. A PDA detector will be beneficial for identifying impurities with different UV spectra. |
| Injection Volume | 10 µL | |
| Sample Preparation | Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent). |
Data Analysis: The purity of the sample is calculated using the area percentage method. The area of the this compound peak is divided by the total area of all peaks in the chromatogram.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful orthogonal technique to HPLC, as it separates compounds based on their volatility and boiling point, followed by detection based on their mass-to-charge ratio.[8][9] This provides a highly selective and sensitive method for purity analysis.
Rationale for GC-MS
-
Orthogonal Separation: Separation based on volatility provides a different selectivity profile compared to HPLC.
-
High Sensitivity: MS detection offers excellent sensitivity for trace impurity analysis.
-
Structural Information: The mass spectrum provides valuable structural information for the identification of unknown impurities.
Experimental Protocol: GC-MS Purity Determination
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column that separates compounds based on their boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas compatible with MS detection. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A temperature program is used to separate compounds with a range of boiling points. |
| Injection Mode | Split (50:1) | A split injection is used to avoid overloading the column with the main component. |
| Injection Volume | 1 µL | |
| MS Source Temperature | 230 °C | |
| MS Quadrupole Temperature | 150 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra. |
| Scan Range | 40-400 amu | A suitable range to capture the molecular ion and fragmentation pattern of this compound and potential impurities. |
| Sample Preparation | Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask with ethyl acetate. | Ethyl acetate is a volatile solvent suitable for GC analysis. |
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of any detected impurities can be compared to spectral libraries for tentative identification.
Experimental Workflow and Data Comparison
A systematic approach is crucial for obtaining reliable and comparable data from the orthogonal methods.
Caption: Experimental workflow for orthogonal analysis.
Hypothetical Data Comparison
The following table presents a hypothetical comparison of purity results obtained from the two orthogonal methods for a single batch of this compound.
| Method | Purity (%) | Impurity 1 (RT/RI) | Impurity 2 (RT/RI) |
| RP-HPLC | 99.5% | 0.2% (15.2 min) | 0.3% (18.5 min) |
| GC-MS | 99.4% | 0.25% (RI 1650) | 0.35% (RI 1780) |
The close agreement between the two methods provides a high degree of confidence in the determined purity value. Any significant discrepancies would warrant further investigation into the potential for co-eluting or non-responsive impurities in one of the methods.
Conclusion: A Synergistic Approach to Purity Validation
The purity validation of pharmaceutical intermediates like this compound necessitates a rigorous and multi-faceted analytical strategy. Relying on a single analytical technique, no matter how powerful, carries an inherent risk of an incomplete purity assessment. The synergistic use of orthogonal methods, such as RP-HPLC and GC-MS, provides a robust framework for obtaining a comprehensive and reliable purity profile. This approach, grounded in sound scientific principles and validated according to international guidelines, is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines.
- National Center for Biotechnology Information. (n.d.). Ethyl 6-Bromopicolinate. PubChem.
- ResearchGate. (2023, March 9). Analytical Method Development and Validation by RP-HPLC technique: a Review.
- PubChem. (n.d.). 6-Bromo-5-cyano-nicotinic acid ethyl ester.
- PubChem. (n.d.). Ethyl 6-bromo-5-nitronicotinate.
- PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
- Google Patents. (n.d.). Halogenation of pyridine compounds.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. scbt.com [scbt.com]
- 3. Ethyl 6-Bromopicolinate | C8H8BrNO2 | CID 2758810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mthis compound | 26218-78-0 [chemicalbook.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Researcher's Guide to Interpreting the Certificate of Analysis for Ethyl 6-bromonicotinate: A Comparative Approach
For researchers, scientists, and professionals in drug development, the purity and identity of starting materials are paramount. A seemingly minor impurity in a key reagent can lead to unforeseen side reactions, impact product yield and purity, and ultimately compromise the integrity of research findings. The Certificate of Analysis (CoA) is the primary document providing evidence of a chemical's quality. However, interpreting a CoA requires a nuanced understanding of the analytical techniques employed and the potential pitfalls in reagent quality.
This guide provides an in-depth, comparative analysis of the Certificate of Analysis for Ethyl 6-bromonicotinate, a crucial building block in the synthesis of various pharmaceutical compounds. We will dissect the critical parameters on a CoA, compare hypothetical data from two different suppliers, and provide the rationale behind the analytical methodologies used to verify quality.
The Critical Role of the Certificate of Analysis
A Certificate of Analysis is more than just a document of compliance; it is a detailed report card of a specific batch of a chemical.[1][2] It provides a summary of the tests performed to ensure the material meets predetermined specifications. For a compound like this compound, which is often used in multi-step syntheses, even trace impurities can have a cascading effect on downstream reactions. Therefore, a thorough evaluation of the CoA is a critical first step in any experimental workflow.
Deconstructing the Certificate of Analysis for this compound
Let's examine the key sections of a typical CoA for this compound and understand the significance of each parameter.
A typical CoA will include the following:
-
Product Information: Name, CAS number (132334-98-6), molecular formula (C8H8BrNO2), and molecular weight (230.06 g/mol ).[3]
-
Physical Properties: Appearance, melting point, etc.
-
Analytical Data: Results from various analytical techniques to confirm identity and purity.
Here is a logical workflow for interpreting a CoA:
Caption: A stepwise workflow for the comprehensive evaluation of a Certificate of Analysis.
Comparative Analysis: Supplier A vs. Supplier B
To illustrate the importance of a critical evaluation, let's compare two hypothetical CoAs for this compound from two different suppliers.
| Parameter | Supplier A | Supplier B | Significance & Interpretation |
| Appearance | White to off-white crystalline solid | White crystalline solid | A significant deviation in color could indicate the presence of impurities. |
| Purity by HPLC | 98.7% | 99.8% | A higher purity is generally desirable. The method of analysis (e.g., peak area normalization) should be considered. |
| ¹H NMR | Conforms to structure | Conforms to structure | This confirms the identity of the compound. A detailed analysis of the spectrum is crucial to spot any structural inconsistencies or impurities with protons. |
| Mass Spectrometry (m/z) | [M+H]⁺ = 230.1, 232.1 | [M+H]⁺ = 230.1, 232.1 | Confirms the molecular weight and the presence of bromine (due to the isotopic pattern of Br). |
| Residual Solvents (GC) | Dichloromethane: 450 ppm | Dichloromethane: < 50 ppm | High levels of residual solvents can interfere with reactions and are often regulated. Supplier B shows better control of solvent removal. |
| Water Content (Karl Fischer) | 0.2% | 0.05% | Excess water can be detrimental to moisture-sensitive reactions. |
| Heavy Metals | < 10 ppm | < 10 ppm | Important for materials intended for pharmaceutical use.[1] |
From this comparison, Supplier B's product appears to be of higher quality due to its higher purity and lower levels of residual solvents and water. While Supplier A's material may be suitable for some applications, the higher impurity profile could be problematic in sensitive synthetic steps.
Deep Dive into Key Analytical Techniques
¹H NMR Spectroscopy: Confirming the Molecular Structure
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.[4][5] The spectrum provides information about the chemical environment of each proton, the number of protons in a given environment, and the connectivity of the atoms.
For this compound, we would expect to see the following signals:
-
A triplet corresponding to the three protons of the methyl group (-CH₃) of the ethyl ester.
-
A quartet corresponding to the two protons of the methylene group (-CH₂-) of the ethyl ester.
-
Three aromatic protons on the pyridine ring, each with a distinct chemical shift and coupling pattern.
Interpreting the ¹H NMR Spectrum of this compound:
Based on known chemical shifts for similar structures, a typical ¹H NMR spectrum of this compound in CDCl₃ would show:
-
~1.4 ppm (triplet, 3H): The methyl protons of the ethyl group, split by the adjacent methylene protons.
-
~4.4 ppm (quartet, 2H): The methylene protons of the ethyl group, split by the adjacent methyl protons.
-
~7.6 ppm (doublet, 1H): The proton at the 5-position of the pyridine ring.
-
~8.2 ppm (doublet of doublets, 1H): The proton at the 4-position of the pyridine ring.
-
~8.9 ppm (doublet, 1H): The proton at the 2-position of the pyridine ring.
Any significant deviation from these expected chemical shifts or the presence of unexpected peaks could indicate an incorrect structure or the presence of impurities.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity
HPLC is the workhorse technique for assessing the purity of non-volatile organic compounds.[6][7] A reverse-phase HPLC method is commonly used for compounds like this compound.
Experimental Protocol: Purity Determination by HPLC
Caption: A typical workflow for determining the purity of this compound by HPLC.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with a higher proportion of water and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. It is important to note that this method assumes that all components have a similar response factor at the detection wavelength.
Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry (MS) is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass is approximately 228.97 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio), the mass spectrum will show two major peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity. This isotopic pattern is a characteristic signature for a molecule containing one bromine atom.
Common fragmentation patterns for esters involve the loss of the alkoxy group (-OR).[8][9]
Potential Impurities and Their Impact
The synthesis of this compound typically starts from 6-bromonicotinic acid.[10] Therefore, potential impurities could include:
-
Unreacted 6-bromonicotinic acid: This acidic impurity could interfere with subsequent reactions, particularly those that are base-sensitive.
-
Other brominated isomers: Depending on the synthetic route, other isomers of the brominated pyridine could be present.
-
Residual Solvents: Solvents used in the synthesis and purification (e.g., dichloromethane, ethanol, ethyl acetate) may remain in the final product.
-
By-products of the esterification reaction.
The presence of these impurities can be detected by the analytical methods discussed above. For example, unreacted starting material would likely have a different retention time in the HPLC analysis and would show distinct peaks in the NMR spectrum.
Conclusion: An Informed Approach to Reagent Qualification
The Certificate of Analysis is an indispensable tool for ensuring the quality of research materials. However, a superficial glance is insufficient. A thorough and comparative interpretation of the CoA, grounded in an understanding of the underlying analytical principles, is essential for mitigating risks in research and development. By critically evaluating the purity data, confirming the structure, and being aware of potential impurities, researchers can make informed decisions about the suitability of a reagent for their specific application, ultimately leading to more reliable and reproducible scientific outcomes.
References
- NMR Spectroscopy Interpretation (Example) - YouTube. (2023, December 4).
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025, May 29).
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
- Ethyl 6-bromo-5-nitronicotinate | C8H7BrN2O4 | CID 133097988 - PubChem. (n.d.).
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. (n.d.).
- Proton NMR chemical shifts and coupling constants for brain metabolites. (n.d.).
- (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - ResearchGate. (2017, September 5).
- Supplemental Information - The Royal Society of Chemistry. (n.d.).
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.).
- mass spectra - fragmentation patterns - Chemguide. (n.d.).
- Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29).
- ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:... | Download Scientific Diagram - ResearchGate. (n.d.).
- Certificate of Analysis - National Institute of Standards and Technology. (n.d.).
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. (2025, April 30).
- Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10).
- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. (n.d.).
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025, August 6).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- The International Pharmaceutical Excipients Council - Certificate of Analysis Guide - gmp-compliance.org. (n.d.).
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmp-compliance.org [gmp-compliance.org]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Mthis compound | 26218-78-0 [chemicalbook.com]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ethyl 6-bromonicotinate
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive, experience-driven framework for the proper disposal of Ethyl 6-bromonicotinate (CAS No. 132334-98-6), a halogenated nicotinic acid analog.[1] Adherence to these procedures is essential not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.
This document moves beyond a simple checklist, delving into the causality behind each procedural step to ensure a deep, functional understanding of the waste management lifecycle for this specific compound.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, and its close analogs like the methyl and chloro- versions, are classified as irritants.[2][3] The primary routes of exposure in a laboratory setting are skin and eye contact. Therefore, establishing a baseline of appropriate PPE is the first line of defense.
The underlying principle here is barrier protection. We must prevent the solid particulate or solutions of the compound from making direct contact with the body.
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles | Protects against splashes or accidental aerosolization of the solid powder. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier for incidental contact. Always wash hands thoroughly after handling.[2] |
| Body Protection | Standard laboratory coat | Prevents contamination of personal clothing. |
Part 2: The Core Disposal Workflow: Segregation and Collection
The single most important factor governing the disposal of this compound is its chemical structure: it is a halogenated organic compound .[4] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific, stringent rules for the disposal of these substances due to their potential to form persistent pollutants and toxic byproducts if not handled correctly.[5][6]
The correct disposal pathway is predicated on rigorous segregation at the point of generation.
Step-by-Step Waste Collection Protocol
-
Identify the Correct Waste Stream: Designate a specific hazardous waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. Never mix halogenated and non-halogenated waste.[4] The reason for this segregation is that halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[2][7] Mixing streams complicates and increases the cost of disposal.
-
Container Selection: Use a chemically compatible container, typically provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste management service.[8] Ensure the container is in good condition with a secure, tight-fitting lid.
-
Transferring Waste:
-
Solid Waste: Carefully transfer residual this compound powder, contaminated weighing papers, or gloves into the designated "Halogenated Organic Solids" container. Avoid creating dust.[2]
-
Solution Waste: If the compound is in a solvent, transfer it to the "Halogenated Organic Liquids" container. Halogenated and non-halogenated solvents can sometimes be mixed, but you must consult with your waste disposal provider first.[9]
-
-
Labeling: Immediately upon adding waste, update the hazardous waste tag affixed to the container.[10] This tag is a legal document. It must clearly list:
-
The full chemical name: "this compound"
-
An accurate estimation of the quantity added.
-
The date of accumulation.
-
-
Storage: The container must be kept closed at all times, except when adding waste.[11] Store the container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA), which is typically located within or near the laboratory fume hood.[10][12] This ensures that any potential leaks are contained and vapors are controlled.
-
Arranging for Pickup: Once the container is approaching full (typically 75-80%), schedule a pickup with your institution's EHS or a certified hazardous waste disposal vendor.[12]
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the laboratory waste management process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
Part 3: Emergency Procedures - Spill Management
Accidents happen, and a prepared response is the hallmark of a safe laboratory. A spill of this compound should be treated as a hazardous event requiring immediate and deliberate action.
Protocol for a Small-Scale Solid Spill
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles.
-
Contain Dust: Do NOT dry sweep. Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[2]
-
Collect Material: Carefully sweep the dampened material and any contaminated debris into a sealable container (e.g., a labeled plastic bag or a dedicated waste jar).
-
Final Decontamination: Wipe the spill area with a damp cloth or paper towel. Work from the outside edge of the spill inward to prevent spreading.[13]
-
Dispose of Waste: Place all contaminated cleaning materials (gloves, towels, etc.) into the designated "Halogenated Organic Solids" hazardous waste container.
-
Report: Inform your laboratory supervisor or Chemical Hygiene Officer of the incident.
References
- Affordable Nationwide Lab Pack Disposal Services. Hazardous Waste Experts. [Link]
- Chemical Waste Disposal in Academic Labs (Justrite). YouTube. [Link]
- Guide to Chemical Waste Disposal in Chemistry Lab (USF). YouTube. [Link]
- How To: Lab Waste. YouTube. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
- Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
- Hazardous Waste Segreg
- Lab Safety Services - Assessment & Compliance. TRC Companies. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Decontamination. Stanford Environmental Health & Safety. [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-bromonicotinate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 6-bromonicotinate demands a rigorous and proactive approach to safety. This guide moves beyond a simple checklist, providing a detailed operational framework for the safe handling of this compound. The protocols herein are designed to establish a self-validating system of safety, grounded in the specific hazards of the material and best practices in laboratory operations. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Identification: The Foundation of Safety
Effective personal protective equipment (PPE) selection is not a one-size-fits-all solution; it is a direct response to a thorough understanding of the specific risks a chemical presents. This compound, a halogenated pyridine derivative, possesses a distinct hazard profile that dictates our handling protocols. While comprehensive toxicological data is not always available for every research chemical, we can extrapolate from Safety Data Sheets (SDS) for structurally similar compounds to build a robust safety model.
The primary hazards associated with compounds in this class involve irritation to the skin, eyes, and respiratory system.[1][2][3] As a solid, crystalline powder, the inhalation of airborne particles is a primary route of exposure that must be controlled.[1]
Table 1: Synthesized Hazard Profile for this compound and Analogs
| Hazard Classification | GHS Hazard Statement | Primary Route of Exposure & Potential Effect |
|---|---|---|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Skin Contact: Can cause redness, itching, and inflammation. Prolonged contact may lead to more severe irritation.[1][2] |
| Serious Eye Damage/Irritation (Category 2/2A) | H319: Causes serious eye irritation | Eye Contact: Direct contact with powder can cause significant irritation, pain, and potential damage to eye tissue.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation: Inhaling dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4][5] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion: Accidental ingestion via contaminated hands can lead to systemic effects.[4][5] |
The Hierarchy of Controls: Engineering Safeguards First
Before any PPE is selected, we must emphasize the foundational role of engineering and administrative controls. PPE is the final barrier between you and the hazard.
-
Engineering Controls: All handling of this compound powder must be conducted within a certified chemical fume hood or a similar local exhaust ventilation (LEV) system.[1][6][7] This is non-negotiable, as it captures dust at the source and prevents respiratory exposure. The facility should also be equipped with easily accessible eyewash stations and safety showers.[7]
-
Administrative Controls: Adherence to established Standard Operating Procedures (SOPs), proper training on the specific hazards of this compound, and strict personal hygiene practices (e.g., thorough handwashing after handling) are critical.[1][6] Never eat, drink, or apply cosmetics in the laboratory area.[5][6]
Core PPE Protocol: A Head-to-Toe Defense
Based on the hazard assessment, the following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles that conform to ANSI Z87.1 or European Standard EN166 are required at all times.[7] These provide 360-degree protection from dust and potential splashes.
-
Required for High-Energy Operations: When transferring large quantities of powder or performing any operation with a significant risk of dust generation or splashing, a full-face shield must be worn over the safety goggles.[1][8]
Hand Protection: The Critical Barrier
Pesticide handlers and laboratory personnel receive the majority of their chemical exposure through the hands, making glove selection and use paramount.[8]
-
Glove Selection: Due to the lack of specific permeation data for this compound, glove choice should be based on its chemical class and the solvents used. Nitrile gloves are a suitable initial choice for incidental contact with the solid and for many common laboratory solvents.[9] For prolonged handling or when using aggressive organic solvents, consider thicker gloves or laminates. It is the user's responsibility to verify that the selected glove is adequate for the intended use.[10][11]
Table 2: General Glove Material Guidance
| Glove Material | Suitability for Halogenated Pyridines & Powders | Common Solvents Compatibility | Rationale & Best Practices |
|---|---|---|---|
| Nitrile | Excellent | Good for alcohols, most bases, and incidental splashes of many organic solvents. | Recommended for general handling. Always inspect gloves for tears or punctures before use. For immersion or heavy solvent use, consult specific chemical resistance charts.[12][13] |
| Neoprene | Good | Good resistance to acids, bases, and some organic solvents. | A viable alternative to nitrile, offering a different resistance profile. |
| Latex | Fair to Poor | Generally poor resistance to many organic solvents. | Not recommended due to potential for allergic reactions and inferior chemical resistance compared to nitrile or neoprene. |
-
Glove Usage Protocol:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
During Use: If a glove becomes contaminated, remove it immediately using the proper technique, wash your hands, and don a new pair.[14] Never touch surfaces like doorknobs, keyboards, or phones with gloved hands.
-
Doffing (Removal): Remove gloves by peeling them off from the cuff towards the fingertips, turning them inside out to trap contaminants. Never touch the outside of the glove with bare skin.
-
Disposal: Dispose of used gloves in the designated hazardous waste container.[14]
-
Body Protection
A clean, buttoned laboratory coat with long, cuffed sleeves is mandatory to protect skin and personal clothing from contamination.[1][7] For tasks involving larger quantities (e.g., >50g) or a high risk of spillage, a chemical-resistant apron should be worn over the lab coat.[9]
Respiratory Protection
While engineering controls are the primary defense against inhalation, respiratory protection may be required in specific scenarios:
-
Weighing and Transfer: When weighing or transferring the powder, even within a fume hood, a NIOSH-approved N95 dust mask or equivalent respirator is recommended to protect against incidental aerosol generation.[1]
-
Spill Cleanup: In the event of a spill outside of a containment system, a respirator with a higher protection factor, such as a half-mask or full-face respirator with P100 (HEPA) filters, will be necessary.
Procedural Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational steps for safely handling this compound. Adhering to this workflow ensures that all safety considerations are addressed systematically.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 26218-78-0|Mthis compound|BLD Pharm [bldpharm.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 9. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 10. ehs.sfsu.edu [ehs.sfsu.edu]
- 11. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 12. ehs.yale.edu [ehs.yale.edu]
- 13. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 14. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
